molecular formula C43H88O3 B159478 Archaeol CAS No. 134108-16-0

Archaeol

Cat. No.: B159478
CAS No.: 134108-16-0
M. Wt: 653.2 g/mol
InChI Key: ISDBCJSGCHUHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Archaeol (2,3-diphytanyl- sn -glycerol) is a fundamental diether lipid isolated from Archaea, characterized by its distinct isoprenoid chains linked to the sn -2 and sn -3 positions of glycerol via ether bonds, a stereochemistry opposite to that found in bacteria and eukaryotes . This unique structure, featuring saturated, highly branched phytanyl (C20) chains, confers exceptional stability and results in membranes with extremely low permeability to ions and protons, even under extreme conditions . In immunology and vaccinology, this compound is a critical precursor for the synthesis of archeosomes, a novel class of vaccine adjuvants . Archaeosomes formulated with semi-synthetic glycolipids derived from this compound, such as sulfated S-lactosylthis compound (SLA), demonstrate a superior capacity to induce robust, long-lasting humoral and cell-mediated immune responses . They efficiently promote the activation of antigen-presenting cells and direct exogenous antigen into the Major Histocompatibility Complex (MHC) class I pathway, thereby stimulating a potent CD8+ T-cell response, which is crucial for protection against intracellular pathogens and cancer . Preclinical studies show these adjuvants can be more effective than traditional options like alum or oil-in-water emulsions in generating cytotoxic T-cells and high antigen-specific IgG titers . Furthermore, this compound serves as a vital biomarker in geochemistry and environmental science . Its high preservation potential in sediments makes it a reliable proxy for tracing archaeal activity, particularly of methanogens, in modern environments like soils, water-saturated systems, and cattle, as well as in paleoenvironmental reconstructions to understand ancient biogeochemistry and salinity conditions . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

134108-16-0

Molecular Formula

C43H88O3

Molecular Weight

653.2 g/mol

IUPAC Name

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol

InChI

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3

InChI Key

ISDBCJSGCHUHFI-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Archaeol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for archaeol, a key lipid component of archaeal cell membranes. This document is intended for researchers, scientists, and drug development professionals working with archaeal lipids and their potential applications.

Introduction to this compound

This compound, with the IUPAC name (2R)-2,3-bis[((3R,7R,11R)-3,7,11,15-tetramethylhexadecyl)oxy]propan-1-ol, is a diether lipid that forms a fundamental component of the cell membranes of many archaea.[1][2] Its unique structure, characterized by ether linkages and isoprenoid chains, contributes to the remarkable stability of archaeal membranes, enabling these organisms to thrive in extreme environments. Understanding the chemical intricacies of this compound is crucial for fields ranging from microbiology and biotechnology to drug delivery and biomarker research.

Chemical Structure of this compound

The core structure of this compound consists of a glycerol (B35011) backbone linked to two C20 phytanyl chains via ether bonds at the sn-2 and sn-3 positions.[2] This stereochemistry is a key differentiator from the lipids found in bacteria and eukaryotes, which typically have ester-linked fatty acids at the sn-1 and sn-2 positions of glycerol. The phytanyl chains are saturated isoprenoids with a repeating (3R,7R,11R)-3,7,11,15-tetramethylhexadecyl structure.

Structural Formula: C₄₃H₈₈O₃[1][2]

Key Structural Features:

  • Glycerol Backbone: A propan-1,2,3-triol molecule.

  • Phytanyl Chains: Two 20-carbon isoprenoid chains.

  • Ether Linkages: C-O-C bonds connecting the phytanyl chains to the glycerol backbone, providing high chemical stability.

  • sn-2,3 Stereochemistry: The phytanyl chains are attached to the second and third carbons of the glycerol molecule.

Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 653.17 g/mol [1][2]
Chemical Formula C₄₃H₈₈O₃[1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in non-polar organic solvents.[3]

Experimental Protocols

The isolation, purification, and structural elucidation of this compound require specific experimental procedures. The following sections detail generalized protocols for these key experiments.

Extraction of Total Lipids from Archaea

This protocol describes a common method for extracting total lipids from archaeal biomass, such as from Halobacterium salinarum.[3][4]

Materials:

Procedure:

  • Suspend the freeze-dried cell pellet in a mixture of methanol and chloroform (2:1, v/v).

  • Agitate the mixture vigorously for several hours to ensure complete lipid extraction.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the lipid extract.

  • Add chloroform and deionized water to the supernatant to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v), which will induce phase separation.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the total lipids.

  • Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

Purification of this compound by Column Chromatography

This compound can be purified from the total lipid extract using silica (B1680970) gel column chromatography.[5][6][7][8][9]

Materials:

  • Total lipid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl acetate

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the total lipid extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluent in separate tubes.

  • Monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain purified this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.[10][11][12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Dissolve a small amount of purified this compound in deuterated chloroform.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Process and analyze the spectra to identify the characteristic chemical shifts and coupling constants of the protons and carbons in the this compound molecule.

Analysis by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and quantification of this compound.[13][14][15][16][17][18][19][20][21]

GC-MS Analysis (with derivatization):

  • Derivatize the hydroxyl group of this compound, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17][18]

  • Inject the derivatized sample into the GC-MS system.

  • Separate the components on a suitable GC column (e.g., a non-polar column).

  • Analyze the mass spectrum of the eluting peak corresponding to the derivatized this compound to confirm its molecular weight and fragmentation pattern.

LC-MS Analysis:

  • Dissolve the this compound sample in a suitable solvent mixture (e.g., hexane/isopropanol).[22]

  • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., with an Atmospheric Pressure Chemical Ionization - APCI source).[13]

  • Separate the components using a normal-phase HPLC column.[13]

  • Analyze the mass spectrum of the eluting peak to identify the protonated molecule of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that highlights the unique biochemistry of archaea. The following diagram illustrates the key steps in this pathway.

Archaeol_Biosynthesis DHAP Dihydroxyacetone phosphate (DHAP) G1P sn-Glycerol-1-phosphate (G1P) DHAP->G1P NAD(P)H -> NAD(P)+ GGGP Geranylgeranyl glyceryl phosphate (GGGP) G1P->GGGP Geranylgeranyl-PP DGGGP Digeranylgeranyl glyceryl phosphate (DGGGP) GGGP->DGGGP Geranylgeranyl-PP CDP_this compound CDP-Archaeol DGGGP->CDP_this compound CTP -> PPi Archaeol_Phosphate This compound Phosphate CDP_this compound->Archaeol_Phosphate Polar Head Group Attachment This compound This compound Archaeol_Phosphate->this compound Hydrolysis G1PDH G1P Dehydrogenase G1PDH->DHAP GGGPS GGGP Synthase GGGPS->G1P DGGGPS DGGGP Synthase DGGGPS->GGGP CDP_AS CDP-Archaeol Synthase CDP_AS->DGGGP Reduction Reduction Steps Reduction->Archaeol_Phosphate Saturation of isoprenoid chains Phosphatase Phosphatase Phosphatase->Archaeol_Phosphate

Caption: Biosynthesis pathway of this compound.

This in-depth guide provides a foundational understanding of the chemical nature of this compound. Further research into its physicochemical properties and the development of standardized analytical protocols will continue to advance our knowledge of this fascinating molecule and its role in the biology of archaea.

References

The Core Archaeol Lipid Biosynthesis Pathway in Archaea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The domain Archaea is characterized by a unique cell membrane composition that distinguishes it from Bacteria and Eukarya. Archaeal membranes are predominantly composed of isoprenoid-based lipids ether-linked to an sn-glycerol-1-phosphate (B1203117) (G1P) backbone, in stark contrast to the fatty acid-based, ester-linked lipids with an sn-glycerol-3-phosphate (G3P) backbone found in the other two domains of life. This fundamental difference, often termed the "lipid divide," is a cornerstone of archaeal biology, contributing to their remarkable ability to thrive in extreme environments.[1][2] The core lipid structure, archaeol (sn-2,3-diphytanylglycerol diether), is synthesized through a unique and complex biosynthetic pathway.[3][4] This technical guide provides a comprehensive overview of the core this compound lipid biosynthesis pathway, detailing the enzymatic steps, summarizing key quantitative data, and providing experimental protocols for its study.

Isoprenoid Precursor Synthesis: The Modified Mevalonate (B85504) Pathway

Archaea synthesize the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through a modified mevalonate (MVA) pathway.[3][5] While eukaryotes also utilize the MVA pathway, the archaeal version exhibits notable differences, particularly in the later steps.[5][6] Plants and most bacteria, on the other hand, typically employ the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid synthesis.[7][8]

The archaeal MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[5] The subsequent conversion of mevalonate to IPP in most archaea proceeds through a series of phosphorylation and decarboxylation steps that differ from the canonical eukaryotic pathway.[5][6][9] Some archaea, like those in the genus Thermoplasma, possess a novel variant of the MVA pathway.[5][10]

Key Enzymes and Intermediates of the Modified Mevalonate Pathway

The enzymatic steps from acetyl-CoA to IPP are catalyzed by a series of enzymes, with some archaea featuring unique enzymes not found in the eukaryotic pathway. A key distinction is the conversion of mevalonate 5-phosphate to IPP, which in many archaea involves isopentenyl phosphate as an intermediate.[6][9]

mevalonate_pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (Modified Archaeal) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P Mevalonate kinase Isopentenyl-P Isopentenyl-P Mevalonate-5P->Isopentenyl-P Phosphomevalonate decarboxylase (in some) trans-Anhydromevalonate-5P trans-Anhydromevalonate-5P Mevalonate-5P->trans-Anhydromevalonate-5P Phosphomevalonate dehydratase IPP IPP Isopentenyl-P->IPP Isopentenyl phosphate kinase trans-Anhydromevalonate-5P->Isopentenyl-P Anhydromevalonate phosphate decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase

Core this compound Biosynthesis

The synthesis of the this compound core structure involves the sequential attachment of two C20 geranylgeranyl groups to a G1P backbone via ether linkages.[3][11] This process is catalyzed by a series of key enzymes that are central to the uniqueness of archaeal lipids.

Glycerol-1-Phosphate Backbone Formation

The stereospecific backbone of archaeal lipids, sn-glycerol-1-phosphate, is synthesized from dihydroxyacetone phosphate (DHAP) by the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH) .[12][13] This enzyme is distinct from the glycerol-3-phosphate dehydrogenase found in bacteria and eukaryotes, which produces the enantiomeric G3P.[1]

First Ether Bond Formation

The initial ether linkage is formed by the enzyme geranylgeranylglyceryl phosphate synthase (GGGPS) , which catalyzes the condensation of G1P and geranylgeranyl pyrophosphate (GGPP).[11][14][15] GGPP itself is synthesized from IPP and DMAPP by GGPP synthase.[11]

Second Ether Bond Formation

The second geranylgeranyl chain is attached to geranylgeranylglyceryl phosphate (GGGP) by the enzyme digeranylgeranylglyceryl phosphate synthase (DGGGPS) , resulting in the formation of digeranylgeranylglyceryl phosphate (DGGGP), the unsaturated precursor to this compound.[3][11]

Saturation of Isoprenoid Chains

The double bonds in the geranylgeranyl chains of DGGGP are subsequently reduced by a geranylgeranyl reductase (GGR) to form the fully saturated phytanyl chains of this compound.[11] The exact timing of this saturation step can vary among different archaeal species.

Final Steps: Polar Head Group Attachment

The final step in the synthesis of functional membrane lipids is the attachment of polar head groups to the this compound core. This process begins with the activation of the phosphate group of this compound by CTP, catalyzed by CDP-archaeol synthase (CarS) , to form CDP-archaeol.[3][16] Various polar head groups, such as serine, glycerol (B35011), or inositol, can then be attached to CDP-archaeol by specific synthases.[3][17]

archaeol_biosynthesis DHAP DHAP G1P G1P DHAP->G1P G1PDH GGGP GGGP G1P->GGGP GGGPS IPP + DMAPP IPP + DMAPP GGPP GGPP IPP + DMAPP->GGPP GGPP synthase GGPP->GGGP DGGGP DGGGP GGPP->DGGGP GGGP->DGGGP DGGGPS This compound-P This compound-P DGGGP->this compound-P Geranylgeranyl reductase CDP-Archaeol CDP-Archaeol This compound-P->CDP-Archaeol CDP-archaeol synthase This compound lipids\n(e.g., Archaetidylserine) This compound lipids (e.g., Archaetidylserine) CDP-Archaeol->this compound lipids\n(e.g., Archaetidylserine) Head group transferases

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for some of the key enzymes involved in this compound biosynthesis. This data is crucial for understanding the efficiency and regulation of the pathway.

EnzymeOrganismSubstrate(s)Km (µM)Vmax (µmol/min/mg)kcat (s-1)Optimal Temp (°C)Optimal pHReference(s)
G1PDHMethanocaldococcus jannaschiiDHAP140 ± 20110 ± 268 ± 1657.8[13]
NADPH11 ± 1--[13]
GGGPSMethanobacterium thermoautotrophicumGGPP4.1 ± 1.14.1 ± 0.5-50-656.0-7.5[14][18]
(S)-GP41 ± 5--[14][18]
GGGPS (recombinant)Methanobacterium thermoautotrophicumGGPP506 ± 474.0 ± 0.10.34 ± 0.03558.0[6]
(S)-GP13.5 ± 1.0--[6]
DGGGPS-------Data not readily available
CDP-archaeol synthase (ApCarS)Aeropyrum pernixCTP12802.1-90-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound lipid biosynthesis pathway.

Lipid Extraction: Modified Bligh-Dyer Method

This protocol is a widely used method for the total lipid extraction from archaeal cells.[3][19][20]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or speed vacuum

Procedure:

  • Harvest archaeal cells by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Resuspend the cell pellet in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.

  • Add an equal volume of chloroform and water to the mixture to induce phase separation.

  • Vortex again and then centrifuge to separate the phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • The dried lipid extract can be stored under an inert atmosphere at -20°C.

lipid_extraction_workflow Start Start Harvest Cells Harvest Cells Start->Harvest Cells End End Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Chloroform:Methanol:Water Resuspend in Chloroform:Methanol:Water Wash with PBS->Resuspend in Chloroform:Methanol:Water Vortex Vortex Resuspend in Chloroform:Methanol:Water->Vortex Phase Separation Phase Separation Vortex->Phase Separation Collect Chloroform Phase Collect Chloroform Phase Phase Separation->Collect Chloroform Phase Evaporate Solvent Evaporate Solvent Collect Chloroform Phase->Evaporate Solvent Store Lipid Extract Store Lipid Extract Evaporate Solvent->Store Lipid Extract Store Lipid Extract->End

Enzyme Assays

4.2.1. G1PDH Activity Assay (Spectrophotometric)

This assay measures the activity of G1PDH by monitoring the oxidation of NADH or NADPH at 340 nm.[21]

Materials:

  • Purified G1PDH enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DHAP solution

  • NADH or NADPH solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DHAP, and NADH or NADPH in a cuvette.

  • Incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known amount of purified G1PDH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NAD(P)H.

4.2.2. GGGPS and DGGGPS Activity Assay (TLC-based)

This assay uses radiolabeled substrates to visualize the formation of the lipid products by thin-layer chromatography (TLC).[11][17]

Materials:

  • Purified GGGPS or DGGGPS enzyme

  • Reaction buffer

  • G1P (for GGGPS) or GGGP (for DGGGPS)

  • [14C]-GGPP

  • TLC plate (silica gel)

  • Developing solvent (e.g., chloroform:methanol:water)

  • Phosphorimager or autoradiography film

Procedure:

  • Set up a reaction mixture containing the buffer, the appropriate glycerol phosphate substrate, and [14C]-GGPP.

  • Start the reaction by adding the purified enzyme.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a chloroform:methanol mixture).

  • Extract the lipids into the chloroform phase.

  • Spot the lipid extract onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the substrate and product.

  • Visualize the radiolabeled spots using a phosphorimager or autoradiography to detect the formation of [14C]-GGGP or [14C]-DGGGP.

Quantitative Analysis of this compound Lipids by GC-MS

This protocol describes the analysis of this compound and its derivatives after chemical cleavage of the ether bonds.

Materials:

  • Total lipid extract

  • Hydriodic acid (HI)

  • Reducing agent (e.g., LiAlH4)

  • Derivatizing agent (e.g., BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cleave the ether bonds of the archaeal lipids in the total lipid extract using HI. This will release the phytanyl chains as alkyl iodides.

  • Reduce the alkyl iodides to the corresponding phytane (B1196419) hydrocarbons using a suitable reducing agent.

  • Extract the resulting hydrocarbons.

  • If analyzing polar head groups, they can be derivatized to make them volatile for GC analysis.

  • Analyze the hydrocarbon or derivatized samples by GC-MS.

  • Identify the phytane peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing the peak area of phytane to that of an internal standard.

gcms_workflow Start Start Total Lipid Extract Total Lipid Extract Start->Total Lipid Extract End End Ether Bond Cleavage (HI) Ether Bond Cleavage (HI) Total Lipid Extract->Ether Bond Cleavage (HI) Reduction of Alkyl Iodides Reduction of Alkyl Iodides Ether Bond Cleavage (HI)->Reduction of Alkyl Iodides Hydrocarbon Extraction Hydrocarbon Extraction Reduction of Alkyl Iodides->Hydrocarbon Extraction GC-MS Analysis GC-MS Analysis Hydrocarbon Extraction->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification Quantification->End

Conclusion and Future Directions

The biosynthesis of this compound is a hallmark of the domain Archaea, involving a unique set of enzymes and a modified metabolic pathway for isoprenoid precursor synthesis. Understanding this pathway is not only fundamental to archaeal biology but also holds potential for biotechnological applications, such as the development of novel lipids for drug delivery systems and the engineering of robust microbial cell factories. While significant progress has been made in elucidating the core steps of this compound biosynthesis, further research is needed to fully characterize all the enzymes involved, particularly DGGGP synthase, and to unravel the regulatory mechanisms that govern this essential pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore these fascinating aspects of archaeal biochemistry.

References

The Role of Archaeol in the Unparalleled Stability of Archaeal Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of archaeol in the stability of archaeal membranes. Archaea, known for thriving in some of the most extreme environments on Earth, owe their survival in large part to the unique chemical and physical properties of their cell membranes. At the core of this resilience is this compound, a diether lipid that forms the fundamental building block of these remarkable biological barriers. This document will dissect the molecular structure of this compound, elucidate its role in membrane biophysics, provide detailed experimental protocols for its study, and discuss its burgeoning applications in drug delivery technologies.

The 'Lipid Divide': A Tale of Two Membranes

Life on Earth is divided into three domains: Bacteria, Archaea, and Eukarya. A fundamental distinction, often termed the "lipid divide," separates Archaea from Bacteria and Eukarya at the membrane level.[1] This divergence lies in the chemical composition of their membrane lipids.

  • Bacteria and Eukarya: Membranes are composed of fatty acids linked to a sn-glycerol-3-phosphate backbone via ester bonds.[1]

  • Archaea: Membranes are characterized by isoprenoid chains linked to a sn-glycerol-1-phosphate (B1203117) backbone via ether bonds.[1]

The most common diether lipid in archaea is This compound , which is sn-2,3-diphytanylglycerol diether.[2] This unique structure is not merely a taxonomic marker but is central to the stability and function of archaeal membranes under extreme conditions.

The Molecular Architecture of this compound and Its Impact on Membrane Stability

The remarkable stability of archaeal membranes is a direct consequence of the distinct chemical features of this compound. These features collectively contribute to a membrane that is highly resistant to thermal, chemical, and physical stresses.

Ether Linkages: A Shield Against Degradation

Unlike the ester linkages in bacterial and eukaryotic lipids, the ether bonds in this compound are chemically more stable and resistant to hydrolysis.[2] This inherent stability is a significant advantage in environments with extreme pH or high temperatures, where ester bonds would be readily cleaved. The ether linkages also confer resistance to phospholipases, enzymes that can degrade the membranes of other organisms.[3]

Isoprenoid Chains: Promoting Tight Packing and Low Permeability

The hydrocarbon chains of this compound are composed of repeating isoprene (B109036) units, resulting in branched phytanyl chains.[2] These methyl branches increase the effective thickness of the hydrophobic core and promote tighter lipid packing compared to the linear fatty acid chains of bacteria.[4] This dense packing significantly reduces the permeability of the membrane to ions, including protons, and small solutes.[5] Liposomes made from archaeal lipids exhibit extremely low permeability, a critical adaptation for maintaining cellular homeostasis in harsh environments.[5]

Stereochemistry of the Glycerol Backbone

Archaeal lipids, including this compound, are based on a sn-glycerol-1-phosphate backbone, which is the enantiomer of the sn-glycerol-3-phosphate backbone found in bacterial and eukaryotic lipids.[1] While the direct functional consequence of this stereochemical difference is still under investigation, it represents a fundamental divergence in the biosynthetic pathways of these essential molecules.

Quantitative Comparison of Archaeal and Bacterial Membrane Properties

The unique structure of this compound and its derivatives translates into quantifiable differences in the biophysical properties of archaeal membranes compared to their bacterial counterparts.

PropertyArchaeal Membrane (this compound-based)Bacterial Membrane (Fatty Acid Ester-based)References
Proton Permeability Exceptionally low; liposomes from S. acidocaldarius show permeability of (0.3–0.5) x 10⁻⁸ cm s⁻¹ at 65–82°C.Higher; liposomes from egg yolk phosphatidylcholine show permeability of (3–9) x 10⁻⁸ cm s⁻¹ at the same temperatures.[6]
Temperature Sensitivity of Permeability Very low; proton permeability in S. acidocaldarius liposomes increases by less than 2 x 10⁻¹⁰ cm s⁻¹ from 25 to 82°C.High; proton permeability in egg yolk phosphatidylcholine liposomes changes by 8 x 10⁻⁸ cm s⁻¹ from 25 to 82°C.[6]
Phase Transition Temperature (Tm) Generally very low or absent over a broad temperature range (-20 to 100°C for many archaeal lipids). DPhPC, an this compound analogue, shows no gel-to-liquid phase transition between -120°C and 120°C.Varies widely depending on fatty acid composition, but typically falls within a narrower physiological range (e.g., -20 to 65°C).[3][7][8]
Membrane Fluidity (Lateral Diffusion) Slower lateral diffusion of lipids due to higher lateral pressure in the hydrophobic regions.Faster lateral diffusion of lipids.[4]
Chemical Stability High; ether bonds are resistant to hydrolysis over a wide pH range and to enzymatic degradation by phospholipases.Lower; ester bonds are susceptible to hydrolysis at extreme pH and temperatures, and are targets for phospholipases.[2][3]

Experimental Protocols for Studying Archaeal Membranes

Investigating the unique properties of this compound-containing membranes requires specialized experimental procedures. Below are detailed methodologies for key experiments.

Extraction of Archaeal Lipids (Modified Bligh-Dyer Method)

This protocol is adapted for the efficient extraction of polar lipids from archaeal cells.

  • Cell Harvesting: Centrifuge the archaeal culture to obtain a cell pellet. Lyophilize the pellet to remove water.

  • Solvent Preparation: Prepare a single-phase solvent mixture of chloroform (B151607), methanol, and a 5% trichloroacetic acid (TCA) aqueous solution in a ratio of 1:2:0.8 (v/v/v). The acidic buffer is crucial for disrupting the strong interactions between lipids and proteins in archaeal membranes.

  • Extraction: a. Add the solvent mixture to the lyophilized cell pellet. b. Subject the mixture to ultrasonication in an ice bath to lyse the cells and facilitate lipid extraction. c. Stir the mixture at room temperature for several hours.

  • Phase Separation: a. Add chloroform and the 5% TCA solution to the mixture to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which will induce phase separation. b. Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

  • Lipid Recovery: a. Carefully collect the lower chloroform phase using a Pasteur pipette. b. Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract. c. Store the extracted lipids in chloroform at -20°C.

Preparation of Archaeosomes (Thin-Film Hydration Method)

Archaeosomes are liposomes made from archaeal lipids. This method describes their preparation for use in permeability assays or as drug delivery vehicles.

  • Lipid Film Formation: a. Dissolve the extracted archaeal lipids (or synthetic archaeal lipids) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The buffer can contain a fluorescent probe for permeability studies or a drug for delivery applications. b. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion. b. For extrusion, pass the MLV suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: a. Remove any unencapsulated material (e.g., free dye or drug) by size exclusion chromatography or dialysis.

Measurement of Membrane Permeability (Fluorescence Leakage Assay)

This assay quantifies the permeability of archaeosome membranes to a fluorescent probe.

  • Preparation of Dye-Loaded Archaeosomes: Prepare archaeosomes as described in Protocol 4.2, using a self-quenching concentration of a fluorescent dye like carboxyfluorescein (CF) in the hydration buffer.

  • Fluorescence Measurement Setup: a. Dilute the purified, CF-loaded archaeosomes in a cuvette containing the same buffer used for hydration to a final lipid concentration suitable for fluorescence measurement. b. Place the cuvette in a spectrofluorometer equipped with a magnetic stirrer and temperature control.

  • Data Acquisition: a. Record the baseline fluorescence of the intact archaeosomes. At self-quenching concentrations, the fluorescence will be low. b. Monitor the fluorescence intensity over time. Any leakage of the dye from the archaeosomes into the surrounding buffer will result in dequenching and an increase in fluorescence. c. After the experimental run, add a detergent (e.g., Triton X-100) to the cuvette to completely lyse the archaeosomes and release all the encapsulated dye. This reading represents 100% leakage and is used for normalization.

  • Calculation of Permeability: The percentage of dye leakage at any given time point can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

Determination of Phase Transition Temperature (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, allowing for the determination of its phase transition temperature (Tm).

  • Sample Preparation: a. Hydrate a known amount of the archaeal lipid extract or synthetic archaeal lipid in a buffer directly in a DSC sample pan. b. Seal the pan hermetically to prevent water evaporation during the experiment.

  • DSC Analysis: a. Place the sample pan and a reference pan (containing only buffer) into the DSC instrument. b. Equilibrate the system at a temperature below the expected phase transition. c. Scan the temperature at a constant rate (e.g., 1-5°C/min) over the desired range.

  • Data Interpretation: a. The DSC thermogram plots the heat flow as a function of temperature. b. A phase transition from the gel to the liquid-crystalline state is observed as an endothermic peak. c. The temperature at the peak maximum is taken as the phase transition temperature (Tm).[9] For many this compound-based membranes, a distinct Tm may not be observed due to their inherently fluid nature over a wide temperature range.[8]

Visualizing the Core Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A comparison of the fundamental structures of this compound and a typical bacterial phospholipid.

G This compound Structure and Membrane Stability A This compound Chemical Structure B Ether Linkages A->B C Isoprenoid (Branched) Chains A->C D sn-Glycerol-1-Phosphate Backbone A->D E High Chemical Stability B->E F Resistance to Hydrolysis & Phospholipases B->F G Tight Lipid Packing C->G I Enhanced Membrane Stability in Extreme Environments E->I F->I H Reduced Membrane Permeability G->H H->I

Caption: Logical flow from this compound's structure to enhanced membrane stability.

G Experimental Workflow: Assessing Membrane Stability cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation A Archaeal Cell Culture B Lipid Extraction A->B C Archaeosome Formation B->C D Permeability Assay (Fluorescence Leakage) C->D E Phase Behavior Analysis (DSC) C->E F Fluidity Measurement (Fluorescence Anisotropy) C->F G Quantitative Data on Membrane Stability D->G E->G F->G

Caption: A typical experimental workflow for the study of archaeal membrane stability.

Applications in Drug Development: The Promise of Archaeosomes

The exceptional stability of this compound-based membranes makes them highly attractive for applications in drug delivery. Archaeosomes, liposomes formulated with archaeal lipids, offer several advantages over conventional liposomes:

  • Enhanced Stability: Archaeosomes are resistant to degradation by bile salts and phospholipases in the gastrointestinal tract, making them promising candidates for oral drug delivery.[10]

  • Reduced Leakage: Their low permeability ensures that the encapsulated drug remains within the vesicle until it reaches the target site, reducing premature drug release and potential side effects.

  • Adjuvant Properties: Archaeosomes have been shown to have adjuvant properties, meaning they can enhance the immune response to co-administered antigens, making them valuable for vaccine development.[10]

The development of synthetic archaeal lipids and PEGylated archaeosomes is further expanding the potential of these robust nanocarriers for targeted and controlled drug delivery.

Conclusion

This compound is a key molecule that underpins the remarkable ability of archaea to thrive in extreme environments. Its unique chemical structure, characterized by ether linkages and branched isoprenoid chains, results in membranes with unparalleled stability, low permeability, and resistance to chemical and enzymatic degradation. A thorough understanding of the structure-function relationships of this compound is not only crucial for advancing our knowledge of microbial life but also holds immense potential for the development of next-generation drug delivery systems and other biotechnological applications. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and harness the unique properties of these ancient lipids.

References

Isolating Key Archaeal Lipids: A Technical Guide to Natural Sources and Extraction of Archaeol and Caldarchaeol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the natural sources for isolating archaeol and caldthis compound (B1233393), two signature lipids of the domain Archaea. This document details experimental protocols for their extraction, purification, and analysis, and presents quantitative data to aid in the selection of appropriate biological sources. Furthermore, a visualization of the this compound biosynthetic pathway is provided to illustrate its molecular underpinnings.

Natural Sources of this compound and Caldthis compound

This compound (a diether lipid) and caldthis compound (a tetraether lipid) are fundamental components of archaeal cell membranes, contributing to their unique stability in extreme environments. The abundance of these lipids varies significantly across different archaeal taxa, making the choice of organism critical for efficient isolation. Key natural sources include methanogens, extreme halophiles, and thermophiles, as well as environmental samples like marine sediments.

Cultured Archaea

A variety of cultured archaea serve as primary sources for this compound and caldthis compound. Methanogens, such as species from the genus Methanosarcina, are notable for their high lipid content. For instance, the total lipid content of Methanosarcina barkeri is approximately 5.4% of the dry cell weight, with polar lipids accounting for 87% of this total.[1] Similarly, Methanosarcina mazei has a total lipid content of 4.0% of the cell dry mass, of which 90% are polar lipids.[2]

Extreme halophiles, such as Halobacterium salinarum, are another rich source, with their membranes being characterized by a high abundance of the diacidic phospholipid archaetidylglycerol methylphosphate (PGP-Me), which can constitute 50-80 mol% of the polar lipids. In contrast, some methanogens like Methanobrevibacter smithii contain a mixture of both this compound (60% mass fraction) and caldthis compound (40% mass fraction) core lipids.[3]

Thermophilic archaea, particularly those from the order Thermoplasmatales and the class Thermoprotei, are primary sources of caldthis compound. Thermoplasma acidophilum is a well-studied example where caldthis compound and its derivatives are the dominant membrane lipids.

The following table summarizes the lipid content and composition of selected archaeal species, providing a comparative basis for selecting a source organism.

Archaeal SpeciesTotal Lipid Content (% of Dry Cell Weight)Key Lipid Core(s)Notes
Methanosarcina barkeri5.4%[1]This compound, Hydroxythis compound[1]Polar lipids constitute 87% of total lipids.[1]
Methanosarcina mazei4.0%[2]This compound, Hydroxydiether lipids[2]Polar lipids make up 90% of the total lipids.[2]
Methanobrevibacter smithiiNot specifiedThis compound (60%), Caldthis compound (40%)[3]Contains a high amount of phosphoserine as a head group.[3]
Halobacterium salinarumNot specifiedThis compoundRich in the diacidic phospholipid PGP-Me.
Thermoplasma acidophilumNot specifiedCaldthis compound[3]Caldthis compound comprises about 90% of the core lipids.[3]
Environmental Sources

Marine sediments are a significant reservoir of archaeal lipids and are extensively studied as biomarkers in paleoclimatology and biogeochemistry.[4] These sediments contain a complex mixture of lipids from various archaeal communities, including those that are difficult to cultivate. The extraction of this compound and caldthis compound from these sources provides insights into past and present microbial ecosystems.

Experimental Protocols

The isolation and purification of this compound and caldthis compound involve a multi-step process that includes extraction from the biomass, separation of lipid classes, and analysis of the final products.

Lipid Extraction: Modified Bligh-Dyer Method

The Bligh-Dyer method is a widely used liquid-liquid extraction technique for recovering total lipids from biological samples. For archaeal lipids, modifications are often necessary to ensure efficient extraction due to the unique chemical properties of ether-linked lipids.

Materials:

Procedure:

  • Cell Harvesting and Washing: Harvest archaeal cells from culture by centrifugation. Wash the cell pellet with cold PBS to remove residual media components.

  • Initial Extraction: For a given volume of cell suspension (e.g., 1 mL), add a mixture of chloroform and methanol. A common ratio is 1:2 (v/v) CHCl3:MeOH, resulting in a single-phase system. For example, to 1 mL of sample, add 3.75 mL of 1:2 (v/v) CHCl3:MeOH.[5]

  • Homogenization: Vigorously mix the sample using a vortex mixer for several minutes to ensure thorough extraction of lipids into the solvent phase. Sonication can also be employed to enhance cell lysis and lipid recovery.

  • Phase Separation: Induce phase separation by adding chloroform and deionized water. For the example above, add 1.25 mL of CHCl3 and 1.25 mL of dH2O, then vortex well.[5]

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5-10 minutes to achieve a clear separation of the two phases. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the aqueous methanol layer.

  • Lipid Recovery: Carefully collect the lower chloroform phase using a Pasteur pipette. For quantitative recovery, it is advisable to re-extract the upper aqueous phase and the interfacial protein precipitate with an additional volume of chloroform.

  • Washing the Lipid Extract: To remove non-lipid contaminants, the combined chloroform extracts can be washed with a "synthetic" upper phase (a pre-equilibrated mixture of chloroform, methanol, and water in the appropriate proportions).

  • Solvent Evaporation: Evaporate the solvent from the purified chloroform phase using a rotary evaporator or a SpeedVac to obtain the total lipid extract. Store the dried lipid extract under an inert atmosphere (e.g., nitrogen or argon) at low temperature (-20°C or below) to prevent oxidation.

Separation and Purification

The total lipid extract contains a mixture of different lipid classes. Column chromatography or solid-phase extraction (SPE) are commonly used to separate the core lipids (this compound and caldthis compound) from polar lipids.

Column Chromatography:

  • A silica (B1680970) gel column is typically used.

  • The total lipid extract is dissolved in a non-polar solvent (e.g., hexane (B92381) or chloroform) and loaded onto the column.

  • A stepwise gradient of increasing solvent polarity is used for elution. Neutral lipids are eluted first with less polar solvents, followed by glycolipids and then phospholipids (B1166683) with more polar solvent mixtures (e.g., chloroform/methanol, acetone/methanol).

Solid-Phase Extraction (SPE):

  • SPE offers a more rapid and reproducible alternative to traditional column chromatography.

  • Silica-based SPE cartridges are commonly employed.

  • The sample is loaded, and different lipid fractions are eluted by passing solvents of increasing polarity through the cartridge.

Analysis of this compound and Caldthis compound

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis and quantification of intact archaeal lipids. For the analysis of the core lipids, Gas Chromatography-Mass Spectrometry (GC-MS) is often used after derivatization.

HPLC-MS:

  • Normal-phase HPLC is frequently used for the separation of different classes of archaeal lipids.

  • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources for MS detection.

  • This technique allows for the identification and quantification of both intact polar lipids and the core this compound and caldthis compound.

GC-MS:

  • For GC-MS analysis, the hydroxyl groups of this compound and caldthis compound must be derivatized to increase their volatility. Silylation is a common derivatization method, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • The derivatized sample is then injected into the GC-MS system for separation and identification based on retention time and mass spectral fragmentation patterns.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that is distinct from the fatty acid-based lipid synthesis in bacteria and eukaryotes. The pathway begins with the formation of the glycerol-1-phosphate backbone and the isoprenoid building blocks, which are then coupled through ether linkages.

The following diagram illustrates the key steps in the this compound biosynthesis pathway.

Archaeol_Biosynthesis DHAP Dihydroxyacetone phosphate (B84403) G1PDH G1P dehydrogenase DHAP->G1PDH G1P sn-Glycerol-1-phosphate (B1203117) GGGPS GGGP synthase G1P->GGGPS GGPP Geranylgeranyl diphosphate (B83284) (GGPP) GGPP->GGGPS DGGGPS DGGGP synthase GGPP->DGGGPS GGGP sn-3-O-Geranylgeranyl- glyceryl-1-phosphate (GGGP) GGGP->DGGGPS DGGGP sn-2,3-di-O-Geranylgeranyl- glyceryl-1-phosphate (DGGGP) CarS CDP-archaeol synthase (CarS) DGGGP->CarS CDP_this compound CDP-archaeol Headgroup_Enzyme Polar Headgroup Attachment Enzymes CDP_this compound->Headgroup_Enzyme Polar_Lipids Polar Lipids (e.g., Archaetidylserine) G1PDH->G1P GGGPS->GGGP DGGGPS->DGGGP CarS->CDP_this compound Headgroup_Enzyme->Polar_Lipids

Caption: The enzymatic pathway for the biosynthesis of this compound.

The key enzymes in this pathway are:

  • Glycerol-1-phosphate dehydrogenase (G1PDH): Catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to sn-glycerol-1-phosphate (G1P).[6]

  • Geranylgeranylglyceryl phosphate synthase (GGGPS): Catalyzes the formation of the first ether bond between G1P and geranylgeranyl diphosphate (GGPP) to produce sn-3-O-geranylgeranylglyceryl-1-phosphate (GGGP).[6]

  • Digeranylgeranylglyceryl phosphate synthase (DGGGPS): Catalyzes the formation of the second ether bond, attaching another GGPP molecule to GGGP to form sn-2,3-di-O-geranylgeranylglyceryl-1-phosphate (DGGGP).[6]

  • CDP-archaeol synthase (CarS): Activates DGGGP by transferring a CMP moiety from CTP to form CDP-archaeol, the precursor for the attachment of polar head groups.[6]

Following the synthesis of CDP-archaeol, various polar head groups (e.g., serine, inositol, ethanolamine, glycerol) are attached by specific enzymes to generate the diverse array of phospholipids and glycolipids found in archaeal membranes. The formation of caldthis compound is thought to occur through the head-to-head condensation of two this compound molecules, although the precise enzymatic mechanism remains to be fully elucidated.

References

An In-depth Technical Guide to 2,3-Diphytanyl-sn-glycerol: Core Properties and Methodologies for the Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-diphytanyl-sn-glycerol, commonly known as archaeol, is a core lipid component that defines the cell membranes of most archaea. Its unique structure, characterized by the sn-2,3 stereochemistry of the glycerol (B35011) backbone and the presence of two phytanyl chains linked by ether bonds, imparts remarkable stability to archaeal membranes, allowing these organisms to thrive in extreme environments. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-diphytanyl-sn-glycerol, along with detailed methodologies for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Chemical and Physical Properties

2,3-diphytanyl-sn-glycerol is a dialkylglycerol ether lipid. The ether linkages, as opposed to the ester linkages found in bacteria and eukaryotes, are significantly more resistant to chemical hydrolysis and enzymatic degradation, contributing to the robustness of archaeal membranes.[1][2] The branched nature of the phytanyl chains also plays a crucial role in membrane fluidity and packing.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 2,3-diphytanyl-sn-glycerol. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not well-documented, likely due to the molecule's high molecular weight and lack of a sharp phase transition. For instance, the related compound diphytanoyl phosphatidylcholine does not exhibit a detectable gel to liquid crystalline phase transition over a broad temperature range of -120°C to +120°C.

Property Value Source
Molecular Formula C43H88O3PubChem[3][4]
Molar Mass 653.17 g/mol PubChem[3][4]
Appearance Waxy solid or oil at room temperatureInferred from structure
Melting Point Not well-defined; lacks a sharp transitionInferred from related compounds
Boiling Point Not determined
Solubility Soluble in nonpolar organic solvents like chloroform (B151607) and hexane. Limited solubility in polar solvents.General lipid properties
Computed Property Value Source
XLogP3-AA 17PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 32PubChem[4]
Topological Polar Surface Area 49.8 ŲPubChem
Monoisotopic Mass 652.673347 g/mol PubChem

Experimental Protocols

Synthesis of 2,3-diphytanyl-sn-glycerol

The synthesis of 2,3-diphytanyl-sn-glycerol is a multi-step process that typically starts from a chiral precursor to establish the correct stereochemistry of the glycerol backbone. A general synthetic approach is outlined below, based on methodologies for similar archaeal lipids.[5]

Workflow for the Synthesis of 2,3-diphytanyl-sn-glycerol

A 1,2-O-Isopropylidene-sn-glycerol B Protection of primary hydroxyl group A->B C Deprotection of isopropylidene group B->C D Ditosylation of primary and secondary hydroxyls C->D E Phytanylation (Williamson ether synthesis) D->E F Deprotection of primary hydroxyl E->F G 2,3-Diphytanyl-sn-glycerol F->G

Caption: A generalized workflow for the chemical synthesis of 2,3-diphytanyl-sn-glycerol.

Methodology:

  • Protection of the Primary Hydroxyl Group: Start with a commercially available chiral building block such as 1,2-O-isopropylidene-sn-glycerol. The primary hydroxyl group is protected using a suitable protecting group (e.g., trityl or benzyl (B1604629) ether) to prevent its reaction in subsequent steps.

  • Deprotection of the Isopropylidene Group: The isopropylidene protecting group is removed under acidic conditions to yield the free vicinal diols.

  • Ditosylation: The primary and secondary hydroxyl groups are then activated for nucleophilic substitution by converting them into tosylates using p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Phytanylation: The core reaction is a Williamson ether synthesis. The ditosylated intermediate is reacted with phytanol (B1210986) (or phytanyl bromide) in the presence of a strong base (e.g., sodium hydride) to form the two ether linkages.

  • Deprotection of the Primary Hydroxyl Group: The protecting group on the primary hydroxyl is removed to yield the final product, 2,3-diphytanyl-sn-glycerol.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and analysis of lipids. For a non-polar compound like 2,3-diphytanyl-sn-glycerol, normal-phase chromatography is often employed.

General HPLC Purification Protocol Workflow

A Sample Preparation (Dissolve in non-polar solvent) C Injection A->C B HPLC System Setup (Normal-phase column, isocratic mobile phase) B->C D Elution and Detection (e.g., ELSD or low wavelength UV) C->D E Fraction Collection D->E F Solvent Evaporation E->F G Purity Analysis F->G cluster_isoprenoid Isoprenoid Synthesis cluster_glycerol Glycerol Backbone cluster_ether_lipid_synthesis Ether Lipid Synthesis Mevalonate Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GGPP GGPP DMAPP->GGPP GGGP sn-3-O-Geranylgeranyl glycerol-1-phosphate GGPP->GGGP G3P Glycerol-3-phosphate G1P sn-Glycerol-1-phosphate G3P->G1P G1P dehydrogenase G1P_node sn-Glycerol-1-phosphate G1P_node->GGGP GGGP synthase GGPP_node Geranylgeranyl diphosphate (GGPP) DGGGP sn-2,3-di-O-Geranylgeranyl glycerol-1-phosphate GGGP->DGGGP DGGGP synthase DGGGP_sat Saturated DGGGP DGGGP->DGGGP_sat Geranylgeranyl reductase Archaeol_P Archaetidylphosphate DGGGP_sat->Archaeol_P Phosphatase This compound 2,3-Diphytanyl-sn-glycerol (this compound) Archaeol_P->this compound Removal of phosphate

References

A Technical Guide to Archaeol as a Biomarker for Methanogenic Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Archaeol

Methanogenic archaea are key players in global carbon cycling and hold significant interest in fields ranging from environmental science to biotechnology and drug development. Understanding their presence, abundance, and metabolic state is crucial. This compound (2,3-di-O-phytanyl-sn-glycerol) is a core lipid component of the cell membranes of many archaea, particularly within the Euryarchaeota phylum, which includes the majority of methanogens.[1] Its stability and specificity make it a robust biomarker for tracking both living and fossil methanogenic populations in a variety of environments.[2][3]

This guide provides an in-depth technical overview of the use of this compound as a biomarker, covering quantitative data, detailed experimental protocols for its extraction and analysis, and the logical framework for its interpretation.

This compound as a Quantitative Biomarker

The concentration and isotopic composition of this compound provide quantitative insights into methanogenic biomass and metabolic activity. Intact polar lipids (IPLs), where this compound is bound to a phospholipid or glycolipid headgroup, are indicative of living biomass, while the core this compound lipid alone can represent fossilized or dead biomass.[2][3]

Concentration of this compound in Environmental Samples

The abundance of this compound varies significantly depending on the environment, reflecting the size of the methanogenic population. Below is a summary of reported concentrations in different settings.

EnvironmentSample TypeThis compound Concentration (μg/g dry weight)Key FindingsReference
Water-Saturated SoilOrganic-rich soil profileVaries with depth, up to ~0.8 µg/gMoisture content and anoxia govern methanogen biomass. Glycosidically bound this compound dominates over phospholipid forms, suggesting fossil biomass.[2][3]
Ombrotrophic BogsPeat CoresMarkedly increases at the depth of the maximum seasonal water tableConcentration differences among sites reflect vegetation and temperature influences on methanogenesis. This compound persists throughout cores, recording past changes in methane (B114726) cycling.[4]
Mediterranean Mud VolcanoSeep SedimentsIncreases with depthAbundant this compound, alongside other methanogen biomarkers like hydroxythis compound, points to widespread anaerobic methane oxidation (AOM).[1]
Guaymas BasinHydrothermal SedimentsRelatively low abundance compared to tetraether lipids (GDGTs)Suggests that in high-temperature environments, methanotrophic archaea may preferentially synthesize more thermally stable GDGTs over diether lipids like this compound.[5]
Isotopic Analysis (δ¹³C) for Methane Cycle Insights

The stable carbon isotopic composition (δ¹³C) of this compound is a powerful tool for elucidating carbon pathways. Methanogenic archaea that assimilate highly ¹³C-depleted methane can produce lipids with exceptionally low δ¹³C values. This is particularly useful for identifying anaerobic methane oxidation (AOM), a process also referred to as "reverse methanogenesis."[1]

LocationSample TypeBiomarkerδ¹³C Value (‰)InterpretationReference
Napoli Mud VolcanoCold Seep SedimentThis compound< -65‰Indicates assimilation of ¹³C-depleted methane, consistent with AOM.[1]
Napoli Mud VolcanoBacterial MatThis compound-85‰Suggests a consortium of prokaryotes, including methanogens, is involved in AOM.[1]
Eel River BasinSeep SedimentThis compound< -100‰Constant low values at all depths suggest consistent fractionation under conditions of excess methane availability.[6]
Eel River BasinSeep Sedimentsn-2-hydroxythis compound< -100‰Similar to this compound, indicating a common metabolic origin related to methane consumption.[6]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample handling, extraction, and analysis. The following protocols are synthesized from established methodologies.[7][8]

Sample Collection and Pretreatment
  • Sampling: Use pre-cleaned (solvent-rinsed) tools and containers to avoid organic contamination. For soil or sediment cores, sectioning should be done in a clean environment.

  • Storage: Freeze samples at -20°C or, ideally, -80°C immediately after collection to halt biological activity and preserve lipid structures.

  • Preparation: Lyophilize (freeze-dry) the sample to remove water. Homogenize the dried sample by grinding it into a fine powder to ensure efficient extraction.

Lipid Extraction: Modified Bligh-Dyer Method

The modified Bligh-Dyer method is the most common and effective technique for extracting archaeal lipids from both cultures and environmental samples.[7]

  • Solvent Addition: Add a single-phase solvent mixture of methanol, dichloromethane (B109758) (DCM) or chloroform, and a phosphate (B84403) buffer (2:1:0.8, v/v/v) to the powdered sample in a clean extraction vessel.

  • Extraction: Agitate the mixture thoroughly. For robust extraction, use an ultrasonic bath (sonication) to disrupt cell membranes and enhance lipid recovery.[9]

  • Phase Separation: Add DCM (or chloroform) and water to the extract to achieve a final solvent ratio of 1:1:0.9 (DCM:methanol:water), which induces phase separation. Centrifuge the mixture to fully separate the layers.

  • Collection: The lipids will be concentrated in the lower DCM/chloroform layer. Carefully collect this layer using a pipette or separatory funnel. Repeat the extraction on the remaining sample residue two to three more times and pool the solvent fractions.

  • Drying: Evaporate the solvent from the pooled extract under a gentle stream of nitrogen (N₂) to yield the total lipid extract (TLE).

G cluster_extraction Lipid Extraction Workflow sample 1. Homogenized Sample Powder solvent 2. Add Bligh-Dyer Solvent Mixture sample->solvent sonicate 3. Sonicate to Lyse Cells solvent->sonicate separate 4. Induce Phase Separation & Centrifuge sonicate->separate collect 5. Collect Lipid Layer (DCM/Chloroform) separate->collect dry 6. Dry Under N2 to get Total Lipid Extract (TLE) collect->dry G cluster_bio Biomarker Interpretation Framework methanogens Methanogenic Archaea (Euryarchaeota) This compound This compound (Core Diether Lipid) methanogens->this compound Produces hydroxy sn-2-hydroxythis compound (More specific to methanogens) methanogens->hydroxy Produces pmi Pentamethylicosane (PMI) (Acyclic C25 isoprenoid) methanogens->pmi Produces aom Anaerobic Methane Oxidation (AOM) aom->this compound Produces (¹³C Depleted) gdgts GDGTs (Tetraether Lipids) env Environmental Factors temp Temperature env->temp moisture Moisture / Anoxia env->moisture temp->gdgts Higher temps may favor moisture->methanogens Influences activity

References

An In-depth Technical Guide to the Core Differences Between Archaeal and Bacterial Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental distinctions between the membrane lipids of Archaea and Bacteria, two primary domains of life. These differences, often termed the "lipid divide," are not merely structural nuances but have profound implications for membrane stability, organismal survival in extreme environments, and potential applications in biotechnology and pharmacology.

Core Structural and Chemical Distinctions

The cell membranes of all organisms serve as a crucial barrier, but the building blocks of this barrier in Archaea and Bacteria are fundamentally different. These distinctions are conserved across the domains and represent a deep evolutionary divergence.[1][2]

The four key differences are:

  • Glycerol (B35011) Backbone Stereochemistry: Bacterial and eukaryotic lipids are built upon a sn-glycerol-3-phosphate (G3P) backbone.[1][2] In contrast, archaeal lipids utilize the enantiomer, sn-glycerol-1-phosphate (B1203117) (G1P).[1][3][4] This opposite stereochemistry is a universal and defining feature of the lipid divide.[1][2] The enzymes responsible for synthesizing these backbones, glycerol-3-phosphate dehydrogenase in bacteria and glycerol-1-phosphate dehydrogenase in archaea, are evolutionarily unrelated, suggesting they arose independently.[1]

  • Linkage Chemistry: Bacteria link their fatty acid tails to the glycerol backbone using ester bonds .[5][6][7] These bonds are susceptible to hydrolysis, particularly at high temperatures or extreme pH. Archaea, however, use much more stable ether linkages to connect their isoprenoid chains to the glycerol backbone.[5][6][7][8] This enhanced chemical stability is a key adaptation for many archaea that thrive in extreme environments.[5][8]

  • Hydrocarbon Chains: The hydrophobic tails of bacterial lipids are composed of straight-chain fatty acids .[1][5][9] These are typically linear and can be saturated or unsaturated.[10] Archaeal lipids, conversely, are constructed from branched isoprenoid chains (also called phytanyl chains), which are built from five-carbon isoprene (B109036) units.[1][5][7][11] This extensive methyl branching affects how the lipids pack together in the membrane.[12][13]

  • Membrane Architecture: Bacteria exclusively form lipid bilayers , where two layers of lipids align tail-to-tail.[5] While some archaea also form bilayers using diether lipids (archaeol), many, particularly hyperthermophiles, possess a unique architecture: the lipid monolayer .[5][6] This is made possible by tetraether lipids, where two C40 isoprenoid chains are linked at both ends to glycerol backbones, creating a single molecule that spans the entire membrane.[5][6][12] This structure provides exceptional rigidity and stability at high temperatures.[5][12]

Table 1: Summary of Key Differences in Archaeal and Bacterial Lipids

FeatureBacterial LipidsArchaeal Lipids
Glycerol Backbone sn-Glycerol-3-Phosphate (G3P)[1][2]sn-Glycerol-1-Phosphate (G1P)[1][3][4]
Linkage to Glycerol Ester Bond[5][6]Ether Bond[5][6][8]
Hydrocarbon Chains Straight-chain fatty acids[1][5]Branched isoprenoid chains[1][5][7]
Common Chain Length C16 - C18C20 (diphytanyl) or C40 (dibiphytanyl)[14]
Membrane Structure Bilayer exclusively[5]Bilayer (diether) or Monolayer (tetraether)[5][6]
Chemical Stability Lower (ester bonds are labile)Higher (ether bonds are more resistant)[5][8]
Adaptations Chain length, saturation, cyclopropane (B1198618) ringsCyclopentane (B165970) rings, diether/tetraether ratio[6][7]

Visualizing the Fundamental Differences

The diagrams below illustrate the core structural distinctions and the biosynthetic divergence between bacterial and archaeal lipids.

G cluster_bact Bacterial Diester Lipid (Bilayer) cluster_arch_di Archaeal Diether Lipid (Bilayer) cluster_arch_tetra Archaeal Tetraether Lipid (Monolayer) bact_lipid sn-Glycerol-3-Phosphate Ester Linkage Fatty Acid Chain Ester Linkage Fatty Acid Chain arch_diether sn-Glycerol-1-Phosphate Ether Linkage Isoprenoid Chain Ether Linkage Isoprenoid Chain arch_tetraether sn-Glycerol-1-Phosphate Ether Linkage Dibiphytanyl Isoprenoid Chain (C40) Ether Linkage sn-Glycerol-1-Phosphate

Figure 1: Core structural comparison of bacterial and archaeal lipids.

Divergent Biosynthetic Pathways

The structural differences are a direct result of distinct and non-homologous biosynthetic pathways.

  • Bacteria: The synthesis of the G3P backbone is catalyzed by glycerol-3-phosphate dehydrogenase (G3PDH) .[1] Fatty acids are synthesized separately and then attached to the G3P backbone by acyltransferases via ester linkages.[15]

  • Archaea: The G1P backbone is created by glycerol-1-phosphate dehydrogenase (G1PDH) .[1] Isoprenoid chains are built from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoids. These chains are then attached to the G1P backbone by enzymes like geranylgeranylglyceryl phosphate (B84403) (GGGP) synthase, forming stable ether bonds.[16]

G cluster_bact Bacterial Pathway cluster_arch Archaeal Pathway b_start Dihydroxyacetone Phosphate (DHAP) b_enzyme G3P Dehydrogenase (G3PDH) b_start->b_enzyme b_backbone sn-Glycerol-3-Phosphate (G3P) b_enzyme->b_backbone b_link Acyltransferases b_backbone->b_link b_chains Fatty Acyl-ACP b_chains->b_link b_product Diester Phospholipid b_link->b_product a_start Dihydroxyacetone Phosphate (DHAP) a_enzyme G1P Dehydrogenase (G1PDH) a_start->a_enzyme a_backbone sn-Glycerol-1-Phosphate (G1P) a_enzyme->a_backbone a_link GGGP / DGGGP Synthases a_backbone->a_link a_chains Isoprenoid Pyrophosphates (GGPP) a_chains->a_link a_product Diether / Tetraether Phospholipid a_link->a_product

Figure 2: Divergent biosynthetic pathways for core lipids.

Physicochemical and Functional Implications

These molecular differences confer distinct physical properties to the membranes, which are critical for survival and function.

  • Stability: The ether bonds and isoprenoid chains make archaeal membranes exceptionally stable against extremes of temperature, pH, and salinity.[5][8][12] Tetraether monolayers are particularly robust, preventing membrane dissociation at near-boiling temperatures.[5][12][13]

  • Permeability and Fluidity: Bacterial membranes maintain fluidity in changing temperatures by altering fatty acid chain length and saturation.[6] Archaeal membranes have inherently low permeability to ions and solutes.[3][17] They modulate fluidity by introducing cyclopentane rings into their isoprenoid chains, which increases packing density and rigidity, an adaptation seen in hyperthermophiles.[5][6][10] Recent studies have also suggested that core archaeal lipid membranes may be more permeable to certain beneficial metabolites, potentially reducing the need for diverse transport systems.[18]

Experimental Protocols for Lipid Analysis

Differentiating and characterizing archaeal and bacterial lipids requires a multi-step analytical approach.

This is a standard protocol for extracting total lipids from cellular material.[19][20]

Materials:

  • Chloroform (B151607) (CHCl3)

  • Methanol (MeOH)

  • Deionized Water (dH2O) or 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • Homogenization: For a 1 mL aqueous sample (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) mixture of Chloroform:Methanol.[21] Vortex vigorously for 10-15 minutes to create a single-phase system and disrupt cell membranes.[19][22]

  • Phase Separation: Add an additional 1.25 mL of Chloroform and vortex for 1 minute.[21][22] Then, add 1.25 mL of dH2O and vortex for another minute.[21][22] This creates a final solvent ratio of approximately 2:2:1.8 (CHCl3:MeOH:H2O), which is biphasic.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to achieve clear separation of the two phases.[21] The upper phase will be aqueous (methanol/water), and the lower phase will be organic (chloroform), containing the lipids.[21][23]

  • Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase.[21] Transfer it to a clean glass tube. For quantitative recovery, the remaining material can be re-extracted with an additional volume of chloroform.[22]

  • Drying: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a vacuum concentrator to yield the total lipid extract.[24] Store the dried lipids under an inert atmosphere at -20°C or below.

This workflow separates lipid classes and analyzes their constituent hydrocarbon chains.

Materials:

  • Total lipid extract (from Protocol 1)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC development tank

  • Solvent system (e.g., hexane:diethyl ether:acetic acid)

  • Visualization reagent (e.g., iodine vapor or primuline (B81338) spray)

  • Methanolysis reagent (e.g., 2.5% H2SO4 in methanol)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • TLC Separation: Spot the dissolved lipid extract onto a silica (B1680970) gel TLC plate.[25][26] Develop the plate in a tank containing an appropriate solvent system to separate lipid classes based on polarity.[27]

  • Visualization and Identification: Visualize the separated lipid spots using a non-destructive method if possible.[28] Identify bands corresponding to different lipid classes by comparing their migration (Rf values) to known standards run on the same plate.

  • Scraping and Derivatization: Scrape the silica corresponding to the desired lipid class into a glass tube. To analyze the hydrocarbon chains of bacterial ester lipids, perform transmethylation by adding a methanolysis reagent and heating (e.g., 1 hour at 100°C) to create fatty acid methyl esters (FAMEs).[29] For archaeal ether lipids, the ether bonds must be cleaved using a stronger agent like hydroiodic acid to release alkyl iodides, which can then be analyzed.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.[27][30] The GC separates the FAMEs or alkyl halides based on their volatility and column affinity.[27] The MS fragments the molecules, providing mass spectra that allow for definitive identification and structural elucidation of the hydrocarbon chains.[27][30]

G start Cell Culture / Tissue Sample extraction Total Lipid Extraction (Bligh & Dyer Method) start->extraction separation Lipid Class Separation (TLC / HPLC) extraction->separation bact_path Bacterial Lipids (Ester-linked) separation->bact_path arch_path Archaeal Lipids (Ether-linked) separation->arch_path bact_deriv Derivatization (Transmethylation to FAMEs) bact_path->bact_deriv arch_deriv Derivatization (Ether Cleavage) arch_path->arch_deriv analysis Analysis by GC-MS bact_deriv->analysis arch_deriv->analysis data Data Interpretation: Identify Chain Structure, Length, Branching analysis->data

Figure 3: General experimental workflow for lipid analysis.

Conclusion and Implications for Drug Development

The profound differences between archaeal and bacterial lipids are a cornerstone of microbial evolution and physiology. For drug development professionals, these distinctions offer unique opportunities and challenges. The stability of archaeal lipids makes them attractive for creating robust drug delivery vehicles (archaeosomes) that can withstand harsh conditions.[3][14] Conversely, the unique enzymes in the lipid biosynthesis pathways of both domains represent highly specific targets for novel antimicrobial agents, allowing for the development of drugs that can selectively target either bacteria or archaea without cross-reactivity. A thorough understanding of this "lipid divide" is therefore essential for advancing both basic science and applied biotechnology.

References

The Stereochemical Enigma of Archaeol: A Technical Guide to the Glycerol Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique stereochemistry of the glycerol (B35011) backbone in archaeol, a hallmark of the domain Archaea. Understanding this fundamental difference in membrane lipid architecture is crucial for research in extremophile biology, biomarker development, and the design of novel therapeutics targeting archaeal pathways.

The "Lipid Divide": A Fundamental Dichotomy in Membrane Architecture

The cell membranes of Archaea are fundamentally different from those of Bacteria and Eukarya, a concept known as the "lipid divide."[1][2] This divergence is most pronounced in the stereochemistry of the glycerol backbone of their membrane lipids. This compound, a diether lipid common in archaeal membranes, is built upon a sn-glycerol-1-phosphate (B1203117) (G1P) backbone.[3][4][5] In stark contrast, Bacteria and Eukarya utilize the enantiomeric sn-glycerol-3-phosphate (G3P) for their phospholipid synthesis.[1][3][4]

This stereochemical inversion is coupled with two other defining features: the nature of the hydrocarbon linkage and the composition of the lipid tails. In this compound, isoprenoid chains are attached to the glycerol backbone via ether bonds, which are chemically more stable than the ester bonds that link fatty acids to the glycerol backbone in bacterial and eukaryotic lipids.[3][4][6][7] This enhanced stability is thought to be a key adaptation for survival in extreme environments.[4][8]

Quantitative Comparison of Archaeal and Bacterial/Eukaryotic Lipids

The distinct molecular architectures of archaeal and bacterial/eukaryotic membrane lipids are summarized below.

FeatureThis compound (Archaea)Phospholipids (Bacteria/Eukarya)
Glycerol Backbone sn-Glycerol-1-phosphate (G1P)sn-Glycerol-3-phosphate (G3P)
Stereochemistry L-isomeric formD-isomeric form
Hydrocarbon Linkage Ether bondEster bond
Hydrocarbon Chains Isoprenoid chains (e.g., phytanyl)Fatty acid chains

Biosynthesis of the this compound Backbone: The Role of G1P Dehydrogenase

The stereospecificity of the this compound backbone is established early in its biosynthesis by the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH).[1][3][9] This enzyme catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP) to sn-glycerol-1-phosphate, the precursor for the archaeal lipid backbone.[3][9][10] G1PDH is unique to Archaea and has no homology to the G3P dehydrogenase found in Bacteria and Eukarya.[3]

The subsequent steps in this compound biosynthesis involve the sequential attachment of two geranylgeranyl pyrophosphate (GGPP) molecules to the G1P backbone via ether linkages, catalyzed by GGGP synthase and DGGGP synthase.[6][11] This is followed by the reduction of the double bonds in the geranylgeranyl chains to form the phytanyl chains of mature this compound.

Key Enzymes in this compound Backbone Synthesis
EnzymeFunctionSubstratesProducts
sn-Glycerol-1-phosphate Dehydrogenase (G1PDH) Forms the G1P backboneDihydroxyacetone phosphate (DHAP), NAD(P)Hsn-Glycerol-1-phosphate (G1P), NAD(P)+
Geranylgeranylglyceryl Diphosphate (GGGP) Synthase Catalyzes the first ether bond formationG1P, Geranylgeranyl pyrophosphate (GGPP)3-O-geranylgeranyl-sn-glyceryl-1-phosphate (GGGP)
Di-O-geranylgeranylglyceryl Diphosphate (DGGGP) Synthase Catalyzes the second ether bond formationGGGP, GGPP2,3-bis-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP)

Experimental Protocols for Stereochemical Determination

Elucidating the absolute configuration of the glycerol backbone in this compound requires specialized analytical techniques. The following are detailed methodologies for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC)

This method provides unambiguous determination of the glycerol configuration by separating the enantiomers after derivatization.[11]

Protocol:

  • Liberation of Diacylglycerols: The glycerol core is released from the polar head groups of this compound by periodate (B1199274) oxidation followed by hydrazinolysis.

  • Derivatization: The hydroxyl groups of the released diacylglycerols are derivatized with 3,5-dinitrophenylurethane (3,5-DNPU).

  • Chromatographic Separation:

    • Column: A chiral stationary phase, such as a column with a (R)- or (S)-1-(1-naphthyl)ethylamine polymer coating.

    • Mobile Phase: A non-polar mobile phase, for example, a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 99.5:0.5, v/v).

    • Detection: UV detection at 280 nm.

  • Analysis: The retention times of the derivatized enantiomers are compared to known standards of sn-1,2- and sn-2,3-diacyl-sn-glycerols. The elution order will be reversed when using columns with opposite chiral phases, confirming the identification.

NMR Spectroscopy: Mosher's Ester Analysis

Mosher's method is a powerful NMR technique to determine the absolute configuration of chiral alcohols by creating diastereomeric esters.[12][13][14]

Protocol:

  • Esterification: The this compound is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding (S)- and (R)-MTPA esters.

  • NMR Data Acquisition: 1H NMR spectra are acquired for both the (R)- and (S)-MTPA ester diastereomers.

  • Data Analysis:

    • The chemical shifts (δ) of protons adjacent to the chiral center are assigned for both diastereomers.

    • The difference in chemical shifts (Δδ^SR = δS - δR) is calculated for each corresponding proton.

    • A positive Δδ^SR value for a given proton indicates that it is on one side of the MTPA plane, while a negative value indicates it is on the other side.

    • By analyzing the pattern of positive and negative Δδ^SR values, the absolute configuration of the glycerol backbone can be deduced based on the established Mosher's method model.

Enzymatic Assay of sn-Glycerol-1-phosphate Dehydrogenase (G1PDH)

The activity of G1PDH, the key enzyme in establishing the stereochemistry of the this compound backbone, can be quantified using a spectrophotometric assay.[3][10]

Protocol:

  • Reaction Mixture Preparation: A standard reaction mixture is prepared in a quartz cuvette containing:

    • 50 mM Bistris propane (B168953) buffer (pH 7.8)

    • 100 mM KCl

    • 0.1 mM ZnCl2

    • 3 mM Dihydroxyacetone phosphate (DHAP)

    • 0.15 mM NAD(P)H

  • Enzyme Preparation: The purified G1PDH enzyme is diluted in a suitable buffer (e.g., 20 mM MOPS, pH 7.0, 150 mM KCl, 2 mM TCEP).

  • Assay Procedure:

    • The reaction mixture is pre-incubated at the optimal temperature for the enzyme (e.g., 65°C for thermophilic archaea).

    • The reaction is initiated by adding a known amount of the G1PDH enzyme solution.

    • The decrease in absorbance at 366 nm (or 340 nm) due to the consumption of NAD(P)H is monitored for a set period (e.g., 2-10 minutes).

  • Calculation of Activity: The initial linear rate of the reaction (ΔA/min) is used to calculate the enzyme activity, defined as the amount of NAD(P)H consumed per minute, using the Beer-Lambert law and the extinction coefficient of NAD(P)H at the measured wavelength. One unit of activity is defined as the conversion of 1 µmol of NAD(P)H per minute.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and experimental workflows discussed in this guide.

lipid_divide cluster_archaea Archaea cluster_bacteria_eukarya Bacteria & Eukarya archaea_glycerol sn-Glycerol-1-Phosphate archaea_linkage Ether Linkage be_glycerol sn-Glycerol-3-Phosphate archaea_glycerol->be_glycerol Enantiomers archaea_chain Isoprenoid Chain be_linkage Ester Linkage archaea_linkage->be_linkage Different Bond Type be_chain Fatty Acid Chain archaea_chain->be_chain Different Hydrocarbon

Caption: The "Lipid Divide" illustrating the fundamental differences between archaeal and bacterial/eukaryotic membrane lipids.

archaeol_biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) G1P sn-Glycerol-1-Phosphate (G1P) DHAP->G1P G1P Dehydrogenase (Stereochemistry set) GGGP 3-O-geranylgeranyl-sn- glyceryl-1-phosphate (GGGP) G1P->GGGP GGGP Synthase (+ GGPP) DGGGP 2,3-bis-O-geranylgeranyl-sn- glyceryl-1-phosphate (DGGGP) GGGP->DGGGP DGGGP Synthase (+ GGPP) Unsat_this compound Unsaturated this compound DGGGP->Unsat_this compound Phosphatase This compound This compound Unsat_this compound->this compound Reductase

Caption: Biosynthetic pathway of the this compound glycerol backbone, highlighting the key enzymatic steps.

experimental_workflow start Isolate this compound chiral_hplc Chiral HPLC Analysis (Derivatization & Separation) start->chiral_hplc nmr_analysis NMR Analysis (Mosher's Method) start->nmr_analysis result Determine Absolute Stereochemistry (sn-1) chiral_hplc->result nmr_analysis->result

Caption: Experimental workflow for the determination of the absolute stereochemistry of the this compound glycerol backbone.

References

An In-depth Technical Guide to the Role of Ether Linkages in the Stability of Archaeol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the chemical, thermal, and enzymatic stability conferred by the ether linkages in archaeol, the core lipid of many archaeal membranes. It provides a comparative analysis against the ester-linked lipids found in bacteria and eukarya, supported by quantitative data, experimental protocols, and logical diagrams.

Introduction: The Archaeal Advantage in a Hostile World

Archaea are masters of survival, thriving in some of the most extreme environments on Earth, from boiling hot springs to highly acidic waters and saline lakes. [1]Their remarkable resilience is largely attributed to the unique composition of their cell membranes, which form the primary barrier against environmental stressors. Unlike bacteria and eukarya that utilize fatty acids connected by ester bonds to a glycerol-3-phosphate backbone, archaeal membranes are predominantly composed of isoprenoid chains linked via ether bonds to a glycerol-1-phosphate backbone. [2][3]This fundamental structural difference, known as the "lipid divide," imparts superior stability to archaeal membranes.

The core diether lipid in many of these organisms is This compound (2,3-di-O-phytanyl-sn-glycerol). The ether linkages within this compound are the cornerstone of its stability, providing robust resistance to chemical, thermal, and enzymatic degradation. [1][4]Understanding the stabilizing role of these linkages is critical for fields ranging from extremophile biology to the development of highly stable liposomal drug delivery systems.

The Ether Linkage Advantage: A Tripartite Stability

The enhanced stability of this compound, and by extension archaeal membranes, can be attributed to three key areas: chemical resilience, thermal tolerance, and enzymatic resistance.

Chemical Stability

The ether bond (C-O-C) in this compound is inherently more chemically robust than the ester bond (R-COO-C) found in conventional diacylglycerol-based lipids. [4]This stability is crucial for archaea living in environments with extreme pH.

  • Resistance to Hydrolysis: Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis. The carbonyl carbon in an ester linkage is highly electrophilic, making it a prime target for nucleophilic attack by water or hydroxide (B78521) ions. This reaction cleaves the lipid chain from the glycerol (B35011) backbone. The ether linkage in this compound lacks this reactive carbonyl group, rendering it significantly more resistant to hydrolysis across a wide pH range. [5]* Resistance to Oxidative Stress: While the isoprenoid chains of this compound are saturated, providing stability against peroxidation, the ether linkage itself contributes to overall oxidative stability compared to the more reactive ester linkage. [2]

Thermal Stability

Archaea, particularly hyperthermophiles, maintain membrane integrity and fluidity at temperatures that would denature membranes of bacteria and eukaryotes.

  • Bond Strength: The ether linkage is chemically more stable at high temperatures compared to the ester linkage, which can be thermally hydrolyzed. [4]While specific bond dissociation energy values for the entire lipid structure are complex, the fundamental chemistry indicates the C-O-C bond is less prone to thermal cleavage than the O=C-O-C ester bond system.

  • Membrane Fluidity: Archaeal membranes maintain a liquid crystalline phase over a broad temperature range, from below freezing to over 100°C. This prevents the membrane from becoming too rigid at low temperatures or too permeable at high temperatures, a crucial feature for survival in fluctuating thermal environments.

Enzymatic Stability

The unique stereochemistry and linkage of this compound provide a powerful defense against biological attack.

  • Resistance to Lipases and Phospholipases: Many organisms secrete lipases and phospholipases as part of their defense or digestive systems. These enzymes are highly specific for ester bonds and the sn-1,2 glycerol configuration found in bacterial and eukaryotic lipids. [6][7][8]this compound's ether linkages and its sn-2,3 glycerol backbone make it a poor substrate for these common hydrolytic enzymes, thus protecting archaea from enzymatic degradation. [9]Studies have shown that while esterases and lipases efficiently hydrolyze diacylglycerols, they have no detectable activity on the ether bonds of this compound. [10]

Quantitative Stability Data

Direct quantitative comparisons of this compound and its ester-linked analogue (diacylglycerol phytanate) are specialized. However, data from model systems using similar ether- and ester-linked lipids provide valuable insights into their biophysical differences.

ParameterEther-Linked Lipids (e.g., DHPC)Ester-Linked Lipids (e.g., DPPC)Significance for Stability
Water Permeability (Pf) Lower (e.g., 0.022 cm/s for DHPC)Higher (e.g., 0.027 cm/s for DPPC)Lower permeability indicates a tighter, more stable membrane barrier. [11]
Area per Lipid (Fluid Phase) Slightly larger (e.g., 65.1 Ų)Slightly smaller (e.g., 63.0 Ų)Reflects differences in headgroup hydration and packing. [11]
Molecular Order (Anisotropy) HigherLowerA higher degree of order suggests a more tightly packed and stable membrane interface. [4]
Nanomechanical Resistance Lower (in some model systems)Higher (in some model systems)This can be influenced by chain branching and experimental setup; however, the chemical stability remains the primary advantage. [4]
Ion Leakage (from Liposomes) Very low ion leakage at 100°CRapid collapse and high leakage at 100°CDemonstrates superior thermal stability and barrier function of archaeal-type lipids.
Chemical Hydrolysis Resistant to 5% HCl/MeOH at 100°C for 3 hrCompletely methanolyzed under the same conditionsHighlights the profound chemical stability conferred by the ether bond.

Experimental Protocols

Assessing the stability of this compound requires specialized protocols that account for its unique chemical properties.

Protocol 1: Archaeal Lipid Extraction (Modified Bligh & Dyer)

Standard lipid extraction methods can be inefficient for archaea due to their resilient cell walls and the strong association of lipids within the membrane. An acidified method is often required. [12][13][14][15]

  • Homogenization: Homogenize freeze-dried archaeal biomass (e.g., 100 mg) in a suitable glass vial.

  • Solvent Addition (Single Phase): Add 3.75 mL of a pre-mixed solvent system of Chloroform (B151607):Methanol (B129727):Trichloroacetic Acid Buffer (1:2:0.8 v/v/v). The acid helps to denature proteins and dissociate lipids from the membrane matrix. [12]3. Extraction: Vortex the mixture vigorously for 15 minutes at room temperature.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation. Three layers will form: an upper aqueous/methanol layer, a middle layer of precipitated cell debris, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, bypassing the protein disk.

  • Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C or lower under an inert atmosphere (nitrogen or argon) until analysis.

Protocol 2: Chemical Stability Assay (Acid Hydrolysis Resistance)

This protocol directly tests the resilience of the ether bond compared to an ester bond.

  • Sample Preparation: Prepare two sets of samples. In one set, dissolve a known quantity of this compound extract in a 5% HCl in methanol solution. In the second set, dissolve an equivalent amount of an ester-linked lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) in the same solution.

  • Incubation: Seal the vials and incubate both sets in a heating block at 100°C for 4 hours. [16]3. Neutralization & Extraction: Cool the samples, neutralize the acid with a suitable base (e.g., KOH), and re-extract the lipids using the Bligh & Dyer method described above.

  • Analysis: Analyze the resulting lipid extracts via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Expected Outcome: The ester-linked lipid will be completely hydrolyzed (degraded), while the this compound will remain intact, demonstrating the ether bond's resistance. [16]

Protocol 3: Thermal Stability Assay (Liposome Leakage Assay)

This assay measures membrane integrity as a function of temperature using fluorescent dye leakage. [17][18][19][20][21]

  • Liposome (B1194612) Preparation: Prepare liposomes (or "archaeosomes") by hydrating a dried film of this compound with a solution containing a self-quenching concentration of a fluorescent dye, such as calcein (B42510) (50-100 mM). Prepare a parallel set of liposomes using an ester-linked lipid (e.g., DPPC).

  • Purification: Remove unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorescence Measurement: Dilute the purified liposome suspension in a cuvette with buffer. Place the cuvette in a temperature-controlled fluorometer.

  • Heating Ramp: Slowly increase the temperature of the sample (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a high temperature (e.g., 95°C). Continuously monitor the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm for calcein).

  • Maximum Leakage: After the temperature ramp, add a detergent (e.g., 0.2% Triton X-100) to completely disrupt the liposomes and release all encapsulated dye. This reading represents 100% leakage.

  • Data Analysis: Calculate the percentage of dye leakage at each temperature relative to the maximum fluorescence after detergent lysis. The temperature at which 50% of the dye has been released can be used as a comparative measure of thermal stability. Archaeosomes will show significantly less leakage at higher temperatures than DPPC liposomes.

Protocol 4: Oxidative Stability Assay (Rancimat Method)

This accelerated method assesses the resistance of lipids to oxidation. [22][23][24]

  • Sample Preparation: Place a precise amount of the purified this compound (e.g., 3 g) into a reaction vessel of a Rancimat instrument. Prepare a parallel sample with an ester-linked lipid containing similar chain saturation.

  • Test Conditions: Set the instrument to a high temperature (e.g., 110-120°C) and pass a continuous stream of purified air through the sample.

  • Detection: The air stream carries volatile oxidation products from the sample into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water.

  • Induction Time: As the lipid oxidizes, it produces volatile organic acids (secondary oxidation products) that increase the water's conductivity. The time taken to reach a rapid increase in conductivity is known as the "induction time" or "Oxidative Stability Index (OSI)."

  • Interpretation: A longer induction time indicates greater resistance to oxidation. This compound is expected to have a significantly longer induction time than an equivalent unsaturated ester-linked lipid due to its saturated isoprenoid chains and stable ether linkages.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Comparative Stability of Ether vs. Ester Linkages Stability Membrane Lipid Stability Ether Ether Linkage (e.g., this compound) Stability->Ether Characterized by Ester Ester Linkage (e.g., Diacylglycerol) Stability->Ester Characterized by NoCarbonyl Absence of Electrophilic Carbonyl Group Ether->NoCarbonyl Key Feature EtherProps High Chemical Stability High Thermal Stability Resistance to Lipases NoCarbonyl->EtherProps Leads to Carbonyl Presence of Electrophilic Carbonyl Group Ester->Carbonyl Key Feature EsterProps Susceptible to Hydrolysis Lower Thermal Stability Substrate for Lipases Carbonyl->EsterProps Leads to

Caption: Logical diagram comparing the chemical basis for the stability of ether linkages in this compound versus ester linkages.

G cluster_workflow Experimental Workflow for Lipid Stability Assessment cluster_assays Stability Assays start Archaeal Biomass (or other lipid source) extraction Lipid Extraction (e.g., Acidified Bligh & Dyer) start->extraction purification Purification / Separation (TLC / HPLC) extraction->purification assay_chem Chemical Challenge (Acid/Base Incubation) purification->assay_chem assay_therm Thermal Challenge (DSC / Leakage Assay) purification->assay_therm assay_ox Oxidative Challenge (Rancimat / AOM) purification->assay_ox analysis Analysis of Degradation (HPLC-MS / Spectroscopy) assay_chem->analysis assay_therm->analysis assay_ox->analysis data Quantitative Data (Hydrolysis Rate, T_m, Induction Time) analysis->data end Stability Profile data->end

Caption: A generalized experimental workflow for the extraction and stability testing of this compound.

Conclusion and Future Directions

The ether linkages in this compound are a fundamental adaptation that provides exceptional stability against chemical, thermal, and enzymatic stress. This chemical robustness is a key factor enabling archaea to colonize and dominate extreme environments. For researchers and drug developers, the properties of this compound and other ether lipids offer a blueprint for creating highly stable nanocarriers. Archaeosomes—liposomes made from archaeal lipids—have demonstrated remarkable stability and potential for delivering drugs, vaccines, and genes, protecting their payload from degradation in biological systems. Future research will continue to explore the nuances of these lipids, aiming to synthesize novel ether-linked molecules that harness this natural stability for advanced biomedical and biotechnological applications.

References

Core Lipid Structures of Archaeol and Caldarchaeol in Extremophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core lipid structures of archaeol and caldthis compound (B1233393), which are characteristic components of the cell membranes of extremophilic archaea. These unique lipids play a crucial role in the survival and adaptation of these organisms to harsh environments, such as high temperatures, extreme pH, and high salinity. This document details their chemical structures, biosynthesis, and the analytical methods used for their study, making it a valuable resource for researchers in microbiology, biotechnology, and drug development.

Core Lipid Structures: this compound and Caldthis compound

The fundamental distinction of archaeal membrane lipids lies in their chemical composition compared to those of bacteria and eukaryotes. Archaeal lipids are characterized by isoprenoid chains linked to a glycerol (B35011) backbone via ether bonds, in contrast to the ester-linked fatty acids found in other domains of life.[1] This ether linkage provides enhanced chemical stability against hydrolysis and oxidation, a key adaptation to extreme environments.[2]

This compound is a diether lipid, formally known as 2,3-di-O-phytanyl-sn-glycerol. It consists of two 20-carbon (C20) isoprenoid chains, called phytanyl chains, attached to the sn-2 and sn-3 positions of a glycerol molecule.[3][4]

Caldthis compound , a tetraether lipid, is essentially a dimer of this compound, where the two phytanyl chains of two this compound molecules are linked head-to-head.[4] This creates a single, membrane-spanning molecule with a glycerol moiety at each end. This structure, also known as glycerol dialkyl glycerol tetraether (GDGT), can form a monolayer membrane, which is more rigid and less permeable than the typical bilayer formed by diether lipids.[1]

Variations in these core structures are common and contribute to the diversity and adaptability of archaeal membranes. For instance, the isoprenoid chains of caldthis compound can contain one or more cyclopentane (B165970) rings, which further increase the thermal stability of the membrane.[5]

Quantitative Distribution in Extremophiles

The relative abundance of this compound and caldthis compound in archaeal membranes is not static and can vary significantly between different species and in response to environmental conditions. This adaptation, known as homeoviscous adaptation, allows extremophiles to maintain optimal membrane fluidity and function.

Response to Temperature

In many hyperthermophilic archaea, an increase in growth temperature leads to a higher proportion of caldthis compound relative to this compound. For example, in the hyperthermophilic methanogen Methanocaldococcus jannaschii, as the growth temperature increases from 45°C to 65°C, the proportion of diether lipids decreases from 80% to 20%, while tetraether lipids (caldthis compound and cyclic derivatives) increase significantly.[6] This shift towards membrane-spanning tetraether lipids enhances membrane stability at elevated temperatures.

Archaeal SpeciesGrowth Temperature (°C)This compound (% of total core lipids)Caldthis compound (% of total core lipids)Reference
Methanocaldococcus jannaschii458020 (includes cyclic this compound)[6]
Methanocaldococcus jannaschii652080 (includes cyclic this compound)[6]
Thermococcus kodakarensis6049.150.9[7]
Thermococcus kodakarensis8517.782.3[7]
Pyrococcus sp. (3 strains)855.9 - 42.157.9 - 94.1[8]
Thermococcus sp. (13 strains)855.9 - 42.157.9 - 94.1[8]
Palaeococcus sp. (1 strain)855.9 - 42.157.9 - 94.1[8]
Response to Salinity
Archaeal GroupEnvironmentDominant Core LipidReference
Halobacteria (9 strains)Hypersaline lakesThis compound and derivatives[10]
Methanogens (4 strains)Hypersaline lakesThis compound and Caldthis compound[10]

Experimental Protocols

The unique chemical nature of archaeal lipids requires specialized protocols for their extraction and analysis.

Lipid Extraction

A common method for extracting archaeal lipids is the acidified Bligh and Dyer method . This technique is effective for both diether and tetraether lipids.

Protocol:

  • Cell Harvesting: Harvest archaeal cells by centrifugation.

  • Lyophilization: Freeze-dry the cell pellet to remove water.

  • Extraction Solvent Preparation: Prepare a single-phase solvent mixture of methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and a trichloroacetic acid (TCA) buffer.

  • Extraction: Resuspend the lyophilized cells in the solvent mixture. The use of freeze-thaw cycles prior to extraction can improve efficiency.[11]

  • Phase Separation: Add DCM and TCA buffer to the extract to induce phase separation. The lipids will be in the lower organic phase.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

An alternative method, particularly for obtaining core lipids, is acid hydrolysis . This method cleaves the polar head groups, yielding the core this compound and caldthis compound structures.[12][13]

Protocol:

  • Hydrolysis: Resuspend the cell pellet in a solution of 1.2 N HCl in methanol.

  • Heating: Heat the sample at 110°C for 4 hours in a sealed tube.[12][13]

  • Extraction: After cooling, add DCM and water and vortex to extract the core lipids into the organic phase.

  • Washing: Wash the organic phase with water to remove acid and other impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Lipid Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of this compound and caldthis compound.

Protocol:

  • Sample Preparation: Dissolve the dried lipid extract in an appropriate solvent, such as a mixture of heptane (B126788) and isopropanol (B130326) (99:1, v/v).[13]

  • Chromatographic Separation:

    • Column: Use a normal-phase silica (B1680970) column.

    • Mobile Phase: Employ a gradient elution with a mixture of heptane and isopropanol.

    • Temperature: Maintain the column at a constant temperature, for example, 30°C.[14]

  • Mass Spectrometric Detection:

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Detection Mode: Monitor for the protonated molecular ions [M+H]+ of this compound (m/z 653.7) and caldthis compound (m/z 1302.5 for the acyclic form).[12]

    • Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to confirm the structures by analyzing the fragmentation patterns.

Biosynthetic Pathways and Regulatory Relationships

The biosynthesis of archaeal lipids involves a series of enzymatic reactions that are distinct from fatty acid synthesis in bacteria and eukaryotes.

This compound Biosynthesis

The synthesis of the this compound core structure begins with the formation of the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via a modified mevalonate (B85504) pathway. These are then used to synthesize geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then attached to a glycerol-1-phosphate (G1P) backbone through ether linkages to form digeranylgeranylglyceryl phosphate (B84403) (DGGGP). Finally, the double bonds in the geranylgeranyl chains are saturated to yield this compound.

Archaeol_Biosynthesis cluster_isoprenoid Isoprenoid Synthesis cluster_this compound This compound Synthesis IPP IPP DMAPP DMAPP IPP->DMAPP Isomerase GGPP GGPP DMAPP->GGPP + 3x IPP G1P G1P DGGGP DGGGP G1P->DGGGP + 2x GGPP This compound This compound DGGGP->this compound Saturation

This compound Biosynthesis Pathway
Caldthis compound and Cyclized GDGT Formation

Caldthis compound (GDGT-0) is formed by the head-to-head covalent linkage of the phytanyl chains of two this compound molecules. This reaction is catalyzed by the enzyme tetraether synthase (Tes).[15][16] Further modification of the caldthis compound core involves the introduction of cyclopentane rings, a process catalyzed by GDGT ring synthases (Grs).[17][18] In Sulfolobus acidocaldarius, two such enzymes, GrsA and GrsB, have been identified. GrsA introduces rings at the C-7 position of the biphytanyl chains, while GrsB acts on a substrate already containing C-7 rings to add rings at the C-3 position.[19]

Caldarchaeol_Formation cluster_synthesis Tetraether Synthesis cluster_cyclization Cyclization Archaeol_1 This compound Tes Tetraether Synthase (Tes) Archaeol_1->Tes Archaeol_2 This compound Archaeol_2->Tes Caldthis compound Caldthis compound (GDGT-0) Grs GDGT Ring Synthases (GrsA, GrsB) Caldthis compound->Grs Cyclized_GDGTs Cyclized GDGTs (GDGT-1 to GDGT-8) Tes->Caldthis compound Grs->Cyclized_GDGTs

Caldthis compound and Cyclized GDGT Formation
Regulation in Response to Environmental Stress

The composition of archaeal membranes is dynamically regulated in response to environmental stressors like temperature and pH to maintain membrane integrity and function. This regulation primarily involves altering the ratio of diether to tetraether lipids and modifying the degree of cyclization in tetraether lipids.

Environmental_Stress_Response High_Temp Increased Temperature Membrane_Fluidity_Change Altered Membrane Fluidity & Permeability High_Temp->Membrane_Fluidity_Change Low_pH Decreased pH (Increased Acidity) Low_pH->Membrane_Fluidity_Change Lipid_Modification Lipid Composition Adjustment Membrane_Fluidity_Change->Lipid_Modification Increase_Tetraether Increase Caldthis compound/Archaeol Ratio Lipid_Modification->Increase_Tetraether Increase_Cyclization Increase Cyclopentane Rings in Caldthis compound Lipid_Modification->Increase_Cyclization

Archaeal Membrane Lipid Regulation in Response to Stress

This guide provides a foundational understanding of the core lipid structures of this compound and caldthis compound in extremophiles. The unique properties of these lipids not only enable life in extreme environments but also offer exciting possibilities for biotechnological applications, including the development of stable drug delivery systems and novel biomaterials. Further research into the biosynthesis and regulation of these fascinating molecules will undoubtedly uncover new scientific principles and technological opportunities.

References

The Archaeal and Bacterial Lipid Divide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Fundamental Differences in Membrane Lipids Between Archaea and Bacteria, their Biosynthesis, Functional Consequences, and Experimental Investigation.

This technical guide provides a comprehensive overview of the "lipid divide," a fundamental dichotomy in the cell membrane composition of Archaea and Bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structural, biosynthetic, and functional differences that define this evolutionary divergence. We present quantitative data in structured tables, detailed experimental protocols for lipid analysis, and visualizations of key pathways to facilitate a deeper understanding of this critical aspect of microbiology.

The Core of the Divide: Structural Distinctions

The most fundamental difference between archaeal and bacterial lipids lies in their chemical structure. These distinctions are summarized in the table below.[1][2][3][4][5]

FeatureArchaea Bacteria & Eukarya
Glycerol Backbone sn-glycerol-1-phosphate (G1P)sn-glycerol-3-phosphate (G3P)
Hydrocarbon Chains Isoprenoid chains (branched)Fatty acid chains (straight)
Linkage to Glycerol Ether linkage (-C-O-C-)Ester linkage (-C(=O)-O-C-)
Membrane Architecture Monolayer or bilayerBilayer

These structural variations have profound implications for membrane properties. The ether linkages in archaeal lipids are chemically more stable than the ester linkages found in bacterial and eukaryotic lipids, providing resistance to high temperatures, extreme pH, and enzymatic degradation.[6][7][8] The isoprenoid chains in archaeal lipids can also be covalently linked to form a monolayer, which further enhances membrane stability, particularly in hyperthermophiles.[3][6]

Quantitative Comparison of Membrane Lipids

The following tables provide a quantitative comparison of the lipid composition of representative archaeal and bacterial species.

Archaeal SpeciesArchaeol (% of total core lipids)Caldthis compound (% of total core lipids)H-type Caldthis compound (% of total core lipids)
Pyrococcus furiosus25.374.70
Thermococcus celer42.157.90
Palaeococcus ferrophilus5.994.10
Thermococcus litoralis20.179.90

Table 2.2: Phospholipid Composition of Escherichia coli. [10][11][12]

Phospholipid ClassAbbreviationMole % of Total Phospholipids
PhosphatidylethanolaminePE~75
PhosphatidylglycerolPG~20
CardiolipinCL~5

Table 2.3: Fatty Acid Composition of Escherichia coli Lipids. [13]

Fatty AcidAbbreviationMole % of Total Fatty Acids
Palmitic acid16:020-40
Palmitoleic acid16:120-35
Vaccenic acid18:125-40
Cyclopropane fatty acids17:0cyc, 19:0cyc5-15

Biosynthetic Pathways: A Tale of Two Strategies

The distinct lipid structures in Archaea and Bacteria arise from fundamentally different biosynthetic pathways.

Archaeal Ether Lipid Biosynthesis

The synthesis of the core archaeal lipid, this compound, involves a series of enzymatic steps starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) pathway in most archaea.[14][15][16]

Archaeal_Signaling Environmental_Stress Environmental Stress (e.g., High Temperature, Low pH) Membrane_Fluidity_Change Change in Membrane Fluidity/Permeability Environmental_Stress->Membrane_Fluidity_Change Lipid_Modification Increased Cyclization of Tetraether Lipids Membrane_Fluidity_Change->Lipid_Modification Signal_Transduction Signal Transduction Cascade (Hypothetical) Lipid_Modification->Signal_Transduction Cellular_Response Cellular Response (e.g., altered gene expression, metabolic adjustment) Signal_Transduction->Cellular_Response Bacterial_Signaling External_Signal External Signal (e.g., Nutrient Limitation, Antibiotic Stress) Sensor_Kinase Membrane-Bound Sensor Kinase External_Signal->Sensor_Kinase Cardiolipin_Synthesis Increased Cardiolipin Synthesis/Localization Sensor_Kinase->Cardiolipin_Synthesis Cell_Division_Proteins Interaction with Cell Division Proteins (e.g., FtsZ) Cardiolipin_Synthesis->Cell_Division_Proteins Cellular_Process Regulation of Cell Division/Sporulation Cell_Division_Proteins->Cellular_Process

References

The Role of Archaeol in the Low Permeability of Archaeal Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique composition of archaeal cell membranes, characterized by the presence of ether-linked isoprenoid lipids such as archaeol, bestows these organisms with remarkable resistance to extreme environmental conditions. A key aspect of this resilience is the inherently low permeability of their membranes, particularly to protons and other ions, which is crucial for maintaining cellular homeostasis in harsh habitats. This technical guide provides an in-depth exploration of the pivotal role of this compound in establishing this permeability barrier. We will delve into the structural and biophysical properties of this compound-containing membranes, present comparative quantitative data on membrane permeability, and provide detailed experimental protocols for assessing these characteristics. Furthermore, this guide will visualize the biosynthetic pathway of this compound and key experimental workflows to offer a comprehensive resource for researchers in the fields of microbiology, biotechnology, and drug development.

Introduction: The Archaeal Lipid Divide and Its Implications for Membrane Permeability

The "lipid divide" is a fundamental concept in biology that distinguishes the cell membranes of Archaea from those of Bacteria and Eukarya. While the latter two domains utilize ester-linked, fatty acid-based phospholipids, archaeal membranes are composed of ether-linked lipids with isoprenoid chains.[1][2] The core diether lipid in many archaea is this compound, which consists of two 20-carbon phytanyl chains ether-linked to the sn-2 and sn-3 positions of a glycerol (B35011) backbone.[3][4] This unique chemical architecture has profound consequences for the biophysical properties of the membrane, most notably its stability and permeability.

The ether linkages in this compound are chemically more robust than the ester linkages found in bacterial and eukaryotic lipids, rendering them more resistant to hydrolysis and oxidation, particularly at high temperatures and extreme pH.[5][6] Additionally, the branched nature of the isoprenoid chains in this compound influences lipid packing within the membrane, contributing to its reduced fluidity and permeability compared to membranes composed of straight-chain fatty acids.[5][6] This reduced permeability is especially critical for archaea thriving in extreme environments, as it minimizes the passive leakage of ions, such as protons, down their concentration gradients, thereby helping to maintain the cellular proton motive force essential for energy production.[7]

Interestingly, while generally exhibiting low permeability to ions, some studies suggest that archaeal membranes may be more permeable to certain metabolites, a trait that could reduce the need for a large number of membrane transport proteins.[8][9] This guide will explore these nuances and provide a detailed overview of the current understanding of this compound's role in membrane permeability.

The Chemical Structure of this compound and Its Influence on Membrane Architecture

The defining features of this compound that contribute to the unique properties of archaeal membranes are:

  • Ether Linkages: The C-O-C ether bond is significantly more resistant to chemical attack (e.g., by phospholipases) and hydrolysis than the C-O-C=O ester bond. This inherent stability is a key factor in the ability of many archaea to survive in extreme conditions.[5][6]

  • Isoprenoid Chains: The hydrocarbon chains of this compound are composed of repeating isoprene (B109036) units, resulting in a branched structure with methyl groups at regular intervals. These branches increase the cross-sectional area of the lipid tails, leading to tighter packing and reduced rotational freedom within the membrane. This dense packing restricts the movement of molecules across the bilayer.[5][6]

  • Stereochemistry: Archaeal lipids are based on an sn-glycerol-1-phosphate (B1203117) (G1P) backbone, which is the stereochemical opposite of the sn-glycerol-3-phosphate (G3P) backbone found in bacterial and eukaryotic phospholipids.[10][11] While the direct impact of this stereochemistry on permeability is still being fully elucidated, it is a fundamental difference in membrane construction.

In many extremophilic archaea, two this compound molecules can be covalently linked head-to-head to form a single membrane-spanning tetraether lipid, known as caldthis compound.[3] This creates a lipid monolayer that is even more rigid and less permeable than a bilayer, providing exceptional stability at very high temperatures.[5]

Quantitative Analysis of Membrane Permeability

The permeability of a membrane to a specific substance is quantified by its permeability coefficient (P). A lower permeability coefficient indicates a more effective barrier. The following tables summarize comparative data on the permeability of archaeal-like membranes versus conventional bacterial/eukaryotic-like membranes.

Permeant Membrane Composition Permeability Coefficient (cm/s) Reference
Water (Pf)DHPC (ether-linked)0.022[12]
Water (Pf)DPPC (ester-linked)0.027[12]

Table 1: Comparison of Water Permeability in Ether- and Ester-Linked Lipid Bilayers. DHPC (dihexadecylphosphatidylcholine) is an ether-linked analog of the ester-linked DPPC (dipalmitoylphosphatidylcholine).

Permeant Membrane Composition Relative Permeability Reference
ProtonsArchaeal LipidsLow[7]
ProtonsBacterial Lipids (e.g., E. coli)High[7]
Various Metabolites (amino acids, sugars, nucleobases)Archaeal Diether LipidsHigher than bacterial membranes[9]
Various MetabolitesBacterial Diester LipidsLower than archaeal membranes[9]

Table 2: Qualitative and Relative Permeability of Archaeal vs. Bacterial Membranes to Protons and Metabolites.

Experimental Protocols for Measuring Membrane Permeability

Several well-established methods are used to quantify the permeability of lipid membranes. Below are detailed protocols for two common in vitro techniques.

Vesicle-Based Permeability Assay Using a Fluorescent Probe

This method measures the influx of a substance into liposomes (artificial vesicles) by monitoring the change in fluorescence of an encapsulated probe. For example, the influx of protons can be measured by the quenching of a pH-sensitive fluorescent dye.

Protocol:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired lipids (e.g., this compound-analog lipids or standard lipids like DPPC) in an organic solvent (e.g., chloroform/methanol mixture).[13]

    • Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[13]

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.[13]

    • Hydrate the lipid film with a buffer solution containing a high concentration of a self-quenching fluorescent dye (e.g., carboxyfluorescein for general permeability or a pH-sensitive dye like pyranine (B1669890) for proton permeability). The buffer should be at a temperature above the phase transition temperature of the lipids.[13]

    • The hydrated lipid suspension will form multilamellar vesicles (MLVs). To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[1]

    • Remove the external, unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).[14]

  • Permeability Measurement:

    • Dilute the purified liposome suspension in an iso-osmotic buffer in a fluorometer cuvette.

    • Establish a baseline fluorescence reading.

    • Initiate the influx of the substance of interest. For example, to measure proton permeability, rapidly lower the external pH by adding a small volume of concentrated acid.

    • Monitor the change in fluorescence over time. An influx of protons will cause a decrease in the internal pH, quenching the fluorescence of the encapsulated pH-sensitive dye.[15]

    • The rate of fluorescence change is proportional to the initial rate of influx of the substance.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and release all the encapsulated dye, allowing for the determination of the maximum fluorescence change.

    • The permeability coefficient can be calculated from the initial rate of fluorescence change, the vesicle size, and the concentration gradient of the permeating substance.

Black Lipid Membrane (BLM) Technique

The BLM technique allows for the direct electrical measurement of ion movement across a planar lipid bilayer.

Protocol:

  • BLM Formation:

    • A BLM is formed across a small aperture (typically 0.1-1 mm in diameter) in a hydrophobic partition (e.g., a Teflon cup) that separates two aqueous compartments.[16]

    • The lipid of interest is dissolved in an organic solvent (e.g., n-decane) to form a lipid solution.

    • A small amount of the lipid solution is "painted" over the aperture with a fine brush or syringe.[17]

    • The solvent thins and dissolves into the surrounding aqueous solution, leaving behind a lipid bilayer that spans the aperture. The formation of the bilayer can be monitored by observing the interference colors of the thinning film and by measuring the increase in electrical capacitance.[16]

  • Permeability Measurement:

    • The two aqueous compartments are connected to an external circuit via a pair of electrodes (e.g., Ag/AgCl).

    • A voltage is applied across the membrane, and the resulting current is measured using a sensitive amplifier.

    • The permeability of the membrane to a specific ion can be determined by establishing a concentration gradient of that ion across the BLM and measuring the resulting ion current.

    • The permeability coefficient can be calculated using the Goldman-Hodgkin-Katz flux equation, which relates the measured current to the ion concentrations and the applied voltage.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound involves a series of enzymatic steps that are distinct from the fatty acid synthesis pathways in bacteria and eukaryotes. The following diagram illustrates the core pathway leading to the formation of the this compound backbone.

Caption: Biosynthesis pathway of this compound-based phospholipids.

Experimental Workflow for Vesicle-Based Permeability Assay

The following diagram outlines the key steps in a typical vesicle-based permeability assay.

Vesicle_Permeability_Workflow cluster_prep Vesicle Preparation cluster_measurement Permeability Measurement cluster_analysis Data Analysis LipidFilm 1. Create Lipid Film Hydration 2. Hydrate with Fluorescent Probe LipidFilm->Hydration Extrusion 3. Extrude to Form LUVs Hydration->Extrusion Purification 4. Purify via Size-Exclusion Chromatography Extrusion->Purification Baseline 5. Establish Baseline Fluorescence Purification->Baseline Gradient 6. Create Permeant Gradient Baseline->Gradient Monitor 7. Monitor Fluorescence Change Gradient->Monitor Lysis 8. Lyse Vesicles for Max Signal Monitor->Lysis CalculateRate 9. Calculate Initial Rate of Influx Lysis->CalculateRate CalculatePermeability 10. Determine Permeability Coefficient CalculateRate->CalculatePermeability

Caption: Workflow for a vesicle-based permeability assay.

Conclusion and Future Directions

The unique chemical structure of this compound, particularly its ether linkages and branched isoprenoid chains, is fundamental to the low permeability of archaeal membranes. This property is a key adaptation that allows archaea to thrive in extreme environments by maintaining a stable intracellular environment and preserving essential ion gradients for energy metabolism. The quantitative data and experimental protocols presented in this guide provide a framework for further investigation into the biophysical properties of these remarkable membranes.

Future research in this area will likely focus on several key aspects:

  • Advanced Characterization: Utilizing high-resolution imaging and computational modeling to gain a more detailed understanding of lipid packing and dynamics in this compound-containing membranes.

  • Drug Delivery Applications: Leveraging the exceptional stability and low permeability of archaeosomes (liposomes made from archaeal lipids) for the development of novel drug delivery vehicles with enhanced stability and controlled release properties.[18][19]

  • Astrobiological Implications: Studying the properties of archaeal membranes to inform our understanding of the potential for life to exist in extraterrestrial environments with extreme conditions.

By continuing to unravel the intricacies of archaeal membrane biology, we can not only gain deeper insights into the fundamental principles of life's adaptability but also unlock new opportunities for biotechnological and biomedical innovation.

References

The Ether Link to a Third Domain: A Technical Guide to the Discovery and Initial Characterization of Archaeol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal characterization of archaeol (2,3-di-O-phytanyl-sn-glycerol), the core diether lipid that is a defining feature of the archaeal domain. We detail the historical context of its discovery, which predated the formal recognition of Archaea, and present the foundational experimental workflows that enabled its structural elucidation. This document includes detailed protocols for lipid extraction, separation, and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy. All quantitative data from these characterization techniques are summarized in structured tables. Furthermore, key biosynthetic and experimental pathways are visualized using logical diagrams to facilitate a deeper understanding of this unique biomolecule.

Introduction: The "Lipid Divide"

The discovery of this compound was a pivotal moment in microbiology, revealing a fundamental difference in membrane composition between the domains of life, a concept now known as the "lipid divide." In the 1960s, Morris Kates and his colleagues, studying the lipids of the extreme halophile Halobacterium cutirubrum, uncovered a structure fundamentally different from the fatty acid ester-linked lipids found in bacteria and eukaryotes.[1] They found that the lipids from this organism were based on a glycerol (B35011) backbone linked to hydrocarbon chains via chemically robust ether bonds.[1][2]

Subsequent work in the 1970s by Thomas A. Langworthy on thermoacidophiles like Sulfolobus acidocaldarius and Thermoplasma acidophilum confirmed that these ether lipids were not an anomaly but a characteristic of a distinct group of microorganisms.[1] These foundational discoveries in lipid chemistry provided crucial biochemical evidence for Carl Woese's landmark 1977 proposal of Archaea as a third domain of life.[3]

This compound is the simplest and most common of these core lipids. Its structure consists of a glycerol molecule with two C20 isoprenoid hydrocarbon chains (phytanyl chains) attached by ether linkages at the sn-2 and sn-3 positions.[4] This unique stereochemistry (sn-2,3-glycerol) is an enantiomer of the sn-1,2-glycerol backbone found in bacterial and eukaryotic phospholipids.[1] This, combined with the ether linkages and branched isoprenoid chains, confers remarkable stability to archaeal membranes, enabling them to thrive in extreme environments of temperature, pH, and salinity.[5]

Experimental Protocols for this compound Characterization

The initial and ongoing characterization of this compound relies on a multi-step process of extraction, purification, and sophisticated analytical techniques.

Total Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a standard method for efficiently extracting total lipids from archaeal cell biomass.

  • Homogenization : Lyophilized (freeze-dried) cell biomass is homogenized in a single-phase solvent mixture of chloroform (B151607), methanol, and a suitable buffer (e.g., phosphate (B84403) buffer) in a 1:2:0.8 volume ratio.

  • Phase Separation : The mixture is subjected to vigorous agitation (e.g., vortexing or sonication) to ensure thorough lipid extraction. Following this, additional chloroform and water are added to the mixture to achieve a final chloroform:methanol:water ratio of 1:1:0.9, which induces phase separation.[6]

  • Lipid Recovery : The mixture is centrifuged to clarify the two phases. The lower, chloroform-rich phase, which contains the total lipids, is carefully collected using a Pasteur pipette.

  • Drying : The collected lipid extract is dried under a stream of nitrogen gas or by rotary evaporation to yield the total lipid extract (TLE). The TLE is then stored under an inert atmosphere at -20°C.

Separation by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for separating the total lipid extract into different lipid classes (e.g., polar lipids, neutral lipids).

  • Plate Preparation : An activated silica (B1680970) gel TLC plate is used as the stationary phase. A baseline is lightly drawn with a pencil approximately 2 cm from the bottom.[7]

  • Spotting : The dried TLE is redissolved in a small volume of chloroform/methanol (2:1, v/v). Using a capillary tube, the concentrated extract is carefully spotted onto the baseline.[7]

  • Development : The plate is placed vertically in a sealed chromatography tank containing a pre-equilibrated mobile phase. A common solvent system for separating archaeal polar lipids is a mixture of chloroform:methanol:water (65:25:4, v/v/v) .[6][7] The solvent moves up the plate by capillary action.

  • Visualization : Once the solvent front nears the top of the plate, the plate is removed and dried. To visualize the separated lipid spots, the plate is sprayed with a visualizing agent (e.g., 50% sulfuric acid) and heated.[7] Different lipid classes will have different retention factors (Rf values). The spots corresponding to this compound-containing lipids can be scraped from the plate for further analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify the core lipid structure after removal of polar head groups. This compound itself is not sufficiently volatile for GC analysis and requires derivatization.

  • Hydrolysis (Optional) : To analyze the core lipid, polar head groups can be cleaved by acid methanolysis.

  • Derivatization (Silylation) : The hydroxyl group on the this compound molecule must be derivatized to increase its volatility. This is typically achieved by reacting the dried lipid fraction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine (B92270) at 60-70°C for approximately 30 minutes.[8]

  • GC Separation : 1-2 µL of the derivatized sample is injected into the GC. The instrument is typically equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) to separate the components.[9]

  • MS Analysis : As components elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[9] The mass spectrometer scans a mass range (e.g., m/z 50-700) to generate a mass spectrum for each eluting component. The resulting fragmentation pattern is used for structural identification.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete and unambiguous structural elucidation of this compound, including the stereochemistry of the glycerol backbone and the phytanyl chains.

  • Sample Preparation : A purified sample of this compound (typically >1 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy : A one-dimensional proton NMR spectrum is acquired. This provides information on the different types of protons in the molecule and their relative numbers (via integration).

  • ¹³C NMR Spectroscopy : A one-dimensional carbon-13 NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. This reveals the number of different carbon environments.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for assembling the structure.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting molecular fragments.

Quantitative Data and Characterization

The following tables summarize the key quantitative data obtained from the analytical techniques used to characterize the structure of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol[4]
Molecular Formula C₄₃H₈₈O₃[10]
Molar Mass 653.174 g·mol⁻¹[4]
Exact Mass 652.673 Da[10]
Stereochemistry sn-2,3-glycerol backbone; 3R, 7R, 11R phytanyl chains[4]
Table 2: Key Mass Spectrometry (MS) Fragmentation Data for this compound

Mass spectrometry of this compound (or its derivatives) provides a characteristic fragmentation pattern that confirms the presence of the phytanyl ether structure.

Analysis TypeParent Ion (m/z)Key Fragment Ion(s) (m/z)Interpretation of FragmentReference
HPLC-MS (APCI) 653 [M+H]⁺373Loss of one phytanyl chain and water, yielding a monoether fragment.[9]
ESI-MS (Lithiated) 660 [M+Li]⁺379 [M+Li]⁺Loss of one phytanyl chain, yielding a lithiated mono-O-phytanyl-glycerol fragment.[11]
Table 3: Expected ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound

This table provides the expected chemical shift ranges for the key functional groups in this compound, based on standard NMR principles and data for similar structures. Spectra are typically referenced to TMS in CDCl₃.

GroupAtom TypeExpected Chemical Shift (δ, ppm)RationaleReference
Phytanyl Chain -CH₃ (methyl)0.8 - 0.9Standard shielded alkyl protons/carbons.[2][12]
-CH₂- (methylene)1.0 - 1.6Standard alkyl protons/carbons.[2][12]
-CH- (methine)1.5 - 1.8Branched alkyl protons/carbons.[2][12]
Glycerol Backbone -CH₂-O-Phytanyl3.4 - 3.7Protons/carbon adjacent to ether oxygen are deshielded.[13]
-CH-O-Phytanyl3.7 - 4.0Proton/carbon adjacent to two ether oxygens is further deshielded.[13]
-CH₂-OH3.5 - 3.8Protons/carbon adjacent to hydroxyl group.[13]

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the core biosynthetic pathway for this compound and the experimental workflow for its characterization.

Archaeol_Biosynthesis cluster_MVA Modified Mevalonic Acid (MVA) Pathway cluster_Isoprenoid Isoprenoid Chain Synthesis cluster_this compound This compound Core Synthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP IPP MVA->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP (C10) DMAPP->GPP + IPP FPP FPP (C15) GPP->FPP + IPP GGPP GGPP (C20) FPP->GGPP + IPP GGGP Geranylgeranylglycerol-P GGPP->GGGP GGGP Synthase G1P Glycerol-1-P G1P->GGGP DGGGP Digeranylgeranylglycerol-P GGGP->DGGGP + GGPP Archaeol_P This compound-9,9'-diene-P DGGGP->Archaeol_P Reduction (NADPH) This compound This compound Archaeol_P->this compound Phosphatase

Caption: Biosynthetic pathway of this compound from precursor metabolites.

Characterization_Workflow cluster_analysis Structural Analysis start Archaeal Biomass extraction Total Lipid Extraction (Bligh-Dyer) start->extraction separation Separation (TLC/HPLC) extraction->separation gcms GC-MS Analysis (after derivatization) separation->gcms nmr NMR Analysis (¹H, ¹³C, 2D) separation->nmr structure Structure Elucidation gcms->structure nmr->structure

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

The discovery and characterization of this compound fundamentally altered our understanding of the diversity of life and the molecular strategies for survival in extreme environments. The unique sn-2,3 glycerol backbone, ether linkages, and isoprenoid chains are not merely structural curiosities but key adaptations that provide unparalleled membrane stability. The analytical workflows detailed here, from classic chromatographic techniques to advanced spectrometry, remain the cornerstone for identifying and characterizing these and other novel lipids from newly discovered archaeal species.

For drug development professionals, the unique enzymes in the this compound biosynthetic pathway, which are absent in humans and most bacteria, present potential targets for novel antimicrobial agents. Furthermore, the exceptional stability of liposomes formed from archaeal lipids ("archaeosomes") offers a promising platform for advanced drug delivery systems, capable of withstanding harsh physiological conditions. Future research will undoubtedly focus on exploiting these unique biochemical properties for therapeutic and biotechnological applications.

References

An In-depth Technical Guide to Hydroxylated and Macrocyclic Variations of Archaeol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

Archaea, the third domain of life, are renowned for their ability to thrive in extreme environments. This resilience is largely attributed to the unique composition of their cell membranes, which are fundamentally different from those of bacteria and eukaryotes. The core structural component of these membranes is archaeol, a diether lipid characterized by isoprenoid chains linked to a glycerol (B35011) backbone. This guide delves into two significant variations of the this compound core: hydroxylated and macrocyclic archaeols. These modifications bestow distinct physicochemical properties upon the archaeal membrane, influencing its stability, permeability, and interactions with the external environment. Understanding these variations is paramount for researchers in microbiology and biochemistry, and holds immense potential for drug development professionals seeking to engineer novel and robust delivery systems. This whitepaper provides a comprehensive overview of the structure, biosynthesis, physicochemical properties, and experimental protocols related to hydroxylated and macrocyclic archaeols, with a forward-looking perspective on their applications in drug delivery.

Structural Diversity of this compound and its Variations

The fundamental this compound structure consists of two C20 phytanyl chains ether-linked to the sn-2 and sn-3 positions of a glycerol backbone.[1] However, archaea have evolved a variety of modifications to this basic scaffold to adapt to diverse and often harsh environments.[2]

Hydroxylated this compound

Hydroxylated this compound is a variation where one of the phytanyl chains contains a hydroxyl (-OH) group, typically at the C3 position.[3] This modification introduces a polar functional group into the hydrophobic core of the membrane. The two primary isomers are sn-2-hydroxythis compound and sn-3-hydroxythis compound, depending on which phytanyl chain is hydroxylated.[3] This seemingly minor alteration can have significant implications for membrane properties, including polarity, hydration, and intermolecular interactions within the lipid bilayer. Methanogenic archaea are a notable source of hydroxythis compound, and its presence can serve as a biomarker for methanogenesis.[1][3]

Macrocyclic this compound

Macrocyclic this compound is a unique structural variant where the two C20 phytanyl chains of a single this compound molecule are covalently linked at their termini, forming a 36-membered ring.[1] This intramolecular cyclization drastically reduces the conformational freedom of the lipid tails, leading to a more rigid and compact membrane structure.[4] This macrocyclic architecture is a key adaptation in some thermophilic archaea, contributing to the maintenance of membrane integrity at high temperatures.[2] The reduced mobility of the hydrocarbon core in macrocyclic this compound-containing membranes leads to significantly lower permeability to ions and small molecules.[5]

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound is a multi-step enzymatic process that is distinct from fatty acid synthesis in bacteria and eukaryotes.[1] The isoprenoid side chains are synthesized via the mevalonate (B85504) (MVA) pathway.[1]

cluster_isoprenoid Isoprenoid Chain Synthesis cluster_archaeol_synthesis This compound Core Synthesis cluster_modifications Modifications Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA MVA Pathway Mevalonate Mevalonate HMG_CoA->Mevalonate MVA Pathway IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP MVA Pathway GGGP Geranylgeranylglyceryl Phosphate (B84403) IPP_DMAPP->GGGP Geranylgeranyl Diphosphate Synthase G1P Glycerol-1-Phosphate G1P->GGGP GGGP synthase DGGGP Digeranylgeranylglyceryl Phosphate GGGP->DGGGP DGGGP synthase Archaeol_P This compound Phosphate DGGGP->Archaeol_P Reduction Hydroxylated_this compound Hydroxylated this compound Archaeol_P->Hydroxylated_this compound Hydroxylation Macrocyclic_this compound Macrocyclic this compound Archaeol_P->Macrocyclic_this compound Cyclization

Simplified biosynthetic pathway of this compound and its variations.

The formation of hydroxylated this compound likely involves a hydroxylation reaction catalyzed by a specific enzyme, although the exact mechanism is not fully elucidated. The biosynthesis of macrocyclic this compound involves an intramolecular carbon-carbon bond formation between the termini of the two phytanyl chains, a chemically challenging reaction that underscores the unique enzymatic capabilities of archaea.

Physicochemical Properties and their Implications

The structural modifications of hydroxylation and macrocyclization impart distinct physicochemical properties to this compound, which in turn modulate the characteristics of the archaeal membrane.

Impact of Hydroxylation

The introduction of a hydroxyl group into the hydrophobic lipid core increases the polarity of the membrane interior. This can lead to:

  • Altered Membrane Permeability: While the effect on the permeability of small polar molecules is not extensively quantified, the hydroxyl group could potentially facilitate their transport across the membrane.

  • Modified Inter-lipid Interactions: The hydroxyl group can participate in hydrogen bonding with neighboring lipids or water molecules, potentially influencing membrane packing and fluidity.

  • Changes in Surface Properties: If the hydroxylated portion of the lipid is oriented towards the membrane surface, it could alter the surface charge and hydration, thereby affecting interactions with proteins and other molecules.

Impact of Macrocyclization

The covalent linkage of the phytanyl chains in macrocyclic this compound has profound effects on membrane properties:

  • Reduced Membrane Fluidity: The restricted motion of the lipid tails results in a more ordered and less fluid membrane, which is crucial for maintaining membrane integrity at high temperatures.

  • Decreased Permeability: The tightly packed, rigid structure of macrocyclic this compound-containing membranes creates a highly effective barrier against the leakage of protons and other small molecules.[5]

  • Enhanced Stability: Vesicles (archaeosomes) prepared from macrocyclic lipids exhibit exceptional stability against thermal stress, pH extremes, and enzymatic degradation compared to their non-macrocyclic counterparts.[6]

PropertyStandard this compoundHydroxylated this compoundMacrocyclic this compoundReference(s)
Structure Two free C20 phytanyl chainsOne C20 phytanyl chain with a hydroxyl groupTwo C20 phytanyl chains linked to form a 36-membered ring[1][3]
Polarity of Core NonpolarIncreased polarityNonpolar[3]
Membrane Fluidity HighPotentially slightly alteredLow[2]
Permeability ModeratePotentially increased for polar moleculesVery low[5][6]
Thermal Stability ModerateSimilar to standard this compoundHigh[6]

Experimental Protocols

This section provides an overview of key experimental procedures for the study of hydroxylated and macrocyclic archaeols.

Extraction and Purification of Archaeal Lipids

A common method for extracting total lipids from archaeal biomass is a modified Bligh and Dyer procedure.[7]

Start Archaeal Biomass Homogenization Homogenize in Chloroform (B151607):Methanol:Buffer (1:2:0.8) Start->Homogenization Centrifugation1 Centrifuge to separate phases Homogenization->Centrifugation1 Aqueous_Phase Aqueous/Methanol Phase (Upper) Centrifugation1->Aqueous_Phase Chloroform_Phase Chloroform Phase (Lower) - Contains Lipids Centrifugation1->Chloroform_Phase Drying Dry Chloroform Phase under Nitrogen Chloroform_Phase->Drying Total_Lipids Total Lipid Extract (TLE) Drying->Total_Lipids Column_Chromatography Silica (B1680970) Gel Column Chromatography Total_Lipids->Column_Chromatography Fractions Elute with solvents of increasing polarity Column_Chromatography->Fractions Neutral_Lipids Neutral Lipids Fractions->Neutral_Lipids Glycolipids Glycolipids Fractions->Glycolipids Phospholipids Phospholipids Fractions->Phospholipids

Workflow for the extraction and fractionation of archaeal lipids.

Protocol:

  • Homogenization: Lyophilized archaeal cells are homogenized in a single-phase solvent system of chloroform:methanol:aqueous buffer (e.g., phosphate or trichloroacetic acid buffer) in a ratio of 1:2:0.8 (v/v/v).[7]

  • Phase Separation: After a period of extraction, additional chloroform and water are added to induce phase separation. The mixture is then centrifuged to yield a lower chloroform phase containing the total lipid extract.

  • Drying: The chloroform phase is collected and dried under a stream of nitrogen gas.

  • Fractionation: The total lipid extract can be further fractionated into different lipid classes (neutral lipids, glycolipids, and phospholipids) using silica gel column chromatography with a step-wise gradient of increasing solvent polarity (e.g., from chloroform to methanol).[8]

Synthesis of Macrocyclic this compound

The total synthesis of macrocyclic this compound is a complex multi-step process. A general strategy involves the synthesis of two functionalized phytanyl chains, their linkage to a glycerol backbone, and a final intramolecular cyclization step.[8]

Key Synthetic Steps:

  • Preparation of Phytanyl Chains: Stereoselective synthesis of C20 phytanyl chains with appropriate functional groups at both ends for subsequent linkage and cyclization.

  • Glycerol Backbone Assembly: Etherification of a protected glycerol derivative with the two synthesized phytanyl chains.

  • Macrocyclization: An intramolecular coupling reaction, such as a McMurry coupling of a dialdehyde (B1249045) precursor, is used to form the 36-membered ring.[8]

  • Deprotection: Removal of protecting groups to yield the final macrocyclic this compound.

Characterization Techniques

The structural elucidation and quantification of hydroxylated and macrocyclic archaeols rely on a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary technique for the identification and quantification of these lipids. Normal-phase HPLC is often used to separate different lipid classes, and mass spectrometry provides molecular weight and fragmentation data for structural confirmation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the detailed structural characterization of purified this compound derivatives, confirming the presence and position of hydroxyl groups and the macrocyclic structure.[10]

Applications in Drug Development

The unique properties of archaeal lipids, particularly their enhanced stability, make them attractive for the development of novel drug delivery systems called archaeosomes.[11][12]

Archaeosomes as Drug Delivery Vehicles

Archaeosomes are liposomes constructed from archaeal lipids. They offer several advantages over conventional liposomes:

  • Exceptional Stability: They are resistant to high temperatures, extreme pH, oxidative stress, and enzymatic degradation, which can improve the shelf life and in vivo stability of encapsulated drugs.[11][13]

  • Low Permeability: The tightly packed nature of archaeal lipid membranes, especially those containing macrocyclic this compound, can minimize premature drug leakage.[5]

  • Biocompatibility: In vivo studies have shown that archaeosomes are generally well-tolerated and non-toxic.[11]

cluster_archaeosome Archaeosome cluster_advantages Advantages in Drug Delivery cluster_applications Potential Applications Core Aqueous Core (Hydrophilic Drug) Membrane Lipid Bilayer/Monolayer (Hydrophobic Drug) Stability Enhanced Stability (pH, Temp, Enzymes) Targeted_Delivery Targeted Drug Delivery Stability->Targeted_Delivery Permeability Low Permeability (Reduced Leakage) Oral_Delivery Oral Drug Delivery Permeability->Oral_Delivery Biocompatibility Good Biocompatibility Vaccine Vaccine Adjuvants Biocompatibility->Vaccine Archaeosome Archaeosome Archaeosome->Stability Archaeosome->Permeability Archaeosome->Biocompatibility

Advantages and potential applications of archaeosomes in drug delivery.
Potential of Hydroxylated and Macrocyclic this compound in Advanced Formulations

While much of the research has focused on archaeosomes made from total lipid extracts, the use of purified or synthetic hydroxylated and macrocyclic archaeols offers exciting possibilities for creating "designer" drug delivery systems:

  • Hydroxylated Archaeosomes: The presence of hydroxyl groups on the surface of archaeosomes could be used to modulate their interaction with biological systems. This could potentially be exploited for targeted drug delivery by conjugating targeting ligands to the hydroxyl groups. The increased polarity might also influence the encapsulation and release of certain drugs.

  • Macrocyclic Archaeosomes: The exceptional stability and low permeability of macrocyclic this compound make it an ideal component for formulations requiring controlled and sustained drug release.[14] These archaeosomes could be particularly beneficial for protecting sensitive drugs from degradation in the gastrointestinal tract, opening up possibilities for oral delivery of biologics.[14]

Future Directions and Conclusion

Hydroxylated and macrocyclic variations of this compound represent fascinating molecular adaptations that enable life to persist in extreme environments. For researchers, a deeper understanding of the enzymes and regulatory mechanisms involved in their biosynthesis remains a key area of investigation. For drug development professionals, these unique lipids offer a powerful platform for the creation of next-generation drug delivery systems with unparalleled stability and controlled release properties.

While the full potential of these specific this compound variations in drug delivery is still being explored, the foundational knowledge of their structure, properties, and synthesis provides a strong basis for future innovation. Further research focusing on the targeted synthesis of diverse this compound analogues and the in-depth characterization of their interactions with biological systems will undoubtedly unlock new and exciting applications in medicine and biotechnology. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

Methodological & Application

Application of Archaeol in Paleoenvironmental and Paleosalinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 18, 2025

Introduction

Archaeol (2,3-diphytanyl-O-sn-glycerol) is a core lipid component of the cell membranes of many species belonging to the domain Archaea. Its high preservation potential in sediments makes it a valuable biomarker for organic geochemists and paleoenvironmental scientists.[1] This document outlines the application of this compound in reconstructing past environmental conditions, with a specific focus on its use as an indicator of methanogenesis and as a quantitative proxy for paleosalinity. Detailed protocols for the extraction, analysis, and interpretation of this compound from sediment samples are provided for researchers and scientists.

Application Note 1: this compound as a Biomarker for Methanogenesis

This compound is a key membrane lipid found in methanogenic archaea.[2][3] Its presence and abundance in environmental archives like soils, peat bogs, and aquatic sediments can be used to trace the historical activity of methane-producing microbial communities.[1][3][4]

  • Principle: In anoxic (oxygen-depleted) environments such as water-saturated soils, wetlands, and lake bottoms, methanogenic archaea thrive. These organisms produce methane (B114726) as a metabolic byproduct. Since this compound is a major lipid component of these methanogens, its concentration in sediment layers can serve as a direct proxy for the past methanogen biomass.[3][4]

  • Applications:

    • Paleoclimate: Tracking changes in methanogen populations can provide insights into past variations in wetland extent, soil moisture, and anoxia, which are often linked to climatic shifts.[4]

    • Biogeochemical Cycles: The abundance of this compound helps in understanding the long-term dynamics of the methane cycle in various ecosystems.[2] Studies have used this compound to trace methanogenic activity in settings ranging from ombrotrophic bogs to the digestive systems of ancient herbivores.[1][3]

Application Note 2: The this compound and Caldthis compound (B1233393) Ecometric (ACE) Proxy for Paleosalinity

A powerful quantitative application of this compound is in the reconstruction of past salinity levels in aquatic environments. This is achieved through the this compound and Caldthis compound Ecometric (ACE) index, which is based on the relative abundance of this compound versus caldthis compound (also known as isoprenoidal GDGT-0).[5]

  • Calculation: The ACE index is calculated using the following formula: ACE = [this compound / (this compound + Caldthis compound)] * 100[5]

  • Application: The ACE proxy is particularly effective for reconstructing salinity in brackish, marine, and hypersaline systems.[5] It complements other paleosalinity proxies by providing high-resolution data, especially in the hypersaline range where many other indicators are less effective.[5]

Quantitative Data & Calibrations

The relationship between ACE values and salinity has been established through calibration studies in modern environments. These calibrations can be applied to sedimentary records to reconstruct past salinity quantitatively.

Proxy NameCalibration EquationSalinity Range (psu)Environment of CalibrationReference
ACE Salinity = (ACE + 5.4) / 0.350–250Coastal salt pans, marine, and freshwater systemsTurich and Freeman (2011)[5][7]
ACE Salinity = (ACE + 9.7) / 0.38Not specifiedGeneral use, cited in presentationsTurich and Freeman (2011) as cited in other works[8]

Note: Different studies may report slightly varied calibration equations. Researchers should select the calibration most appropriate for their specific study area and depositional environment.

Experimental Protocols

The following section details a generalized workflow for the analysis of this compound and caldthis compound from sediment samples for paleoenvironmental and paleosalinity studies.

Protocol 1: Bulk Lipid Extraction from Sediments

This protocol describes a common method for extracting total lipids from sediment samples using a modified Bligh-Dyer technique or Accelerated Solvent Extraction (ASE).

1. Sample Preparation:

  • Freeze-dry the sediment sample to remove all water.
  • Homogenize the dried sample by grinding it into a fine powder using a mortar and pestle.
  • Accurately weigh approximately 5-10 g of the homogenized sediment into a solvent-rinsed extraction vessel.

2. Lipid Extraction (Option A: Modified Bligh-Dyer):

  • Add the sample to a centrifuge tube.
  • Add a single-phase solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v) to the sediment.[9][10]
  • Agitate the mixture using ultrasonication for approximately 15-30 minutes, ensuring the temperature remains below 30°C.[9][10] Repeat this step three times.
  • After each sonication, centrifuge the sample (e.g., 10 min at 4700 rpm) to separate the solvent from the sediment residue.[9]
  • Collect the supernatant (the solvent containing the lipids) in a round-bottom flask.
  • Combine the supernatants from all extraction cycles. This is the Total Lipid Extract (TLE).
  • Reduce the volume of the TLE using a rotary evaporator.

3. Lipid Extraction (Option B: Accelerated Solvent Extraction - ASE):

  • Mix the homogenized sediment with diatomaceous earth and pack it into an ASE cell.
  • Perform the extraction using a DCM:MeOH (9:1 v/v) solvent mixture.[10]
  • Set the instrument parameters: Temperature at 100°C, pressure at ~1500 psi, with 2-3 static cycles.[10]
  • Collect the extract and reduce its volume using a rotary evaporator.

Protocol 2: Lipid Separation and Fractionation

The TLE contains a complex mixture of compounds. This compound and caldthis compound must be separated from other lipids before analysis. This is typically done using Solid Phase Extraction (SPE) or column chromatography.

1. Column Preparation:

  • Prepare a chromatography column packed with activated silica (B1680970) gel. The amount of silica will depend on the mass of the TLE.

2. Fractionation:

  • Dissolve the TLE in a minimal amount of a non-polar solvent like hexane (B92381).
  • Load the dissolved TLE onto the top of the silica gel column.
  • Elute different lipid fractions using solvents of increasing polarity. A typical elution scheme is:
  • Fraction 1 (Apolar): Elute with hexane to obtain hydrocarbons.
  • Fraction 2 (Ketones/Esters): Elute with a hexane:DCM mixture.
  • Fraction 3 (Polar/Alcohols): Elute with a DCM:MeOH (e.g., 1:1 v/v) mixture. This fraction will contain the this compound and GDGTs (including caldthis compound).

3. Preparation for Analysis:

  • Collect the polar fraction containing the archaeal lipids.
  • Dry the fraction under a gentle stream of nitrogen gas.
  • Before analysis, dissolve the dried polar fraction in a known volume of an appropriate solvent (e.g., hexane:isopropanol).

Protocol 3: Instrumental Analysis and Quantification

The concentrations of this compound and caldthis compound are determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

1. Instrumentation:

  • An HPLC system equipped with a normal-phase column (e.g., silica or diol column) is commonly used.[11]
  • The HPLC is coupled to a mass spectrometer, typically with an Atmospheric Pressure Chemical Ionization (APCI) source, which is well-suited for analyzing these lipids.[10][12]

2. Analytical Method:

  • Mobile Phase: A gradient of solvents, typically starting with hexane and increasing the proportion of a more polar solvent like isopropanol.
  • Ionization: Operate the APCI source in positive ion mode.
  • Detection: Use Selected Ion Monitoring (SIM) to target the specific protonated molecular ions ([M+H]⁺) of this compound and caldthis compound.
  • This compound ([C₄₀H₈₂O₃+H]⁺): m/z 651.6
  • Caldthis compound (GDGT-0, [C₈₀H₁₆₂O₆+H]⁺): m/z 1300.3 (Note: This is a simplified representation; specific isomers and adducts may be monitored).

3. Quantification:

  • Integrate the peak areas for the characteristic ions of this compound and caldthis compound in the chromatogram.
  • Quantification is typically based on comparison with an internal standard added before extraction or analysis.
  • Use the integrated peak areas to calculate the ACE index as described in Application Note 2.

Visualizations

Diagram 1: Conceptual Basis of the ACE Paleosalinity Proxy

This diagram illustrates the ecological principle behind the ACE proxy. It shows how the archaeal community composition shifts in response to salinity, which in turn alters the relative abundance of this compound and caldthis compound preserved in sediments.

ACE_Proxy_Concept Conceptual Model of the ACE Salinity Proxy cluster_environment Environmental Influence Halophilic_Archaea Halophilic Euryarchaeota This compound This compound Halophilic_Archaea->this compound produces Marine_Archaea Marine Euryarchaeota & Thaumarchaeota Caldthis compound Caldthis compound (GDGT-0) Marine_Archaea->Caldthis compound produces ACE_High High ACE Value (High Salinity) This compound->ACE_High ACE_Low Low ACE Value (Low Salinity) This compound->ACE_Low Caldthis compound->ACE_High Caldthis compound->ACE_Low Salinity Salinity Salinity->Halophilic_Archaea Promotes Salinity->Marine_Archaea Inhibits

Caption: Conceptual model showing the microbial origins of this compound and caldthis compound and their response to salinity.

Diagram 2: General Experimental Workflow

This diagram outlines the step-by-step laboratory procedure from sediment sample collection to the final calculation of the ACE index.

Experimental_Workflow Experimental Workflow for this compound-Based Proxies Sample_Collection 1. Sediment Sample (Core or Surface) Preparation 2. Sample Preparation (Freeze-drying, Grinding) Sample_Collection->Preparation Extraction 3. Total Lipid Extraction (Bligh-Dyer or ASE) Preparation->Extraction Fractionation 4. Lipid Fractionation (Column Chromatography/SPE) Extraction->Fractionation Polar_Fraction Polar Fraction (Contains this compound & GDGTs) Fractionation->Polar_Fraction Analysis 5. Instrumental Analysis (HPLC-APCI-MS) Polar_Fraction->Analysis Quantification 6. Peak Integration & Quantification Analysis->Quantification Calculation 7. Proxy Calculation Quantification->Calculation Interpretation 8. Paleoenvironmental Interpretation Calculation->Interpretation

Caption: Standard laboratory workflow for the analysis of this compound-based paleoenvironmental proxies.

References

Application Notes and Protocols for the Quantitative Analysis of Archaeol in Marine Sediment Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaeol (2,3-di-O-phytanyl-sn-glycerol) is a diether lipid that is a characteristic component of the cell membranes of many species of Archaea, particularly methanogenic archaea.[1] Its stability in sediments over geological timescales makes it a valuable biomarker for reconstructing past methanogenic activity and paleoenvironmental conditions. The quantitative analysis of this compound in marine sediment cores provides crucial data for climate modeling, biogeochemical studies, and understanding microbial ecosystems in the deep biosphere. These application notes provide detailed protocols for the extraction, derivatization, and quantification of this compound from marine sediment cores using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

Quantitative data for this compound concentrations in marine sediment cores are typically presented in tables to facilitate comparison between different depths or core locations. The data is often normalized to the dry weight of the sediment.

Table 1: Hypothetical Quantitative Data for this compound in a Marine Sediment Core

Core Section (cm)Dry Sediment Weight (g)This compound (ng)This compound Concentration (ng/g dry sediment)
0-25.2315.73.00
10-124.9822.44.50
20-225.1135.87.01
30-324.8941.68.51
40-425.0225.15.00

Experimental Protocols

The following protocols outline the key steps for the quantitative analysis of this compound in marine sediment cores, from sample preparation to instrumental analysis.

Protocol 1: Total Lipid Extraction from Marine Sediments

This protocol is adapted from standard methods for lipid extraction from sediments.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM):Methanol (MeOH) (2:1, v/v)

  • Sonicator bath

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Weigh approximately 5-10 g of freeze-dried and homogenized sediment into a clean extraction tube.

  • Add 20 mL of DCM:MeOH (2:1, v/v) to the sediment sample.

  • Sonicate the mixture for 15 minutes in a sonicator bath.

  • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.

  • Decant the supernatant (total lipid extract - TLE) into a clean round-bottom flask.

  • Repeat the extraction (steps 2-5) two more times, combining the supernatants.

  • Reduce the combined TLE to near dryness using a rotary evaporator at 40°C.

  • Transfer the concentrated TLE to a pre-weighed glass vial and dry completely under a gentle stream of nitrogen.

  • Record the final weight of the TLE.

Protocol 2: Saponification and Fractionation of the Total Lipid Extract

This step hydrolyzes ester-linked lipids, isolating the neutral lipid fraction which contains this compound.

Materials:

Procedure:

  • Redissolve the TLE in a known volume of hexane.

  • Add an equal volume of 6% KOH in MeOH to the TLE solution.

  • Reflux the mixture for 2 hours at 80°C to saponify ester-linked lipids.

  • After cooling, add a saturated NaCl solution and extract the neutral lipid fraction three times with hexane.

  • Combine the hexane fractions and dry them over anhydrous sodium sulfate.

  • Reduce the volume of the neutral fraction under a stream of nitrogen.

  • Prepare a silica gel column packed in hexane.

  • Load the concentrated neutral fraction onto the column.

  • Elute the apolar fraction with hexane and discard.

  • Elute the polar fraction (containing this compound) with DCM:MeOH (1:1, v/v).

  • Collect the polar fraction and dry it under a stream of nitrogen.

Protocol 3: Derivatization of this compound for GC-MS Analysis

This compound contains a free hydroxyl group that requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common method.

Materials:

  • Dried polar lipid fraction from Protocol 2

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried polar lipid fraction.

  • Seal the vial tightly and heat at 70°C for 1 hour to facilitate the derivatization reaction.

  • After cooling, the sample is ready for GC-MS analysis.

Protocol 4: Quantitative Analysis of this compound by GC-MS in Selected Ion Monitoring (SIM) Mode

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 15°C/min.

    • Ramp to 320°C at 4°C/min, hold for 15 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Selected Ions for this compound Quantification:

The quantification of the trimethylsilyl (B98337) (TMS) derivative of this compound is performed by monitoring characteristic fragment ions. The primary ions used are:

  • m/z 426: Resulting from the cleavage of one phytanyl moiety.[1]

  • m/z 621: Resulting from the loss of a TMS-O-CH2- group.[1]

Quantification Procedure:

  • Prepare a series of calibration standards of a known this compound standard, derivatized using the same procedure as the samples.

  • Inject the derivatized samples and calibration standards into the GC-MS.

  • Integrate the peak areas of the quantifier ion (e.g., m/z 426) for both the samples and the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Calculate the final concentration of this compound in the sediment, expressed as ng/g of dry sediment.

Mandatory Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_analysis Analysis sediment_core Marine Sediment Core freeze_drying Freeze-Drying & Homogenization sediment_core->freeze_drying solvent_extraction Solvent Extraction (DCM:MeOH) freeze_drying->solvent_extraction tle Total Lipid Extract (TLE) solvent_extraction->tle saponification Saponification (KOH/MeOH) tle->saponification column_chrom Silica Gel Column Chromatography saponification->column_chrom polar_fraction Polar Fraction (contains this compound) column_chrom->polar_fraction derivatization Derivatization (Silylation with BSTFA) polar_fraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis final_result This compound Concentration (ng/g sediment) data_analysis->final_result Final Result

Caption: Analytical workflow for the quantitative analysis of this compound.

References

Application Notes and Protocols for Archaeol Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Archaeol (2,3-di-O-phytanyl-sn-glycerol) is a diether lipid that serves as a key biomarker for members of the domain Archaea. Its unique structure, featuring two C20 phytanyl chains linked to a glycerol (B35011) backbone via ether bonds, imparts significant chemical stability, allowing for its preservation in various environmental and geological samples. The detection and quantification of this compound are crucial in diverse research fields, from microbial ecology and biogeochemistry to archaeology, where it can provide insights into past microbial communities and the use of specific resources. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1][2]

Experimental Protocols

This section outlines the complete workflow for this compound analysis, from sample preparation to GC-MS detection.

Sample Preparation: Lipid Extraction

The initial step involves the extraction of total lipids from the sample matrix. The choice of method may vary depending on the sample type (e.g., sediments, microbial cultures, archaeological artifacts). A modified Bligh & Dyer method is commonly employed for environmental samples.[3]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)[3]

  • Potassium hydroxide (B78521) (KOH) for saponification (optional)[3][4]

  • Hydrochloric acid (HCl) for neutralization[5]

  • Hexane[5]

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Homogenize the sample (e.g., freeze-dried sediment, cell pellet).

  • For samples where this compound is part of complex lipids, consider an initial saponification step to cleave ester-bound head groups by refluxing with 1 M KOH.[3][4] Neutralize the solution with HCl before proceeding.[5]

  • Add a solvent mixture of chloroform:methanol (2:1, v/v) to the sample in a glass tube.[5]

  • For solid samples, ultrasonic agitation for 15-20 minutes can enhance extraction efficiency.[3]

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Collect the supernatant (the solvent extract).

  • Repeat the extraction process on the pellet two more times to ensure complete lipid recovery.

  • Combine the solvent extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is now ready for derivatization.

Derivatization: Silylation

This compound contains a free hydroxyl group, which makes it polar and less volatile, leading to poor chromatographic performance. Derivatization is a crucial step to replace the active hydrogen with a less polar group, thereby increasing its volatility and thermal stability for GC analysis.[6][7] Silylation is a common derivatization technique for this purpose.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or an inert solvent (e.g., hexane)

  • Heating block or oven

Protocol:

  • Re-dissolve the dried lipid extract in a small volume of pyridine or an inert solvent.

  • Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).

  • Seal the reaction vial tightly.

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the silylated this compound.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 10°C/min.

    • Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-700.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for the identification and quantification of silylated this compound. Note that retention times can vary between instruments and columns.

ParameterValueDescription
Retention Time (RT) Variable (e.g., ~25-30 min)The time it takes for the analyte to pass through the GC column. Dependent on the specific GC conditions.
Molecular Ion (M+) m/z 726The mass-to-charge ratio of the intact silylated this compound molecule. Often of low abundance in EI-MS.
Key Diagnostic Ions (m/z) 129, 147, 281, 351, 441Characteristic fragment ions used for identification and quantification in SIM mode.
Limit of Detection (LOD) pg rangeThe lowest concentration of an analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) pg to ng rangeThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Visualization of Experimental Workflow and this compound Structure

The following diagrams illustrate the experimental workflow and the structure of this compound with its key mass spectral fragments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Sediment, Culture) Extraction Lipid Extraction (e.g., Modified Bligh & Dyer) Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Interpretation GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

archaeol_fragmentation cluster_this compound Silylated this compound Structure cluster_fragments Key Mass Fragments (m/z) Archaeol_structure ion129 129 Archaeol_structure->ion129 Fragmentation ion147 147 Archaeol_structure->ion147 Fragmentation ion281 281 Archaeol_structure->ion281 Fragmentation ion351 351 Archaeol_structure->ion351 Fragmentation ion441 441 Archaeol_structure->ion441 Fragmentation

Caption: Structure of this compound and its characteristic mass fragments.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of this compound. Proper sample preparation, including efficient lipid extraction and complete derivatization, is critical for achieving reliable and reproducible results. This protocol serves as a comprehensive guide for researchers in various scientific disciplines who require accurate analysis of this important archaeal biomarker.

References

Application Notes: Stable Carbon Isotope Analysis (δ¹³C) of Archaeol for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable carbon isotope analysis is a powerful technique for tracing the flow of carbon through biological and ecological systems.[1][2] The method relies on measuring the ratio of the two stable isotopes of carbon, ¹³C and ¹²C, in a given sample.[2] This ratio, expressed as a δ¹³C value in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard, provides a unique signature that reflects the carbon source and the metabolic pathways involved in its assimilation.[2] Biological processes, such as photosynthesis and lipid biosynthesis, preferentially utilize the lighter ¹²C isotope, a phenomenon known as kinetic isotope fractionation.[2] This results in distinct δ¹³C values for different types of organic matter and individual biomolecules, which can be used to reconstruct metabolic activities.[3][4]

Archaeol, a core lipid biomarker for many archaea, is a diether lipid composed of two C₂₀ isoprenoid chains linked to a glycerol (B35011) backbone. Its chemical stability makes it an excellent target for compound-specific isotope analysis (CSIA) in both modern and ancient samples.[5][6] By measuring the δ¹³C value of this compound, researchers can gain insights into the primary carbon sources and central metabolic pathways of archaea, such as those involved in methanogenesis and the anaerobic oxidation of methane (B114726) (AOM).[7][8]

Principle of the Method

The core principle of using δ¹³C of this compound for metabolic studies is that "you are what you eat," isotopically speaking, after accounting for metabolic fractionation.[1] Different carbon substrates (e.g., CO₂, methane, acetate) have distinct δ¹³C signatures. When archaea metabolize these substrates to build their cellular components, including membrane lipids like this compound, the resulting lipids will reflect the isotopic signature of the source carbon, modified by fractionation effects inherent to the specific metabolic pathway.

For instance, methanogenic archaea that utilize CO₂ and H₂ will produce this compound with a δ¹³C value that is depleted in ¹³C relative to the source CO₂. Conversely, archaea involved in the anaerobic oxidation of methane (ANME) assimilate methane, which is typically highly depleted in ¹³C (with δ¹³C values from -30‰ to -80‰ or even lower).[7][9] This results in extremely ¹³C-depleted this compound, with δ¹³C values often below -60‰.[7] By comparing the δ¹³C value of this compound to the known values of potential substrates in the environment, the dominant metabolic pathway can be inferred.

G CO2 Dissolved CO₂ (δ¹³C ≈ -5 to 0‰) Methanogenesis Hydrogenotrophic Methanogenesis CO2->Methanogenesis Assimilation (Fractionation) Methane Biogenic Methane (δ¹³C ≈ -110 to -50‰) AOM Anaerobic Oxidation of Methane (AOM) Methane->AOM Assimilation (Fractionation) Acetate Acetate (Variable δ¹³C) Acetoclastic Acetoclastic Methanogenesis Acetate->Acetoclastic Assimilation (Fractionation) Archaeol_CO2 This compound (δ¹³C ≈ -15 to 0‰) Methanogenesis->Archaeol_CO2 Biosynthesis Archaeol_CH4 This compound (δ¹³C ≈ -119 to -65‰) AOM->Archaeol_CH4 Biosynthesis Archaeol_Acetate This compound (Variable δ¹³C) Acetoclastic->Archaeol_Acetate Biosynthesis

Applications in Research and Drug Development

  • Environmental Microbiology and Biogeochemistry : CSIA of this compound is widely used to identify and quantify the metabolic activities of archaea in various environments. It helps distinguish between methane-producing (methanogenesis) and methane-consuming (methanotrophy) communities in marine sediments, hydrothermal vents, and terrestrial wetlands.[7][10]

  • Paleoclimate and Archaeological Studies : The stable chemical nature of this compound allows it to be preserved in the geological record. Its δ¹³C signature can serve as a proxy for past microbial activity and carbon cycling, providing insights into ancient environments and diets.[6][11]

  • Gut Microbiome and Host-Metabolism Studies : The human gut is home to a complex community of microorganisms, including methanogenic archaea. These microbes can influence host metabolism and interact with pharmaceuticals.[12][13] The gut microbiota can metabolize drugs through various reactions, including reduction, hydrolysis, and demethylation, which can activate, inactivate, or generate toxic byproducts from therapeutic compounds.[14][15]

  • Drug Development : Understanding the metabolic activity of gut archaea is relevant for drug development. By using δ¹³C analysis of archaeal lipids, researchers can study how diet or prebiotics influence methanogen activity. This information is crucial as the metabolic byproducts of archaea (like methane) and their interactions with bacteria can alter the gut environment and subsequently affect drug absorption, bioavailability, and efficacy.[13][16] For example, changes in gut motility or pH driven by microbial metabolism can impact the dissolution and absorption of orally administered drugs.

Quantitative Data Summary

The δ¹³C values of this compound can vary significantly depending on the carbon source and the metabolic pathway used by the archaea. The following table summarizes typical δ¹³C ranges observed for this compound from different metabolic contexts.

Metabolic PathwayPrimary Carbon SourceTypical δ¹³C of Source (‰)Typical δ¹³C of this compound (‰)Reference(s)
Anaerobic Oxidation of Methane (AOM)Biogenic Methane-110 to -50-119 to -65[7]
Hydrogenotrophic MethanogenesisCO₂-5 to 0-15 to 0[8]
Methylotrophic MethanogenesisMethanol, MethylaminesVariableVariable, generally depleted vs. source[17]
Heterotrophy (e.g., Bathyarchaeota)Organic CarbonVariable (e.g., -30 to -20)-35 (example value)[7]

Note: These values are representative and can vary based on specific environmental conditions, substrate availability, and the degree of isotopic fractionation.

Protocols: δ¹³C Analysis of this compound

This section provides a detailed methodology for the compound-specific isotope analysis of this compound, from sample preparation to data analysis.

G Sample 1. Sample Collection (e.g., Sediment, Gut Contents) FreezeDry 2. Lyophilization (Freeze-Drying) Sample->FreezeDry Extraction 3. Total Lipid Extraction (e.g., Bligh-Dyer) FreezeDry->Extraction Saponification 4. Saponification (Release Core Lipids) Extraction->Saponification ColumnChrom 5. Purification (Column Chromatography) Saponification->ColumnChrom Derivatization 6. Derivatization (Optional) (e.g., Silylation for GC) ColumnChrom->Derivatization Analysis 7. Isotopic Analysis (GC-C-IRMS) Derivatization->Analysis Data 8. Data Processing (δ¹³C Calculation) Analysis->Data

1. Sample Preparation and Lipid Extraction

This protocol is adapted from standard lipid extraction methods for environmental samples.

  • 1.1. Lyophilization : Freeze-dry the biological sample (e.g., sediment, microbial culture, fecal matter) to remove all water, which can interfere with solvent extraction efficiency.

  • 1.2. Total Lipid Extraction (TLE) :

    • Weigh approximately 5-10 g of the dried, homogenized sample into a solvent-rinsed extraction tube.

    • Perform a modified Bligh-Dyer extraction using a single-phase solvent system of dichloromethane (B109758) (DCM):methanol (MeOH):phosphate (B84403) buffer (2:1:0.8, v/v/v).

    • Sonicate the mixture for 15 minutes and repeat three times to ensure complete extraction.

    • Centrifuge the sample to pellet the solid residue.

    • Collect the supernatant (the Total Lipid Extract or TLE).

    • Repeat the extraction process on the pellet two more times, combining the supernatants.

  • 1.3. Phase Separation :

    • Add DCM and phosphate buffer to the combined TLE to break the single-phase system into two phases (final ratio DCM:MeOH:buffer of 1:1:0.9).

    • Vortex and centrifuge to separate the phases.

    • The lower, DCM phase contains the lipids. Carefully collect this phase using a glass pipette.

    • Dry the lipid extract under a gentle stream of N₂ gas.

2. Isolation of this compound (Core Lipid)

To analyze the core lipid this compound, the polar head groups must be removed from the intact polar lipids (IPLs).

  • 2.1. Acid Hydrolysis :

    • Resuspend the dried TLE in a solution of 5% HCl in methanol.

    • Seal the vial and heat at 70°C for 4 hours to cleave the polar head groups (e.g., phosphate, sugar moieties) from the core lipids.

    • After cooling, neutralize the solution with KOH in methanol.

    • Partition the core lipids into hexane (B92381) by adding hexane and water, vortexing, and centrifuging.

    • Collect the upper hexane layer containing the core lipids, including this compound. Repeat the hexane extraction three times.

    • Dry the combined hexane fractions under N₂.

  • 2.2. Column Chromatography :

    • Prepare a small column with activated silica (B1680970) gel.

    • Apply the hydrolyzed lipid extract to the top of the column.

    • Elute different lipid classes using solvents of increasing polarity.

      • Elute apolar hydrocarbons with hexane.

      • Elute this compound and other alcohols with a mixture of DCM:acetone (e.g., 9:1, v/v).

    • Collect the fraction containing this compound and dry it under N₂.

3. Compound-Specific Isotope Analysis (CSIA)

The δ¹³C value of the isolated this compound is measured using a Gas Chromatograph-Combustion-Isotope Ratio Mass Spectrometer (GC-C-IRMS).

  • 3.1. Derivatization (Optional but Recommended) : To improve the volatility of this compound for GC analysis, it can be derivatized. A common method is silylation, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • 3.2. GC-C-IRMS Analysis :

    • Inject the derivatized sample into the GC. The GC is equipped with a capillary column (e.g., DB-5ms) that separates the individual compounds in the mixture.

    • As each compound, including this compound-TMS, elutes from the GC column, it passes into a combustion furnace (~950°C) where it is quantitatively converted to CO₂ gas.

    • The CO₂ gas is then transferred to the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂ (masses 45 and 44).

  • 3.3. Data Processing and Calibration :

    • The measured isotope ratio is compared against a calibrated CO₂ reference gas that is pulsed into the mass spectrometer during the analysis.

    • The final δ¹³C value is calculated using the standard delta notation.

    • A correction must be applied to account for the carbon atoms added during the derivatization step.[7] This requires separate analysis of the derivatizing agent (e.g., BSTFA) to determine its δ¹³C value. The final δ¹³C value of the native this compound is calculated using a mass balance equation.

References

Application Notes and Protocols for the Extraction and Purification of Archaeol from Halobacterium salinarum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, purification, and analysis of archaeol from the extremophilic archaeon, Halobacterium salinarum. This compound, a diether lipid unique to archaea, is a valuable biomarker and a subject of interest in drug development due to its distinct physicochemical properties. The following protocols offer a comprehensive workflow from biomass cultivation to the characterization of purified this compound.

Overview of the Extraction and Purification Workflow

The overall process for obtaining pure this compound from Halobacterium salinarum involves several key stages: cultivation of the microorganism, extraction of total lipids, hydrolysis of complex polar lipids to yield the core lipid this compound, and subsequent chromatographic purification. Analytical techniques are employed at various stages to monitor the process and confirm the identity and purity of the final product.

This compound Extraction and Purification Workflow cluster_0 Upstream Processing cluster_1 Extraction and Hydrolysis cluster_2 Purification cluster_3 Analysis and Characterization cultivation Cultivation of Halobacterium salinarum harvesting Cell Harvesting cultivation->harvesting lipid_extraction Total Lipid Extraction (Modified Bligh-Dyer) harvesting->lipid_extraction hydrolysis Acid Hydrolysis lipid_extraction->hydrolysis column_chromatography Column Chromatography hydrolysis->column_chromatography tlc Preparative TLC (Optional) column_chromatography->tlc analytical_tlc Analytical TLC column_chromatography->analytical_tlc Purity Check gc_ms GC-MS Analysis column_chromatography->gc_ms Characterization nmr NMR Spectroscopy column_chromatography->nmr Structure Elucidation tlc->analytical_tlc Purity Check tlc->gc_ms Characterization tlc->nmr Structure Elucidation

Figure 1: Overall workflow for this compound extraction and purification.

Experimental Protocols

Cultivation and Harvesting of Halobacterium salinarum

Halobacterium salinarum is an extreme halophile requiring high salt concentrations for growth.

Protocol:

  • Prepare a complex medium (CM) containing: 250 g/L NaCl, 20 g/L MgSO₄·7H₂O, 2 g/L KCl, 3 g/L sodium citrate, and 10 g/L bacteriological peptone. Adjust the pH to 7.2-7.4.

  • Inoculate the sterile medium with a starter culture of H. salinarum.

  • Incubate at 37-42°C with shaking (around 150-200 rpm) for 5-7 days, or until the culture reaches a high cell density, indicated by a deep red-orange color.[1]

  • Harvest the cells by centrifugation at 8,000-10,000 x g for 15-20 minutes at 4°C.

  • Wash the cell pellet with a sterile basal salt solution (lacking peptone) to remove residual medium components.

  • Lyophilize (freeze-dry) the cell pellet to obtain a dry cell mass for lipid extraction.

ParameterValue/Range
Growth Medium Complex Medium (CM)
NaCl Concentration 250 g/L (approx. 4.3 M)
Incubation Temperature 37-42°C
Incubation Time 5-7 days
Harvesting Centrifugation 8,000-10,000 x g

Table 1: Cultivation and Harvesting Parameters for Halobacterium salinarum.

Total Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a modification of the classic Bligh-Dyer method, adapted for efficient extraction of lipids from halophilic archaea.

Protocol:

  • To 1 g of lyophilized H. salinarum cells, add a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

  • Agitate the mixture vigorously for at least 2 hours at room temperature.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation.

  • Carefully collect the lower chloroform phase, which contains the total lipids.

  • Repeat the extraction of the upper aqueous phase and the cell debris with chloroform twice more.

  • Combine all chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract (TLE).

  • Determine the yield of the TLE gravimetrically.

ParameterValue/Range
Solvent System (Initial) Chloroform:Methanol:Water (1:2:0.8 v/v/v)
Solvent System (Final) Chloroform:Methanol:Water (2:2:1.8 v/v/v)
Extraction Time 2 hours
Expected TLE Yield ~5-10% of dry cell weight

Table 2: Parameters for Total Lipid Extraction.

Acid Hydrolysis of Total Lipid Extract

To obtain the core lipid this compound, the polar head groups of the complex lipids in the TLE must be cleaved. This is achieved through acid-catalyzed hydrolysis.

Protocol:

  • Dissolve the dried TLE in a 5% (v/v) solution of concentrated HCl in methanol.

  • Reflux the mixture at 80-90°C for 5 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, add an equal volume of water and extract the hydrolyzed lipids three times with n-hexane or diethyl ether.

  • Combine the organic phases and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound-containing fraction.

ParameterValue/Range
Hydrolysis Reagent 5% HCl in Methanol
Reaction Temperature 80-90°C
Reaction Time 5 hours
Extraction Solvent n-Hexane or Diethyl Ether

Table 3: Parameters for Acid Hydrolysis.

Purification of this compound by Column Chromatography

Column chromatography is a standard method for purifying this compound from the hydrolyzed lipid extract.

Protocol:

  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry to create the stationary phase.

  • Dissolve the crude this compound fraction in a minimal amount of a non-polar solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity. A common gradient starts with 100% n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate (B1210297) or diethyl ether.

  • Collect fractions and monitor the elution of this compound using analytical Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound and evaporate the solvent.

  • Determine the yield and purity of the final product.

ParameterValue/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Gradient) n-Hexane to n-Hexane:Ethyl Acetate (e.g., 9:1 v/v)
Monitoring Technique Analytical TLC
Expected Purity >95%

Table 4: Parameters for Column Chromatography Purification.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis and Final Product prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude this compound dissolve_sample->load_sample elute_gradient Elute with Solvent Gradient load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent pure_this compound Pure this compound evaporate_solvent->pure_this compound

Figure 2: Workflow for this compound purification by column chromatography.

Analytical Characterization

Thin Layer Chromatography (TLC)

TLC is used for monitoring the progress of the purification.

Protocol:

  • Spot the samples (crude extract, column fractions) on a silica gel TLC plate.

  • Develop the plate in a chamber containing a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v).

  • Visualize the separated spots by staining with phosphomolybdic acid or iodine vapor.

  • This compound will appear as a distinct spot, and its retention factor (Rf) can be calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and purity assessment of this compound. This compound needs to be derivatized to increase its volatility.

Protocol:

  • Derivatize the purified this compound by reacting it with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the trimethylsilyl (B98337) (TMS) ether derivative.

  • Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • Use a temperature program that allows for the separation of the TMS-archaeol from any impurities. A typical program starts at a lower temperature and ramps up to a higher temperature.[2]

  • Identify the this compound derivative based on its retention time and mass spectrum, which will show a characteristic fragmentation pattern.

ParameterValue/Range
Derivatization Agent BSTFA with 1% TMCS
GC Column DB-5ms or equivalent
Injector Temperature 250-280°C
Temperature Program e.g., 70°C for 2 min, then ramp at 6-10°C/min to 320°C, hold for 10 min
Mass Spectrometer Mode Electron Ionization (EI)

Table 5: Typical GC-MS Parameters for TMS-Archaeol Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation and confirmation of this compound.

Protocol:

  • Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The ¹H NMR spectrum will show characteristic signals for the methyl, methylene, and methine protons of the phytanyl chains and the glycerol (B35011) backbone.

  • The ¹³C NMR spectrum will show distinct signals for each carbon atom in the this compound molecule.

The expected chemical shifts in the ¹H and ¹³C NMR spectra will confirm the structure of 2,3-di-O-phytanyl-sn-glycerol (this compound).

Summary of Quantitative Data

The following table summarizes the expected yields and purity at different stages of the process. These values are approximate and can vary depending on the specific experimental conditions.

StageParameterExpected Value
Lipid Extraction Total Lipid Extract (TLE) Yield5-10% of dry cell weight
Hydrolysis Crude this compound Yield40-60% of TLE
Purification Final this compound Yield20-30% of TLE
Purity Purity after Column Chromatography>95% (by GC-FID or NMR)[3][4]

Table 6: Summary of Expected Yields and Purity.

These application notes and protocols provide a comprehensive guide for the successful extraction and purification of this compound from Halobacterium salinarum. Adherence to these methodologies will enable researchers to obtain high-purity this compound for further scientific investigation and potential applications in drug development.

References

Application Note: Using Fecal Archaeol as a Proxy for Methane Production in Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enteric methane (B114726) produced by ruminants is a significant contributor to global greenhouse gas emissions and represents a loss of dietary energy for the animal.[1] Developing strategies to mitigate methane production, such as novel feed additives or genetic selection, requires accurate and high-throughput methods for quantifying emissions from individual animals. Traditional methods like respiration chambers or the SF6 tracer technique, while accurate, are often expensive, labor-intensive, and not suitable for large-scale screening.[2][3]

This has led to the investigation of proxy measurements. Archaeol (2,3-diphytanyl-O-sn-glycerol) is a core lipid component of the cell membranes of methanogenic Archaea, the microorganisms responsible for producing methane in the rumen.[1][4] As these archaea pass through the gastrointestinal tract, this compound is excreted in the feces. The concentration of fecal this compound (fArch), therefore, has the potential to serve as a non-invasive biomarker to estimate an individual animal's methane emission.[4][5] This application note provides an overview of the biological principle, experimental protocols, and data interpretation for using this compound as a proxy for methane production.

Biological Principle

The fundamental principle behind using this compound as a proxy is the direct link between the biomarker and its source. Methanogenic archaea in the rumen utilize substrates like H₂ and CO₂, byproducts of microbial feed fermentation, to produce methane.[6][7] These same archaea synthesize unique ether lipids, including this compound, to build their cell membranes.[5] The concentration of this compound in the digestive tract is therefore interpreted to reflect the size of the methanogen population.[1] A larger and more active methanogen population is expected to produce more methane and contribute more this compound to the fecal matter upon passage. The absence of this compound in ruminant feeds confirms that its presence in feces is a result of synthesis within the digestive tract.[1]

G cluster_rumen Rumen Environment cluster_outputs Outputs Feed Feed Intake Ferm Microbial Fermentation Feed->Ferm Archaea Methanogenic Archaea Ferm->Archaea Provides H2/CO2 CH4 Methane (CH4) (Eructated Gas) Archaea->CH4 Produces This compound This compound (Excreted in Feces) Archaea->this compound Synthesizes in Cell Membrane

Caption: Biological rationale for this compound as a methane proxy.

Experimental Workflow Overview

The overall process involves collecting fecal samples from ruminants, measuring their methane emissions using a validated technique to establish a correlation, performing a lipid extraction on the fecal samples, and quantifying the this compound concentration using chromatographic methods. The resulting this compound data is then statistically correlated with the methane emission data.

G cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis CH4 Methane Emission Measurement (e.g., Respiration Chamber) Corr Correlation & Regression Analysis CH4->Corr Sample Fecal Sample Collection Extract Total Lipid Extraction (e.g., Soxhlet) Sample->Extract Process Processing (Saponification / Methanolysis) Extract->Process Quant This compound Quantification (GC-MS / HPLC-MS) Process->Quant Quant->Corr

Caption: General experimental workflow for this compound proxy validation.

Detailed Experimental Protocols

To validate this compound as a proxy, its concentration must be correlated against a direct and accurate measurement of methane emission. The choice of method depends on the experimental setting.

Table 1: Common Methane Measurement Techniques

Method Principle Environment Key Advantages Key Disadvantages
Respiration Chamber Measures gas exchange (O₂, CO₂, CH₄) of an animal in a sealed, ventilated chamber. Considered the "gold standard".[8][9] Individual, Housed High accuracy and precision; provides continuous data.[9] Expensive, labor-intensive, restricts animal movement, not a natural environment.[2][3]
SF₆ Tracer Technique A permeation tube with a known release rate of sulfur hexafluoride (SF₆) is placed in the rumen. The ratio of CH₄ to SF₆ in exhaled air is measured to calculate CH₄ emission.[2] Housed or Grazing Suitable for grazing animals, less restrictive than chambers.[3] Less accurate than chambers, requires animal handling for tube administration.[2]

| GreenFeed System | An automated head chamber system that measures spot samples of eructated/exhaled gases when an animal visits a feeding station.[2][8] | Housed or Grazing | High throughput, automated, non-invasive.[8] | Provides spot measurements, not a 24h integrated value; accuracy depends on visit frequency.[2] |

  • Collection: Collect fresh fecal samples directly from the rectum of the animal to avoid environmental contamination.

  • Timing: Since fecal this compound concentration can vary depending on the time of day, it is crucial to maintain a consistent sampling schedule relative to feeding times.[4][10] One study noted that samples collected at 10:00 AM provided the best coefficient of determination for methane emissions.[10]

  • Storage: Immediately freeze samples at -20°C or colder and then lyophilize (freeze-dry) to a constant weight.

  • Homogenization: Grind the dried feces into a fine, homogenous powder to ensure the subsample taken for analysis is representative. Store the powder in a desiccator until extraction.

This protocol is a composite based on methodologies described in the literature.[6][11]

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,2-di-O-hexadecyl-rac-glycerol) to a precisely weighed aliquot (~1g) of dried fecal powder before extraction.[6] This allows for absolute quantification.

  • Total Lipid Extraction:

    • Method A: Soxhlet Extraction: Perform continuous extraction with a solvent like dichloromethane:methanol (DCM:MeOH) for several hours.[4]

    • Method B: Bligh-Dyer Extraction: Perform a single-phase solvent extraction using a mixture of chloroform, methanol, and water.[6][11]

  • Saponification / Methanolysis: The goal is to cleave ester-bound fatty acids from the glycerol (B35011) backbone of other lipids, leaving the ether-bound phytanyl chains of this compound intact.

    • Procedure: Resuspend the dried total lipid extract in a solution of methanolic potassium hydroxide (B78521) (KOH) or perform acid methanolysis and heat (e.g., 70°C for 1 hour).[6][11]

  • Fractionation:

    • Following saponification/methanolysis, perform a liquid-liquid extraction to separate the non-saponifiable lipids (including this compound) into a non-polar solvent like hexane.

    • For further purification, use column chromatography with silica (B1680970) gel to isolate the alcohol fraction containing the this compound.[6][11]

  • Derivatization (for GC-MS):

    • Evaporate the solvent from the purified alcohol fraction under a stream of N₂.

    • To make the this compound volatile for gas chromatography, silylate the hydroxyl group. This is typically done by adding a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 1 hour.[6]

  • Quantification:

    • Primary Method (GC-MS): Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.[4][6] Identify the this compound peak based on its retention time and characteristic mass spectrum. Quantify by comparing the peak area of the this compound to that of the internal standard.[6]

    • Alternative Method (HPLC-MS): High-performance liquid chromatography coupled with mass spectrometry can also be used, potentially without the need for derivatization, offering an alternative for lipid analysis.[12][13]

Data Interpretation and Quantitative Summary

A positive relationship between fecal this compound concentration and methane emissions has been observed in multiple studies, although the strength of this correlation can vary.[4][5] Variation can be attributed to diet, the animal's lactation stage, differences in rumen passage rates, and the selective retention of methanogens in the rumen.[5][6][11]

Table 2: Summary of Quantitative Correlations between Fecal this compound and Methane Emissions

Animal Type Diet Details Methane Emission (CH₄) Fecal this compound (fArch) Correlation Finding Reference
Lactating Dairy Cows Moderate starch and fat (T1) vs. Lower starch and fat (T2) T1: 364 g/d; T2: 392 g/d T1: 37.1 µg/g DM; T2: 47.6 µg/g DM R² = 0.53 (between fArch µg/g DM and CH₄ g/kg DMI) [4][10]
Heifers 30/70 grass silage/concentrates Data not explicitly listed in abstract Data not explicitly listed in abstract Highly significant positive relationship between fArch (mg/kg DM) and CH₄ (g/kg DMI) [6][11]
Crossbred Cows Unbalanced ration vs. Balanced ration Reduced by 10.1% after balancing Reduced by 23.1% (158.3 vs 121.6 mg/kg DM) after balancing r = 0.12 (P<0.01) between CH₄ (g/d) and fArch (mg/kg DM) [14]

| Steers | Concentrate-based vs. Silage-based | Concentrate: 174 g/d; Silage: 341 g/d | Concentrate: 5.1 mg/kg DM; Silage: 30.6 mg/kg DM | Significant relationship when comparing treatment means |[5][14] |

Limitations and Considerations

  • Between-Animal Variation: The relationship between fecal this compound and methane production is subject to considerable variation among individual animals, even on the same diet.[5]

  • Dietary Influence: The type of feed significantly impacts both methane production and this compound excretion, affecting the predictive relationship.[4][14] Correlations established on one diet may not be applicable to another.

  • Rumen vs. Fecal Discrepancy: Studies have found a weak relationship between this compound concentrations in the rumen and those in the feces, suggesting that the flow of archaea out of the rumen may not be constant or directly proportional to the total rumen population.[5]

  • Hindgut Contribution: A small percentage of total methane is produced in the large intestine, which could contribute to fecal this compound without being part of the primary eructated methane emissions.[4]

Conclusion

Fecal this compound is a promising, non-invasive biomarker for estimating methane production in ruminants. It has shown significant positive correlations with methane emissions, particularly when comparing dietary treatments.[4] However, due to significant between-animal variability and the influence of factors like diet and lactation stage, its use for accurately predicting the emissions of a single animal is still under development.[5][15] The method is best suited for ranking animals or treatments by their average methane production in research settings. Further calibration and research are required to refine the protocol and enhance its predictive power for large-scale application in drug development and genetic selection programs.

References

Application Notes and Protocols: Archaeol as a Tracer for Archaeal Carbon Cycling in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaea play a crucial role in global biogeochemical cycles, particularly in the carbon cycle through processes like methanogenesis. Understanding the contribution of archaea to carbon cycling in soil environments is critical for climate modeling and assessing soil health. Archaeol (2,3-di-O-phytanyl-sn-glycerol) is a core lipid biomarker found in the membranes of most archaea and is particularly abundant in methanogens.[1] Its high preservation potential in sediments and soils makes it an excellent tracer for tracking both past and present archaeal activity.[1]

This document provides detailed application notes and protocols for utilizing this compound as a biomarker to trace archaeal carbon cycling in soil. It covers sample collection, lipid extraction, quantification, and stable isotope analysis, enabling researchers to assess methanogenic biomass and carbon pathways.[2][3] The distinction between intact polar lipid (IPL)-bound this compound and core lipid (CL) this compound can further differentiate between living (IPL) and fossil (dead) archaeal biomass.[4]

Data Presentation: this compound in Soil Environments

The concentration and isotopic composition of this compound can vary significantly depending on soil type, depth, and environmental conditions such as water saturation and organic carbon content.[2] Below are tables summarizing quantitative data from various studies.

Table 1: Concentration of this compound in Different Soil and Sediment Types

Soil/Sediment TypeDepthThis compound Concentration (µg/g dry wt soil)Predominant this compound FormReference
Organic-rich, water-saturated soil0-10 cm0.5 - 2.5Free and Glycolipid[2]
Organic-rich, water-saturated soil10-20 cm1.0 - 4.0Glycolipid[2]
Organic-rich, water-saturated soil20-30 cm0.8 - 3.2Glycolipid[2]
Ombrotrophic Bog (UK)Below water tableUp to 40Not specified[1]
Permafrost Peatland (Siberia)80 cm (Acrotelm/Catotelm interface)~60 - 159Not specified[1]

Table 2: Stable Carbon Isotope (δ¹³C) Values of this compound

EnvironmentSample Typeδ¹³C of this compound (‰)Implied Carbon Source/PathwayReference
Hydrothermal Methane SeepSediment-65 to -119Methane Assimilation (Reverse Methanogenesis)[5]
Black SeaLower Suboxic Water Column~ -43Chemoautotrophic Carbon Fixation[6]
Black SeaSurface Sediment~ -43Planktonic Archaea[6]
Black SeaDeep Sediment (Limnic Period)-30 to -35Heterotrophic utilization of organic matter[6]

Experimental Protocols

Protocol 1: Extraction of Intact Polar and Core Lipids from Soil

This protocol is a modified Bligh-Dyer extraction, optimized for recovering both intact polar lipids (IPLs) and core lipids (CLs) from soil samples.[7]

Materials:

  • Freeze-dried and homogenized soil sample

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sonicator bath

  • Centrifuge and Teflon centrifuge tubes

  • Rotary evaporator or nitrogen blow-down apparatus

  • Activated silica (B1680970) gel for column chromatography

  • Solvents for chromatography: hexane, ethyl acetate (B1210297)

Procedure:

  • Sample Preparation: Weigh 5-10 g of freeze-dried, homogenized soil into a Teflon centrifuge tube.

  • Single-Phase Extraction:

    • Add a mixture of MeOH:DCM:Phosphate Buffer in a ratio of 10:5:4 (v/v/v) to the soil sample.

    • Vortex thoroughly to create a slurry.

    • Sonicate the mixture in an ultrasonic bath for 10-15 minutes.

    • Centrifuge at 2500 rpm for 5 minutes and collect the supernatant in a clean flask.

    • Repeat the extraction two more times on the soil pellet, combining all supernatants.

  • Phase Separation:

    • To the combined supernatant, add DCM and phosphate buffer to achieve a final MeOH:DCM:Buffer ratio of 1:1:0.9 (v/v/v).

    • Mix vigorously and allow the phases to separate.

    • Collect the lower DCM phase, which contains the Total Lipid Extract (TLE).

  • Drying: Dry the TLE under a gentle stream of nitrogen or using a rotary evaporator at low heat (~30°C).

  • Fractionation (Separation of Core and Intact Polar Lipids): [4]

    • Prepare a small column packed with activated silica gel.

    • Dissolve the dried TLE in a minimal amount of hexane:ethyl acetate (3:1, v/v).

    • Load the dissolved TLE onto the silica column.

    • Elute the Core Lipid (CL) fraction using hexane:ethyl acetate (3:1, v/v).

    • Elute the Intact Polar Lipid (IPL) fraction using methanol.

    • Dry down both fractions separately under nitrogen.

Protocol 2: this compound Quantification by GC-MS

To make this compound sufficiently volatile for GC analysis, the hydroxyl group must be derivatized. This protocol uses silylation.

Materials:

  • Dried lipid fraction (CL or cleaved IPL)

  • Silylating agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[8][9]

  • Pyridine or other suitable solvent (anhydrous)

  • Internal standard (e.g., C₄₆ GDGT, deuterated cholesterol)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Preparation for Derivatization: If analyzing the IPL fraction, the polar headgroups must first be cleaved via acid hydrolysis to yield the core lipid structure.

  • Silylation:

    • Place the dried lipid extract in a GC vial.

    • Add 50 µL of MSTFA (or BSTFA) and 50 µL of anhydrous pyridine.[10]

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the vial at 60-70°C for 30 minutes.[8]

    • Allow the vial to cool to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: 70°C (hold 1 min), ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min (hold 15 min).[3]

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) targeting key ions for this compound (e.g., m/z 130, 269, 409, and the molecular ion after derivatization) and the internal standard.

  • Quantification: Create a calibration curve using an authentic this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the internal standard and referencing the calibration curve.

Protocol 3: Compound-Specific Stable Carbon Isotope Analysis (CSIA)

This analysis is performed using a Gas Chromatograph coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

Procedure:

  • Sample Preparation: Prepare the derivatized sample as described in Protocol 2.

  • GC-C-IRMS Analysis:

    • The GC conditions are typically identical to those used for quantification (Protocol 2) to ensure peak identification.

    • The effluent from the GC column is directed into a combustion reactor (typically CuO/NiO/Pt at ~950°C), which quantitatively converts each compound into CO₂ gas.

    • The CO₂ gas is then introduced into the ion source of the IRMS.

  • Data Analysis:

    • The δ¹³C values are measured for the CO₂ peak corresponding to the this compound analyte.

    • Values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

    • A correction must be applied to account for the carbon atoms added during the silylation derivatization step.[5] This is done by analyzing a standard of known isotopic composition with the same derivatization method.

Visualizations

Experimental_Workflow cluster_sample 1. Sample Preparation cluster_extraction 2. Lipid Extraction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Soil Soil Sample Collection FreezeDry Freeze-Drying & Homogenization Soil->FreezeDry BlighDyer Modified Bligh-Dyer Extraction FreezeDry->BlighDyer TLE Total Lipid Extract (TLE) BlighDyer->TLE Fractionation Silica Column Fractionation TLE->Fractionation CL Core Lipids (CL) Fractionation->CL IPL Intact Polar Lipids (IPL) Fractionation->IPL Derivatization Silylation (MSTFA/BSTFA) CL->Derivatization IPL->Derivatization GCMS Quantification (GC-MS) Derivatization->GCMS GCCIRMS Isotope Analysis (GC-C-IRMS) Derivatization->GCCIRMS Conc This compound Concentration (Biomass Proxy) GCMS->Conc Isotope δ¹³C Value (Carbon Source) GCCIRMS->Isotope

Caption: Experimental workflow for this compound analysis in soil.

Archaeal_Carbon_Cycling cluster_soil Soil Environment cluster_archaea Methanogenic Archaea cluster_output Outputs & Tracers OM Soil Organic Matter Acetate Acetate OM->Acetate Decomposition CO2 CO₂ Methanogenesis Methanogenesis CO2->Methanogenesis Hydrogenotrophic ArchaeolSynth Membrane Lipid Synthesis CO2->ArchaeolSynth Carbon Source Acetate->Methanogenesis Acetoclastic Acetate->ArchaeolSynth Carbon Source CH4 Methane (CH₄) Methanogenesis->CH4 This compound This compound ArchaeolSynth->this compound Living Living Biomass (Intact Polar this compound) This compound->Living Fossil Fossil Biomass (Core Lipid this compound) Living->Fossil Cell Death & Diagenesis Logical_Relationships cluster_lipid_pools This compound Pools in Soil cluster_interpretation Interpretation cluster_analysis Analysis IPL Intact Polar this compound (with headgroup) Living Living Archaeal Biomass IPL->Living CL Core Lipid this compound (no headgroup) Fossil Fossil/Dead Biomass CL->Fossil HighRatio High IPL/CL Ratio Living->HighRatio indicates LowRatio Low IPL/CL Ratio Fossil->LowRatio indicates

References

Application Notes and Protocols for the Semi-synthetic Production of Glycolipids from Archaeol Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaeal lipids possess unique structural features, such as ether linkages and isoprenoid phytanyl chains, that confer exceptional stability to their membranes under extreme conditions.[1][2] This inherent stability has made them attractive building blocks for the development of robust drug delivery systems and vaccine adjuvants.[1][3][4] Semi-synthetic glycolipids derived from archaeol, the core lipid of many archaea, have emerged as potent immunomodulators, capable of eliciting strong and durable immune responses.[3][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the semi-synthetic production of glycolipids using this compound as a starting material. The methodologies described herein are based on established chemical synthesis strategies and are intended to guide researchers in the preparation of these novel compounds for applications in drug delivery and vaccine development. The primary focus is on the isolation of the this compound backbone, subsequent glycosylation reactions, and the purification of the final glycolipid products.

Key Applications

Semi-synthetic this compound-based glycolipids, particularly when formulated into liposomes known as archaeosomes, have demonstrated significant potential as:

  • Vaccine Adjuvants: They enhance the magnitude, quality, and duration of immune responses to a wide range of antigens.[5] They have been shown to be particularly effective at inducing cell-mediated immunity, including robust CD8+ T cell responses, which are crucial for combating intracellular pathogens and cancer.[3][6][8]

  • Drug Delivery Vehicles: The exceptional stability of archaeosomes makes them promising carriers for targeted drug delivery.[1][4] They can protect encapsulated therapeutic agents from degradation and facilitate their delivery to specific cells or tissues.

Experimental Protocols

Protocol 1: Isolation of the this compound Core Lipid

This protocol describes the extraction and hydrolysis of total polar lipids from Halobacterium salinarum to yield the this compound backbone. H. salinarum is a suitable source as its membrane is primarily composed of fully saturated this compound.[5]

Materials:

  • Lyophilized Halobacterium salinarum biomass

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Concentrated HCl

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Silica (B1680970) gel (for column chromatography)

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend 10 g of lyophilized H. salinarum biomass in 100 mL of a chloroform:methanol:0.9% NaCl solution (1:2:0.8 v/v/v) mixture.

    • Stir vigorously for 2 hours at room temperature.

    • Add 25 mL of chloroform and 25 mL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge the mixture to clarify the phases.

    • Carefully collect the lower chloroform phase containing the total lipids.

    • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Acid Hydrolysis to Cleave Polar Head Groups:

    • Resuspend the dried lipid extract in 50 mL of 2.5% methanolic HCl.

    • Reflux the mixture for 5 hours at 80°C to hydrolyze the phosphate (B84403) and glycosidic linkages of the polar head groups.

    • Allow the reaction mixture to cool to room temperature.

  • Extraction of this compound:

    • Add 50 mL of water and 50 mL of diethyl ether to the cooled reaction mixture in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper diethyl ether layer containing the this compound.

    • Wash the ether layer twice with 50 mL of water.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude this compound.[9]

  • Purification of this compound:

    • Purify the crude this compound by silica gel column chromatography.

    • Equilibrate the column with hexane (B92381).

    • Load the crude this compound onto the column.

    • Elute with a gradient of hexane and diethyl ether (e.g., 100:0 to 80:20).

    • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: Semi-synthesis of a Disaccharide Glycolipid (Gentiobiose-Archaeol)

This protocol details a robust glycosylation method using a peracetylated thioglycoside donor and an improved promoter system to minimize byproducts.[8]

Materials:

  • Purified this compound

  • Peracetylated gentiobiose ethyl thioglycoside (donor)

  • N-Iodosuccinimide (NIS)

  • Boron trifluoride-trifluoroethanol (BF₃·TFE₂) solution (0.25 M in dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4 Å)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation for Reaction:

    • Dry the purified this compound and the glycosyl donor under high vacuum for several hours.

    • Set up a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen) containing activated 4 Å molecular sieves.

    • Dissolve the this compound (1 equivalent) and the peracetylated gentiobiose ethyl thioglycoside (1.2 equivalents) in anhydrous DCM.

  • Glycosylation Reaction:

    • Cool the solution to -40°C.

    • Add NIS (1.5 equivalents) to the reaction mixture.

    • Slowly add the 0.25 M solution of BF₃·TFE₂ in DCM (0.3 equivalents) dropwise.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Quench the reaction by adding triethylamine.

    • Filter the reaction mixture through Celite to remove molecular sieves.

    • Wash the filtrate sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Glycosylated Product:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to isolate the peracetylated glycolipid.

  • Deacetylation (Zemplén Conditions):

    • Dissolve the purified peracetylated glycolipid in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (a few drops of a 0.5 M solution in methanol).

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to yield the final deprotected gentiobiose-archaeol. A final purification by silica gel chromatography may be necessary.

Quantitative Data Summary

ProductGlycosylation MethodOverall YieldReference
Gentiobiose attached to this compoundNIS / BF₃·TFE₂ with peracetylated thioglycoside donor85%[8]
β-Glcp-(1→6)-β-Glcp-(1→6)-β-Glcp-(1→O)-archaeolNot specified in detailNot reported[8]
β-Glcp-(1→6)-α-Glcp-(1→O)-archaeolN-phenylselenylphthalimide-TfOH>10:1 α/β[8]
Mannose oligomers (Manp₃₋₄)-AG archaeosome recovery after hydrationIterative glycosylation72-77%[9]
Mannose oligomers (Manp₁₋₂,₅)-AG archaeosome recovery after hydrationIterative glycosylation34-37%[9]

Visualizations

Experimental Workflow

Semi_Synthetic_Glycolipid_Production cluster_archaeol_prep Protocol 1: this compound Isolation cluster_glycosylation Protocol 2: Glycosylation Biomass Halobacterium salinarum Biomass Extraction Lipid Extraction (Bligh-Dyer) Biomass->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Purification1 This compound Purification (Silica Chromatography) Hydrolysis->Purification1 This compound Purified this compound Purification1->this compound Reaction Glycosylation Reaction (e.g., NIS/BF3·TFE2) This compound->Reaction GlycosylDonor Glycosyl Donor (e.g., Thioglycoside) GlycosylDonor->Reaction Purification2 Purification of Protected Glycolipid Reaction->Purification2 Deprotection Deacetylation (Zemplén) Purification2->Deprotection FinalProduct Semi-synthetic Glycolipid Deprotection->FinalProduct

Caption: Workflow for semi-synthetic glycolipid production.

Adjuvant Signaling Pathway

Adjuvant_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Activation Archaeosome Archaeosome (Glycolipid + Antigen) Uptake Uptake by APC Archaeosome->Uptake AntigenProcessing Antigen Processing & Cross-Presentation Uptake->AntigenProcessing MHC1 MHC Class I Presentation AntigenProcessing->MHC1 CD8TCell Naive CD8+ T Cell MHC1->CD8TCell TCR Engagement Activation Activation & Clonal Expansion CD8TCell->Activation CTL Cytotoxic T Lymphocyte (CTL) Activation->CTL

Caption: Archaeosome adjuvant mechanism of action.

References

Application Notes and Protocols for Archaeological Quantification in Water-Saturated Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of archaeological materials recovered from water-saturated soil environments. The exceptional preservation of organic artifacts and ecofacts in these anaerobic or anoxic conditions offers a unique window into past human activities, technologies, and environments. However, the fragile nature of these waterlogged materials necessitates specialized protocols for their excavation, sampling, analysis, and quantification.

Field Excavation and Sampling Protocols

Proper field methodology is paramount to ensure the integrity of waterlogged artifacts and the validity of subsequent quantitative analyses. The following protocols outline a systematic approach to the excavation and sampling of water-saturated archaeological sites.

Site Preparation and Water Management

Effective water management is crucial for the successful excavation of waterlogged sites. The primary goal is to lower the water table in a controlled manner to allow for careful excavation without causing the premature drying and degradation of organic materials.

Protocol 1: Site Dewatering

  • Assessment: Before excavation, conduct a thorough hydrological assessment of the site to understand groundwater flow and soil permeability.

  • Well-Point System: For larger areas, install a well-point dewatering system. This involves sinking a series of small-diameter wells around the excavation area and connecting them to a header pipe and pump.

  • Sump Pumping: For smaller trenches or features, a system of drainage trenches (sumps) and pumps can be effective.[1] Water is allowed to seep into the sumps and is then pumped away from the excavation area.

  • Monitoring: Continuously monitor the water table and the condition of exposed artifacts to prevent desiccation. Keep artifacts damp by spraying them with water.

Excavation and Artifact Recovery

Excavation in water-saturated soils requires a gentle approach to avoid damaging fragile organic materials.

Protocol 2: Hydraulic Excavation

  • Initial Setup: Use a low-pressure water pump with a hose and a fine-adjust nozzle.

  • Sediment Removal: Gently spray water to wash away the soil matrix from around the artifacts. This method is particularly effective for disarticulating complex layers of organic material.

  • In-Situ Recording: As artifacts are exposed, record their precise location (x, y, z coordinates), orientation, and association with other finds before lifting.

  • Lifting: Fragile or fragmented objects should be lifted with their surrounding soil matrix on a rigid support (e.g., a board or tray).[2] Do not attempt to lift large or delicate artifacts by hand. For very fragile items, block lifting (removing the artifact and a block of the surrounding sediment) is recommended.

On-Site Handling and Packaging

Once recovered, waterlogged artifacts must be kept wet until they can be transported to the laboratory for analysis and conservation.

Protocol 3: On-Site Artifact Handling

  • Minimize Handling: Handle artifacts as little as possible.

  • Keep Wet: Immediately place artifacts in polyethylene (B3416737) bags or rigid containers filled with water from the site. Double-bagging is recommended to prevent leakage.

  • Labeling: Use waterproof labels (e.g., Tyvek) with indelible ink to record the artifact's context information. Place one label inside the bag and another on the outside.

  • Support: Provide adequate support for fragile artifacts within their containers using materials like foam or additional sediment from the site.

  • Storage: Store packaged artifacts in a cool, dark place away from direct sunlight and heat to slow down microbial activity.[2][3]

Sampling Strategies for Quantification

The choice of sampling strategy will depend on the research questions and the nature of the archaeological deposits.

Protocol 4: Soil Sampling

  • Bulk Sampling: Collect large-volume soil samples (e.g., 10-20 liters) from distinct archaeological contexts (e.g., floor layers, middens, pit fills). These samples are used for the recovery of a wide range of small artifacts and ecofacts.

  • Monolith Sampling: For detailed stratigraphic analysis, collect monoliths (undisturbed blocks of soil). These are particularly useful for micro-stratigraphic analysis and the study of in-situ pollen and other micro-remains.

  • Grid Sampling: For spatial analysis of artifact and ecofact distribution, implement a systematic grid sampling strategy, collecting smaller, regularly spaced samples across a feature or activity area.[4]

Experimental Workflow for Field Excavation and Sampling

Field_Workflow cluster_site_prep Site Preparation cluster_excavation Excavation & Recovery cluster_handling On-Site Handling cluster_sampling Sampling A Hydrological Assessment B Install Dewatering System (Well-points or Sumps) A->B C Hydraulic Excavation B->C D In-Situ Recording (Coordinates, Orientation) C->D I Bulk Sampling C->I J Monolith Sampling C->J K Grid Sampling C->K E Lifting of Artifacts (with support) D->E F Immediate Placement in Water E->F G Double Bagging & Labeling F->G H Cool, Dark Storage G->H

Caption: Workflow for excavation and sampling in water-saturated environments.

Laboratory Protocols for Quantification

Once in the laboratory, a range of analytical techniques can be employed to quantify the physical and chemical properties of waterlogged artifacts, providing data on their state of preservation and technological attributes.

Quantification of Waterlogged Wood

Waterlogged wood is one of the most common organic materials recovered from wet sites. Its state of degradation can be quantified using several methods.

Protocol 5: Visual Assessment of Wood Preservation

  • Cleaning: Gently clean the surface of the wood with a soft brush and water to remove adhering sediment.

  • Scoring: Use a standardized scoring system (see Table 1) to assess the physical condition of the wood, noting features such as the clarity of tool marks, the presence of surface erosion, and the overall integrity of the object.

  • Documentation: Record the scores for each artifact on a standardized recording sheet.

Table 1: Grading Scheme for Visual Assessment of Waterlogged Wood

GradeConditionPotential for Analysis
5 Excellent: As new, tool marks sharp, no erosionFull technological and dendrochronological analysis.
4 Good: Tool marks clear, slight surface erosionMost technological details visible.
3 Fair: Tool marks visible but indistinctBasic technological information retrievable.
2 Poor: Surface heavily eroded, some integritySpecies identification and basic form.
1 Very Poor: Friable, little structural integritySpecies identification only.
0 Extremely Poor: No structural integrityNot suitable for analysis.

Protocol 6: Microscopic Analysis of Wood Degradation

  • Sample Preparation: Cut a small, representative cross-section from the wood artifact. For highly degraded wood, samples can be frozen and thin sections cut with a razor blade and mounted on a specimen mount with albumin.[5][6]

  • Microscopy: Examine the thin section under a light microscope or a scanning electron microscope (SEM).

  • Quantification: Assess the extent of cell wall degradation. This can be done qualitatively by observing the loss of cell structure or quantitatively by measuring the remaining cell wall thickness.

Protocol 7: Gravimetric Analysis of Wood Composition (Klason Lignin)

This protocol is adapted from the TAPPI T 222 om-02 standard for determining acid-insoluble lignin (B12514952) in wood.[7][8][9]

  • Sample Preparation: Dry the wood sample at 105°C to a constant weight. Mill the dried sample to a fine powder.

  • Acid Digestion: Accurately weigh approximately 1 gram of the wood powder into a beaker. Add 15 mL of cold (12-15°C) 72% sulfuric acid and stir for 2 minutes. Maintain at 20°C for 2 hours, stirring every 15 minutes.

  • Dilution and Boiling: Add 300-400 mL of distilled water to the beaker and boil for 4 hours, maintaining a constant volume by adding hot water.

  • Filtration: Filter the insoluble material (lignin) through a tared filtering crucible. Wash the residue with hot water until it is acid-free.

  • Drying and Weighing: Dry the crucible and its contents at 105°C to a constant weight. The weight of the residue is the acid-insoluble (Klason) lignin.

  • Calculation: Express the lignin content as a percentage of the original oven-dry weight of the wood sample.

Logical Relationship of Wood Analysis Methods

Wood_Analysis cluster_analysis Quantification Methods A Waterlogged Wood Artifact B Visual Assessment (Grading) A->B C Microscopy (Cell Wall Degradation) A->C D Gravimetric Analysis (Lignin/Cellulose Content) A->D E State of Preservation B->E C->E D->E

Caption: Relationship between analysis methods and the assessment of wood preservation.

Quantification of Other Waterlogged Organic Materials

Protocol 8: Quantification of Waterlogged Leather

  • Visual and Physical Assessment: Assess the leather's condition based on flexibility, surface integrity, and the presence of delamination. A criterion-anchored rating scale can be used for standardized assessment.

  • pH Measurement: Measure the pH of the leather, as acidity can be an indicator of degradation.

  • Microscopic Examination: Examine a cross-section of the leather under a microscope to assess the condition of the collagen fiber bundles.

  • FTIR-ATR Analysis: Use Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance to identify changes in the chemical structure of the leather, such as the loss of tannins.[10]

Protocol 9: Quantification of Waterlogged Textiles

  • Fiber Identification: Identify the fiber type (e.g., wool, flax, nettle) using microscopy.

  • Technical Analysis: Record the weave structure (e.g., tabby, twill), thread count (threads per cm in warp and weft), and spin direction of the yarns (S- or Z-spun).[11]

  • State of Preservation: Assess the degree of fiber degradation and fragmentation.

Protocol 10: Quantification of Waterlogged Bone

  • Visual Assessment: Record the color, surface condition, and degree of fragmentation.

  • Hardness Test: Gently probe the surface to assess its hardness, which can indicate the degree of demineralization.

  • Porosity Measurement: The porosity of waterlogged bone can be determined by measuring the volume of water it holds when saturated.

  • Microscopic Analysis: Examine thin sections of the bone to identify microbial tunneling and other diagenetic alterations.[12]

Quantification of Archaeobotanical Remains

Protocol 11: Processing and Quantification of Plant Macrofossils

  • Sieving: Process bulk soil samples through a stack of geological sieves with decreasing mesh sizes (e.g., 4mm, 2mm, 1mm, 0.5mm, 0.25mm) using a gentle flow of water.

  • Sorting: Sort the contents of each sieve under a low-power stereomicroscope.

  • Identification and Quantification: Identify all seeds, fruits, and other plant remains to the most precise taxonomic level possible. Quantify the remains by counting the number of individuals of each taxon.[13]

  • Data Presentation: Present the data in tables showing the absolute counts, and calculate ubiquity (the percentage of samples in which a taxon occurs).[14]

Data Presentation

The quantitative data generated from these analyses should be presented in clearly structured tables to facilitate comparison between different artifacts, contexts, and sites.

Table 2: Example of Quantitative Data for Waterlogged Wood

Artifact IDWood SpeciesVisual GradeMax. Water Content (%)Lignin (%)Holocellulose (%)Notes
WW-001Oak34506515Sapwood, heavily degraded
WW-002Pine42804540Heartwood, good preservation
WW-003Alder2620755Evidence of bacterial degradation
WW-004Oak51803555Tool marks exceptionally well-preserved

Table 3: Example of Quantitative Data for Archaeobotanical Remains from a Waterlogged Feature

TaxonCommon NameCount (NISP)Ubiquity (%)Habitat/Use
Triticum dicocconEmmer wheat15080Cereal, cultivated
Hordeum vulgareBarley21095Cereal, cultivated
Corylus avellanaHazelnut7560Wild, gathered
Rubus fruticosusBlackberry12070Wild, gathered
Urtica dioicaStinging nettle350100Weedy, fiber source

Signaling Pathway for Preservation Assessment

Preservation_Pathway cluster_input Artifact cluster_assessment Assessment cluster_output Quantified Data A Waterlogged Organic Material B Visual & Physical Examination A->B C Microscopic Analysis A->C D Chemical Analysis A->D E Preservation State B->E F Technological Attributes B->F C->E C->F D->E

Caption: Pathway for the quantitative assessment of preservation.

References

Application of archaeol in astrobiology and life detection research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Archaeol as a Biosignature in Astrobiology

Introduction this compound, a diether lipid, is a cornerstone biomarker in the search for extraterrestrial life. Its molecular structure and biological origin make it a compelling target for astrobiological missions to planets like Mars. Lipids are essential components of cell membranes in all known life and possess high preservation potential in the geological record, capable of retaining diagnostic information for billions of years.[1][2] this compound is the characteristic core lipid of the domain Archaea, a group of microorganisms known for thriving in extreme environments (extremophiles) that are analogous to conditions thought to have existed, or that may still exist, on Mars and other celestial bodies.[1]

The Rationale for this compound as a Premier Biosignature The utility of this compound in life detection stems from several key properties:

  • Biological Specificity : this compound is exclusively synthesized by organisms belonging to the domain Archaea.[2] Many archaea are extremophiles, inhabiting environments with extreme temperature, pH, or salinity, such as hydrothermal vents, hypersaline lagoons, and acidic streams—all of which are relevant analogues for past or present Martian environments.[1] The detection of this compound would thus provide strong evidence for a specific and ancient domain of life.

  • Chemical Stability : The structure of this compound is based on two phytanyl hydrocarbon chains linked to a glycerol (B35011) backbone by ether bonds.[2] Unlike the ester bonds found in the lipids of Bacteria and Eukarya, ether bonds are chemically robust and highly resistant to degradation by hydrolysis, oxidation, and thermal stress.[2][3] This inherent stability makes it more likely for this compound to survive over geological timescales in harsh planetary environments.

  • Low Abiotic Probability : The specific C20 isoprenoid chains and the ether linkages of this compound are complex structures produced through specific enzymatic pathways. There is currently no known plausible abiotic synthesis route that can produce these molecules, minimizing the risk of a "false positive" life detection signal.

Relevance to Martian Exploration Ancient Mars (during the Noachian and early Hesperian periods) is believed to have possessed widespread surface water and hydrothermal systems, environments suitable for the emergence and sustenance of life.[4] Terrestrial analogues, such as the Qaidam Basin, which features continuous drought and strong ultraviolet radiation, have been shown to contain this compound compounds, providing a direct reference for what might be found on Mars.[5] The detection of this compound in Martian sediments would be a monumental discovery, pointing towards a past or even present microbial biosphere dominated by archaea-like organisms. Missions equipped with instruments for in-situ chemical analysis are therefore designed with the capability to detect such lipid biomarkers.[6][7]

Quantitative Data

While this compound has been detected in numerous Mars analogue sites, precise quantitative data on its absolute abundance in geological samples is often limited in published literature. However, data from laboratory cultures and relative abundance studies provide valuable context for its potential concentrations.

Table 1: Core Lipid Production in the Archaeon Methanothermobacter marburgensis This table presents data from laboratory cultures, showing how environmental conditions can influence the relative production of this compound versus its tetraether derivatives (GDGTs). This is relevant for interpreting lipid signatures, as different ratios may reflect different environmental adaptations.

Culture ConditionPressure (bar)This compound (% of Total Core Lipids)Tetraether Lipids (GDGTs) (% of Total Core Lipids)
Constant Volume1.561%39%
Constant Particle Number2.041%59%
(Data synthesized from quantitative analysis of M. marburgensis cultures.)[8]

Table 2: Relative Abundance of Archaea in Mars Analogue Environments This table summarizes the proportion of Archaea within the total microbial communities at various extreme environments on Earth that serve as analogues for Mars. Higher relative abundance of archaeal organisms implies a greater potential for the deposition and preservation of this compound in the local sediments.

Analogue EnvironmentLocationTemperature RangeSalinity/pHRelative Abundance of Archaea
Deep-Sea Hydrothermal VentEast Pacific Rise (13° N)60°C - 90°CN/A14% - 33% of prokaryotic community
Deep-Sea Hydrothermal VentLucky Strike Vent FieldHighLow pH14.7% of archaeal 16S rRNA genes from DHVE2 lineage
Shallow Hydrothermal VentEolian Islands, Italy27°C - 120°CHypersalineDominant in high-temperature sediments
(Data compiled from multiple studies on microbial diversity in extreme environments.)[2][3][9][10]

Experimental Protocols

The following protocols outline a comprehensive workflow for the detection and analysis of this compound from geological samples such as soils, sediments, or regolith simulants.

Protocol 1: Sample Collection and Preparation

  • Aseptic Collection : Using sterile, pre-combusted (450°C for 4 hours) stainless steel tools, collect 10-50 grams of the sample material. Store the sample in a pre-combusted glass jar with a PTFE-lined cap or in a sterile sample bag.

  • Contamination Control : Collect a "field blank" by exposing an empty sample container to the ambient environment at the collection site to monitor for atmospheric contaminants. Handle all samples with sterile gloves.

  • Homogenization : In a clean lab environment, freeze-dry the sample to remove all water. Grind the dried sample to a fine, homogenous powder (particle size < 250 µm) using a sterile agate mortar and pestle.

  • Sub-sampling : Weigh approximately 5-10 g of the homogenized powder for lipid extraction.

Protocol 2: Lipid Extraction via Pressurized Liquid Extraction (PLE)

This protocol is an efficient alternative to traditional Soxhlet or sonication methods, using less solvent and time.

  • Materials :

    • Pressurized Liquid Extraction (PLE) system.

    • Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.

    • Pre-combusted diatomaceous earth or clean sand.

    • Internal standard (e.g., 5α-cholestane) for quantification.

  • Cell Preparation :

    • Mix the powdered sample with an equal mass of diatomaceous earth to prevent clumping.

    • Load the mixture into a stainless steel extraction cell. Add the internal standard directly to the cell.

  • Extraction Parameters :

    • Solvent : 9:1 DCM:MeOH (v/v).

    • Temperature : 100°C.

    • Pressure : 1500 PSI.

    • Static Cycles : 2 cycles of 10 minutes each.

    • Flush Volume : 60% of cell volume.

  • Collection : Collect the total lipid extract (TLE) in a clean glass vial.

  • Concentration : Reduce the solvent volume of the TLE under a gentle stream of N₂ gas until nearly dry. Re-dissolve in a small, known volume of DCM (e.g., 1 mL) for analysis.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (if required) : While the ether bonds of this compound are stable, derivatization of the free hydroxyl group can improve chromatographic performance.

    • Transfer a 100 µL aliquot of the TLE to a clean vial and evaporate to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.

    • Evaporate the BSTFA and reconstitute the sample in hexane (B92381) for injection.

  • GC-MS Instrument Conditions :

    • Injector : Splitless mode, 280°C.

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas : Helium, constant flow rate of 1.2 mL/min.

    • Oven Program : 60°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min (hold 15 min).

    • Mass Spectrometer : Electron Ionization (EI) mode at 70 eV. Scan range m/z 50-650.

  • Data Analysis :

    • Identify the this compound-TMS ether peak based on its retention time and mass spectrum. Key diagnostic ions include the molecular ion (M⁺) and characteristic fragmentation patterns.

    • Quantify the this compound concentration by comparing the integrated peak area of its characteristic ion against the peak area of the internal standard.

Visualizations

The following diagrams illustrate the logical framework and experimental workflow for using this compound in astrobiological research.

biomarker_logic cluster_origin Biological Source cluster_biomarker Biomarker Properties cluster_application Astrobiological Application Archaea Domain: Archaea Extremophiles Inhabit Extreme Environments (Mars Analogues) Archaea->Extremophiles Often are This compound Produce Unique Lipids (this compound: Ether-linked Isoprenoids) Extremophiles->this compound Uniquely Stability High Chemical & Thermal Stability This compound->Stability Possesses Specificity Low Probability of Abiotic Formation This compound->Specificity Exhibits LifeDetection Robust Biosignature for Life Detection on Mars Stability->LifeDetection Making it a Specificity->LifeDetection Making it a

Caption: Logical framework illustrating why this compound is a robust biosignature for astrobiology.

experimental_workflow SampleAcquisition 1. Sample Acquisition (Aseptic Collection from Mars Analogue or Extraterrestrial Source) SamplePrep 2. Sample Preparation (Freeze-drying, Homogenization) SampleAcquisition->SamplePrep Extraction 3. Lipid Extraction (Pressurized Liquid Extraction) SamplePrep->Extraction Concentration 4. Concentration & Fractionation (N₂ Evaporation, Column Chromatography) Extraction->Concentration Analysis 5. Chemical Analysis (GC-MS) Concentration->Analysis Interpretation 6. Data Interpretation (Identify this compound, Quantify Abundance, Confirm Biogenicity) Analysis->Interpretation

Caption: High-level experimental workflow for the detection and analysis of this compound.

References

Troubleshooting & Optimization

How to improve the yield of archaeol extraction from archaeal biomass

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for archaeol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of this compound from archaeal biomass.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from archaeal biomass?

A1: The most prevalent methods for archaeal lipid extraction include modifications of the Bligh & Dyer (B&D) method, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE). The choice of method often depends on the archaeal species, sample matrix, and available equipment.[1][2]

Q2: Why is cell lysis a critical step in this compound extraction?

A2: Archaeal cell envelopes are notoriously robust and often resistant to common lysis methods used for bacteria. Efficient disruption of the cell membrane is essential to release the intracellular lipids, including this compound, for extraction.[2] Incomplete cell lysis is a primary cause of low extraction yields.

Q3: Which cell lysis techniques are most effective for archaea?

A3: Due to the unique composition of their cell walls, which lack peptidoglycan, enzymes like lysozyme (B549824) are generally ineffective. More successful methods for archaeal cell lysis include:

  • Physical methods: Sonication, bead beating, French press, and freeze-thaw cycles.

  • Chemical methods: Detergents (e.g., SDS, Triton X-100) and osmotic shock.

  • Enzymatic methods: Proteinase K can be effective in disrupting the proteinaceous S-layer of some archaea.

The optimal method depends on the specific archaeal strain. For instance, halophiles may be susceptible to osmotic shock in low-salt solutions, while thermophiles may require more robust mechanical disruption.

Q4: What solvents are typically used for this compound extraction?

A4: Solvent selection is crucial and is based on the polarity of this compound. Common solvent systems include:

  • Bligh & Dyer: A mixture of chloroform (B151607), methanol, and water.[1][2][3]

  • Soxhlet Extraction: Dichloromethane/methanol (DCM/MeOH) mixtures (e.g., 9:1 or 2:1 v/v).[1][2]

  • Accelerated Solvent Extraction (ASE): DCM/MeOH mixtures are also commonly used.[1]

The polarity of the solvent system should be optimized for the specific lipids being targeted.

Troubleshooting Guides

Problem 1: Low this compound Yield

Possible Causes:

  • Inefficient Cell Lysis: The archaeal cells were not adequately disrupted, leaving a significant portion of the lipids trapped intracellularly.

  • Suboptimal Solvent System: The polarity of the extraction solvent may not be suitable for efficiently solubilizing this compound.

  • Insufficient Extraction Time or Temperature: The extraction process may not have been carried out for a long enough duration or at an appropriate temperature to allow for complete lipid recovery.

  • Degradation of this compound: this compound may be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic phases can trap lipids and prevent their complete separation into the organic layer.

Solutions:

  • Optimize Cell Lysis:

    • Try a combination of lysis methods (e.g., freeze-thaw cycles followed by sonication).

    • For robust cells, consider using a French press or bead beating.

    • If using enzymatic lysis, ensure the enzyme (e.g., Proteinase K) is active and used under optimal conditions.

  • Solvent Optimization:

    • Experiment with different solvent ratios in your chosen method (e.g., varying the chloroform:methanol ratio).

    • Consider adding a small amount of acid to the solvent system, as this has been shown to improve the recovery of some archaeal lipids.

  • Adjust Extraction Parameters:

    • Increase the extraction time, especially for methods like Soxhlet extraction.

    • For temperature-sensitive methods, ensure you are operating within the optimal range to maximize extraction without causing degradation.

  • Prevent Degradation:

    • Avoid prolonged exposure to high temperatures.

    • Work in an inert atmosphere (e.g., under nitrogen) to prevent oxidation.

    • Maintain a neutral pH during extraction unless acidification is a deliberate part of the protocol.[4]

  • Address Emulsion Formation: See the dedicated troubleshooting section below.

Problem 2: Emulsion Formation During Liquid-Liquid Extraction

Possible Causes:

  • High Concentration of Polar Lipids and Proteins: These molecules can act as surfactants, stabilizing the interface between the aqueous and organic layers.

  • Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion.[5]

  • Presence of Particulate Matter: Cell debris can accumulate at the interface and contribute to emulsion stability.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to allow for phase partitioning.

  • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 x g) to break the emulsion.[5]

  • "Salting Out": Add a saturated solution of sodium chloride (NaCl) to the mixture. This increases the polarity of the aqueous phase, forcing the lipids into the organic phase and helping to break the emulsion.

  • Addition of a De-emulsifying Solvent: Adding a small amount of a different solvent, such as ethanol, can sometimes alter the phase behavior and break the emulsion.

  • Filtration: If the emulsion is caused by particulate matter, filtering the entire mixture through a glass wool plug may help.

Quantitative Data on this compound Extraction

The following tables summarize available quantitative data on archaeal lipid extraction yields. It is important to note that direct comparisons between studies can be challenging due to variations in analytical methods, archaeal strains, and growth conditions.

Table 1: Comparison of Total Lipid Yield from Sulfolobus acidocaldarius

Extraction MethodSolvent SystemTemperature (°C)Yield (mg/g dry weight)Reference
Modified Bligh & DyerChloroform:Methanol:WaterAmbientNot specified[6]
Dicrotherm ExtractionDichloromethane:Methanol75Not specified[6]

Note: While specific yield data in mg/g is not provided in the cited literature for direct comparison, the studies focus on the diversity and relative abundance of lipid classes.

Table 2: Total Lipid Yield from Various Archaeal Species

Archaeal SpeciesExtraction MethodSolvent SystemTotal Lipid Yield (% of dry cell weight)Reference
Halobacterium salinarumModified Bligh & DyerChloroform:Methanol~2.5%Adapted from related studies
Methanocaldococcus jannaschiiNot SpecifiedNot Specified~1.8 g dry cell mass per liter of culture[3]
Sulfolobus acidocaldariusNot SpecifiedNot Specified~15-50% diether lipids depending on growth conditions[7]

Note: The data in this table is compiled from various sources and may not represent a direct comparative study. Yields can vary significantly based on cultivation and extraction conditions.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for Archaeal Lipids

This protocol is a common starting point for the extraction of total lipids from archaeal biomass.

Materials:

  • Lyophilized archaeal biomass

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge tubes (glass, solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of lyophilized archaeal biomass into a glass centrifuge tube.

  • Initial Solvent Addition: Add 10 mL of a chloroform:methanol:water mixture (1:2:0.8 v/v/v) to the biomass.

  • Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and initial cell disruption. For more robust cells, this step can be combined with sonication (e.g., 3 cycles of 30 seconds on, 30 seconds off in an ice bath).

  • Phase Separation: Add an additional 2.5 mL of chloroform and 2.5 mL of deionized water to the tube. The final solvent ratio should be approximately 1:1:0.9 chloroform:methanol:water.

  • Mixing: Vortex the mixture for another 2 minutes.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes to separate the phases. You should observe two distinct liquid layers (an upper aqueous layer and a lower organic layer) and a solid pellet of cell debris at the interface.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean round-bottom flask. Be careful not to disturb the cell debris pellet.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 5 mL of chloroform to the remaining aqueous layer and cell debris. Vortex for 1 minute, centrifuge as before, and collect the lower organic phase, combining it with the first extract.

  • Solvent Evaporation: Evaporate the solvent from the combined organic phases using a rotary evaporator or under a gentle stream of nitrogen.

  • Lipid Recovery: The dried lipid film can be redissolved in a small, known volume of a suitable solvent (e.g., chloroform:methanol 2:1 v/v) for further analysis.

Protocol 2: Soxhlet Extraction for Archaeal Lipids

This method is suitable for larger quantities of biomass and provides exhaustive extraction.

Materials:

  • Dried archaeal biomass

  • Soxhlet extraction apparatus (including condenser, Soxhlet extractor, and round-bottom flask)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of dried and finely ground archaeal biomass (e.g., 5-10 grams) and place it inside a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the round-bottom flask with the extraction solvent, typically a DCM:MeOH mixture (e.g., 9:1 v/v), to about two-thirds of its volume.

  • Assembly: Assemble the Soxhlet apparatus, ensuring all glass joints are properly sealed. Connect the condenser to a cold water supply.

  • Extraction: Gently heat the round-bottom flask using a heating mantle. The solvent will begin to evaporate, condense in the condenser, and drip into the thimble containing the biomass. The extraction chamber will slowly fill with the condensed solvent.

  • Siphoning: Once the solvent reaches the top of the siphon arm, it will automatically siphon back into the round-bottom flask, carrying the extracted lipids with it. This completes one cycle.

  • Duration: Allow the extraction to proceed for a sufficient number of cycles to ensure complete extraction (typically 12-24 hours).[1][2]

  • Solvent Evaporation: After the extraction is complete, turn off the heat and allow the apparatus to cool. Disassemble the apparatus and evaporate the solvent from the round-bottom flask using a rotary evaporator.

  • Lipid Recovery: The resulting lipid residue can be further purified or dissolved in a suitable solvent for analysis.

Visualizations

experimental_workflow start_end start_end process process decision decision output output input input A Start: Archaeal Biomass B Cell Lysis (Sonication, Freeze-thaw, etc.) A->B C Add Extraction Solvents (e.g., Chloroform:Methanol:Water) B->C D Homogenize/Mix C->D E Centrifuge for Phase Separation D->E F Emulsion Formed? E->F G Break Emulsion (Centrifuge again, Add Salt) F->G Yes H Collect Organic Phase F->H No G->E I Evaporate Solvent H->I J This compound Extract I->J

Caption: General workflow for this compound extraction using a liquid-liquid extraction method.

troubleshooting_low_yield problem problem cause cause solution solution A Low this compound Yield B1 Inefficient Cell Lysis A->B1 B2 Suboptimal Solvent A->B2 B3 Degradation A->B3 B4 Emulsion Formation A->B4 S1 Optimize Lysis Method: - Combine physical/chemical methods - Increase sonication time/power - Use French press B1->S1 S2 Adjust Solvent Polarity: - Vary chloroform:methanol ratio - Test alternative solvents B2->S2 S3 Minimize Degradation: - Reduce extraction temperature - Use inert atmosphere (N2) - Avoid extreme pH B3->S3 S4 See Emulsion Troubleshooting Guide B4->S4

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Archaeosomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of archaeosomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of archaeosome production.

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of archaeosomes, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Archaeosome Yield Inefficient lipid hydration.- Ensure the lipid film is thin and evenly distributed before hydration.[1][2] - Optimize hydration temperature; some archaeal lipids require higher temperatures for efficient hydration.[1][3] - Increase hydration time and use gentle agitation.
Poor self-assembly of archaeal lipids.- Verify the purity of the extracted archaeal lipids; contaminants can interfere with vesicle formation.[1][2][4][5] - For synthetic archaeal lipids, confirm the correct chemical structure and purity.[1][2]
Inconsistent Particle Size (High Polydispersity Index - PDI) Inadequate sizing method.- For extrusion, ensure the membrane pore size is appropriate and perform multiple passes (e.g., 10-20 times) for uniform sizing.[1][2] - For sonication, optimize sonication time and power; over-sonication can lead to lipid degradation and aggregation.[1]
Aggregation of archaeosomes.- Maintain appropriate pH and ionic strength of the buffer during synthesis and storage. - For long-term storage, consider lyophilization with a suitable cryoprotectant.[6][7]
Low Encapsulation Efficiency Poor drug/antigen partitioning into the archaeosome core or membrane.- Optimize the pH of the hydration buffer to favor the encapsulation of pH-sensitive molecules. - For hydrophobic drugs, incorporate them into the lipid mixture before film formation.[1][3] - Consider using methods like reverse-phase evaporation which can yield higher encapsulation efficiencies.[8]
Leakage of encapsulated material during sizing.- Use less disruptive sizing methods like extrusion instead of high-power sonication.[1]
Batch-to-Batch Variability Inconsistent composition of natural archaeal lipid extracts.- The lipid composition of archaea can vary with growth conditions. Standardize archaeal culture and lipid extraction protocols.[4][5] - Consider using purified lipid fractions or fully synthetic archaeal lipids for greater consistency.[1][5]
Variations in process parameters.- For large-scale production, microfluidic methods offer precise control over mixing and flow rates, leading to highly reproducible archaeosome characteristics.[6][9][10]
Difficulty in Hydrating Archaeal Lipids Highly stable and rigid nature of tetraether lipid membranes.- Hydration of lipids with a high tetraether content can be challenging.[1][3] - Increase the hydration temperature above the phase transition temperature of the lipid mixture. - The inclusion of diether lipids or conventional phospholipids (B1166683) can facilitate hydration.[8][11]

Frequently Asked Questions (FAQs)

1. What are the main advantages of using archaeosomes over conventional liposomes for drug delivery?

Archaeosomes, composed of lipids from Archaea, offer superior stability compared to conventional liposomes.[4][8][11][12][13] Their ether linkages are more resistant to chemical hydrolysis over a wide pH range and are not susceptible to cleavage by phospholipases.[12][14] The branched phytanyl chains and, in some cases, transmembrane tetraether lipids, contribute to lower permeability and greater stability against oxidative stress, high temperatures, and bile salts.[3][7][12][14]

2. What are the key challenges in scaling up archaeosome production?

The primary challenges include:

  • Lipid Source and Purity: Obtaining large quantities of pure, well-characterized archaeal lipids from natural sources can be difficult and may lead to batch-to-batch inconsistencies.[4][5]

  • Hydration: The unique structure of archaeal lipids, especially tetraethers, can make them difficult to hydrate, impacting vesicle formation.[1][2][3]

  • Encapsulation Efficiency: Achieving high and reproducible encapsulation of therapeutic agents can be challenging, with reported efficiencies sometimes as low as 5-40%.[4][5]

  • Process Control: Traditional batch methods like thin-film hydration can be difficult to scale up while maintaining consistent product quality.[9]

3. How can I improve the consistency of my archaeosome preparations?

To improve consistency, consider the following:

  • Use of Synthetic Lipids: Employing synthetic archaeal lipids or semi-synthetic lipids provides a chemically defined and consistent starting material.[1][5]

  • Hybrid Formulations: Creating hybrid archaeosomes by mixing archaeal lipids with conventional phospholipids can improve formulation characteristics and reproducibility.[8][11]

  • Microfluidics: This technology allows for precise control over the mixing of lipid and aqueous phases, resulting in archaeosomes with a uniform size distribution and high reproducibility, making it ideal for large-scale manufacturing.[6][9][10]

4. What is the recommended method for sterile filtration of archaeosomes?

Due to their high stability, some archaeosome formulations can be sterilized by autoclaving without significant changes in their physical properties.[12] However, for heat-sensitive encapsulated drugs, sterile filtration through 0.22 µm polycarbonate membranes is the preferred method. Ensure that the archaeosome size is small enough to pass through the filter without significant loss of product.

5. How should I store my archaeosome formulations?

Archaeosomes are generally more stable than conventional liposomes and can often be stored in a liquid suspension at 4°C for extended periods.[3] For long-term storage (months to years), lyophilization (freeze-drying) is recommended.[6][7] It is crucial to use a cryoprotectant (e.g., sucrose, trehalose) to prevent fusion and aggregation of the vesicles during the freezing and drying processes.[7]

Experimental Protocols

Protocol 1: Archaeosome Synthesis via Thin-Film Hydration

This protocol describes the most common lab-scale method for preparing archaeosomes.

Materials:

  • Archaeal lipids (natural extract or synthetic)

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug or molecule to be encapsulated

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the archaeal lipids in a chloroform/methanol (2:1) solution in a round-bottom flask.[1]

    • If encapsulating a hydrophobic drug, co-dissolve it with the lipids.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at 60 rpm in a water bath set to 30-40°C to evaporate the organic solvent.[1]

    • Continue rotation under high vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask wall.

  • Hydration:

    • Add the hydration buffer, containing the hydrophilic drug if applicable, to the flask with the lipid film.

    • Hydrate the film by rotating the flask above the lipid phase transition temperature for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Sizing (Homogenization):

    • To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension must be downsized.

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonicate in pulsed mode on ice to prevent overheating and lipid degradation.[1]

    • Extrusion: For a more uniform size distribution, load the MLV suspension into an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[2] Force the suspension through the membrane multiple times (e.g., 11-21 passes).

  • Purification:

    • Remove the unencapsulated drug by dialysis, gel filtration chromatography (e.g., Sephadex G-50), or centrifugation.[3]

Protocol 2: Archaeosome Synthesis using Microfluidics

This protocol is suitable for continuous and scalable production of archaeosomes with controlled size.

Materials:

  • Archaeal lipids

  • Organic solvent (e.g., ethanol, isopropanol)

  • Aqueous buffer (e.g., HEPES buffer)

  • Microfluidic mixing chip (e.g., staggered herringbone mixer)

  • Syringe pumps

Methodology:

  • Solution Preparation:

    • Dissolve the archaeal lipids in the organic solvent to create the lipid phase.

    • Prepare the aqueous phase containing the buffer and any hydrophilic molecules for encapsulation.

  • Microfluidic Mixing:

    • Load the lipid and aqueous phases into separate syringes and mount them on syringe pumps.

    • Connect the syringes to the respective inlets of the microfluidic chip.

    • Set the flow rates for both pumps. The total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase will determine the final particle size and polydispersity.[9]

    • Initiate the flow. The rapid mixing of the two streams within the microchannels induces the self-assembly of lipids into archaeosomes.

  • Collection and Purification:

    • Collect the archaeosome suspension from the outlet of the chip.

    • The resulting suspension typically consists of small, unilamellar vesicles.

    • Purify the sample to remove the organic solvent and unencapsulated material, typically through dialysis or tangential flow filtration for larger volumes.

Visualizations

Experimental Workflow: Thin-Film Hydration Method

ThinFilmHydration cluster_prep Preparation cluster_form Vesicle Formation cluster_size Sizing cluster_purify Purification dissolve Dissolve Archaeal Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film evaporate->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv sizing Sonication or Extrusion mlv->sizing ulv Unilamellar Vesicles (ULVs) sizing->ulv purify Remove Unencapsulated Material ulv->purify final Final Archaeosome Suspension purify->final

Caption: Workflow for archaeosome synthesis using the thin-film hydration method.

Experimental Workflow: Microfluidics Method

MicrofluidicsWorkflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_collection Collection & Purification lipid_phase Archaeal Lipids in Organic Solvent pumps Syringe Pumps lipid_phase->pumps aq_phase Aqueous Buffer aq_phase->pumps chip Microfluidic Chip pumps->chip Controlled Flow self_assembly Rapid Mixing & Self-Assembly chip->self_assembly collection Collect Suspension self_assembly->collection purification Dialysis / TFF collection->purification final_product Final Archaeosome Suspension purification->final_product

Caption: Workflow for continuous archaeosome synthesis using microfluidics.

Logical Relationship: Troubleshooting Low Encapsulation Efficiency

EncapsulationTroubleshooting problem Low Encapsulation Efficiency cause1 Poor Drug Partitioning problem->cause1 cause2 Leakage During Sizing problem->cause2 solution1a Optimize Buffer pH cause1->solution1a solution1b Co-dissolve Hydrophobic Drug with Lipids cause1->solution1b solution1c Use Reverse-Phase Evaporation Method cause1->solution1c solution2 Use Gentler Sizing (e.g., Extrusion) cause2->solution2

Caption: Troubleshooting logic for low encapsulation efficiency in archaeosomes.

References

Optimizing GC-MS parameters for sensitive archaeol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive quantification of archaeol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question: Why am I seeing no peak or a very low signal for my this compound standard/sample?

Answer:

A low or absent this compound signal can stem from several factors throughout the analytical workflow. A systematic check is the best approach to identify the root cause.[1]

  • Inefficient Derivatization: this compound's hydroxyl group makes it non-volatile.[2][3] Incomplete derivatization (silylation) will result in poor transfer to the gas phase.

    • Solution: Ensure your silylation reagent (e.g., BSTFA, MSTFA) is fresh and not compromised by moisture.[4] Optimize the reaction conditions, including temperature (typically 60-70°C) and time (1-2 hours), to ensure complete conversion to the trimethylsilyl (B98337) (TMS) ether derivative.[4]

  • Sample Degradation: Thermally labile compounds can degrade in a hot injector.[5]

    • Solution: While this compound is relatively stable, ensure the injector temperature is not excessively high. A temperature around 250-280°C is generally a good starting point.

  • Injector Problems: Leaks in the injector or issues with the syringe can prevent the sample from reaching the column.

    • Solution: Perform a leak check on the injector. Manually inject a standard to rule out autosampler syringe issues.

  • MS (B15284909) Detector Issues: Incorrect tuning or low detector voltage can lead to poor sensitivity.

    • Solution: Verify that the MS is properly tuned according to the manufacturer's specifications. If sensitivity is still low, consider carefully increasing the electron multiplier voltage.[6][7]

Question: My this compound peak is showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is a common chromatographic problem, often indicating unwanted interactions between the analyte and the GC system.[8]

  • Active Sites: The free hydroxyl group of underivatized this compound can interact with active sites (silanol groups) in the inlet liner or the front of the GC column, causing tailing.

    • Solution: Ensure derivatization is complete. Use a high-quality, deactivated (silanized) inlet liner. If the column has been used extensively, clipping the first 10-20 cm can remove accumulated active sites.

  • Column Contamination: Non-volatile residues from previous injections can accumulate and create active sites.

    • Solution: Bake out the column at its maximum recommended temperature to remove contaminants.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample or decrease the injection volume.

Question: I'm observing a high baseline or "ghost peaks" in my chromatogram. What should I do?

Answer:

A high or noisy baseline and the appearance of unexpected peaks can obscure the this compound peak and interfere with quantification.

  • Column Bleed: This is the natural degradation of the column's stationary phase, which increases at higher temperatures and appears as a rising baseline.

    • Solution: Use a low-bleed "MS-grade" column. Ensure the final oven temperature does not exceed the column's maximum limit. Properly condition new columns before use.

  • Contamination: Contaminants can be introduced from the carrier gas, septum, or sample carryover.

    • Solution: Use high-purity carrier gas with oxygen and moisture traps. Replace the septum regularly to prevent "septum bleed." Run a solvent blank between samples to check for carryover from the syringe or injector.

  • Derivatization Reagent Artifacts: Excess silylation reagent or byproducts can appear as peaks in the chromatogram.

    • Solution: While difficult to eliminate completely, ensure you are not using an excessive amount of derivatization reagent. Analyze a blank derivatization reaction to identify reagent-related peaks.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by GC-MS?

A1: this compound (2,3-di-O-phytanyl-sn-glycerol) is a high-molecular-weight di-ether lipid containing a primary alcohol functional group. This hydroxyl group makes the molecule polar and non-volatile, which is unsuitable for gas chromatography.[2][3] Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9][10] This process increases the volatility and thermal stability of this compound, allowing it to be vaporized in the GC inlet and travel through the column for separation and detection.[10]

Q2: What is the best derivatization reagent for this compound?

A2: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a very common and effective silylation reagent for hydroxyl groups and is frequently used for lipid analysis in archaeological and environmental samples.[4][11] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful and widely used alternative.

Q3: Which GC column is recommended for separating derivatized this compound?

A3: A non-polar or low-polarity capillary column is ideal. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust and popular choice. These columns provide good resolution and thermal stability. For high-sensitivity applications, using a column specifically designated as "low-bleed" or "MS-grade" is crucial to minimize baseline noise.[8]

Q4: Should I use Full Scan or Selected Ion Monitoring (SIM) mode for this compound quantification?

A4: For sensitive quantification, Selected Ion Monitoring (SIM) mode is strongly recommended . In Full Scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), which is great for identifying unknown compounds. However, the detector's time is split across this wide range, reducing sensitivity for any single compound. In SIM mode, the mass spectrometer is programmed to only monitor a few specific, characteristic ions of the target analyte (derivatized this compound). This allows the detector to focus on the ions of interest, dramatically increasing the signal-to-noise ratio and lowering the limit of detection.

Q5: What are the characteristic mass fragments of TMS-derivatized this compound for SIM analysis?

A5: The mass spectrum of TMS-derivatized this compound will show several characteristic ions. While a full mass spectrum provides the most confidence, for SIM analysis, key ions would include the molecular ion ([M]+) and major fragment ions. For the mono-TMS derivative of this compound (C43H90O3Si), the molecular weight is 695.3 g/mol . Key fragments often result from cleavages of the ether bonds and the glycerol (B35011) backbone. A prominent fragment ion is often observed at m/z 373, corresponding to the loss of one of the phytanyl chains and the TMS-glycerol moiety. Other significant ions can be selected based on an initial full-scan analysis of a standard.

Q6: How do I choose an appropriate internal standard for this compound quantification?

A6: An ideal internal standard (IS) is a compound that is chemically similar to the analyte but does not naturally occur in the sample.[12] It should be added to every sample and standard at a known concentration before extraction. For this compound, suitable internal standards could include:

  • Deuterated this compound: This is the best possible internal standard, as its chemical and physical properties are nearly identical to native this compound, but it can be distinguished by mass spectrometry. However, it can be expensive and difficult to obtain.

  • Non-native Phytanyl Ether Lipids: A synthetic diether lipid with a different chain length that is not expected in the samples.

  • High Molecular Weight n-alkanes: Compounds like squalane (B1681988) or C36 n-alkane can be used, though their recovery during extraction may differ slightly from this compound.

Quantitative Data Summary

Optimizing MS parameters is critical for achieving high sensitivity. The following table summarizes key parameters and their typical settings for sensitive this compound quantification.

ParameterSetting/ModeRationale for Sensitive Quantification
MS Acquisition Mode Selected Ion Monitoring (SIM) Monitors only specific, characteristic ions of this compound-TMS, significantly increasing the signal-to-noise ratio compared to Full Scan mode.
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique providing reproducible fragmentation patterns for library matching and identification.
Electron Energy 70 eV Standard energy that provides consistent and extensive fragmentation, creating a rich mass spectrum for identification.
Ion Source Temp. 230 - 280 °C Hot enough to prevent condensation and contamination but not so hot as to cause thermal degradation of the analyte.
Quadrupole Temp. 150 - 200 °C Ensures consistent ion transmission and mass filtering without significant analyte degradation.
SIM Dwell Time 50 - 100 ms per ion The time spent monitoring each ion. A longer dwell time increases signal but can reduce the number of data points across a peak. This range is a good compromise.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Sediments

This protocol outlines a general procedure for extracting total lipid extracts from archaeological or environmental sediment samples and preparing them for GC-MS analysis.

  • Sample Preparation:

    • Freeze-dry the sediment sample to remove all water.

    • Grind the dried sample to a fine, homogenous powder using a mortar and pestle.

    • Weigh approximately 2-5 g of the powdered sample into a clean extraction tube.

    • Spike the sample with a known amount of internal standard (e.g., deuterated this compound or squalane).

  • Lipid Extraction (Ultrasonication):

    • Add 10 mL of a 9:1 (v/v) solution of Dichloromethane (DCM) : Methanol (MeOH) to the sample tube.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

    • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.

    • Carefully pipette the supernatant (the solvent containing the lipids) into a clean round-bottom flask.

    • Repeat the extraction process two more times, combining the supernatants from all three extractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined extract using a rotary evaporator or a gentle stream of nitrogen gas until a dry lipid residue is obtained.

  • Saponification (Optional - to release bound this compound):

    • Add 2 mL of 1 M methanolic KOH to the dried lipid extract.

    • Heat the mixture at 80°C for 2 hours to hydrolyze any complex polar lipids.

    • After cooling, acidify the mixture to pH 3 with 1 M HCl.

    • Extract the non-saponifiable lipids (including this compound) three times with hexane (B92381). Combine the hexane layers and dry under nitrogen.

  • Derivatization (Silylation):

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (B92270) to the dry lipid extract.

    • Seal the vial tightly and heat at 70°C for 1 hour.[4]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow sample 1. Sample Prep (Dry, Grind, Weigh) spike 2. Add Internal Standard sample->spike extract 3. Solvent Extraction (DCM:MeOH) spike->extract dry 4. Evaporate Solvent extract->dry deriv 5. Derivatization (Silylation) dry->deriv gcms 6. GC-MS Analysis (SIM Mode) deriv->gcms

Caption: Workflow for this compound Analysis from Sample Preparation to GC-MS.

Troubleshooting Logic

troubleshooting_logic start Problem: Low this compound Signal check_deriv Is Derivatization Complete? start->check_deriv sol_deriv_yes Proceed to Check Injection System check_deriv->sol_deriv_yes Yes sol_deriv_no Optimize Derivatization: - Use fresh reagent - Check temp/time check_deriv->sol_deriv_no No check_inject Is Injection System OK? sol_deriv_yes->check_inject sol_inject_yes Proceed to Check MS Detector check_inject->sol_inject_yes Yes sol_inject_no Troubleshoot Injector: - Perform leak check - Check syringe check_inject->sol_inject_no No check_ms Is MS Detector Sensitive? sol_inject_yes->check_ms sol_ms_yes Re-evaluate Sample Concentration check_ms->sol_ms_yes Yes sol_ms_no Optimize MS: - Tune MS - Increase EM Voltage check_ms->sol_ms_no No

Caption: Decision tree for troubleshooting low this compound signal in GC-MS analysis.

References

Troubleshooting low recovery of archaeol in complex environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of archaeol in complex environmental samples.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly lower than expected yields of this compound from our sediment samples. What are the potential causes?

Low recovery of this compound from complex environmental matrices like sediments can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Incomplete Cell Lysis: Archaeal cell walls are notoriously robust. If the initial extraction method does not efficiently break open the cells, a significant portion of the intracellular lipids, including this compound, will not be released. Consider incorporating or enhancing cell lysis techniques. For instance, the use of cetyltrimethylammonium bromide (CTAB)-assisted lysis with thermal cycling has been shown to increase lipid yields from cultured archaea and marine particulates.[1] However, its effectiveness can vary with the sample matrix, with some studies showing no significant improvement for sediments.[1] High-pressure homogenization is another method that can be as effective as acidified extraction methods for cell lysis.[1]

  • Inefficient Extraction Method: The choice of extraction solvent and technique is critical. While methods like Soxhlet and Bligh & Dyer (B&D) can yield comparable lipid quantities, Soxhlet extraction may introduce bias against thermally sensitive compounds.[1] For complex environmental samples, a modified B&D method, often enhanced with ultrasonication, is a common choice.[1]

  • Lipid-Matrix Interactions: this compound and other lipids can bind to proteins and mineral components within the sample matrix. Saponification (alkaline hydrolysis) can help dissociate these lipid-protein complexes, potentially increasing yields from pure cultures.[1] However, for environmental samples, saponification-based methods have been shown to be less effective than conventional techniques for isolating archaeal membrane lipids.[2]

  • Sample Heterogeneity: Environmental samples are often not uniform. The distribution of archaea, and therefore this compound, can be patchy. Ensure that the subsample taken for extraction is representative of the entire sample.

Q2: What is the most effective extraction method for this compound from environmental samples?

There is no single "best" method, as the optimal technique depends on the specific sample matrix and the research goals.[2][3] However, a combination of methods is often employed to maximize recovery.

Ultrasound-Assisted Extraction (UAE) combined with a modified Bligh & Dyer (B&D) method is a widely used and effective approach for environmental samples.[1] The ultrasonication helps to disrupt cell walls and improve the mass transfer of lipids into the solvent.[1]

Q3: Can the extraction method itself lead to a loss or bias in the recovered this compound?

Yes, the chosen method can introduce biases. For example, Soxhlet extraction, which involves heating the sample, can degrade thermally sensitive lipids.[1] Saponification, while useful for breaking lipid-protein bonds, is generally less effective for extracting archaeal membrane lipids from environmental matrices compared to conventional solvent extraction methods.[1][2]

Q4: How can I improve the efficiency of my current extraction protocol?

To enhance your extraction efficiency, consider the following modifications:

  • Incorporate a Cell Lysis Step: If not already part of your protocol, adding a physical disruption method like ultrasonication or high-pressure homogenization can significantly improve yields.[1]

  • Optimize Solvent Systems: The classic Bligh & Dyer method uses a chloroform:methanol:water mixture. Adjusting the ratios or using alternative solvents like dichloromethane (B109758) (DCM) might improve recovery depending on the sample matrix.

  • Increase Extraction Cycles: Performing multiple rounds of extraction on the same sample can help recover lipids that were not extracted in the initial cycle.

Troubleshooting Workflow for Low this compound Recovery

The following diagram outlines a systematic approach to troubleshooting low this compound recovery.

TroubleshootingWorkflow Start Low this compound Recovery Observed Check_Lysis Was an effective cell lysis method used? Start->Check_Lysis Check_Extraction Is the extraction method optimized for the sample type? Check_Lysis->Check_Extraction Yes Solution_Lysis Implement/Optimize Cell Lysis: - Ultrasound-Assisted Extraction (UAE) - High-Pressure Homogenization - CTAB with Thermal Cycling Check_Lysis->Solution_Lysis No Check_Matrix Could matrix effects be inhibiting extraction? Check_Extraction->Check_Matrix Yes Solution_Extraction Modify Extraction Protocol: - Use modified Bligh & Dyer - Increase extraction cycles - Optimize solvent ratios Check_Extraction->Solution_Extraction No Check_Quantification Is the analytical quantification method accurate? Check_Matrix->Check_Quantification Yes Solution_Matrix Address Matrix Interactions: - Pre-treatment to remove interfering substances - Use alternative extraction techniques (e.g., saponification for cultures) Check_Matrix->Solution_Matrix No Solution_Quantification Validate Analytical Method: - Use internal standards - Check instrument calibration - Perform spike and recovery experiments Check_Quantification->Solution_Quantification No End This compound Recovery Improved Check_Quantification->End Yes Solution_Lysis->Check_Extraction Solution_Extraction->Check_Matrix Solution_Matrix->Check_Quantification Solution_Quantification->End ExperimentalWorkflow Sample Complex Environmental Sample (e.g., Sediment, Soil) Lysis Cell Lysis (e.g., Ultrasonication) Sample->Lysis Extraction Solvent Extraction (e.g., Modified Bligh & Dyer) Lysis->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation TLE Total Lipid Extract (TLE) Separation->TLE Fractionation Column Chromatography (e.g., Silica Gel) TLE->Fractionation Archaeol_Fraction This compound-containing Fraction Fractionation->Archaeol_Fraction Analysis Analysis (e.g., GC-MS, HPLC-MS, NMR) Archaeol_Fraction->Analysis Data Data Interpretation and Quantification Analysis->Data

References

Purity assessment and quality control of synthetic archaeol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of synthetic archaeol standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and why are synthetic standards necessary?

This compound is a diether lipid composed of two phytanyl chains linked to the sn-2 and sn-3 positions of a glycerol (B35011) backbone.[1] It is a core component of the cell membranes of many archaea.[1] Synthetic this compound standards are crucial for the accurate quantification and identification of this compound in experimental samples, serving as a reference material for analytical techniques like chromatography and mass spectrometry. The use of a well-characterized standard is essential for method validation and ensuring the reliability of experimental results.[2][3]

2. What are the primary analytical techniques for assessing the purity of synthetic this compound standards?

The primary techniques for purity assessment of synthetic this compound standards include:

  • High-Performance Liquid Chromatography (HPLC): Particularly with detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as this compound lacks a strong UV chromophore. HPLC is used to separate the main compound from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[4]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is used to confirm the molecular weight and identify potential impurities through fragmentation patterns.[5][6]

3. What are the common impurities in synthetic this compound standards?

Impurities in synthetic this compound can arise from the starting materials or as byproducts of the synthesis process. Potential impurities may include:

  • Unreacted precursors: Such as glycerol or phytanyl derivatives.

  • Byproducts of side reactions: Including isomers or incompletely reacted intermediates.

  • Residual solvents: From the synthesis and purification process.

  • Degradation products: Resulting from improper storage or handling, such as oxidation products.

4. What is a typical purity specification for a synthetic this compound standard?

High-purity synthetic this compound standards are typically expected to have a purity of ≥98%. The purity is commonly determined by a combination of analytical techniques like HPLC and NMR. A Certificate of Analysis (CoA) from the supplier should provide detailed information on the purity and the methods used for its determination.[7][8]

5. How should synthetic this compound standards be stored to ensure stability?

To ensure the stability of synthetic this compound standards, they should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term stability.[9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10]

  • Container: Use glass vials with Teflon-lined caps (B75204) to avoid contamination from plasticizers.[10][11]

  • Form: If supplied as a powder, it is often more stable. If in a solvent, ensure the solvent is of high purity and suitable for long-term storage. Unsaturated lipids are particularly prone to degradation and should be handled with extra care.[10][11]

Purity Assessment and Quality Control Parameters

The quality of a synthetic this compound standard is defined by its identity, purity, and concentration. The following table summarizes the key quality control tests and their typical specifications.

Parameter Method Specification Purpose
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of 2,3-di-O-phytanyl-sn-glycerolConfirms the chemical structure of the compound.
Purity HPLC-ELSD/CAD, qNMR≥98%Quantifies the percentage of the desired compound.
Molecular Weight Mass SpectrometryCorresponds to the theoretical mass (e.g., for C₄₃H₈₈O₃)Verifies the molecular formula.
Residual Solvents GC-MS (Headspace)≤0.5%Ensures that residual solvents from synthesis are below acceptable limits.
Appearance Visual InspectionColorless to pale yellow oil or solidA simple quality check for obvious degradation or contamination.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-ELSD

Objective: To determine the purity of a synthetic this compound standard by separating it from non-volatile impurities.

Methodology:

  • Sample Preparation:

  • Chromatographic Conditions:

    • Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column can be used.

    • Mobile Phase (Normal Phase): A gradient of hexane and isopropanol.

    • Mobile Phase (Reversed Phase): A gradient of methanol (B129727) and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature and nebulizer gas pressure optimized for the mobile phase.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and all impurity peaks.

    • Calculate the purity using the following formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthetic this compound standard.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and compare the chemical shifts and coupling patterns to the expected structure of this compound. Key signals include those from the glycerol backbone and the phytanyl chains.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Solution(s)
No peaks or very small peaks 1. Detector issue (e.g., lamp off, incorrect settings).2. No sample injected (e.g., injector malfunction).3. Sample not dissolving in the mobile phase.1. Check detector settings and ensure it is functioning correctly.2. Verify injector operation.3. Ensure sample is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase.
Peak tailing 1. Column overload.2. Secondary interactions with the stationary phase.3. Column contamination.1. Reduce the injection volume or sample concentration.2. Modify the mobile phase (e.g., add a small amount of a more polar solvent).3. Flush the column with a strong solvent or replace the column.
Ghost peaks 1. Impurities in the mobile phase.2. Carryover from a previous injection.3. Sample degradation in the autosampler.1. Use high-purity solvents and prepare fresh mobile phase.2. Run a blank injection to check for carryover and clean the injector if necessary.3. Keep the autosampler at a low temperature.
Retention time drift 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Column equilibration issue.1. Prepare mobile phase accurately and degas thoroughly.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated before each injection.[12][13]
Sample Handling and Stability Troubleshooting
Problem Possible Cause(s) Solution(s)
Appearance of new peaks in chromatogram over time 1. Oxidation of the sample.2. Hydrolysis of the sample.1. Store the standard under an inert gas and protect from light.[9] 2. Ensure the solvent is dry and store the standard in a desiccated environment.
Difficulty dissolving the standard 1. Incorrect solvent choice.2. Standard has degraded or polymerized.1. Consult the supplier's recommendations for a suitable solvent. Chloroform or mixtures of hexane and isopropanol are often effective.2. If the standard does not dissolve even with sonication, it may have degraded and should be replaced.
Inconsistent quantitative results 1. Inaccurate weighing of the standard.2. Evaporation of the solvent.3. Adsorption of the lipid to plastic surfaces.1. Use a calibrated analytical balance and ensure static is dissipated.2. Use vials with secure caps and prepare fresh dilutions regularly.3. Use glass or Teflon labware for handling and storing solutions of this compound.[10][11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Quality Assessment weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve hplc HPLC-ELSD/CAD dissolve->hplc Inject nmr NMR Spectroscopy dissolve->nmr Analyze ms LC-MS / GC-MS dissolve->ms Inject purity Purity Assessment (%) hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw report Generate Certificate of Analysis purity->report structure->report mw->report

Workflow for Purity Assessment of Synthetic this compound Standards.

Troubleshooting_Logic cluster_cat Categorize Problem cluster_hplc HPLC Troubleshooting cluster_sample Sample Handling Troubleshooting start Problem Encountered (e.g., Poor Peak Shape) cat_hplc HPLC Issue start->cat_hplc cat_sample Sample Issue start->cat_sample check_mobile Check Mobile Phase (Composition, Degassing) cat_hplc->check_mobile check_column Inspect Column (Contamination, Age) cat_hplc->check_column check_system Verify System Parameters (Flow Rate, Temperature) cat_hplc->check_system check_prep Review Sample Prep (Solvent, Concentration) cat_sample->check_prep check_storage Verify Storage Conditions (Temperature, Atmosphere) cat_sample->check_storage solution Implement Corrective Action & Re-analyze check_mobile->solution check_column->solution check_system->solution check_prep->solution check_storage->solution

Logical Flow for Troubleshooting this compound Analysis Issues.

Signaling_Pathway_Placeholder receptor Membrane Receptor protein_a Protein Kinase A receptor->protein_a Activation protein_b Transcription Factor protein_a->protein_b Phosphorylation response Cellular Response protein_b->response Gene Expression This compound This compound (Membrane Component) This compound->receptor Modulates Activity

Simplified Diagram of a Signaling Pathway Modulated by this compound.

References

Addressing stability and aggregation issues of archaeol-based liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and aggregation issues encountered during experiments with archaeol-based liposomes (archaeosomes).

Frequently Asked Questions (FAQs)

Q1: What makes this compound-based liposomes inherently more stable than conventional liposomes?

A1: The enhanced stability of archaeosomes stems from the unique chemical structure of archaeal lipids.[1] Unlike conventional phospholipids (B1166683) which have fatty acids linked by ester bonds, archaeal lipids possess isoprenoid chains connected to a glycerol (B35011) backbone via ether linkages.[1][2][3] These ether bonds are chemically more robust and resistant to hydrolysis over a wide range of pH and temperatures.[1] Additionally, the branched isoprenoid chains reduce membrane permeability, and the presence of membrane-spanning tetraether lipids in some archaea can create a monolayer structure that significantly increases membrane rigidity and stability.[1][4][5]

Q2: What are the primary factors that can lead to the aggregation of archaeosomes?

A2: Despite their high stability, archaeosome aggregation can be induced by several factors. A primary cause is the reduction of electrostatic repulsion between vesicles. This can happen due to:

  • High ionic strength of the buffer, which shields the surface charge.

  • Presence of divalent cations , such as Calcium (Ca²⁺), which can neutralize surface charges and bridge vesicles.[6][7]

  • pH values near the isoelectric point of the lipid headgroups, which minimizes surface charge.

  • Freeze-thaw cycles , which can force vesicles into close proximity as ice crystals form, leading to fusion or aggregation upon thawing.[8][9]

  • High vesicle concentration can increase the frequency of particle collisions, promoting aggregation.

Q3: How does lipid composition affect the stability of archaeosomes?

A3: Lipid composition is a critical determinant of archaeosome stability.

  • Tetraether vs. Diether Lipids: Liposomes formulated with monolayer-forming tetraether lipids are generally more stable and less permeable than those made from bilayer-forming diether lipids (this compound).[5][10] The covalent linkage of the two hydrocarbon tails in tetraether lipids creates a more rigid and robust membrane.[1]

  • Mixing with Conventional Lipids: Creating hybrid liposomes by mixing archaeal lipids with conventional phospholipids (e.g., DPPC) can modulate stability.[11] While this can sometimes enhance certain properties, it can also create phase separation issues or reduce the overall resistance to enzymatic degradation compared to pure archaeosomes.[2] The addition of conventional lipids can also impact drug release properties.[4]

  • Surface Charge: Incorporating charged lipids into the formulation can increase colloidal stability by enhancing electrostatic repulsion between vesicles, which helps prevent aggregation.[12][13][14]

Q4: What is the expected shelf-life of archaeosome formulations?

A4: Archaeosomes exhibit excellent long-term storage stability.[2] Formulations have been shown to be stable for at least 6 months when stored at 4°C, with only slight changes in average size and polydispersity index (PDI).[4] In the absence of destabilizing factors like divalent cations, vesicle diameter can remain largely unchanged for over 6 months.[6][7] For extended long-term stability, lyophilization (freeze-drying) in the presence of cryoprotectants is a highly effective strategy.[15]

Troubleshooting Guides

Problem 1: Visible Aggregation or Precipitation After Formulation
Possible CauseRecommended Solution
High Ionic Strength of Hydration Buffer Reduce the salt concentration of the hydration buffer. Use buffers such as HEPES or phosphate (B84403) buffer at concentrations of 10-20 mM.
Presence of Divalent Cations (e.g., Ca²⁺, Mg²⁺) Use deionized, distilled water for all buffer preparations. If the experimental design requires divalent cations, add a chelating agent like EDTA to a sample to confirm if aggregation is reversible.[6][7] Consider the threshold concentration for aggregation.[7]
Suboptimal pH Adjust the pH of the buffer to be far from the isoelectric point of the lipids to ensure sufficient surface charge. For many archaeal lipids with phosphate or inositol (B14025) headgroups, a neutral to slightly alkaline pH (7.0-8.0) is often effective.[10]
High Lipid Concentration Prepare the liposomes at a lower lipid concentration. If a high concentration is necessary, consider including a PEGylated lipid in the formulation to provide steric hindrance, which prevents aggregation.
Unincorporated Material If encapsulating a drug or other molecule, unincorporated and poorly soluble material can precipitate, potentially causing vesicle aggregation. Purify the liposome (B1194612) suspension post-preparation using methods like size exclusion chromatography (SEC) or dialysis to remove unincorporated compounds.[16]
Problem 2: Increase in Particle Size and PDI During Storage
Possible CauseRecommended Solution
Vesicle Fusion or Coalescence This indicates inherent instability in the formulation. Consider incorporating a higher percentage of tetraether lipids to increase membrane rigidity.[5] Including a small percentage (5-10 mol%) of a charged lipid (e.g., phosphatidylglycerol) can increase electrostatic repulsion and prevent fusion.[12][13]
Inadequate Storage Temperature Store archaeosome suspensions at 4°C.[4] Avoid freezing unless a validated cryoprotectant is used, as freeze-thaw cycles can induce aggregation.[8][17]
Oxidative Damage (less common) While ether lipids are resistant to oxidation, other components in the formulation may not be.[1] If sensitive compounds are included, prepare and store buffers under an inert gas like argon or nitrogen.
Problem 3: Formulation is Unstable During Freeze-Thaw Cycles
Possible CauseRecommended Solution
Ice Crystal Formation and Mechanical Stress The formation of ice crystals can physically damage the vesicles or force them together, causing aggregation and fusion upon thawing.[9][15]
Lack of Cryoprotectant Use a lyoprotectant/cryoprotectant. Sugars like trehalose (B1683222) and sucrose (B13894) are highly effective at preserving liposome integrity during freezing and lyophilization by forming a glassy matrix.[12][15][18] The dry-mass ratio of sugar to lipid is a critical factor for successful preservation.[13]
Inappropriate Freezing/Thawing Rate A rapid freezing rate can reduce the size of ice crystals, minimizing physical disruption.[15] Thawing should be performed quickly at a temperature above the lipid's phase transition temperature.[8] Multiple freeze-thaw cycles should be avoided.[17]

Quantitative Data Summary

Table 1: Effect of Storage Conditions on Archaeosome Stability
Lipid SourceStorage ConditionDurationInitial Size (nm)Final Size (nm)ObservationReference
Sulfolobus acidocaldarius4°C in Buffer6 months~8593.22 ± 2.7Slight size increase, sample remained transparent.[4]
Sulfolobus acidocaldariusBuffer w/o Ca²⁺6 months~100Little changeVesicle diameter remained stable.[6][7]
Various Archaeobacteria37°C> 7 daysN/AN/ALiposomes containing tetraether lipids were stable.[11][19]
Egg PC (Conventional)37°C1.5 hoursN/AN/AUnstable, 100% dye leakage.[11][19]
Table 2: Calcium-Induced Aggregation of Archaeosomes

This table summarizes the threshold calcium concentration (Cr) required to induce aggregation of archaeosomes derived from Sulfolobus acidocaldarius polar lipid fraction E (PLFE) under different conditions.

Temperature (°C)pHSurface Potential (mV)Threshold Ca²⁺ Conc. (mM)Reference
256.6-22.011[7]
406.6-13.217[7]
253.0N/A25[7]

Experimental Protocols & Workflows

Protocol 1: Preparation of Archaeosomes by Thin-Film Hydration and Extrusion

This protocol is a standard method for producing unilamellar archaeosomes of a defined size.[1][20][21]

  • Lipid Film Formation:

    • Dissolve archaeal lipids (and other components like cholesterol or charged lipids, if used) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[1][21]

    • Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the lipid's phase transition temperature to form a thin, even lipid film on the flask wall.[1][16]

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[21]

  • Hydration:

    • Add the aqueous hydration buffer (e.g., phosphate-buffered saline, HEPES) to the flask. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.[14][21]

    • Gently rotate the flask by hand (or on the rotary evaporator with the vacuum off) for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).[14]

  • Size Reduction (Extrusion):

    • Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder, ensuring it is heated above the lipid's transition temperature.

    • Pass the suspension through the membrane 11-21 times to produce unilamellar vesicles (LUVs) with a uniform size distribution.[16]

    • Store the final archaeosome suspension at 4°C.

Protocol 2: Assessing Archaeosome Stability via Dynamic Light Scattering (DLS)

DLS is used to monitor changes in particle size (Z-average diameter) and polydispersity index (PDI), which are key indicators of aggregation.[20][22]

  • Sample Preparation: Dilute a small aliquot of the archaeosome suspension in the same buffer it was prepared in to achieve an appropriate scattering intensity for the DLS instrument.

  • Initial Measurement (Time 0):

    • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform at least three measurements to determine the initial Z-average diameter and PDI.

  • Time-Course Measurement:

    • Store the bulk archaeosome sample under the desired test condition (e.g., at 4°C, 25°C, or 37°C).

    • At specified time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot, dilute it as before, and repeat the DLS measurement.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time. A significant increase in either parameter indicates vesicle aggregation or fusion.

Protocol 3: Calcein (B42510) Leakage Assay for Membrane Permeability

This assay measures the integrity of the archaeosome membrane by quantifying the release of an encapsulated fluorescent dye.

  • Encapsulation: Prepare archaeosomes using the thin-film hydration method (Protocol 1), but use a solution of self-quenching concentration of calcein (e.g., 50-100 mM in buffer) as the hydration medium.

  • Purification: Remove the unencapsulated calcein from the archaeosome suspension. This is crucial and is typically done using size exclusion chromatography (SEC) with a Sephadex G-50 column, eluting with the desired external buffer. The archaeosomes will elute in the void volume, separated from the free calcein.

  • Fluorescence Measurement:

    • Dilute the purified calcein-loaded archaeosomes in the external buffer.

    • Measure the initial fluorescence (F₀) using a fluorometer (Excitation ~495 nm, Emission ~515 nm). This represents the baseline leakage.

    • To determine the maximum possible fluorescence (F_max), add a lytic agent (e.g., 10% Triton X-100) to a separate aliquot of the suspension to completely disrupt the vesicles and release all encapsulated calcein.

  • Stability Test: Incubate the archaeosome suspension under the test conditions (e.g., in the presence of serum, at high temperature).

  • Data Calculation: At various time points, measure the fluorescence of the sample (F_t). Calculate the percentage of leakage at each time point using the formula:

    • % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Visual Diagrams

experimental_workflow cluster_prep Archaeosome Preparation cluster_analysis Stability & Aggregation Analysis prep1 1. Dissolve Lipids in Organic Solvent prep2 2. Create Thin Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Buffer (forms MLVs) prep2->prep3 prep4 4. Extrude through Membrane (forms LUVs) prep3->prep4 analysis1 Store Under Test Conditions (e.g., 4°C, 37°C) prep4->analysis1 Start Stability Test analysis2 Take Aliquots at Time Points (0, 1, 7, 30 days) analysis1->analysis2 analysis3 Measure Size & PDI (Dynamic Light Scattering) analysis2->analysis3 analysis4 Assess Leakage (Fluorescence Assay) analysis2->analysis4 troubleshooting_aggregation start Problem: Visible Aggregation or Size Increase (DLS) q1 Is the buffer of high ionic strength? start->q1 q2 Are divalent cations (Ca²⁺, Mg²⁺) present? q1->q2 No sol1 Solution: Use lower salt concentration (10-20 mM) q1->sol1 Yes q3 Is the pH near the lipid isoelectric point? q2->q3 No sol2 Solution: Use chelator (EDTA) or ion-free water q2->sol2 Yes q4 Is the formulation PEGylated? q3->q4 No sol3 Solution: Adjust pH away from pI (e.g., to 7.4) q3->sol3 Yes sol4 Solution: Incorporate PEG-lipid for steric stabilization q4->sol4 Consider if No sol5 Solution: Decrease total lipid concentration q4->sol5 No stability_factors center Archaeosome Stability stab1 Ether Linkages (vs. Ester) center->stab1 + stab2 Tetraether Lipids (Monolayer Rigidity) center->stab2 + stab3 High Surface Charge (Electrostatic Repulsion) center->stab3 + stab4 PEGylation (Steric Hindrance) center->stab4 + destab1 Divalent Cations (Ca²⁺, Mg²⁺) destab1->center - destab2 High Ionic Strength (Charge Shielding) destab2->center - destab3 Freeze-Thaw Cycles (Mechanical Stress) destab3->center - destab4 Extreme pH (Charge Neutralization) destab4->center -

References

Strategies to enhance the adjuvant efficacy of archaeol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing archaeol derivatives, particularly Sulfated Lactosyl this compound (SLA), as vaccine adjuvants. It offers troubleshooting advice, frequently asked questions, detailed protocols, and data summaries to enhance the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based adjuvants and why are they effective?

This compound-based adjuvants are typically formulated as liposomes, called archaeosomes, composed of unique ether-linked isoprenoid lipids derived from Archaea.[1][2] Unlike conventional liposomes with ester-linked lipids, these ether linkages confer high stability against a range of conditions, including temperature, pH, and enzymatic degradation.[2][3] Their inherent structure has immunostimulatory properties, making them potent adjuvants for inducing robust and long-lasting humoral (antibody) and cell-mediated (T-cell) immune responses.[4][5][6]

Q2: What is Sulfated Lactosyl this compound (SLA) and what are its advantages?

SLA is a semi-synthetic archaeal glycolipid developed to create a more defined and easily manufactured adjuvant.[2][4] Archaeosomes formulated with SLA have been shown to be a safe and effective adjuvant for a wide range of antigens in preclinical models, including those for infectious diseases and cancer.[4][7] A key advantage is its effectiveness in simple "admixed" formulations, which circumvents issues related to antigen entrapment.[8][9]

Q3: What is the primary mechanism of action for this compound-based adjuvants?

The mechanism involves several key interactions with the innate immune system:

  • Enhanced Antigen Uptake: Archaeosomes are efficiently taken up by antigen-presenting cells (APCs) like macrophages and dendritic cells.[9]

  • Receptor Interaction: Evidence suggests SLA may interact with C-type lectin receptors (CLRs) such as Mincle and Dectin-1a.[8] Additionally, lipids like archaetidyl serine can promote interaction with phosphatidylserine (B164497) receptors on APCs.[1]

  • Cross-Presentation: They are particularly effective at promoting the cross-presentation of soluble antigens on MHC class I molecules, which is crucial for stimulating cytotoxic CD8+ T-cell responses.[1]

  • TLR-Independent Activation: The adjuvant activity of archaeosomes is considered to be independent of Toll-like receptor (TLR) signaling.[10]

Q4: Do I need to encapsulate my antigen within the archaeosomes?

Not necessarily. While traditional archaeosome formulations involved encapsulating the antigen, studies with SLA archaeosomes have demonstrated that simply admixing the antigen with pre-formed empty archaeosomes is highly immunogenic.[7][8] This admixed formulation is often as effective as encapsulated versions, induces strong immune responses, and greatly simplifies the manufacturing process.[9]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Antibody/T-Cell Response 1. Suboptimal antigen-to-lipid ratio.2. Inefficient formulation.3. Antigen degradation.1. Optimize the antigen-to-lipid ratio. Very low or very high lipid doses can lower the antibody titer. Intermediate doses are often optimal.[11]2. If using an entrapped formulation, switch to an admixed SLA formulation to ensure consistent antigen availability.[7][9]3. Confirm the stability of your antigen in the chosen buffer and storage conditions.
High Batch-to-Batch Variability 1. Inconsistent particle size from thin-film hydration method.2. Variable antigen entrapment efficiency.1. Use a microfluidic mixing preparation method to generate consistently sized and homogenous archaeosomes.[12][13][14]2. Adopt an admixed formulation strategy to eliminate variability associated with antigen encapsulation.[9]
Poor Archaeosome Stability/Aggregation 1. Incorrect lipid composition.2. Improper storage conditions.1. Semi-synthetic formulations using a single lipid like SLA are highly stable.[2] For multi-lipid formulations, ensure the correct ratio of charged and neutral lipids.[2]2. Store archaeosome formulations at 4°C. They have been shown to be stable for extended periods under these conditions.[4]
Response Skewed (e.g., strong antibody, weak T-cell) 1. Archaeosome lipid composition may not be optimal for T-cell responses.1. To specifically enhance CD8+ T-cell responses, consider incorporating other synthetic archaeal lipids like gentiotriosylthis compound, mannotriosylthis compound, or archaetidylserine into the formulation.[15][16]

Strategies to Enhance Adjuvant Efficacy

Optimizing Archaeosome Composition

The choice of archaeal lipids can significantly impact the immune response. While SLA alone is a potent adjuvant, combining it with other lipids can fine-tune the response.

  • For Enhanced CD8+ T-Cell Response: Formulations containing gentiotriosylthis compound and mannotriosylthis compound have been shown to improve CD8+ T-cell responses. The addition of archaetidylserine (20-30 mol%) can further enhance this effect.[15][16]

  • Simplification with SLA: For robust humoral and cellular immunity with a simpler, more defined formulation, SLA-only archaeosomes are highly effective.[2]

Antigen Formulation Strategy: Entrapped vs. Admixed

The method of antigen association with the archaeosome is a critical parameter.

FormulationDescriptionAdvantagesDisadvantages
Entrapped Antigen is encapsulated within the archaeosome during formation.[7]May enhance uptake and delivery to intracellular pathways.Can lead to antigen loss, variable entrapment efficiency, and batch inconsistency.[9]
Admixed Antigen is simply mixed with pre-formed empty archaeosomes.[7]Simple, reproducible, avoids antigen loss during formulation, and is highly immunogenic.[9][12]May have different biodistribution kinetics for the adjuvant and antigen, though efficacy is maintained.[13]

Studies comparing these approaches found that the admixed formulation often generates immune responses equivalent to the entrapped version, making it a preferable strategy for ease of use and consistency.[7]

Combination with Other Adjuvants

Preliminary studies have explored combining SLA archaeosomes with other adjuvants, such as TLR agonists (e.g., CpG, poly(I:C)) or oil-in-water emulsions. This strategy has the potential to create synergistic effects and further enhance or shape the immune response, although this remains an active area of research.[17]

Quantitative Data Summary

The following tables summarize preclinical data demonstrating the efficacy of this compound-based adjuvants.

Table 1: Comparison of SLA Adjuvant with Antigen Alone (Data synthesized from murine studies with SARS-CoV-2 Spike or Ovalbumin (OVA) antigens)

Immune ReadoutAntigen AloneAntigen + SLA ArchaeosomesFold Increase (Approx.)Reference(s)
Antigen-Specific IgG Titer Baseline (~100-1,000)High (~100,000-1,000,000)100-1000x[7][18]
SARS-CoV-2 Neutralization Titer UndetectableSignificant neutralization>100x[7]
IFN-γ Secreting T-Cells (ELISpot) Low (<50 SFU/10⁶ cells)High (>500 SFU/10⁶ cells)>10x[12]

Table 2: Comparison of SLA Adjuvant with Other Adjuvants (Data from a murine study using SARS-CoV-2 Omicron Spike (SmT1-O) antigen)

Adjuvant (with 3 µg SmT1-O)Antigen-Specific IgG Titer (Geometric Mean)Neutralizing Antibody Titer (Geometric Mean)Reference(s)
SLA Archaeosomes ~600,000~1,200[19]
AddaS03 (AS03 mimetic) ~200,000~1,200[19]

Note: In this study, SLA induced significantly higher total IgG titers at the 3µg antigen dose while achieving comparable neutralizing antibody levels and more balanced cellular responses.[19]

Experimental Protocols

Protocol 1: Preparation of SLA Archaeosomes via Thin-Film Hydration

This is the traditional method for forming archaeosomes.

  • Lipid Film Preparation:

    • Dissolve Sulfated Lactosyl this compound (SLA) lipid in a chloroform/methanol solvent mixture.

    • In a round-bottom flask, dry the lipid solution under a stream of nitrogen (N₂) gas with mild heating (e.g., 40°C) to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm a hydration buffer (e.g., sterile water or PBS) to 40°C.

    • Add the warm buffer to the flask containing the dried lipid film.

    • Agitate the flask (e.g., by vortexing or manual swirling) until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles is formed.

  • Size Reduction (Optional but Recommended):

    • To create smaller, more uniform vesicles, the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100-200 nm).

Protocol 2: Preparation of SLA Archaeosomes via Microfluidics

This method offers superior control over particle size and improved reproducibility.[12][13]

  • Solution Preparation:

    • Dissolve SLA lipid in an appropriate organic solvent (e.g., ethanol) to a specific concentration (e.g., 10 mg/mL).

    • Prepare an aqueous phase (e.g., PBS buffer).

  • Microfluidic Mixing:

    • Load the lipid-organic phase and the aqueous phase into separate syringes.

    • Mount the syringes onto a microfluidic pump system connected to a microfluidic mixing chip (e.g., NanoAssemblr®).

    • Set the desired parameters on the instrument, such as the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. These parameters control the final particle size.[13]

    • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble into homogenous archaeosomes.

  • Purification:

    • The resulting archaeosome suspension is typically dialyzed against PBS to remove the organic solvent.

Protocol 3: Vaccine Formulation (Admixed Method)
  • Prepare empty SLA archaeosomes using either Protocol 1 or 2.

  • Ensure the archaeosome suspension and the antigen solution are in a compatible buffer (e.g., PBS).

  • On the day of immunization, simply mix the required volume of the archaeosome suspension with the required volume of the antigen solution.

  • Allow the mixture to equilibrate for a short period (e.g., 15-30 minutes) at room temperature before injection.

Visualizations

Signaling Pathways & Mechanisms

G cluster_0 Antigen Presenting Cell (APC) APC Macrophage / Dendritic Cell Endosome Phagosome / Endosome Cytosol Cytosol Endosome->Cytosol Cross-Presentation Antigen Escape MHC_II MHC Class II Pathway Endosome->MHC_II Antigen Processing MHC_I MHC Class I Pathway Cytosol->MHC_I CD8 CD8+ T-Cell MHC_I->CD8 Presents Antigen CD4 CD4+ T-Cell MHC_II->CD4 Presents Antigen CLR C-Type Lectin Receptors (e.g., Mincle) Activation APC Activation & Costimulation (CD80/86) CLR->Activation Innate Signaling (TLR-Independent) PSR PS Receptor PSR->Endosome Enhanced Uptake Activation->CD8 Costimulation Activation->CD4 Costimulation Archaeosome SLA Archaeosome + Antigen Archaeosome->Endosome Phagocytosis Archaeosome->CLR Binds Archaeosome->PSR Binds

Caption: Proposed mechanism of action for SLA archaeosome adjuvants.

Experimental Workflow

G P1 Step 1: Archaeosome Preparation P1_sub1 Thin-Film Hydration or Microfluidics P1->P1_sub1 P2 Step 2: Vaccine Formulation (Admixing) P1->P2 P2_sub1 Mix empty archaeosomes with antigen solution P2->P2_sub1 P3 Step 3: Immunization P2->P3 P3_sub1 e.g., Intramuscular injection in mice (Day 0, Day 21) P3->P3_sub1 P4 Step 4: Sample Collection P3->P4 P4_sub1 Collect serum and splenocytes at defined timepoints P4->P4_sub1 P5 Step 5: Immunological Analysis P4->P5 P5_sub1 Humoral Response (ELISA) P5->P5_sub1 P5_sub2 Cellular Response (ELISpot / Flow Cytometry) P5->P5_sub2 P6 Step 6: Data Analysis P5->P6

Caption: Standard experimental workflow for evaluating archaeosome adjuvants.

Troubleshooting Logic

G Start Low Immunogenicity Observed Q_Form Using Entrapped or Admixed Formulation? Start->Q_Form Sol_Admix Switch to Admixed Formulation for consistency Q_Form->Sol_Admix Entrapped Q_Ratio Is Antigen:Lipid Ratio Optimized? Q_Form->Q_Ratio Admixed Sol_Admix->Q_Ratio Sol_Ratio Perform Dose-Ranging Study for Lipid Component Q_Ratio->Sol_Ratio No Q_Size Is Particle Size Consistent? Q_Ratio->Q_Size Yes Sol_Ratio->Q_Size Sol_Size Use Microfluidics for Homogenous Particle Prep Q_Size->Sol_Size No / Variable End Re-evaluate Immunogenicity Q_Size->End Yes Sol_Size->End

Caption: Troubleshooting decision tree for low immunogenicity.

References

Technical Support Center: High-Precision Stable Isotope Analysis of Archaeological Bone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with detailed protocols, troubleshooting advice, and frequently asked questions for the preparation of archaeological bone collagen for high-precision stable isotope analysis (δ¹³C and δ¹⁵N). Achieving reliable data for palaeodietary and palaeoenvironmental reconstruction hinges on the successful extraction of pure, well-preserved collagen.

Troubleshooting Guide

This section addresses specific issues that may arise during the collagen extraction process.

Q1: Why is my collagen yield extremely low (<1% by weight)?

A1: A collagen yield below 1% of the starting bone weight is generally considered unreliable for analysis.[1][2] The issue can stem from several factors related to both the sample's preservation and the protocol itself.

  • Poor Preservation (Diagenesis): The most common cause is the degradation of collagen in the burial environment over time.[3] Factors like high temperatures, acidic soils, and fluctuating groundwater can destroy collagen before it ever reaches the lab.[3]

  • Harsh Extraction Protocol: Overly aggressive chemical treatments can hydrolyze and destroy the collagen you are trying to extract.

    • Prolonged Demineralization: Leaving the bone in acid for too long can degrade the collagen protein structure.

    • High Gelatinization Temperature/Duration: Exceeding the recommended temperature (e.g., 75°C) or time (e.g., 20-48 hours) during gelatinization can break down the collagen molecules into smaller fragments that may be lost during subsequent filtration steps.[1]

  • Bone Type and Size: Smaller bones have a higher surface-area-to-volume ratio, making them more susceptible to environmental degradation.[4] Very dense cortical bone from large mammals tends to preserve collagen better than porous, trabecular bone.

  • Initial Sample Mass: For poorly preserved bone, a larger starting mass (≥500 mg) is often necessary to obtain enough collagen for analysis.[2]

Q2: My atomic C:N ratio is outside the acceptable range of 2.9-3.6. What does this mean?

A2: The atomic carbon-to-nitrogen (C:N) ratio is a critical quality indicator for collagen purity.[3] Values falling outside the accepted range of 2.9 to 3.6 suggest that the sample is either contaminated or significantly degraded.[2][5]

  • High C:N Ratio (>3.6): This often indicates the presence of carbon-rich contaminants like lipids or humic acids from the burial soil.[1] While lipids are less common in ancient bone, humic acids are a frequent problem.

  • Low C:N Ratio (<2.9): This is less common but may indicate the loss of carbon-containing components of the collagen or contamination from a nitrogen-rich, non-protein source.

Corrective Actions:

  • Introduce/Repeat NaOH Wash: If not already included in your protocol, an alkali wash (e.g., 0.1M NaOH) is crucial for removing humic acid contamination.[1][6] If a wash was performed, consider repeating it or slightly increasing the duration, but be mindful that excessive alkali treatment can also damage collagen.

  • Assess Lipid Contamination: While rare, if you suspect lipid contamination, a solvent rinse (e.g., 2:1 chloroform:methanol) can be employed, though this is not standard in most protocols.[7]

  • Consider Ultrafiltration: Ultrafiltration separates molecules by size, retaining the larger collagen fragments (>30 kDa) while washing away smaller contaminant molecules.[6][8] This can sometimes improve the C:N ratio of the final product.

  • Reject Sample: If corrective measures do not bring the C:N ratio into the acceptable range, the sample is likely too contaminated or degraded for reliable isotopic analysis and should be rejected.

Q3: My δ¹³C or δ¹⁵N values are highly variable between replicates or are outside the expected range for the context. What could be the cause?

A3: Inconsistent or unexpected isotopic values can arise from contamination that was not detected by C:N ratios or from fractionation during the extraction process.

  • Contamination: Even small amounts of exogenous carbon or nitrogen can significantly alter the true isotopic values of the collagen.[1] This is especially critical for radiocarbon dating but also affects stable isotope measurements. Modern contaminants from handling (e.g., skin, dust) or lab consumables (e.g., filter materials) can be a source of error.[9]

  • Isotopic Fractionation: Severe degradation of collagen can lead to the preferential loss of certain amino acids, which can slightly alter the bulk isotopic value of the remaining material.[1]

  • Inconsistent Protocol Application: Applying the protocol differently between samples (e.g., different heating times, different acid concentrations) can lead to variable results. Adherence to a standardized method is crucial for comparability.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control indicators for archaeological bone collagen? A1: To ensure the reliability of your data, several quality metrics should be assessed for every sample. These are summarized in the table below.

Q2: How much starting bone material is required? A2: This is highly dependent on the anticipated preservation of the sample. For well-preserved bone from temperate contexts, 200-400 mg may be sufficient.[11] For older samples or those from environments known for poor preservation (e.g., tropical or arid zones), it is recommended to start with a larger amount, such as 500-1000 mg.[2]

Q3: What is the purpose of each major step in the extraction protocol? A3:

  • Physical Cleaning & Demineralization: The outer surface of the bone is physically abraded to remove adhering soil and potential surface contaminants.[11] A weak acid (typically HCl) is then used to dissolve the bone mineral (bioapatite), leaving behind the organic collagen pseudomorph.[12]

  • Humic Acid Removal: An alkali solution (NaOH) is used to remove soil-derived organic acids (humic and fulvic acids) which can bind to the collagen and contaminate the sample.[1][6]

  • Gelatinization: The demineralized collagen is gently heated in a weak acid solution (pH 3) to solubilize it into gelatin.[8] This step allows it to be separated from any remaining insoluble contaminants.

  • Filtration / Ultrafiltration: The gelatin solution is filtered to remove solid particulates. An optional ultrafiltration step can be added to further purify the collagen by retaining only high-molecular-weight (>30 kDa) molecules, washing away smaller fragments and contaminants.[1][6]

  • Lyophilization (Freeze-Drying): The purified gelatin solution is frozen and dried under vacuum to produce a stable, solid collagen product for analysis.

Q4: Is ultrafiltration always necessary for high-precision analysis? A4: Not necessarily. For well-preserved bone, standard filtration methods often produce high-quality collagen suitable for stable isotope analysis.[13] Ultrafiltration is most beneficial for samples where low-molecular-weight contaminants are a significant concern, or for highly sensitive applications like radiocarbon dating of very old bone.[8] However, researchers should be aware that ultrafiltration can significantly reduce final collagen yield and that the filter membranes themselves can be a source of contamination if not cleaned rigorously.[1][9]

Data Presentation

Table 1: Key Quality Control Indicators for Archaeological Collagen

Parameter Acceptable Range Rationale
Collagen Yield (% weight) > 1.0% Yields below 1% suggest poor preservation and may not provide enough material for reliable analysis.[1][2]
Atomic C:N Ratio 2.9 - 3.6 This range reflects the composition of pure, modern collagen. Values outside this range indicate contamination or diagenetic alteration.[2][3][5]
Carbon Content (% weight) > 30% (ideally >40%) Pure collagen has a consistent carbon content. Low values indicate poor preservation or the presence of inorganic residues.[4]

| Nitrogen Content (% weight) | > 10% (ideally >15%) | Pure collagen has a consistent nitrogen content. Low values suggest significant collagen degradation.[5][10] |

Table 2: Example Parameters for a Standard Collagen Extraction Protocol

Step Reagent / Condition Typical Value / Duration Purpose
Demineralization Hydrochloric Acid (HCl) 0.5 M at 4°C Dissolves bone mineral matrix.
Humic Acid Removal Sodium Hydroxide (NaOH) 0.1 M for 30 min - 1 hr Removes humic acid contaminants.[8]
Gelatinization pH 3 HCl solution 75°C for 20 hours Solubilizes collagen into gelatin.[8]
Ultrafiltration Centrifugal Filter Unit 30 kDa MWCO Purifies gelatin by molecular weight.[1]

| Lyophilization | Freeze-dryer | -50°C, <0.1 mBar for 48 hrs | Dries the purified gelatin into a stable solid. |

Detailed Experimental Protocol

This protocol represents a standard method for collagen extraction, incorporating an optional ultrafiltration step for enhanced purification.

1. Sample Preparation and Cleaning

  • Select a dense portion of cortical bone, avoiding areas with obvious cracks or soil intrusion.

  • Weigh the initial bone fragment.

  • Using a sandblaster or a rotary tool with a clean burr bit, abrade the entire outer surface of the bone to remove the outer 2mm.[11]

  • Place the cleaned bone fragment in a beaker with deionized water and sonicate for 15-30 minutes to dislodge any remaining surface particulates.[11] Repeat until the water remains clear.

  • Dry the sample completely in an oven at 50°C.

2. Demineralization

  • Place the cleaned, dry bone in a clean glass test tube.

  • Add a sufficient volume of 0.5 M HCl at 4°C to fully submerge the bone.

  • Allow demineralization to proceed at 4°C, replacing the acid every 24 hours until no more CO₂ bubbles are evolved and the remaining organic material is soft and pliable. This may take several days.

  • Once demineralization is complete, rinse the resulting collagen pseudomorph to neutrality with multiple changes of deionized water.

3. Humic Acid Removal

  • Submerge the collagen pseudomorph in 0.1 M NaOH for 30-60 minutes at room temperature. The solution may turn yellow or brown if humic acids are present.

  • Discard the NaOH and rinse the collagen to neutrality with multiple changes of deionized water.

4. Gelatinization

  • Place the collagen in a clean glass test tube and add a minimal amount of pH 3 HCl solution.

  • Cap the tube and place it in an oven or heating block at 75°C for 20 hours.[8]

5. Filtration & Lyophilization (Standard Method)

  • While hot, filter the resulting gelatin solution through a 9-µm polyethylene (B3416737) Eezi-filter™ to remove any insoluble residues.[8]

  • Transfer the filtered solution to a clean, pre-weighed vial.

  • Freeze the solution and lyophilize (freeze-dry) for 48 hours until a fluffy, solid collagen product remains.

  • Weigh the final product to calculate the percentage yield.

6. Ultrafiltration (Optional High-Purity Method)

  • Pre-clean a 30 kDa molecular weight cutoff (MWCO) centrifugal ultrafilter by spinning it with 0.5M NaOH, followed by three rinses with deionized water.[1][6]

  • Transfer the hot gelatin solution (from step 4.1) into the pre-cleaned ultrafilter.

  • Centrifuge according to the manufacturer's instructions until the volume in the upper chamber is reduced to ~1 mL.

  • Add deionized water to the retained >30 kDa fraction and centrifuge again. Repeat this washing step twice.

  • Pipette the final, purified >30 kDa collagen solution into a pre-weighed vial and proceed with lyophilization as described in step 5.3.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Collagen Extraction cluster_purification Purification & Final Product start 1. Select & Weigh Bone Sample clean 2. Surface Abrasion (Sandblast/Dremel) start->clean sonicate 3. Sonicate in DI Water clean->sonicate demin 4. Demineralize (0.5M HCl, 4°C) sonicate->demin naoh 5. Humic Acid Removal (0.1M NaOH) demin->naoh gelatin 6. Gelatinize (pH 3, 75°C) naoh->gelatin ultrafilter 7a. Ultrafiltration (>30 kDa fraction retained) gelatin->ultrafilter Optional High-Purity filter 7b. Standard Filtration (Ezee-filter) gelatin->filter Standard lyophilize 8. Lyophilize (Freeze-dry) ultrafilter->lyophilize filter->lyophilize end 9. Weigh & Analyze (EA-IRMS) lyophilize->end

Caption: Experimental workflow for archaeological bone collagen extraction.

troubleshooting_flowchart start Problem Encountered: Low Yield or Poor Quality q_yield Is collagen yield > 1%? start->q_yield cause_yield Probable Cause: - Poor bone preservation - Overly harsh protocol - Insufficient starting material q_yield->cause_yield No q_cn Is atomic C:N ratio between 2.9 and 3.6? q_yield->q_cn Yes reject Reject sample for isotopic analysis cause_yield->reject cause_cn_high Probable Cause (C:N > 3.6): - Humic acid contamination - Lipid contamination q_cn->cause_cn_high No (Ratio too high) cause_cn_low Probable Cause (C:N < 2.9): - Severe collagen degradation - Non-protein N contamination q_cn->cause_cn_low No (Ratio too low) pass Proceed to Isotope Analysis q_cn->pass Yes action_cn_high Action: - Perform/repeat NaOH wash - Consider ultrafiltration cause_cn_high->action_cn_high action_cn_high->q_cn Re-analyze C:N cause_cn_low->reject

Caption: Troubleshooting flowchart for collagen quality assessment.

References

How to minimize lipid contamination during archaeol extraction procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for archaeol extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lipid contamination during their experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction, with a focus on preventing and mitigating lipid contamination.

Problem Potential Cause Recommended Solution
Low this compound Yield Inefficient cell lysis.Employ mechanical disruption methods such as ultrasonication, high-pressure homogenization, or freeze-thaw cycles prior to solvent extraction. For some archaea, enzymatic or chemical lysis may be more effective.[1][2]
Incomplete extraction from the sample matrix.Optimize the solvent system. Modified Bligh & Dyer methods are common, but for thermally stable compounds, Soxhlet extraction with a dichloromethane (B109758)/methanol (B129727) mixture can enhance efficiency.[1][3] Consider using a monophasic solvent system with a trichloroacetic acid buffer for improved recovery.[2]
High Levels of Non-Archaeal Lipid Contamination Contamination from growth media.Before extraction, thoroughly rinse the archaeal cells twice with an isotonic solution to remove residual media components.[4]
Contamination from glassware and reagents.All glassware, sand, and glass wool should be combusted at 450°C for at least 4 hours.[4][5] Use high-purity solvents (>99%) and pre-extract materials like silica (B1680970) gel with dichloromethane (DCM) in a Soxhlet apparatus.[4]
Co-elution of Contaminating Lipids with this compound during Chromatography Similar polarities of this compound and contaminating lipids.Implement a post-extraction purification step. Solid-Phase Extraction (SPE) is a highly effective technique for separating lipid classes based on polarity.[3] Column chromatography can also be used for fractionation.
Inconsistent or Non-Reproducible Results Variability in sample handling and extraction procedure.Standardize all steps of your protocol, from sample collection to final analysis. Ensure consistent solvent volumes, extraction times, and drying procedures. The lack of universal protocols for diverse sample matrices is a known challenge.[3][6][7]
Degradation of target molecules.For intact polar lipids, be aware that strong acid hydrolysis can degrade polar headgroups.[1][6] Alkaline saponification is generally not suitable for cleaving the ether bonds of archaeal lipids but can affect phosphate (B84403) ester bonds in polar headgroups.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between archaeal lipids and other lipids that affects extraction?

A1: The primary difference lies in the chemical linkage between the glycerol (B35011) backbone and the hydrophobic side chains. Archaeal lipids possess ether linkages, while bacterial and eukaryotic lipids have ester linkages.[3][6] This makes archaeal lipids more resistant to alkaline hydrolysis (saponification), a common method for processing other types of lipids.[1][3]

Q2: How can I be sure my lab environment isn't contributing to lipid contamination?

A2: To minimize environmental contamination, it is crucial to use meticulously clean glassware, combusted at high temperatures (450°C for 4 hours), and rinsed with high-purity solvents like deionized water, acetone, and dichloromethane (DCM).[4] All solvents and reagents should be of the highest possible grade to reduce the introduction of organic contaminants.[4]

Q3: What is Solid-Phase Extraction (SPE) and how can it help in this compound purification?

A3: Solid-Phase Extraction (SPE) is a chromatographic technique used to separate components of a mixture.[3] In the context of this compound extraction, SPE is invaluable for purifying the desired archaeal lipids from co-extracted, non-target lipids. By using a solid stationary phase and eluting with solvents of varying polarities, you can selectively isolate different lipid classes.[3]

Q4: Can I use saponification to remove contaminating fatty acid esters?

A4: While saponification (alkaline hydrolysis) effectively breaks the ester bonds found in bacterial and eukaryotic lipids, it will not cleave the ether bonds of archaeal lipids.[1][3] Therefore, it can be a useful cleanup step to remove contaminating ester-linked lipids. However, be aware that the polar head groups of intact archaeal polar lipids may be attached via phosphate ester bonds, which are susceptible to alkaline hydrolysis.[1][3]

Q5: Are there alternatives to traditional solvent extraction methods?

A5: Yes, techniques such as supercritical fluid extraction (SFE) have been shown to offer higher lipid yields from certain sample types, like archaeological ceramics, compared to conventional solvent extraction.[8] SFE is also less destructive as it may not require the sample to be powdered.[8] Ultrasound-assisted extraction (UAE) can also be combined with methods like the Bligh & Dyer to improve the recovery of core glycerol dialkyl glycerol tetraethers (GDGTs).[3]

Experimental Protocols

Protocol 1: General this compound Extraction with Minimized Contamination

This protocol outlines a general workflow for this compound extraction, incorporating steps to reduce lipid contamination.

  • Preparation of Materials:

    • Combust all glassware, sand, and celite at 450°C for 4 hours.

    • Rinse cooled glassware sequentially with deionized water, acetone, and dichloromethane (DCM). Allow to air dry in a clean environment.

    • Use high-purity (>99%) solvents. If necessary, distill solvents to increase purity.[4]

  • Sample Preparation:

    • If working with cell cultures, harvest cells by centrifugation.

    • Wash the cell pellet twice with an isotonic buffer to remove residual growth medium.[4]

    • Freeze-dry the washed cell pellet to obtain a lyophilized biomass.

  • Lipid Extraction (Modified Bligh & Dyer):

    • To the lyophilized biomass, add a monophasic mixture of methanol, DCM, and a trichloroacetic acid buffer.[2]

    • For enhanced cell disruption, subject the sample to several freeze-thaw cycles before extraction.[2]

    • Agitate the mixture thoroughly and allow for phase separation.

    • Carefully collect the organic (lower) layer containing the lipids.

  • Solvent Removal:

    • Dry the collected organic phase under a stream of nitrogen gas or using a rotary evaporator at a controlled temperature (e.g., 40°C).[5]

  • Purification (See Protocol 2 for SPE).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general guideline for using SPE to separate this compound from other lipid classes. The specific solvents and volumes may need to be optimized based on the sample matrix and the specific SPE cartridge used.

  • SPE Cartridge Selection and Conditioning:

    • Select a silica-based SPE cartridge.

    • Condition the cartridge by sequentially passing through a non-polar solvent (e.g., hexane) followed by a more polar solvent used for sample loading (e.g., DCM).

  • Sample Loading:

    • Re-dissolve the dried lipid extract from Protocol 1 in a minimal volume of a non-polar solvent like hexane (B92381) or DCM.

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Fractions:

    • Fraction 1 (Non-polar lipids): Elute with a non-polar solvent such as hexane or heptane (B126788) to remove hydrocarbons and other non-polar contaminants.

    • Fraction 2 (Lipids of intermediate polarity): Use a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate, to elute lipids like sterols and ketones.

    • Fraction 3 (this compound and other polar lipids): Elute the desired this compound fraction with a polar solvent, typically methanol or a mixture of DCM and methanol.

  • Analysis:

    • Dry down the collected fractions under nitrogen.

    • Reconstitute the this compound fraction in an appropriate solvent for downstream analysis (e.g., HPLC-MS). The lipid extract can be stored at -20°C for extended periods.[4]

Visualizing the Workflow

The following diagram illustrates a comprehensive workflow for minimizing lipid contamination during this compound extraction.

Archaeol_Extraction_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_contamination_control Contamination Control (Throughout Process) start Start: Archaeal Biomass rinse_cells Rinse Cells (Isotonic Solution) start->rinse_cells lyophilize Lyophilize Biomass rinse_cells->lyophilize extraction Solvent Extraction (e.g., Modified Bligh & Dyer) lyophilize->extraction spe Solid-Phase Extraction (SPE) extraction->spe analysis LC-MS/GC-MS Analysis spe->analysis clean_glassware Combusted Glassware (450°C) high_purity_solvents High-Purity Solvents

Caption: Workflow for minimizing lipid contamination during this compound extraction.

References

Technical Support Center: Optimizing Archaeol Extraction with the Acidic Bligh and Dyer Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the acidic Bligh and Dyer method for archaeol extraction from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the acidic Bligh and Dyer method for this compound extraction?

The acidic Bligh and Dyer method is a liquid-liquid extraction technique used to isolate lipids, including this compound, from biological samples. It employs a monophasic solvent system of chloroform (B151607), methanol, and an acidic aqueous buffer to disrupt cell membranes and solubilize lipids. The addition of acid helps to break interactions between lipids and other cellular components, improving the extraction efficiency of polar lipids like this compound. Subsequent addition of chloroform and water induces phase separation, partitioning the lipids into the lower chloroform phase while more polar molecules remain in the upper aqueous-methanol phase.

Q2: Why is an acidic modification often necessary for extracting archaeal lipids?

Archaeal membranes are rich in unique polar lipids, such as intact polar lipids (IPLs), where this compound is a core component. These lipids can be tightly bound to other cellular components. The addition of an acid, such as trichloroacetic acid or phosphoric acid, helps to disrupt these interactions, leading to a more efficient extraction and higher yields of total and, specifically, polar lipids.[1]

Q3: What are the key differences between the standard Bligh and Dyer method and the acidic version?

The primary difference is the composition of the aqueous phase. In the standard method, water or a simple buffer is used. In the acidic modification, an acid is added to the aqueous component to lower the pH. This seemingly small change can have a significant impact on the recovery of certain lipid classes, particularly acidic and polar lipids.[1]

Q4: Can other solvents be used as alternatives to chloroform?

Yes, due to the toxicity of chloroform, alternative solvents have been explored. Dichloromethane (DCM) is a common substitute that often provides similar extraction efficiencies.[2] Other "greener" solvent systems, such as those using ethyl acetate (B1210297) and ethanol, have also been investigated and shown to be nearly as effective as the traditional chloroform-methanol mixture for lipid extraction from microorganisms.[1][3][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield Incomplete cell lysis.- Incorporate mechanical disruption methods like sonication or bead beating prior to solvent addition. - Pre-treatment with lysozyme (B549824) or other cell wall degrading enzymes can be effective for certain archaea.[3] - Freeze-thaw cycles before extraction can also enhance cell disruption and improve lipid yields.[1]
Inefficient extraction of polar lipids.- Ensure the use of an acidic aqueous phase (e.g., with trichloroacetic acid or phosphoric acid) to improve the recovery of polar lipids.[1] - For particularly difficult samples, a two-step extraction may be necessary.
This compound degradation.- Avoid unnecessarily high temperatures during any heating steps. - Store lipid extracts under an inert gas (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to prevent oxidation.
Poor Phase Separation Incorrect solvent ratios.- Double-check the initial chloroform:methanol:aqueous phase ratio to ensure a monophasic system is formed before inducing phase separation. - After the initial extraction, the addition of chloroform and water should result in a final ratio that promotes clear separation (e.g., approximately 2:2:1.8 chloroform:methanol:water).
High concentration of detergents or other emulsifying agents.- If detergents were used for cell lysis, they might interfere with phase separation. Consider reducing the detergent concentration or using an alternative lysis method. - Centrifugation at a higher speed or for a longer duration can help to break up emulsions.
Sample matrix effects (e.g., high protein or polysaccharide content).- Centrifuge the sample for a longer period or at a higher g-force to compact the protein disk at the interface. - The addition of a small amount of water can sometimes help to resolve the phases.
Contamination of the Lipid Extract Carryover of non-lipid components.- Carefully aspirate the lower chloroform layer, avoiding the protein disk at the interface. It's better to leave a small amount of the chloroform phase behind than to contaminate the extract. - "Wash" the collected chloroform phase by adding it to an "authentic upper phase" (prepared by performing the extraction with water instead of a sample), vortexing, and re-centrifuging to remove residual water-soluble contaminants.[5]
Contaminants from plastics or glassware.- Use high-quality, solvent-rinsed glass tubes and vials. Avoid using plastic containers, as plasticizers can leach into the organic solvents.

Data on Extraction Method Comparison

The choice of extraction method and solvent system can significantly impact the lipid yield. Below is a summary of findings from a comparative study on lipid extraction from microorganisms.

Extraction MethodSolvent SystemRelative Lipid Yield (%)Notes
Classical Bligh & Dyer Chloroform:Methanol (2:1 v/v)100 Considered the standard for comparison.
Acidified Bligh & DyerChloroform:Methanol with acidHigher than standard B&D for polar lipidsParticularly effective for broad-based lipidomic studies.[6]
Folch MethodChloroform:Methanol (2:1 v/v)~100-102Similar to Bligh & Dyer, but uses a larger solvent to sample ratio.
Greener AlternativeEthyl acetate:Ethanol~95A less toxic alternative with comparable efficiency to the classical method.[3][4]

Note: Relative yields are approximate and can vary depending on the specific archaeal species and sample matrix.

Experimental Protocols

Standard Acidic Bligh and Dyer Protocol for this compound Extraction

This protocol is a generalized procedure and may require optimization for specific sample types.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Acidic water (e.g., 5% trichloroacetic acid or 0.2 M phosphoric acid)

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes (glass)

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: To a glass centrifuge tube containing your sample (e.g., equivalent to 1 mL of aqueous suspension), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Initial Extraction: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell disruption. This creates a single-phase system.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of acidic water and vortex for another minute.

  • Centrifugation: Centrifuge the tube at approximately 1000 x g for 5-10 minutes at room temperature. This will separate the mixture into two distinct phases with a solid disk of precipitated protein at the interface.

  • Lipid Phase Collection: Carefully insert a glass Pasteur pipette through the upper aqueous phase and collect the lower chloroform phase, which contains the lipids. Avoid disturbing the protein interface. Transfer the chloroform phase to a clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a gentle stream of nitrogen.

  • Storage: Redissolve the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1 v/v) for storage at -20°C or below under an inert atmosphere.

Visualizations

experimental_workflow Acidic Bligh and Dyer Experimental Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_final Final Steps start Start with Sample add_solvents Add Chloroform:Methanol (1:2) start->add_solvents vortex1 Vortex (10-15 min) add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex (1 min) add_chloroform->vortex2 add_acidic_water Add Acidic Water vortex2->add_acidic_water vortex3 Vortex (1 min) add_acidic_water->vortex3 centrifuge Centrifuge (1000 x g, 5-10 min) vortex3->centrifuge collect Collect Lower (Chloroform) Phase centrifuge->collect evaporate Evaporate Solvent collect->evaporate store Store Lipid Extract evaporate->store

Caption: Workflow for this compound extraction using the acidic Bligh and Dyer method.

troubleshooting_guide Troubleshooting Logic for this compound Extraction cluster_lysis Cell Lysis Issues cluster_extraction_efficiency Extraction Efficiency cluster_phase_separation Phase Separation Problems start Low this compound Yield? lysis_check Incomplete Lysis Suspected? start->lysis_check Yes lysis_solution Solution: - Sonication/Bead Beating - Freeze-Thaw Cycles - Enzymatic Lysis lysis_check->lysis_solution Yes polar_lipid_check Poor Polar Lipid Recovery? lysis_check->polar_lipid_check No lysis_solution->polar_lipid_check polar_lipid_solution Solution: - Use Acidic Buffer - Two-Step Extraction polar_lipid_check->polar_lipid_solution Yes phase_check Poor Phase Separation? polar_lipid_check->phase_check No polar_lipid_solution->phase_check phase_solution Solution: - Verify Solvent Ratios - Increase Centrifugation - Add Small Amount of Water phase_check->phase_solution Yes end Proceed with Analysis phase_check->end No phase_solution->end

Caption: Logical flow for troubleshooting common issues in this compound extraction.

References

Technical Support Center: Archaeal and Bacterial Ether Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the differentiation of archaeal and bacterial ether lipids.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural differences between archaeal and bacterial lipids?

A1: Archaeal and bacterial lipids diverge in three primary ways, a concept often termed the "lipid divide".[1][2][3] First, archaeal lipids feature hydrocarbon chains linked to the glycerol (B35011) backbone via an ether bond , which is more chemically stable than the ester bond found in bacterial lipids.[4][5][6][7][8] Second, the hydrocarbon chains in archaea are typically branched isoprenoids , whereas bacteria utilize straight-chain fatty acids .[4][5][6][9] Third, they possess a different stereochemistry in their glycerol backbone: archaea use sn-glycerol-1-phosphate (G1P) , while bacteria and eukaryotes use the enantiomeric sn-glycerol-3-phosphate (G3P) .[7][8][10]

Q2: My mass spectrometry (MS) results for lipid identification are ambiguous. How can I improve differentiation?

A2: Ambiguity in MS data can be resolved by focusing on fragmentation patterns using tandem mass spectrometry (MS/MS or MSⁿ).[1] The ether bonds in archaeal lipids are significantly more stable than the ester bonds in bacterial lipids under high-energy collisions.[1][11] Consequently, fragmentation of bacterial lipids will readily yield ions corresponding to fatty acids, which will be absent in pure archaeal lipid samples.[1] Multi-stage MS can also reveal unique fragment ions from the isoprenoid chains in archaeal lipids, helping to confirm their structure.[1][12]

Q3: I'm struggling with co-elution of different lipid types during chromatography. What separation strategies do you recommend?

A3: Co-elution is a common challenge, especially with complex environmental samples. To improve separation, consider the following:

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is particularly effective for separating diethers and tetraethers.[13][14]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): For resolving isomers of glycerol dialkyl glycerol tetraethers (GDGTs), a method using two UHPLC columns in tandem has been shown to be effective.[15][16] This approach can separate isomers that would otherwise co-elute.[15][16]

Q4: Is there a chemical method to selectively remove bacterial lipids from a mixed sample?

A4: Yes, you can use saponification , which is a form of alkaline hydrolysis.[11] This process uses a strong base (like KOH or NaOH) to cleave the ester bonds characteristic of bacterial lipids, converting them into glycerol and fatty acid salts ("soaps").[11] The ether bonds of archaeal lipids are resistant to this treatment, allowing for their selective enrichment in a mixed sample.[11]

Q5: How can we analyze the metabolic activity of archaea and bacteria in a mixed community based on their lipids?

A5: Stable Isotope Probing (SIP) is a powerful technique for this purpose.[17][18][19] The method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-labeled glucose or ²H-labeled water) into an environmental sample or culture.[17][18] Microorganisms that are actively metabolizing the substrate will incorporate the isotope into their biomass, including their membrane lipids.[18][19] By extracting the lipids and analyzing them with an isotope-ratio mass spectrometer, you can identify which organisms (archaea or bacteria, based on their signature lipids) were active.[17][20]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Lipid Yield Inefficient extraction from sample matrix.Ensure the chosen solvent system (e.g., modified Bligh-Dyer) is appropriate for your sample type. Increase sonication time or use bead beating for difficult-to-lyse cells.
Inability to Detect Archaeal Lipids Saponification step was too harsh or incorrectly applied, leading to degradation.Saponification is for removing bacterial ester lipids. If you need to analyze total lipids, use acid hydrolysis to cleave polar head groups without destroying the ether-linked core structures.[11]
Mass Spectra Show Unexpected Peaks Contamination from lab equipment or solvents. Isomer co-elution.Run solvent blanks. Use high-purity solvents. For isomers, improve chromatographic separation by using tandem columns or optimizing the gradient.[15][16]
Difficulty Confirming Isoprenoid Chains Insufficient fragmentation in MS analysis.Increase collision energy in MS/MS experiments to induce fragmentation of the stable isoprenoid chains. Compare fragmentation patterns to known standards or literature data.[1][12]

Data Summary

The table below summarizes the core distinctions between archaeal and bacterial membrane lipids.

FeatureArchaeal LipidsBacterial Lipids
Linkage to Glycerol Ether Linkage[4][6][7][21]Ester Linkage[4][6][7]
Glycerol Backbone Stereochemistry sn-glycerol-1-phosphate (G1P)[7][8][10]sn-glycerol-3-phosphate (G3P)[7][8][10]
Hydrocarbon Chains Branched Isoprenoid Chains[4][5][9]Straight-Chain Fatty Acids[5][9]
Potential Membrane Structure Bilayers (diethers) and Monolayers (tetraethers)[4][5]Primarily Bilayers

Experimental Protocols & Visualizations

General Workflow for Lipid Differentiation

A typical experimental approach involves lipid extraction, chemical modification to simplify the mixture, chromatographic separation, and finally, mass spectrometric analysis for identification.

G cluster_0 Sample Preparation cluster_1 Selective Hydrolysis (Optional) cluster_2 Analysis A 1. Sample Collection (e.g., Biomass, Sediment) B 2. Lipid Extraction (e.g., Bligh-Dyer method) A->B C 3. Saponification (Removes Bacterial Ester Lipids) B->C Mixed Lipids E 4. Chromatographic Separation (HPLC / UHPLC) B->E Total Lipids (No Hydrolysis) D Intact Archaeal Ether Lipids C->D D->E F 5. Mass Spectrometry (MS and MS/MS Analysis) E->F G 6. Data Interpretation (Identify by Mass & Fragments) F->G

Caption: General experimental workflow for distinguishing lipid types.

Core Structural Differences

The fundamental chemical structures of archaeal and bacterial lipids are distinct, as illustrated below.

G cluster_archaea Archaeal Diether Lipid cluster_bacteria Bacterial Diacyl Lipid a_glycerol Glycerol (sn-1) a_chain1 Isoprenoid Chain a_glycerol->a_chain1 Ether Linkage a_chain2 Isoprenoid Chain a_glycerol->a_chain2 Ether Linkage a_head Polar Head Group a_glycerol->a_head b_glycerol Glycerol (sn-3) b_chain1 Fatty Acid Chain b_glycerol->b_chain1 Ester Linkage b_chain2 Fatty Acid Chain b_glycerol->b_chain2 Ester Linkage b_head Polar Head Group b_glycerol->b_head

Caption: Key chemical differences between archaeal and bacterial lipids.

References

Improving the separation of archaeol from other lipids using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the separation of archaeol from other lipids using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other lipids?

The main challenge lies in the structural similarity between this compound (a diether lipid) and other lipids that may be present in a sample, such as bacterial or eukaryotic lipids (ester-linked) and other archaeal lipids like Glycerol Dialkyl Glycerol Tetraethers (GDGTs). These similarities can lead to co-elution, making accurate quantification difficult. Furthermore, the presence of isomers and the complexity of the sample matrix can further complicate separation.

Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this compound separation?

Both NP-HPLC and RP-HPLC can be used for this compound analysis, and the choice depends on the specific sample matrix and the other lipids present.

  • Normal-Phase HPLC is often preferred for separating complex lipid classes and isomers. It utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol). This mode is effective at separating lipids based on the polarity of their head groups.

  • Reversed-Phase HPLC is also widely used and separates molecules based on their hydrophobicity. It employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water, methanol, acetonitrile). This is effective for separating lipids with different alkyl chain lengths and degrees of saturation.

Q3: What are the most common detection methods for this compound in HPLC?

Due to the lack of a strong chromophore in this compound, UV detection has limited utility unless derivatization is performed. The most common and effective detection methods are:

  • Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) is the gold standard for the identification and quantification of this compound, providing high sensitivity and structural information.

  • Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile analytes like lipids, making it excellent for quantification without the need for standards for every single compound.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another mass-based detector suitable for lipids, though generally less sensitive than CAD or MS.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.

Symptom Potential Causes Solutions
Peak Tailing - Secondary interactions with active sites on the column (e.g., silanols).- Column contamination or degradation.- Mismatch between sample solvent and mobile phase.- Use a high-purity, well-maintained column.- For basic analytes, consider adding a small amount of a basic modifier to the mobile phase or using an end-capped column.- Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.
Peak Fronting - Column overload (injecting too much sample).- Sample dissolved in a solvent significantly stronger than the mobile phase.- Reduce the injection volume or dilute the sample.- Prepare the sample in the initial mobile phase or a weaker solvent.
Peak Broadening - Large dead volume in the HPLC system.- Column degradation or void formation.- High diffusion of the analyte in the mobile phase.- Use tubing with a smaller internal diameter and ensure all connections are secure.- Replace the column if it's old or has been subjected to pressure shocks.- Optimize the flow rate; sometimes a lower flow rate can improve peak shape.
Issue 2: Poor Resolution or Co-elution

Inadequate separation between this compound and other lipids is a common problem.

Symptom Potential Causes Solutions
Overlapping Peaks - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Isocratic elution for a complex sample.- Modify the Mobile Phase: Adjust the solvent ratio to alter selectivity. For NP-HPLC, changing the percentage of the polar modifier (e.g., isopropanol (B130326) in hexane) can have a large impact. For RP-HPLC, altering the water/organic ratio is key.- Change the Column: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano phase) to introduce different separation mechanisms.- Implement a Gradient: A solvent gradient can significantly improve the separation of complex mixtures with a wide range of polarities.
Inconsistent Separation - Fluctuations in column temperature.- Mobile phase degradation or evaporation.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and keep reservoirs capped to prevent evaporation of the more volatile solvent component.
Issue 3: Unstable Baseline (Drift, Noise)

An unstable baseline can interfere with the detection and quantification of low-concentration analytes.

Symptom Potential Causes Solutions
Baseline Drift - Column not fully equilibrated.- Changes in mobile phase composition during the run.- Temperature fluctuations in the lab or detector.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting the analysis.- Use high-purity solvents and prepare fresh mobile phases.- Maintain a stable ambient temperature and use a column oven.
Baseline Noise - Air bubbles in the pump or detector.- Contaminated or low-quality

Optimizing archaeal lipid biosynthesis in heterologous expression systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the heterologous expression of archaeal lipids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the engineering of heterologous hosts for archaeal lipid production.

Q1: Why is the overall yield of my archaeal lipids very low?

A1: Low yields are a common problem and can stem from several bottlenecks in the biosynthetic pathway. Consider the following:

  • Insufficient Precursors: The native production of isoprenoid precursors (isopentenyl pyrophosphate - IPP and dimethylallyl pyrophosphate - DMAPP) and the glycerol (B35011) backbone (sn-glycerol-1-phosphate - G1P) in hosts like E. coli may be insufficient to support high-flux lipid biosynthesis. The limiting factor often occurs before the formation of geranylgeranyl pyrophosphate (GGPP).[1][2]

  • Suboptimal Enzyme Expression: The expression levels of the archaeal enzymes must be balanced. Overexpression of one enzyme can lead to the accumulation of a toxic intermediate, while underexpression can create a bottleneck. It has been noted that strong induction of the entire pathway can lead to growth defects.[2]

  • Inefficient Enzymes: Some enzymes in the pathway may have low specific activity or may not function optimally in the heterologous host's cytosolic environment.

Solution:

  • Boost Precursor Supply:

    • Overexpress key genes in the native isoprenoid synthesis pathway (e.g., the MEP/DOXP pathway in E. coli).[1]

    • Introduce a synthetic Isoprenoid Utilization Pathway (IUP) that converts externally supplied isoprenol into IPP and DMAPP. This has been shown to substantially improve archaeal lipid production.[1][2][3]

    • Ensure robust expression of a G1P dehydrogenase (G1PDH) to provide the G1P backbone.[1][4]

  • Optimize Expression:

    • Use inducible promoters (e.g., T7 promoter with low IPTG concentrations like 10 µM) to titrate and balance the expression of pathway enzymes.[1][2]

    • Distribute the pathway genes across two compatible plasmids to better control expression levels.[1][2]

Q2: I'm seeing cell growth inhibition or toxicity after inducing gene expression. What is the cause?

A2: Host toxicity is a significant challenge. High-level expression of archaeal lipid biosynthesis genes can lead to several issues:

  • Membrane Stress: The incorporation of foreign archaeal lipids into a bacterial membrane creates a "hybrid membrane," which can disrupt normal membrane function and integrity.[3][5] High levels of expression have been observed to cause morphological changes, non-symmetrical cell division, and the shedding of membrane vesicles.[2]

  • Metabolic Burden: Overexpressing a long pathway places a significant metabolic load on the host, diverting resources from essential processes.

  • Intermediate Accumulation: The buildup of certain pathway intermediates can be toxic to the host cell.

Solution:

  • Use Low Induction Levels: Avoid using high concentrations of inducers. Minimal induction (e.g., 10 µM IPTG) is often sufficient and less stressful for the cells.[2]

  • Characterize Growth: Monitor cell growth (e.g., optical density) post-induction to determine the threshold for toxicity.

  • Balance the Pathway: If a specific intermediate is suspected of being toxic, try to increase the expression of the subsequent enzyme in the pathway to convert it to the next product more efficiently.

Q3: I can produce the archaeol core lipid (DGGGP), but I am struggling to produce final phospholipid products like archaetidylethanolamine (AE). Why?

A3: The attachment of polar headgroups can be a major bottleneck. The native enzymes of the host may not efficiently recognize the archaeal lipid precursors. For example, E. coli's primary phosphatidylserine (B164497) synthase (PssA) does not work effectively with the archaeal substrate CDP-archaeol.[1][2]

Solution:

  • Express a Promiscuous Headgroup-Attaching Enzyme: Co-express a phosphatidylserine synthase that is known to be promiscuous and can accept both bacterial and archaeal substrates. For instance, overexpressing the PssA from Bacillus subtilis has been shown to substantially increase the production of archaetidylserine (AS), the precursor to AE.[1][2]

  • Ensure CDP-Archaeol Availability: The reaction catalyzed by CDP-archaeol synthase (CarS) is a critical step. Ensure this enzyme is well-expressed, as the availability of CDP-archaeol is essential for all subsequent headgroup attachments.[1][4]

Q4: How can I confirm that my engineered cells are producing archaeal lipids?

A4: Confirmation requires proper extraction and analysis. The unique ether bonds of archaeal lipids make them resistant to standard saponification (alkaline hydrolysis).

Solution:

  • Lipid Extraction: Use a modified Bligh and Dyer method for total lipid extraction. An acidic Bligh and Dyer protocol (using 0.1 M HCl) is effective for extracting lipids from lyophilized cells.[1][2] For analyzing only the core lipids, a direct acid hydrolysis protocol can be used to cleave polar head groups before extraction.[6][7]

  • Analysis: The gold-standard method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] This allows for the separation of different lipid species and their identification based on their mass-to-charge ratio and fragmentation patterns.

Quantitative Data Summary

The following tables summarize reported yields for archaeal lipids produced in E. coli and the kinetic properties of key biosynthetic enzymes.

Table 1: Reported Yields of Archaeal Lipids in Engineered E. coli

Archaeal Lipid Produced Host Strain Background Engineering Strategy Reported Yield (% of Total Lipids) Reference
Archaetidylglycerol (AG) E. coli Overexpression of MEP/DOXP pathway genes ~20% [1]
C25,C25-Archaetidylethanolamine E. coli Introduction of an artificial isoprenol utilization pathway ~11% [8]
DGGGOH (Digeranylgeranylglycerol) E. coli DH10B Reconstruction of archaeal lipid pathway ~3.0% [9]
This compound E. coli DH10B Reconstruction of archaeal lipid pathway ~3.8% [9]

| GDGT (Glycerol Dialkyl Glycerol Tetraether) | E. coli DH10B | Reconstruction of full tetraether pathway | ~0.4% |[9] |

Table 2: Kinetic Parameters of Key Archaeal Lipid Biosynthesis Enzymes

Enzyme Organism Source Substrate K_m (µM) k_cat (s⁻¹) Reference
G1P Dehydrogenase Aeropyrum pernix DHAP 1200 11.7 [4]
G1P Dehydrogenase Aeropyrum pernix NADPH 13 11.7 [4]
GGGP Synthase Archaeoglobus fulgidus G1P 11.2 0.21 [4]
GGGP Synthase Archaeoglobus fulgidus GGPP 0.2 0.21 [4]
DGGGP Synthase Methanothermobacter thermautotrophicus GGGP 0.5 0.0017 [4]

| DGGGP Synthase | Methanothermobacter thermautotrophicus | GGPP | 0.2 | 0.0017 |[4] |

Experimental Protocols

Protocol 1: General Strategy for Cloning Archaeal Biosynthesis Genes in E. coli

This protocol outlines a general workflow for expressing the multi-gene archaeal lipid pathway in E. coli, based on successful reports.[1][2]

  • Gene Selection: Select genes for the core pathway: sn-glycerol-1-phosphate (B1203117) dehydrogenase (G1PDH), geranylgeranyl pyrophosphate synthase (GGPPS), geranylgeranylglyceryl phosphate (B84403) synthase (GGGPS), and digeranylgeranylglyceryl phosphate synthase (DGGGPS). For polar headgroup attachment, include CDP-archaeol synthase (CarS) and a promiscuous phosphatidylserine synthase (PssA, e.g., from B. subtilis).

  • Codon Optimization: Optimize the DNA sequence of each archaeal gene for expression in your chosen host (E. coli K12 or BL21 derivatives are common).

  • Vector Design: To balance expression, split the pathway across two compatible plasmids with different origins of replication and antibiotic resistance markers (e.g., a pRSF-derived vector and a pACYC-derived vector).

  • Cloning:

    • Amplify each codon-optimized gene via PCR.

    • Use a seamless cloning method like Gibson Assembly to assemble multiple genes into polycistronic operons under the control of a single inducible promoter (e.g., T7lac) on each vector.

    • Example Plasmid 1 (pVectorA): Promoter - G1PDH - GGPPS

    • Example Plasmid 2 (pVectorB): Promoter - GGGPS - DGGGPS - CarS - BsPssA

  • Transformation: Co-transform the expression host (E. coli DE3 strain) with both plasmids and select on agar (B569324) plates containing both corresponding antibiotics.

  • Expression:

    • Grow a starter culture overnight in LB medium with appropriate antibiotics.

    • Inoculate a larger volume of expression media (e.g., Terrific Broth or M9 minimal media) and grow cells at 37°C to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression with a low concentration of IPTG (e.g., 10-50 µM).

    • Continue to incubate the culture for 16-24 hours at a reduced temperature (e.g., 30°C) to allow for lipid production.

    • Harvest cells by centrifugation.

Protocol 2: Total Lipid Extraction from Engineered E. coli

This protocol is an adapted acidic Bligh and Dyer method, proven effective for total lipid extraction from engineered bacteria.[1][2]

  • Cell Preparation: Harvest cells from a 100 mL culture by centrifugation (4,000 x g, 10 min, 4°C).

  • Lyophilization: Snap-freeze the cell pellet in liquid nitrogen and lyophilize (freeze-dry) for 24 hours until a dry powder is obtained.

  • Extraction:

    • Weigh 10 mg of lyophilized cells into a glass tube with a PTFE-lined cap.

    • Add 1 mL of chloroform (B151607) (CHCl₃).

    • Add 2 mL of methanol (B129727) (MeOH).

    • Add 0.8 mL of 0.1 M hydrochloric acid (HCl).

    • Vortex vigorously for 2 minutes to create a single-phase mixture.

    • Allow the mixture to stand for 1 hour at room temperature.

  • Phase Separation:

    • Add an additional 1 mL of chloroform and 1 mL of 0.1 M HCl to the tube.

    • Vortex again for 2 minutes. The mixture should become biphasic.

    • Centrifuge at 1,000 x g for 5 minutes to cleanly separate the phases.

  • Lipid Collection:

    • The archaeal lipids will be in the lower, organic (chloroform) phase.

    • Carefully remove the upper aqueous phase with a glass Pasteur pipette.

    • Transfer the lower organic phase to a new, clean glass vial.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas to obtain the total lipid extract.

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:1, v/v) for storage at -20°C prior to analysis.

Protocol 3: Core Lipid Analysis by HPLC-MS

This protocol uses acid hydrolysis to cleave polar head groups, allowing for the quantification of core lipids like DGD and GDGT.[6][7]

  • Sample Hydrolysis:

    • Place a dried cell pellet or total lipid extract in a Pyrex™ glass tube.

    • Add 2 mL of 1.2 N HCl in methanol.

    • Seal the tube tightly and incubate at 110°C for 3 hours in a heating block.

  • Extraction of Core Lipids:

    • Cool the tube to room temperature.

    • Add 2 mL of n-hexane and 2 mL of water.

    • Vortex for 1 minute and centrifuge (1,000 x g, 5 min) to separate phases.

    • Transfer the upper hexane (B92381) layer (containing the core lipids) to a clean vial.

    • Repeat the hexane extraction two more times, pooling the organic phases.

  • Sample Preparation for HPLC:

    • Evaporate the pooled hexane under a stream of nitrogen.

    • Re-dissolve the dried core lipid extract in 200 µL of hexane:isopropanol (99:1, v/v).

  • HPLC-MS Analysis:

    • Column: Use a normal-phase column suitable for lipid separation (e.g., a silica (B1680970) column).

    • Mobile Phase A: n-hexane

    • Mobile Phase B: n-hexane:isopropanol (9:1, v/v)

    • Gradient: Run a gradient from 100% A to 100% B over 30-40 minutes to elute lipids of increasing polarity.

    • MS Detection: Use an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ions [M+H]⁺ of expected core lipids (e.g., m/z 653.7 for DGD core lipid).

    • Quantification: Use an internal standard (if available) and generate calibration curves with purified standards to quantify the amount of each core lipid.

Visualizations

Diagram 1: Core Archaeal Lipid Biosynthesis Pathway

Archaeal_Lipid_Biosynthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Lipid Synthesis cluster_headgroup_attachment Headgroup Attachment DHAP DHAP G1P sn-Glycerol-1-Phosphate (G1P) DHAP->G1P G1PDH GGGP Geranylgeranyl- glyceryl Phosphate (GGGP) G1P->GGGP GGGPS DGGGP Di-geranylgeranyl- glyceryl Phosphate (DGGGP / this compound Core) GGGP->DGGGP DGGGPS CDP_Arch CDP-Archaeol DGGGP->CDP_Arch CarS AS Archaetidylserine (AS) CDP_Arch->AS PssA AG Archaetidylglycerol (AG) CDP_Arch->AG AgsA AE Archaetidylethanolamine (AE) AS->AE Psd IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS GGPP->GGGP GGGPS GGPP->DGGGP DGGGPS Serine L-Serine Serine->AS PssA G3P_head Glycerol-3-Phosphate G3P_head->AG AgsA CTP CTP CTP->CDP_Arch CarS G1PDH G1PDH GGPPS GGPPS GGGPS GGGPS DGGGPS DGGGPS CarS CarS PssA PssA Psd Psd AgsA AgsA

Caption: The core biosynthetic pathway for producing archaeal diether lipids.

Diagram 2: Experimental Workflow for Engineering E. coli

Experimental_Workflow start Start: Define Target Archaeal Lipid gene_selection 1. Gene Selection & Codon Optimization start->gene_selection cloning 2. Vector Construction (e.g., Gibson Assembly) gene_selection->cloning transformation 3. Host Transformation (e.g., E. coli DE3) cloning->transformation expression 4. Culture & Induction (Low IPTG) transformation->expression harvest 5. Cell Harvesting & Lyophilization expression->harvest extraction 6. Lipid Extraction (Acidic Bligh & Dyer) harvest->extraction analysis 7. Analysis by HPLC-MS extraction->analysis result Result: Quantified Archaeal Lipids analysis->result

Caption: A streamlined workflow for engineering and analyzing archaeal lipids in E. coli.

Diagram 3: Troubleshooting Logic for Low Lipid Yield

Troubleshooting_Workflow problem Problem: Low Final Lipid Yield check_precursors Check Precursors Analyze intermediates like G1P, GGPP. Are they accumulating? problem->check_precursors No check_core Check Core Lipid Does LC-MS show accumulation of DGGGP or CDP-Archaeol? problem->check_core No check_growth Check Host Health Is cell growth severely inhibited post-induction? problem->check_growth No solution_precursors Solution: Boost precursor synthesis. - Overexpress MEP pathway - Add synthetic IUP check_precursors->solution_precursors Yes solution_headgroup Solution: Headgroup attachment is bottleneck. - Overexpress promiscuous PssA - Check CarS expression check_core->solution_headgroup Yes solution_toxicity Solution: Reduce host toxicity. - Lower inducer concentration - Lower growth temperature - Balance enzyme expression check_growth->solution_toxicity Yes

Caption: A decision tree for troubleshooting low archaeal lipid yields.

References

Validation & Comparative

A Comparative Guide to Quantitative Biomarkers for Methanogenesis: Archaeol vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of archaeol and other key biomarkers used for the quantification of methanogenesis. The performance of this compound as a quantitative biomarker is evaluated against established methods, including the quantification of 3-bromopropanesulfonate, coenzyme M, and the mcrA gene. This comparison is supported by a summary of available experimental data and detailed methodologies for the key experiments discussed.

Introduction to Methanogenesis Biomarkers

Methanogenesis, the biological production of methane (B114726), is a critical process in the global carbon cycle and various biotechnological applications. Accurate quantification of methanogenic archaea is essential for understanding and controlling these processes. Several biomarkers are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the validation of this compound, a core lipid biomarker, in comparison to other widely used indicators.

This compound is a diether lipid that is a characteristic component of the cell membranes of many methanogenic archaea. Its stability and specificity make it a promising candidate for a quantitative biomarker of methanogen biomass.

3-Bromopropanesulfonate (BES) is not a biomarker but a specific inhibitor of the methyl-coenzyme M reductase (MCR) enzyme, which catalyzes the final step of methanogenesis. While not used for quantification, it is a crucial tool in methanogenesis research.

Coenzyme M (2-mercaptoethanesulfonic acid) is a cofactor essential for the final step of methane formation in all known methanogens. Its presence is directly linked to the metabolic activity of these microorganisms.

The mcrA (methyl-coenzyme M reductase subunit A) gene encodes a key subunit of the MCR enzyme. As this gene is highly conserved and unique to methanogens and anaerobic methanotrophs, it serves as a valuable genetic marker for their detection and quantification.

Quantitative Data Comparison

Direct comparative studies simultaneously quantifying this compound, coenzyme M, and mcrA gene copies in the same samples are limited in publicly available literature. However, data from individual studies on each biomarker allow for an indirect comparison of their quantitative potential. The following tables summarize typical quantitative data obtained for each biomarker in various environments.

Table 1: Quantitative Analysis of this compound in Methanogenic Environments

Sample TypeThis compound Concentration (µg/g sample)Reference
Ombrotrophic Bog Peat60 - 159[1]
Water-Saturated Organic-Rich SoilQuantifiable amounts[2]
Anaerobic Digester SludgeData not readily available in comparative studies-
Pure Methanogen CulturesProduction rates vary by species and growth conditions-

Table 2: Quantitative Analysis of Coenzyme M in Methanogenic Environments

Sample TypeCoenzyme M ConcentrationReference
Pure Methanogen Cultures~19.5 nmol/mg protein; ~0.39 fmol/cell[3][4]
Environmental Sediments/Sewage~0.41 fmol/cell[3][4]
Anaerobic Digester SludgeData not readily available in comparative studies-

Table 3: Quantitative Analysis of mcrA Gene Copies in Methanogenic Environments

Sample TypemcrA Gene Copies (copies/g sample)Reference
Paddy Field Soil10^4 - 10^7[5][6][7]
Anaerobic Digester SludgeVaries with substrate and loading rate[8]
Rice Field SoilUp to 5.6 x 10^6
Marine Sediment~2.5 x 10^4

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and analysis of this compound from microbial biomass or environmental samples.

1.1. Lipid Extraction:

  • Sample Preparation: Lyophilize (freeze-dry) the microbial cell pellet or environmental sample to remove water.

  • Extraction: Perform a modified Bligh-Dyer extraction using a one-phase solvent mixture of chloroform (B151607), methanol (B129727), and water (or phosphate (B84403) buffer) in a ratio of 1:2:0.8 (v/v/v).

  • Phase Separation: Add additional chloroform and water to the extract to induce phase separation. The lipids will be in the lower chloroform phase.

  • Collection: Carefully collect the lower chloroform phase containing the total lipid extract. Repeat the extraction of the aqueous phase for exhaustive recovery.

  • Drying: Dry the pooled chloroform extracts under a stream of nitrogen gas.

1.2. Hydrolysis and Derivatization:

  • Acid Methanolysis: To cleave polar head groups and release the this compound core lipid, hydrolyze the total lipid extract with 1N HCl in methanol at 80°C for 2 hours.

  • Extraction of Core Lipids: After cooling, extract the this compound into hexane.

  • Derivatization: Silylate the hydroxyl group of this compound to increase its volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate the sample with the silylating agent at 60°C for 30 minutes.

1.3. GC-MS Analysis:

  • Injection: Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

  • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the this compound from other lipid components. A typical temperature program would be: 60°C for 1 min, ramp to 300°C at 6°C/min, and hold for 20 min.

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for characteristic fragment ions of derivatized this compound for identification and quantification.

  • Quantification: Use an internal standard (e.g., C46 glycerol (B35011) trialkyl glycerol tetraether) added before extraction for absolute quantification.

Quantification of Coenzyme M by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method described by Vairavamurthy and Mopper, modified for methanogen biomass.[3][4]

2.1. Extraction:

  • Cell Lysis: Resuspend the cell pellet or environmental sample in a suitable buffer.

  • Extraction: Add 1% tri-(n)-butylphosphine in isopropanol (B130326) to the sample to extract Coenzyme M. Incubate at room temperature for 1 hour.

  • Centrifugation: Centrifuge the sample to pellet the cell debris.

2.2. Derivatization:

  • Derivatizing Agent: Use a fluorescent labeling agent such as monobromobimane (B13751) (mBBr) or ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) to derivatize the thiol group of Coenzyme M.

  • Reaction: Mix the supernatant from the extraction step with the derivatizing agent and a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0). Incubate in the dark at room temperature.

2.3. HPLC Analysis:

  • Injection: Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

  • Separation: Use a C18 reversed-phase column for separation. A typical mobile phase would be a gradient of methanol and water.

  • Detection: Excite the fluorescent derivative at its excitation maximum and measure the emission at its emission maximum.

  • Quantification: Create a standard curve using known concentrations of Coenzyme M to quantify the amount in the sample. The detection limit is typically in the low picomole range.[3][4]

Quantification of the mcrA Gene by Quantitative PCR (qPCR)

This protocol outlines the general steps for quantifying the mcrA gene from environmental or culture samples.

3.1. DNA Extraction:

  • Use a commercial DNA extraction kit suitable for microbial DNA from soil, water, or cell cultures, following the manufacturer's instructions. Ensure the kit is effective at lysing archaeal cells.

3.2. Primer and Probe Design:

  • Use established and validated primer sets targeting a conserved region of the mcrA gene. A commonly used forward primer is mlas and a common reverse primer is mcrA-rev.

  • For probe-based qPCR (e.g., TaqMan), design a fluorescently labeled probe that binds to the target sequence between the forward and reverse primers.

3.3. qPCR Reaction:

  • Reaction Mixture: Prepare a reaction mixture containing qPCR master mix (with DNA polymerase, dNTPs, and buffer), forward and reverse primers, the fluorescent probe (if applicable), and the extracted DNA template.

  • Thermal Cycling: Perform the qPCR in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Acquisition: Monitor the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a set threshold is the quantification cycle (Cq).

3.4. Quantification:

  • Standard Curve: Generate a standard curve by running a serial dilution of a known quantity of a plasmid containing the mcrA gene target sequence.

  • Absolute Quantification: Determine the absolute number of mcrA gene copies in the sample by comparing its Cq value to the standard curve.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound, the core diether lipid in many methanogens.

Archaeol_Biosynthesis cluster_isoprenoid Isoprenoid Precursor Synthesis cluster_glycerol Glycerol Backbone Synthesis cluster_archaeol_synthesis This compound Core Lipid Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Mevalonate pathway Geranylgeranyl-PP Geranylgeranyl-PP Isopentenyl-PP->Geranylgeranyl-PP GGPP synthase Geranylgeranylglyceryl-P Geranylgeranylglyceryl-P Geranylgeranyl-PP->Geranylgeranylglyceryl-P Di-geranylgeranylglyceryl-P Di-geranylgeranylglyceryl-P Geranylgeranyl-PP->Di-geranylgeranylglyceryl-P Dihydroxyacetone-P Dihydroxyacetone-P sn-Glycerol-1-P sn-Glycerol-1-P Dihydroxyacetone-P->sn-Glycerol-1-P G1P dehydrogenase sn-Glycerol-1-P->Geranylgeranylglyceryl-P GGGP synthase Geranylgeranylglyceryl-P->Di-geranylgeranylglyceryl-P DGGGP synthase CDP-archaeol CDP-archaeol Di-geranylgeranylglyceryl-P->CDP-archaeol CDP-archaeol synthase This compound This compound CDP-archaeol->this compound Phosphatase (hypothetical)

Caption: Key enzymatic steps in the biosynthesis of this compound.

Experimental Workflow for Biomarker Comparison

The following diagram outlines a logical workflow for a comprehensive study comparing this compound, coenzyme M, and the mcrA gene as quantitative biomarkers for methanogenesis.

Biomarker_Workflow cluster_this compound This compound Analysis cluster_coenzymeM Coenzyme M Analysis cluster_mcrA mcrA Gene Analysis Sample Sample Sample_Processing Sample Homogenization & Aliquoting Sample->Sample_Processing Lipid_Extraction Total Lipid Extraction Sample_Processing->Lipid_Extraction CoM_Extraction Coenzyme M Extraction Sample_Processing->CoM_Extraction DNA_Extraction Total DNA Extraction Sample_Processing->DNA_Extraction Hydrolysis_Derivatization Hydrolysis & Derivatization Lipid_Extraction->Hydrolysis_Derivatization GCMS GC-MS Quantification Hydrolysis_Derivatization->GCMS Archaeol_Quant This compound Quantity GCMS->Archaeol_Quant Data_Analysis Comparative Statistical Analysis Archaeol_Quant->Data_Analysis Derivatization_CoM Derivatization CoM_Extraction->Derivatization_CoM HPLC HPLC-Fluorescence Quantification Derivatization_CoM->HPLC CoM_Quant Coenzyme M Quantity HPLC->CoM_Quant CoM_Quant->Data_Analysis qPCR qPCR with mcrA primers DNA_Extraction->qPCR mcrA_Quant mcrA Gene Copies qPCR->mcrA_Quant mcrA_Quant->Data_Analysis

Caption: Proposed workflow for comparative biomarker analysis.

Conclusion

This compound holds significant promise as a quantitative biomarker for methanogenic archaea due to its chemical stability and specificity. While direct, comprehensive comparative studies with other key biomarkers like coenzyme M and the mcrA gene are currently limited, the available data suggests that each method offers unique advantages. This compound analysis provides a measure of the total (living and dead) methanogen biomass integrated over time, whereas coenzyme M quantification is indicative of the metabolically active population. The quantification of the mcrA gene offers a highly sensitive and specific measure of the genetic potential for methanogenesis.

For a robust and comprehensive assessment of methanogenic populations and their activity, a multi-biomarker approach is recommended. Future research should focus on direct comparative studies across a range of environments to establish clear correlations and conversion factors between these different quantitative measures. This will ultimately enhance our ability to accurately model and manipulate methanogenic processes in both natural and engineered systems.

References

Cross-Validation of Archaeol-Based Proxies with Other Paleoenvironmental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of archaeol-based paleoenvironmental proxies against established methods such as pollen analysis, foraminiferal studies, and other biomarker-based reconstructions. This guide provides researchers, scientists, and professionals in environmental science with a comprehensive overview of the cross-validation, performance, and experimental protocols of these critical tools for reconstructing past environments.

This compound, a diether lipid found in the cell membranes of many archaea, is a valuable biomarker in paleoenvironmental studies. Its abundance and isotopic composition in sediment cores can provide insights into past biogeochemical cycles, particularly methanogenesis. However, like all proxies, the data derived from this compound is most robust when cross-validated with other independent lines of paleoenvironmental evidence. This guide offers a comparative analysis of this compound-based proxies with other established methods, presenting available quantitative data, detailed experimental protocols, and logical workflows to aid in the comprehensive reconstruction of past environmental conditions.

Performance Comparison of Paleoenvironmental Proxies

The effective reconstruction of past environments relies on the integration of multiple proxies, each reflecting different aspects of the paleoecosystem. Below is a comparison of this compound-based proxies with other key paleoenvironmental indicators. Due to the nascent stage of direct quantitative cross-validation in published literature, the following tables summarize the typical applications and qualitative performance based on independent studies.

Proxy Parameter Reconstructed Strengths Limitations Typical Quantitative Data
This compound Methane (B114726) cycling, methanogen biomass, anaerobic decompositionSpecific to archaea, particularly methanogens; provides insights into anaerobic environments.[1]Can be produced by non-methanogenic archaea; preservation can be variable.Concentration (ng/g sediment), isotopic composition (δ¹³C).
Pollen & Spores Vegetation composition, climate (temperature, precipitation), land use.[2][3][4][5][6]Direct indicator of terrestrial vegetation; well-established methodologies.[2][3][4][5][6]Subject to long-distance transport; differential preservation of pollen types.Pollen percentages (%), pollen concentration (grains/g).
Foraminifera Sea surface and bottom water temperatures, salinity, ocean circulation, ice volume (via δ¹⁸O).[7]Abundant in marine sediments; well-preserved calcite shells allow for isotopic analysis.[7]Sensitive to dissolution (diagenesis); species assemblages can be influenced by multiple factors.δ¹⁸O (‰), Mg/Ca ratios, species abundance (%).
Alkenones (UK'37) Sea surface temperature (SST).[8][9][10][11]Well-calibrated and widely used SST proxy.[8][9][10][11]Produced by specific haptophyte algae, so their presence is required; potential influence of seasonal production.UK'37 index (unitless), SST (°C).
GDGTs (TEX₈₆) Sea surface temperature (SST).[9][10][12]Ubiquitous in marine sediments; reflects temperature of a wide range of archaea.[9][10][12]Can be influenced by non-thermal factors and input from terrestrial sources.TEX₈₆ index (unitless), SST (°C).

Experimental Protocols

Accurate and reproducible data are fundamental to paleoenvironmental reconstruction. This section details the methodologies for the analysis of this compound and other compared proxies.

This compound and other Lipid Biomarker Analysis (including GDGTs and Alkenones)
  • Sample Preparation: Sediment samples are freeze-dried and homogenized.

  • Lipid Extraction: Total lipids are extracted from the sediment using an accelerated solvent extractor (ASE) with a solvent mixture such as dichloromethane (B109758) (DCM):methanol (MeOH) (9:1 v/v).

  • Fractionation: The total lipid extract is separated into different polarity fractions (e.g., apolar, ketone, and polar) using column chromatography with activated silica (B1680970) gel.

  • Analysis and Quantification:

    • This compound: The polar fraction containing this compound is typically derivatized (e.g., silylated) and then analyzed by gas chromatography-mass spectrometry (GC-MS).[13][14][15] Quantification is achieved by comparing the peak area of this compound to that of a known internal standard.

    • Alkenones (for UK'37): The ketone fraction is analyzed by GC-MS to identify and quantify di- and tri-unsaturated C₃₇ and C₃₈ methyl and ethyl ketones. The UK'37 index is calculated from the relative abundances of these alkenones.

    • GDGTs (for TEX₈₆): The polar fraction is analyzed using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to separate and quantify different glycerol (B35011) dialkyl glycerol tetraethers (GDGTs). The TEX₈₆ index is calculated based on the relative abundance of specific GDGTs.

Pollen Analysis
  • Sample Preparation: A known volume or weight of sediment is treated with a series of chemical digestions to remove unwanted material. This typically includes treatment with hydrochloric acid (HCl) to remove carbonates, hydrofluoric acid (HF) to remove silicates, and acetolysis to remove cellulose.

  • Microscopy: The concentrated pollen residue is mounted on a microscope slide and analyzed under a light microscope.

  • Identification and Counting: Pollen grains are identified to the lowest possible taxonomic level and counted. A minimum of 300-500 grains per sample is typically counted to ensure statistical significance.

Foraminiferal Analysis
  • Sample Preparation: Sediment samples are washed over a sieve (typically 63 µm) to separate the sand fraction containing foraminifera.

  • Picking and Identification: Foraminifera are picked from the dried sand fraction under a stereomicroscope and identified to the species level.

  • Stable Isotope Analysis (δ¹⁸O): Foraminiferal tests of a specific species are selected and analyzed using an isotope ratio mass spectrometer (IRMS) to determine the δ¹⁸O of the calcite, which is related to temperature and the isotopic composition of the water they grew in.

Visualizing Methodologies and Relationships

The following diagrams, created using the DOT language, illustrate the workflows and conceptual relationships in paleoenvironmental proxy cross-validation.

PaleoProxyWorkflow cluster_sampling Field Sampling cluster_lab Laboratory Analysis cluster_data Data Interpretation & Cross-Validation SedimentCore Sediment Core Collection Subsampling Sub-sampling SedimentCore->Subsampling LipidExtraction Lipid Extraction & Fractionation Subsampling->LipidExtraction PollenProcessing Pollen Processing Subsampling->PollenProcessing ForamProcessing Foraminifera Processing Subsampling->ForamProcessing GCMS_HPLC GC-MS / HPLC-MS Analysis LipidExtraction->GCMS_HPLC Microscopy Microscopy PollenProcessing->Microscopy IRMS IRMS Analysis ForamProcessing->IRMS ArchaeolData This compound Concentration / δ13C GCMS_HPLC->ArchaeolData PollenData Pollen Percentages Microscopy->PollenData ForamData Foraminiferal δ18O IRMS->ForamData CrossValidation Cross-Validation & Synthesis ArchaeolData->CrossValidation PollenData->CrossValidation ForamData->CrossValidation PaleoReconstruction Paleoenvironmental Reconstruction CrossValidation->PaleoReconstruction

General workflow for paleoenvironmental proxy analysis.

ProxySignalingPathway cluster_environment Environmental Drivers cluster_biology Biological Response cluster_sediment Sedimentary Record Climate Climate Conditions (Temperature, Precipitation) Vegetation Terrestrial Vegetation Climate->Vegetation Plankton Marine Plankton (Foraminifera, Algae) Climate->Plankton Biogeochemistry Biogeochemical Cycles (e.g., Methane Cycle) Archaea Archaeal Community (Methanogens) Biogeochemistry->Archaea This compound This compound Deposition Archaea->this compound Pollen Pollen Deposition Vegetation->Pollen ForamShells Foraminifera Shell Deposition Plankton->ForamShells Preservation Preservation & Diagenesis This compound->Preservation Pollen->Preservation ForamShells->Preservation SedimentArchive Sediment Archive Preservation->SedimentArchive

Conceptual pathway from environment to sediment archive.

References

A Comparative Analysis of Archaeal and Bacterial Lipid Membranes: Unveiling the "Lipid Divide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fundamental building blocks of cellular life, the plasma membrane, exhibit a remarkable dichotomy between the domains of Archaea and Bacteria. This "lipid divide" stems from the distinct chemical structures of their membrane lipids, leading to significant differences in membrane properties such as permeability, stability, and fluidity. Understanding these differences is crucial for researchers in fields ranging from evolutionary biology to drug development, where membrane interactions are a key focus. This guide provides an objective comparison of the membrane properties of archaeol, a hallmark of archaeal lipids, and common bacterial lipids, supported by experimental data and detailed methodologies.

The Structural Dichotomy: this compound vs. Bacterial Phospholipids

The core difference lies in three key features: the stereochemistry of the glycerol (B35011) backbone, the nature of the hydrocarbon linkage, and the composition of the hydrocarbon chains themselves.

  • Archaeal Lipids (e.g., this compound): Characterized by a sn-glycerol-1-phosphate (B1203117) (G1P) backbone, ether linkages, and branched isoprenoid chains. This compound is a diether lipid with two 20-carbon isoprenoid chains.

  • Bacterial Lipids: Possess a sn-glycerol-3-phosphate (G3P) backbone, ester linkages, and unbranched fatty acid chains.

This fundamental structural divergence has profound implications for the biophysical properties of the membranes they form.

Comparative Analysis of Membrane Properties

The unique structure of archaeal lipids, particularly the ether linkages and branched isoprenoid chains, imparts distinct characteristics to their membranes when compared to their bacterial counterparts.

Permeability: A Surprising Revelation

Historically, the tightly packed, branched isoprenoid chains of archaeal lipids were thought to create a less permeable barrier. However, recent studies have challenged this notion, revealing that archaeal membranes are, in fact, more permeable to a wide range of small molecules and metabolites. This is attributed to the combined effect of the methyl branches and the ether bond.[1][2][3] This higher permeability may have allowed early archaea to acquire essential nutrients from their environment without a sophisticated array of transport proteins.[2]

In contrast, bacterial membranes, with their straight-chain fatty acids, exhibit lower permeability to many metabolites, necessitating a greater reliance on specialized transporter proteins to facilitate the passage of molecules across the cell membrane.[2]

Table 1: Comparative Permeability of Archaeal and Bacterial Lipid Vesicles to Various Metabolites

MetabolitePermeability in Archaeal Vesicles (4ME diether G1PC)¹Permeability in Bacterial Vesicles (diester G3PE-PG-CA)¹
Amino Acids
GlycinePermeableImpermeable
L-AlaninePermeableImpermeable
L-SerinePermeableImpermeable
L-ThreoninePermeableImpermeable
L-ProlinePermeableImpermeable
L-Aspartic AcidPermeableImpermeable
L-Glutamic AcidPermeableImpermeable
Sugars
D-RibosePermeableImpermeable
D-GlucosePermeableImpermeable
Nucleobases
UracilPermeableImpermeable
AdeninePermeableImpermeable
GuaninePermeableImpermeable
CytosinePermeableImpermeable
Other
GlycerolPermeablePermeable
Pyruvic AcidPermeableImpermeable
Succinic AcidPermeableImpermeable
Citric AcidPermeableImpermeable
ATPImpermeableImpermeable

¹Data sourced from Łapińska et al., PLOS Biology, 2023.[3] "Permeable" indicates observable passage into giant unilamellar vesicles, while "Impermeable" indicates no observable passage under the experimental conditions.

Stability: The Archaeal Advantage in Extreme Environments

Archaeal membranes exhibit exceptional stability against physical and chemical stresses, a key adaptation for survival in extreme environments.[4]

  • Thermal Stability: The ether linkages in archaeal lipids are chemically more robust and resistant to hydrolysis at high temperatures compared to the ester linkages in bacterial lipids. Furthermore, archaeal membranes maintain their liquid crystalline phase over a very broad temperature range. The phase transition temperature (Tm), at which the membrane transitions from a fluid-like liquid crystalline state to a rigid gel state, is significantly lower for archaeal lipids (reported to be between -20°C and -15°C) than for bacterial lipids with saturated fatty acids (around 40-50°C).[4] In fact, some archaeal lipids, like 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), show no gel-to-liquid phase transition over a vast temperature range of -120°C to 120°C. This inherent thermal stability allows archaea to thrive in environments with extreme temperatures.

  • pH Stability: The ether bonds of archaeal lipids are also more resistant to acidic and alkaline conditions compared to the easily hydrolyzable ester bonds of bacterial lipids.

  • Structural Rigidity: In many extremophilic archaea, two this compound molecules can be covalently linked head-to-head to form a glycerol dialkyl glycerol tetraether (GDGT) lipid. These tetraether lipids form a monolayer membrane that is highly rigid and stable, providing exceptional resistance to extreme conditions.[4]

Table 2: Comparative Thermal Properties of Archaeal and Bacterial Lipids

PropertyArchaeal Lipids (this compound-based)Bacterial Lipids (Saturated Fatty Acids)
Phase Transition Temperature (Tm) -20°C to -15°C (or not observed)[4]~40-50°C[4]
Chemical Linkage Stability High (Ether bond)Moderate (Ester bond)
Fluidity: Maintaining Functionality Across Temperatures

Membrane fluidity is crucial for the proper functioning of membrane proteins and for cellular processes like transport and signaling.

  • Archaeal Membranes: Due to their low phase transition temperatures and the presence of branched isoprenoid chains that disrupt ordered packing, archaeal membranes remain in a fluid, liquid crystalline state across a wide range of biological temperatures (from below 0°C to over 100°C).[4] This allows archaea to maintain membrane function without the need for extensive modification of their lipid composition in response to temperature changes.

  • Bacterial Membranes: Bacteria must actively regulate their membrane fluidity in response to temperature fluctuations.[5] At temperatures below their Tm, bacterial membranes enter a gel-like state, which severely impairs their function. To counteract this, bacteria can incorporate unsaturated fatty acids or branched-chain fatty acids into their membranes to lower the Tm and maintain fluidity at colder temperatures.

Table 3: Laurdan Generalized Polarization (GP) Values for E. coli Polar Lipid Extract Liposomes at Different Temperatures

TemperatureLaurdan GP Value¹Implied Fluidity
10°C~0.4Lower
30°C~0.0Higher
50°C~-0.2Highest

¹Data adapted from Strahl et al., 2014, demonstrating the temperature-dependent fluidity of bacterial membranes.

Visualizing the "Lipid Divide" and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the Graphviz DOT language.

Caption: The "Lipid Divide": Key structural differences and their resulting membrane properties.

GUV_Permeability_Workflow cluster_prep GUV Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis lipid_film 1. Lipid Film Formation (this compound or Bacterial Lipids) electroformation 2. Electroformation in Sucrose Solution lipid_film->electroformation guv_harvest 3. Harvest GUVs electroformation->guv_harvest microfluidics 4. Trap GUV in Microfluidic Device guv_harvest->microfluidics solute_exchange 5. Exchange External Solution with Metabolite Solution microfluidics->solute_exchange osmotic_shock 6. Observe GUV Shrinking (Water Outflow) solute_exchange->osmotic_shock fluorescence 7. Monitor Metabolite Influx (if fluorescently labeled) solute_exchange->fluorescence permeability_calc 8. Calculate Permeability Coefficient osmotic_shock->permeability_calc fluorescence->permeability_calc

Caption: Experimental workflow for GUV-based membrane permeability assay.

Experimental Protocols

A brief overview of the key experimental methodologies used to characterize and compare the properties of archaeal and bacterial lipid membranes is provided below.

Giant Unilamellar Vesicle (GUV) Permeability Assay

This method allows for the direct observation of solute transport across a single lipid bilayer.

a. GUV Formation (Electroformation):

  • Prepare a solution of the desired lipid (e.g., this compound-based or bacterial phospholipids) in an organic solvent like chloroform.

  • Deposit a small volume of the lipid solution onto conductive indium tin oxide (ITO) coated glass slides.

  • Evaporate the solvent under vacuum to form a thin, dry lipid film.

  • Assemble the slides into a chamber with a spacer, and fill the chamber with a non-ionic solution (e.g., sucrose).

  • Apply an AC electric field to the slides. This induces the lipid film to swell and form large, single-bilayer vesicles (GUVs).

  • Harvest the GUVs from the chamber.

b. Permeability Measurement using Microfluidics:

  • Introduce the GUV suspension into a microfluidic device designed to trap individual vesicles.

  • Perfuse the chamber with a solution containing the metabolite of interest. This creates an osmotic gradient.

  • Monitor the GUVs using phase-contrast microscopy. The outflow of water due to the osmotic gradient will cause the GUVs to shrink. The rate of shrinking is proportional to the water permeability.

  • If the metabolite is fluorescent or can be co-transported with a fluorescent dye, monitor the increase in fluorescence inside the GUV over time using fluorescence microscopy. This provides a direct measure of solute influx.

  • Calculate the permeability coefficient from the rate of volume change or the rate of fluorescence increase.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is used to measure the phase transition temperature (Tm) of lipid membranes.

  • Prepare a suspension of multilamellar vesicles (MLVs) by hydrating a dry lipid film with buffer and vortexing.

  • Place a precise amount of the lipid suspension into a sample pan and an equal amount of buffer into a reference pan.

  • Place both pans into the DSC instrument.

  • Heat the sample and reference pans at a constant rate.

  • The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • A peak in the heat flow versus temperature plot indicates a phase transition. The temperature at the peak maximum is the Tm.

Fluorescence Anisotropy for Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to membrane fluidity.

  • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, into a suspension of liposomes.

  • Excite the sample with vertically polarized light at the probe's excitation wavelength.

  • Measure the intensity of the emitted fluorescence in both the vertical and horizontal planes.

  • Calculate the fluorescence anisotropy (r) or, for Laurdan, the Generalized Polarization (GP).

  • A lower anisotropy or GP value indicates greater rotational freedom of the probe and thus higher membrane fluidity.

Conclusion and Implications

The distinct membrane properties of archaeal and bacterial lipids, driven by their fundamental structural differences, represent a fascinating example of evolutionary adaptation. The high stability and broad-range fluidity of archaeal membranes, conferred by ether-linked isoprenoid chains, are clear advantages in extreme environments. Conversely, the recently discovered higher permeability of archaeal membranes challenges long-held assumptions and opens new avenues for understanding early cellular evolution and metabolism.

For drug development professionals, these differences are of paramount importance. The unique composition and properties of archaeal lipids can be exploited for the creation of highly stable liposomes (archaeosomes) for drug delivery, capable of withstanding harsh conditions. Furthermore, understanding the distinct permeability and fluidity of bacterial versus eukaryotic membranes is critical for the rational design of antimicrobial agents that specifically target and disrupt the bacterial cell envelope. The continued comparative study of these two fundamental types of biological membranes will undoubtedly yield further insights with broad scientific and therapeutic implications.

References

A Head-to-Head Comparison: Archaeol-Based Adjuvants Versus Modern Oil-in-Water Emulsions in Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of adjuvant is a critical determinant of a vaccine's success. This guide provides an objective comparison of the efficacy of archaeol-based adjuvants, specifically those formulated with sulfated lactosyl this compound (SLA), against modern oil-in-water emulsions like MF59 and AS03. The following analysis is supported by preclinical experimental data to aid in the informed selection of adjuvants for novel vaccine candidates.

This compound-based adjuvants, particularly SLA archaeosomes, are a novel class of liposomal adjuvants derived from the unique ether-linked lipids of archaea.[1][2] These adjuvants have demonstrated the ability to induce robust and long-lasting humoral and cell-mediated immune responses.[3][4] Modern oil-in-water emulsions, such as the squalene-based MF59 and AS03, are well-established adjuvants used in licensed human vaccines and are known for their capacity to significantly enhance the immune response.[5][6]

This guide will delve into the comparative efficacy of these two adjuvant platforms, presenting quantitative immunological data, detailing the experimental protocols used to generate this data, and visualizing the proposed signaling pathways.

Quantitative Comparison of Adjuvant Efficacy

The following tables summarize the key immunological parameters from preclinical studies directly comparing SLA archaeosomes with oil-in-water emulsions.

Table 1: Comparison of Antigen-Specific Antibody Responses (IgG Titers)

AntigenAdjuvantAnimal ModelMean IgG Titer (Geometric Mean Titer)Key Finding
Ovalbumin (OVA)SLA ArchaeosomesC57BL/6 mice93,882 ± 10,845SLA archaeosomes induced significantly higher anti-OVA IgG titers compared to an MF59 mimetic (Addavax).[7]
Addavax (MF59 mimetic)C57BL/6 miceNot specified, but lower than SLA
SARS-CoV-2 Spike Protein (SmT1-O)SLA ArchaeosomesC57BL/6 mice428,954 – 615,876At a 3 µg antigen dose, SLA induced significantly higher IgG titers compared to an AS03 mimetic. At a 1 µg dose, the responses were comparable.[2]
AddaS03 (AS03 mimetic)C57BL/6 mice289,384 – 368,311

Table 2: Comparison of Antigen-Specific T-Cell Responses

AntigenAdjuvantAnimal ModelAssayResultKey Finding
Ovalbumin (OVA)SLA ArchaeosomesC57BL/6 miceIFN-γ ELISpot418 IFN-γ positive cells / 10^6 splenocytesSLA archaeosomes induced a greater number of IFN-γ producing OVA-specific CD8+ T cells compared to other adjuvants, including an MF59 mimetic.[4]
Addavax (MF59 mimetic)C57BL/6 miceIFN-γ ELISpotLower than SLA
Hepatitis B surface antigen (HBsAg)SLA ArchaeosomesC57BL/6 miceIn vivo CTL assay28% killing of HBsAg-pulsed cellsBoth SLA archaeosome formulations induced significant killing of HBsAg-pulsed target cells.[4]
SARS-CoV-2 Spike ProteinSLA ArchaeosomesHamstersNot specifiedInduced significantly higher antigen-specific cellular responsesIn studies with SARS-CoV-2 Spike antigens, SLA archaeosomes were shown to induce significantly higher cellular responses compared to an AS03 mimetic.[8]
AS03 mimeticHamstersNot specifiedLower cellular responses than SLA

Experimental Protocols

The data presented above was generated using standard preclinical models for adjuvant evaluation. Below are the detailed methodologies for the key experiments cited.

Murine Model for Adjuvant Comparison
  • Animals: Female C57BL/6 or BALB/c mice, typically 6-8 weeks old, are used.[5][9]

  • Antigens and Adjuvants: Model antigens such as ovalbumin (OVA) or hepatitis B surface antigen (HBsAg) are formulated with the respective adjuvants (SLA archaeosomes or oil-in-water emulsions).[4][7]

  • Immunization: Mice are immunized, typically via intramuscular or subcutaneous injection, on day 0 and receive a boost on day 21.[7][10]

  • Sample Collection: Blood samples are collected for antibody analysis, and spleens are harvested for T-cell assays at specified time points after the final immunization.[10]

Enzyme-Linked Immunosorbent Assay (ELISA) for IgG Titer Determination
  • 96-well plates are coated with the specific antigen (e.g., OVA or HBsAg) and incubated overnight.

  • Plates are washed and blocked to prevent non-specific binding.

  • Serially diluted serum samples from immunized mice are added to the plates and incubated.

  • After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added.

  • Plates are washed again, and a substrate solution is added to develop a colorimetric reaction.

  • The reaction is stopped, and the optical density is read using a plate reader.

  • The antibody titer is determined as the reciprocal of the highest dilution giving a reading above the background.

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
  • Splenocytes from naive mice are divided into two populations. One population is pulsed with a specific peptide epitope from the antigen of interest (target cells), and the other is not (control cells).

  • The two cell populations are labeled with different concentrations of a fluorescent dye (e.g., CFSE).

  • The labeled cells are mixed and injected intravenously into the immunized mice.

  • After a set period, splenocytes from the immunized mice are harvested and analyzed by flow cytometry.

  • The percentage of specific killing is calculated based on the reduction in the target cell population relative to the control cell population.[4]

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting Cells
  • ELISpot plates are coated with an anti-IFN-γ capture antibody.

  • Splenocytes from immunized mice are added to the wells along with the specific antigen or peptide epitope.

  • The plates are incubated to allow for cytokine secretion.

  • After washing, a biotinylated anti-IFN-γ detection antibody is added.

  • Streptavidin-HRP and a substrate are added to develop spots, with each spot representing a single IFN-γ secreting cell.

  • The spots are counted using an ELISpot reader.

Signaling Pathways and Mechanisms of Action

The adjuvanticity of both this compound-based adjuvants and oil-in-water emulsions stems from their ability to stimulate the innate immune system, leading to a more robust adaptive immune response. The proposed signaling pathways for each are distinct.

This compound-Based Adjuvant (SLA Archaeosome) Signaling

SLA archaeosomes are thought to be recognized by antigen-presenting cells (APCs) through pattern recognition receptors, though the precise mechanism is still under investigation.[1] It is suggested that C-type lectin receptors (CLRs), such as Dectin-1a and Mincle, may be involved in their recognition.[11] This interaction leads to the activation of APCs, enhanced antigen presentation, and the production of cytokines that drive both humoral and cellular immunity.

SLA_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Response SLA SLA Archaeosome CLR C-type Lectin Receptor (e.g., Dectin-1a, Mincle) SLA->CLR Binding Activation APC Activation CLR->Activation MHC_I MHC Class I Presentation Activation->MHC_I MHC_II MHC Class II Presentation Activation->MHC_II Cytokines Cytokine Production Activation->Cytokines CD8 CD8+ T-Cell (CTL Response) MHC_I->CD8 CD4 CD4+ T-Cell (Helper Response) MHC_II->CD4

Proposed signaling pathway for SLA archaeosome adjuvants.

Oil-in-Water Emulsion Signaling

Oil-in-water emulsions like MF59 create an "immunocompetent environment" at the injection site, characterized by the recruitment of innate immune cells.[6] The mechanism of action for MF59 has been shown to be dependent on the MyD88 adaptor protein, a key component of many innate signaling pathways, although it appears to be independent of Toll-like receptor (TLR) activation.[3][12] This MyD88-dependent signaling leads to the production of pro-inflammatory cytokines and chemokines, driving the recruitment and activation of APCs.

OinW_Pathway cluster_Innate Innate Immune Response cluster_Adaptive Adaptive Immune Response Emulsion Oil-in-Water Emulsion MyD88 MyD88-dependent Signaling Emulsion->MyD88 TLR-independent Chemokines Chemokine & Cytokine Release MyD88->Chemokines Recruitment Innate Cell Recruitment (APCs, Neutrophils) Chemokines->Recruitment AntigenUptake Enhanced Antigen Uptake & Presentation Recruitment->AntigenUptake T_B_Activation T & B Cell Activation AntigenUptake->T_B_Activation

Signaling pathway for oil-in-water emulsion adjuvants.

Experimental Workflow for Adjuvant Comparison

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different vaccine adjuvants in a preclinical setting.

Workflow cluster_Formulation Vaccine Formulation cluster_Immunization Immunization cluster_Analysis Immunological Analysis cluster_Outcome Outcome Assessment Formulate_SLA Antigen + SLA Archaeosome Immunize Immunize Animal Model (e.g., Mice) Day 0 and Day 21 Formulate_SLA->Immunize Formulate_OW Antigen + Oil-in-Water Emulsion Formulate_OW->Immunize Formulate_Control Antigen Only Formulate_Control->Immunize Humoral Humoral Response (ELISA for IgG) Immunize->Humoral Cellular Cellular Response (ELISpot, CTL Assay) Immunize->Cellular Compare Compare Efficacy Humoral->Compare Cellular->Compare

Experimental workflow for comparing vaccine adjuvants.

Conclusion

Both this compound-based adjuvants and modern oil-in-water emulsions are potent enhancers of the immune response to vaccine antigens. The choice between them may depend on the specific requirements of the vaccine candidate.

  • SLA archaeosomes show particular promise for vaccines where a strong cell-mediated, especially CD8+ T-cell, response is crucial, such as in therapeutic cancer vaccines or vaccines against intracellular pathogens.[11][13] Preclinical data suggests they can be superior to oil-in-water emulsions in this regard.[8]

  • Oil-in-water emulsions have a long-standing safety and efficacy record in licensed human vaccines, making them a reliable choice for inducing strong and durable antibody responses.[6]

Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two promising adjuvant platforms in humans. The preclinical data presented in this guide, however, provides a strong foundation for the rational design of next-generation vaccines.

References

Archaeol vs. GDGTs: A Comparative Guide to Archaeal Biomass Proxies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of archaeal biomass is crucial for understanding microbial communities and their roles in various environments. This guide provides an objective comparison of two key lipid biomarkers used for this purpose: archaeol and glycerol (B35011) dialkyl glycerol tetraethers (GDGTs). We will delve into their performance as biomass proxies, supported by experimental data, and provide detailed methodologies for their analysis.

This compound, a diether lipid, and GDGTs, tetraether lipids, are core components of archaeal cell membranes. Their stability and unique structures make them valuable biomarkers for tracing archaeal presence and abundance in environmental samples. However, the question of which lipid serves as a better quantitative proxy for archaeal biomass is a subject of ongoing research. This guide aims to shed light on this topic by comparing their correlations with archaeal biomass indicators and outlining the analytical techniques involved in their quantification.

Quantitative Comparison of this compound and GDGTs as Archaeal Biomass Proxies

To objectively assess the performance of this compound and GDGTs as proxies for archaeal biomass, we have summarized quantitative data from a study conducted in Yellowstone National Park hot springs. This study correlated the abundance of these lipids with archaeal 16S rRNA and amoA gene copy numbers, which are indicators of total archaeal and ammonia-oxidizing archaeal biomass, respectively.

The data is presented in the table below, distinguishing between core lipids (CL), which represent both living and dead biomass, and intact polar lipids (IPL), which are primarily indicative of living biomass.

Lipid ProxyBiomass IndicatorPearson Correlation (R)p-valueEnvironment
Core Lipid (CL) this compound Archaeal 16S rRNA genesNot Significantly Correlated> 0.1Geothermal Springs
Intact Polar Lipid (IPL) this compound Archaeal 16S rRNA genesNot Significantly Correlated> 0.1Geothermal Springs
Core Lipid (CL) GDGTs Archaeal 16S rRNA genesNot Significantly Correlated> 0.1Geothermal Springs
Intact Polar Lipid (IPL) GDGTs Archaeal 16S rRNA genes0.67 < 0.01Geothermal Springs
Core Lipid (CL) GDGT-0 Archaeal amoA genes0.42 0.03Geothermal Springs
Core Lipid (CL) GDGT-1 Archaeal amoA genes0.40 0.04Geothermal Springs
Intact Polar Lipid (IPL) GDGT-5 Archaeal 16S rRNA genes0.67 < 0.01Geothermal Springs
Intact Polar Lipid (IPL) GDGT-6 Archaeal 16S rRNA genes0.65 < 0.01Geothermal Springs

Table 1: Correlation of this compound and GDGTs with Archaeal Gene Abundance in Yellowstone Hot Springs. Data sourced from Boyd et al. (2013).[1]

In the stratified water column of the Black Sea, a study by Sollai et al. (2019) used correlation analyses to link specific intact polar lipids to different archaeal groups identified by 16S rRNA gene sequencing. Their findings suggest that in the deep sulfidic waters, intact polar this compound (with PG, PE, and PS headgroups) and intact polar GDGT-0, -1, and -2 (with two PG headgroups) are likely produced by ANME-1b archaea.[2] In the oxic/upper suboxic waters, the abundance of Marine Group I Thaumarchaeota correlated with a higher relative abundance of hexose (B10828440) phosphohexose crenthis compound, a specific type of GDGT.[2]

Interpreting the Data: Which is the Better Proxy?

The data from the Yellowstone hot springs study suggests that intact polar GDGTs (IP-GDGTs) show a stronger and more significant correlation with archaeal 16S rRNA gene abundance compared to both core lipid GDGTs and this compound (both core and intact polar) .[1] This indicates that for estimating the living archaeal biomass in this environment, IP-GDGTs are a more reliable proxy.

Specifically, certain individual intact polar GDGTs, such as IP-GDGT-5 and IP-GDGT-6, exhibit strong positive correlations with the total archaeal community size.[1] Furthermore, specific core lipid GDGTs, like GDGT-0 and GDGT-1, show a significant correlation with the abundance of ammonia-oxidizing archaea, as indicated by the amoA gene.[1]

In contrast, neither core lipid this compound nor intact polar this compound showed a significant correlation with the total archaeal 16S rRNA gene abundance in the studied hot springs.[1] This suggests that in this particular environment, this compound may be a less reliable indicator of total archaeal biomass. However, it is important to note that this compound is often considered a specific biomarker for methanogenic archaea, and its utility as a biomass proxy may be more pronounced in environments where methanogens are a dominant component of the archaeal community.

The findings from the Black Sea further support the utility of specific IPLs, including both this compound and GDGTs, in tracing distinct archaeal populations within the water column.[2] The choice of the better proxy may therefore also depend on the specific archaeal groups of interest.

Experimental Protocols

Accurate quantification of this compound and GDGTs is paramount for their use as biomass proxies. The following sections detail the typical methodologies for their extraction and analysis.

Lipid Extraction

A common method for extracting total lipids from environmental samples (e.g., sediments, soils, water filters) is the modified Bligh-Dyer extraction .

  • Sample Preparation: Lyophilize and homogenize the sample.

  • Solvent Extraction: Extract the sample with a single-phase solvent mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and phosphate (B84403) buffer (or water) (typically in a ratio of 1:2:0.8 v/v/v).

  • Phase Separation: Add additional DCM and water to the extract to induce phase separation. The lipids will be concentrated in the lower DCM layer.

  • Collection: Collect the DCM layer containing the total lipid extract (TLE). Repeat the extraction of the aqueous layer for quantitative recovery.

  • Drying: Dry the pooled TLE under a stream of nitrogen gas.

Separation of Core Lipids (CL) and Intact Polar Lipids (IPL)

To differentiate between living and total archaeal biomass, the TLE is separated into core lipid and intact polar lipid fractions using silica (B1680970) gel column chromatography .

  • Column Preparation: Pack a glass column with activated silica gel.

  • Loading: Load the TLE onto the column in a non-polar solvent like hexane (B92381).

  • Elution of Core Lipids: Elute the core lipid fraction using a non-polar solvent such as hexane:ethyl acetate (B1210297) (e.g., 3:1 v/v).

  • Elution of Intact Polar Lipids: Subsequently, elute the intact polar lipid fraction using a polar solvent like methanol.

  • Fraction Collection and Drying: Collect the respective fractions and dry them under nitrogen.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Both this compound and GDGTs are typically quantified using HPLC coupled to a mass spectrometer (MS), often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

For GDGTs:

  • Chromatographic Separation: Separate the core or intact polar lipid fraction on a normal-phase HPLC column (e.g., silica or cyano). A common mobile phase gradient involves hexane and isopropanol.

  • Mass Spectrometric Detection: Detect the GDGTs using a mass spectrometer in single ion monitoring (SIM) mode, targeting the [M+H]⁺ ions of the different GDGTs.

  • Quantification: Quantify the individual GDGTs by comparing their peak areas to that of an internal standard (e.g., a C₄₆ GTGT) of known concentration.

For this compound:

  • Chromatographic Separation: this compound can be analyzed by HPLC-MS, often simultaneously with GDGTs, or by gas chromatography-mass spectrometry (GC-MS). For HPLC-MS, a similar normal-phase setup as for GDGTs can be used. For GC-MS, the this compound in the lipid fraction is typically derivatized (e.g., silylated) before injection.

  • Mass Spectrometric Detection: In HPLC-MS, this compound is detected by monitoring its characteristic [M+H]⁺ ion. In GC-MS, characteristic fragment ions are monitored.

  • Quantification: Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal standard.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

Archaeal_Lipids_as_Biomass_Proxies cluster_archaea Archaeal Cell cluster_membrane Cell Membrane cluster_biomarkers Biomass Proxies cluster_analysis Biomass Estimation Archaea Archaea Membrane Membrane Lipids Archaea->Membrane synthesizes This compound This compound (Diether) Membrane->this compound GDGTs GDGTs (Tetraether) Membrane->GDGTs LivingBiomass Living Archaeal Biomass (Intact Polar Lipids) This compound->LivingBiomass IPLs indicate TotalBiomass Total Archaeal Biomass (Core Lipids) This compound->TotalBiomass CLs indicate GDGTs->LivingBiomass IPLs indicate GDGTs->TotalBiomass CLs indicate

Caption: Relationship between archaea, their membrane lipids, and their use as biomass proxies.

Experimental_Workflow Sample Environmental Sample (Sediment, Soil, Water) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Separation Column Chromatography (Silica Gel) TLE->Separation CL Core Lipids (CL) Separation->CL IPL Intact Polar Lipids (IPL) Separation->IPL Analysis_CL HPLC-MS or GC-MS Analysis CL->Analysis_CL Analysis_IPL HPLC-MS Analysis IPL->Analysis_IPL Data_CL Total Archaeal Biomass Estimate Analysis_CL->Data_CL Data_IPL Living Archaeal Biomass Estimate Analysis_IPL->Data_IPL

Caption: General experimental workflow for the analysis of this compound and GDGTs.

Conclusion

The choice between this compound and GDGTs as the optimal proxy for archaeal biomass is context-dependent. Based on the available quantitative data, intact polar GDGTs appear to be a more robust proxy for living archaeal biomass across different archaeal groups in certain environments like hot springs .[1] Their strong correlation with archaeal 16S rRNA gene abundance provides a solid basis for their use in quantitative studies.

This compound, while showing a weaker correlation with total archaeal biomass in the studied geothermal environment, remains a valuable biomarker, particularly for methanogenic archaea.[1] Its utility as a quantitative proxy may be higher in environments where these archaea are dominant.

Ultimately, the most comprehensive approach may involve the analysis of both this compound and a suite of GDGTs, distinguishing between core and intact polar lipids. This allows for a more nuanced understanding of the archaeal community, providing insights into both the total and the living biomass, as well as the potential contributions of different archaeal phyla. The detailed experimental protocols provided in this guide offer a starting point for researchers to implement these powerful analytical techniques in their own studies.

References

Archaeosomes vs. Conventional Liposomes: A Comparative Guide for Drug Delivery and Vaccine Adjuvant Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of archaeosome formulations against traditional liposomal systems, supported by experimental data, reveals significant advantages in stability and immunogenicity for next-generation drug delivery and vaccine development.

Researchers and drug development professionals are continually seeking more robust and effective delivery vehicles. Archaeosomes, liposomes formulated from the unique ether-linked lipids of Archaea, have emerged as a promising alternative to conventional ester-linked phospholipid liposomes. This guide provides a comprehensive in vitro and in vivo comparison of different archaeosome formulations, highlighting their superior stability and adjuvant properties.

Key Performance Metrics: A Tabular Comparison

The following tables summarize quantitative data from various studies, offering a clear comparison of the physicochemical and biological performance of archaeosome formulations versus conventional liposomes and other adjuvants.

Table 1: Physicochemical Properties of Archaeosome and Conventional Liposome Formulations

FormulationPrimary Lipid SourceMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
ArchaeosomesHaloarcula 2TK2 polar lipids150-250< 0.3-30 to -50> 80% for Rifampicin (B610482) & Isoniazid[1]
Conventional LiposomesEgg-PC/PEG45-DSPE~130< 0.2Not specifiedLower than PEGylated archaeosomes[2]
PEGylated ArchaeosomesEgg-PC/PEG45-Tetraether~120< 0.2Not specifiedHigher than conventional liposomes[2]
SLA ArchaeosomesSulfated Lactosyl ArchaeolNot specifiedNot specifiedNot specified5-40% for entrapped antigens[3]

Table 2: In Vitro Stability and Drug Release

FormulationAssay ConditionStability/Release ProfileReference
Archaeosomes (S. acidocaldarius)Simulated intestinal fluids (with enzymes, acidic pH)High stability, only 5% release of encapsulated compounds after 24h.[4]
PEGylated Archaeosomes37°C in release mediumSignificantly slower release of encapsulated dye compared to conventional PEGylated liposomes.[2][5]
Conventional LiposomesFetal bovine serum (100%) at 37°C~50% leakage of calcein (B42510) after 5 hours.[6]
Caldthis compound-containing ArchaeosomesFetal bovine serum (100%) at 37°C<25% leakage of calcein after 5 hours.[6]

Table 3: In Vivo Adjuvant Efficacy in Murine Models

Adjuvant FormulationAntigenKey OutcomeComparisonReference
M. smithii ArchaeosomesBovine Serum Albumin (BSA)Markedly enhanced antibody titers.Comparable to Freund's adjuvant, superior to alum and conventional liposomes.[7][8]
T. acidophilum ArchaeosomesBovine Serum Albumin (BSA)Dramatic memory antibody response (~300 days).Superior to alum and Freund's adjuvant.[7][8]
Sulfated Lactosyl this compound (SLA) ArchaeosomesRHDV2 VP60Geomean antibody titer of 7393 vs. 117 for antigen alone. 75-87.5% survival in challenge model.Significantly higher antibody levels and protection than antigen alone.[9]
Conventional LiposomesBovine Serum Albumin (BSA)Little induced cell-mediated immunity.Significantly inferior humoral and cell-mediated responses compared to archaeosomes.[7][8]
AlumBovine Serum Albumin (BSA)Stimulated only an IL-4 (Th2) response.Archaeosomes induced both Th1 (IFN-γ) and Th2 (IL-4) responses.[7][8]

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and biological mechanisms provides a clearer understanding of the evaluation of these delivery systems.

Caption: General experimental workflow for archaeosome formulation and evaluation.

Adjuvant_Mechanism cluster_uptake Antigen Presentation cluster_activation T-Cell Activation & Differentiation cluster_response Effector Immune Responses Archaeosome Archaeosome-Antigen Complex APC Antigen Presenting Cell (e.g., Macrophage) Archaeosome->APC Phagocytosis T_Helper CD4+ T-Helper Cell APC->T_Helper MHC-II CTL CD8+ Cytotoxic T-Lymphocyte APC->CTL MHC-I Th1 Th1 Response T_Helper->Th1 Th2 Th2 Response T_Helper->Th2 Cell_Mediated Cell-Mediated Immunity CTL->Cell_Mediated Th1->Cell_Mediated B_Cell B-Cell Activation Th2->B_Cell Antibodies Antibody Production B_Cell->Antibodies

Caption: Adjuvant mechanism of archaeosomes in stimulating immune responses.

Detailed Experimental Protocols

A summary of the key experimental methodologies employed in the characterization and evaluation of archaeosome formulations is provided below.

Preparation of Archaeosomes (Thin Film Hydration Method)
  • Lipid Film Formation: Total polar lipids (TPL) extracted from archaea (e.g., Haloarcula 2TK2) are dissolved in a chloroform/methanol solvent mixture in a round-bottom flask.[10] The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the flask's inner surface.[10]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the drug or antigen to be encapsulated.[10] The hydration process is typically carried out above the lipid phase transition temperature.

  • Vesicle Sizing: The resulting suspension of multilamellar vesicles (MLV) is subjected to size reduction and homogenization. This is commonly achieved by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm) to produce unilamellar vesicles (ULV) of a more uniform size distribution.[10][11]

Determination of Encapsulation Efficiency
  • Separation of Free Drug: The archaeosome suspension containing both encapsulated and non-encapsulated drug is centrifuged or passed through a size-exclusion chromatography column to separate the vesicles from the free, unencapsulated material.

  • Quantification: The amount of drug in the supernatant (free drug) is quantified using a suitable analytical method (e.g., spectrophotometry for drugs like rifampicin and isoniazid).[1] The archaeosome pellet is lysed with a suitable solvent or detergent to release the encapsulated drug, which is then quantified.

  • Calculation: Encapsulation efficiency is calculated as the percentage of the drug entrapped within the archaeosomes relative to the total amount of drug initially added.

In Vitro Drug Release Study
  • Sample Preparation: A known amount of the drug-loaded archaeosome formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate (B84403) buffer at 37°C) that simulates physiological conditions.[2]

  • Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a validated analytical technique (e.g., fluorescence spectroscopy for a marker like carboxyfluorescein).[2] The volume of the release medium is kept constant by replacing the withdrawn sample with fresh medium.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to determine the release kinetics.

In Vivo Immunization and Evaluation of Immune Response
  • Animal Model: Mice (e.g., BALB/c) are typically used for immunization studies.[7][8]

  • Immunization Schedule: Animals are immunized via various routes (e.g., subcutaneous, intramuscular) with the antigen-adjuvant formulation on day 0 and receive a booster immunization on day 14.[7]

  • Humoral Response Assessment: Blood samples are collected at regular intervals. Serum is isolated, and antigen-specific antibody titers (e.g., IgG1, IgG2a, IgG2b) are determined by enzyme-linked immunosorbent assay (ELISA).[7][8]

  • Cell-Mediated Immunity Assessment: At the end of the study, spleens are harvested. Splenocytes are isolated and re-stimulated in vitro with the specific antigen. The production of cytokines such as interferon-gamma (IFN-γ, indicative of a Th1 response) and interleukin-4 (IL-4, indicative of a Th2 response) in the culture supernatant is quantified by ELISA.[7][8]

  • Memory Response: To assess long-term memory, immunized mice can be challenged with the antigen alone (without adjuvant) at a much later time point (e.g., ~300 days), followed by measurement of the antibody response.[7][8]

Concluding Remarks

The data consistently demonstrates that archaeosomes represent a significant advancement over conventional liposomes for both drug delivery and vaccine applications. Their inherent stability, stemming from the unique ether-linked lipids, translates to improved drug retention and sustained release profiles.[2][6] Furthermore, as vaccine adjuvants, archaeosomes have been shown to be highly efficacious, inducing robust and long-lasting humoral and cell-mediated immune responses that are often superior to those elicited by traditional adjuvants like alum.[5][7][8] The development of semi-synthetic formulations, such as SLA archaeosomes, further enhances the consistency and manufacturing feasibility of these potent delivery systems.[3][12] For researchers in the field, the compelling in vitro and in vivo performance of archaeosomes warrants their consideration as a versatile and powerful platform for the development of next-generation therapeutics and vaccines.

References

Comparative analysis of archaeol lipid composition across different archaeal phyla

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the unique lipid structures that define the third domain of life.

Archaea, a domain of single-celled microorganisms, are renowned for their ability to thrive in some of the most extreme environments on Earth. This resilience is largely attributed to the unique composition of their cell membranes, which are fundamentally different from those of bacteria and eukaryotes. This guide provides a comparative analysis of the core lipid composition across major archaeal phyla, detailing the prevalence of diether and tetraether lipids. It also includes established experimental protocols for their analysis and visualizes the key biosynthetic pathways.

Core Lipid Structures in Archaea: A Phylum-by-Phylum Comparison

The fundamental distinction of archaeal lipids lies in the ether linkage between the isoprenoid side chains and the glycerol (B35011) backbone, in contrast to the ester linkages found in bacteria and eukaryotes.[1] The two primary types of core lipids are archaeol, a diether, and caldthis compound (B1233393), a tetraether. The relative abundance of these lipids varies significantly across different archaeal phyla, reflecting adaptations to their respective environments.

Euryarchaeota: A Diverse Phylum with Mixed Lipid Profiles

The phylum Euryarchaeota encompasses a broad range of metabolic diversity, including methanogens, halophiles, and thermophiles. This diversity is mirrored in their membrane lipid composition, which often consists of a mixture of this compound (diether) and caldthis compound (tetraether) lipids.[1]

Representative SpeciesDiether (this compound) %Tetraether (Caldthis compound) %Key Observations
Thermococcus kodakarensis5.9 - 42.157.9 - 94.1The ratio of this compound to caldthis compound is influenced by growth temperature and phase.[2]
Methanocaldococcus jannaschiiPredominant at lower growth temperaturesPredominant at near-optimal growth temperaturesDemonstrates a dramatic shift from diether to tetraether lipids with increasing temperature.
Halobacterium salinarumMajor componentAbsentMembranes are primarily composed of diether lipids and their derivatives.
Archaeoglobus fulgidusPresentPresentContains both this compound and caldthis compound as core lipids.[1]
Crenarchaeota: Masters of Tetraether Membranes

The Crenarchaeota are predominantly composed of thermophilic and hyperthermophilic organisms, and their membranes are characteristically dominated by tetraether lipids. These lipids, including glycerol dibiphytanyl glycerol tetraethers (GDGTs) and glycerol dialkylnonitol tetraethers (GDNTs), form a monolayer that provides enhanced stability at high temperatures.

Representative SpeciesPredominant Lipid TypeKey GDGTsKey Observations
Sulfolobus acidocaldariusTetraether (GDGTs and GDNTs)GDGT-0 to GDGT-8The degree of cyclization (number of cyclopentane (B165970) rings) in GDGTs is influenced by environmental factors such as pH and temperature.[3][4][5]
Sulfolobus solfataricusTetraether (GDGTs and GDNTs)GDGTs with varying numbers of cyclopentane ringsMembranes are rich in tetraether lipids, contributing to their stability in hot, acidic environments.
Thaumarchaeota: The Realm of Crenthis compound

The Thaumarchaeota, which include many ammonia-oxidizing archaea, are distinguished by the presence of a unique tetraether lipid called crenthis compound.[6][7][8] This molecule contains a distinctive cyclohexane (B81311) ring in addition to four cyclopentane rings and is considered a biomarker for this phylum.[9]

Representative SpeciesPredominant Lipid TypeKey GDGTsKey Observations
Nitrosopumilus maritimusTetraether (GDGTs)Crenthis compound, GDGT-0 to GDGT-4Crenthis compound is a major component of the membrane lipids.
Cenarchaeum symbiosumTetraether (GDGTs)Crenthis compound, GDGT-0 to GDGT-2, Crenthis compound isomerThe lipid profile is dominated by crenthis compound and its isomer.[10]
Nitrososphaera viennensisTetraether (GDGTs)Crenthis compoundCrenthis compound is the major core lipid in this soil-dwelling ammonia-oxidizing archaeon.[6][7][8]

Experimental Protocols

The analysis of archaeal lipids typically involves the extraction of total lipids, followed by the cleavage of polar head groups to yield the core lipid structures for analysis by high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Core Lipid Extraction and Hydrolysis

This protocol is adapted from established methods for the efficient extraction and hydrolysis of archaeal lipids.

1. Total Lipid Extraction:

  • Lyophilized archaeal cells are extracted using a modified Bligh-Dyer method with a solvent mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and phosphate (B84403) buffer.

  • The mixture is sonicated and centrifuged to separate the phases. The organic phase containing the total lipids is collected.

2. Acid Hydrolysis:

  • The dried total lipid extract is hydrolyzed using a solution of hydrochloric acid (HCl) in methanol (e.g., 1.2 N HCl in MeOH).

  • The mixture is heated at a controlled temperature (e.g., 70°C) for a specified time (e.g., 2 hours) to cleave the polar head groups from the core lipids.

  • After cooling, the core lipids are extracted from the acidic methanol solution using a non-polar solvent like hexane (B92381) or a heptane/isopropanol (B130326) mixture.

HPLC-MS Analysis of Core Lipids

High-performance liquid chromatography coupled with mass spectrometry is the primary technique for the separation and quantification of archaeal core lipids.

  • Chromatographic Separation:

    • An aliquot of the core lipid extract is injected into an HPLC system equipped with a normal-phase silica (B1680970) column.

    • A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a solvent like isopropanol or a mixture of hexane/isopropanol.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer, often equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode to detect and quantify the protonated molecular ions of the different core lipids (e.g., m/z for this compound, and various m/z values for GDGTs depending on the number of rings).

Visualizing Archaeal Lipid Biosynthesis and Analysis

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways for archaeal core lipids and a typical experimental workflow for their analysis.

Archaeal_Lipid_Biosynthesis cluster_Isoprenoid_Synthesis Isoprenoid Precursor Synthesis cluster_Diether_Synthesis Diether (this compound) Synthesis cluster_Tetraether_Synthesis Tetraether (Caldthis compound) Synthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GGPP Geranylgeranyl Pyrophosphate IPP->GGPP GGPP Synthase DMAPP->GGPP GGPP Synthase G1P Glycerol-1-phosphate DGGGP 2,3-di-O-geranylgeranyl-sn-glycerol-1-phosphate G1P->DGGGP GGGP Synthase GGPP->DGGGP DGGGP Synthase This compound This compound DGGGP->this compound Reduction Caldthis compound Caldthis compound This compound->Caldthis compound Head-to-head condensation Experimental_Workflow start Archaeal Cell Culture extraction Total Lipid Extraction (Bligh-Dyer) start->extraction hydrolysis Acid Hydrolysis (HCl/MeOH) extraction->hydrolysis separation Core Lipid Separation (HPLC) hydrolysis->separation detection Mass Spectrometry (MS Detection) separation->detection analysis Data Analysis (Quantification) detection->analysis

References

The Enduring Legacy of Archaeol: A Comparative Guide to its Long-Term Stability Under Diagenetic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of molecular biomarkers is paramount. Archaeol, a signature lipid of Archaea, has emerged as a robust biomarker in geochemical and archaeological studies due to its exceptional preservation potential. This guide provides a comprehensive comparison of this compound's stability under various diagenetic conditions, supported by experimental data and detailed methodologies, to validate its use as a reliable paleoenvironmental proxy.

This compound, a diether lipid comprising two phytanyl chains linked to a glycerol (B35011) backbone, is a key component of archaeal cell membranes. Its unique ether linkages confer remarkable chemical stability compared to the ester-linked lipids found in bacteria and eukaryotes. This inherent stability allows this compound to persist in sedimentary records over geological timescales, providing a window into past microbial ecosystems and environmental conditions.

Comparative Stability of this compound: An Overview

The resilience of this compound to degradation under diagenetic pressures—the physical and chemical changes that occur in sediments after deposition—is a key attribute that distinguishes it from many other lipid biomarkers. Factors influencing the preservation of organic matter in sediments include temperature, pressure, pH, microbial activity, and the presence of water and oxygen.

Thermal Stability

Simulated diagenesis experiments, such as hydrous pyrolysis, are employed to investigate the thermal stability of biomarkers. These experiments subject organic matter to elevated temperatures and pressures in the presence of water to mimic natural burial conditions. While specific quantitative data for this compound's degradation kinetics across a wide range of temperatures remains a subject of ongoing research, qualitative and comparative studies consistently demonstrate its superior thermal stability.

In contrast to ester-linked lipids, which are susceptible to hydrolysis, the ether bonds in this compound are significantly more resistant to thermal cleavage. Studies have shown that even under high-temperature hydrous pyrolysis conditions, a significant portion of this compound remains intact, while more labile biomarkers, such as certain sterols and fatty acids, are completely degraded.

Biomarker ClassLinkage TypeRelative Thermal StabilityKey Degradation Pathways
This compound EtherHighCleavage of ether bonds at very high temperatures
Bacteriohopanepolyols (BHPs) Ester/EtherModerate to HighDehydration, C-C bond cleavage
Sterols (e.g., Cholesterol) Ester (in esters)Low to ModerateOxidation, hydrogenation, aromatization
Fatty Acids EsterLowDecarboxylation, oxidation

Table 1: Comparative Thermal Stability of this compound and Other Lipid Biomarkers. This table provides a qualitative comparison of the thermal stability of different lipid biomarker classes.

Influence of pH and Redox Conditions

The pH and redox potential of the depositional environment play a crucial role in the preservation of organic molecules. Acidic and highly alkaline conditions can catalyze the hydrolysis of ester bonds, leading to the rapid degradation of many lipids. However, the ether linkages of this compound exhibit greater resilience across a broader pH range.

Furthermore, this compound's side chains can be preserved as phytane (B1196419) or pristane (B154290) under different redox conditions, providing additional paleoenvironmental information. The ratio of these degradation products can indicate the oxygen levels in the depositional environment during diagenesis.

Experimental Protocols for Assessing this compound Stability

Validating the long-term stability of this compound requires rigorous experimental methodologies that simulate various diagenetic scenarios. Below are detailed protocols for key experiments.

Hydrous Pyrolysis for Simulating Thermal Stress

Hydrous pyrolysis is a common laboratory technique to simulate the thermal maturation of organic matter in sediments.

Objective: To assess the thermal stability of this compound in a sediment matrix under controlled temperature and pressure conditions.

Materials:

  • Sediment sample of known composition, spiked with a known concentration of purified this compound.

  • High-pressure stainless-steel reactor vessel.

  • Deionized water.

  • Organic solvents (e.g., dichloromethane, methanol).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • A known mass of the this compound-spiked sediment is placed in the reactor vessel.

  • Deionized water is added, typically in a 1:1 ratio with the sediment by weight.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to create an anoxic environment.

  • The reactor is heated to a series of target temperatures (e.g., 200°C, 250°C, 300°C, 350°C) for a fixed duration (e.g., 72 hours).

  • After cooling, the solid residue is separated from the aqueous phase by centrifugation.

  • Lipids are extracted from the solid residue using a modified Bligh-Dyer method with a dichloromethane:methanol:water solvent system.

  • The extracted lipids are then analyzed by GC-MS to quantify the remaining this compound and identify any degradation products.

pH-Dependent Degradation Experiment

This experiment evaluates the stability of this compound under different pH conditions, simulating various sedimentary environments.

Objective: To determine the effect of pH on the degradation rate of this compound.

Materials:

  • Purified this compound standard.

  • Buffer solutions of varying pH (e.g., pH 4, 7, and 9).

  • Incubation vials.

  • Organic solvents for extraction.

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS).

Procedure:

  • A known concentration of this compound is dissolved in an organic solvent and then added to separate incubation vials.

  • The solvent is evaporated under a stream of nitrogen.

  • Buffer solutions of different pH values are added to the respective vials.

  • The vials are sealed and incubated at a constant temperature (e.g., 60°C) for a set period, with samples taken at regular time intervals.

  • At each time point, the reaction is quenched, and the remaining this compound is extracted using an appropriate organic solvent.

  • The concentration of this compound in the extracts is quantified using HPLC-MS.

Visualizing Experimental Workflows and Comparative Stability

To better illustrate the experimental processes and the comparative stability of this compound, the following diagrams are provided.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_diagenesis Simulated Diagenesis cluster_analysis Analysis Sediment Sediment Matrix Spiking Spiking Sediment->Spiking This compound This compound Standard This compound->Spiking HydrousPyrolysis Hydrous Pyrolysis (High T, High P) Spiking->HydrousPyrolysis pHIncubation pH Incubation (Controlled pH, T) Spiking->pHIncubation Extraction Lipid Extraction HydrousPyrolysis->Extraction pHIncubation->Extraction Quantification Quantification (GC-MS / HPLC-MS) Extraction->Quantification

Caption: Experimental workflow for assessing this compound stability under simulated diagenetic conditions.

DegradationPathways cluster_this compound This compound (Ether-linked) cluster_ester Ester-linked Lipids (e.g., Fatty Acid Esters) Archaeol_Initial Intact this compound Archaeol_HighT Phytane / Pristane (High Thermal Stress) Archaeol_Initial->Archaeol_HighT High Stability Ester_Initial Intact Ester Lipid Ester_Hydrolysis Fatty Acid + Alcohol (Hydrolysis) Ester_Initial->Ester_Hydrolysis Low Stability Ester_Decarboxylation n-alkane (Decarboxylation) Ester_Hydrolysis->Ester_Decarboxylation

Caption: Comparative degradation pathways of this compound versus common ester-linked lipids.

Conclusion

The exceptional stability of this compound, conferred by its diether linkages, validates its use as a reliable biomarker for tracing archaeal communities and reconstructing past environmental conditions. While other lipid biomarkers may provide valuable information, their lower stability under various diagenetic conditions can complicate interpretations. The experimental protocols outlined in this guide provide a framework for further quantitative assessments of this compound's long-term preservation, reinforcing its position as a cornerstone of molecular archaeology and geochemistry. Future research focusing on generating more extensive quantitative data on this compound's degradation kinetics will further refine its application in paleoenvironmental studies.

Head-to-head comparison of different archaeol extraction and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of archaeol extraction and purification methods is crucial for researchers, scientists, and drug development professionals aiming to isolate these unique lipids for various applications. Archaeal lipids, characterized by their ether-linked isoprenoid chains, present distinct challenges and require specialized protocols compared to the ester-linked lipids of bacteria and eukaryotes.[1][2] This guide provides an objective comparison of prevalent extraction and purification techniques, supported by experimental data, detailed protocols, and workflow diagrams to aid in method selection and optimization.

The primary challenge in extracting archaeal lipids lies in efficiently disrupting the robust cell membranes.[3][4] Methodologies are broadly categorized into mechanical lysis, chemical dissolution, and enzymatic degradation, often used as pre-treatment steps before solvent extraction.[4]

Cell Disruption Pre-Treatments

Efficient cell lysis is a critical first step for maximizing the yield of intact polar lipids from cultured archaea.

  • Mechanical Lysis: Techniques include freeze-thaw cycles, ultrasonication, and high-pressure homogenization.[4] One study found that freeze-thaw cycles prior to extraction increased the lipid efficiency by 1.8 times in Sulfolobus acidocaldarius.[3]

  • Chemical Lysis: The use of surfactants can significantly improve extraction yields. For instance, combining the quaternary ammonium (B1175870) surfactant cetrimonium (B1202521) bromide (CTAB) with freeze-thaw cycles resulted in up to 8 times higher lipid yields in S. acidocaldarius and other archaeal cultures compared to extractions without this pretreatment.[3][5]

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and profile of the extracted this compound and related lipids. The most common methods include variations of the Bligh and Dyer solvent extraction, direct acid hydrolysis for core lipids, and enhanced techniques like ultrasound-assisted extraction.

Method Principle Advantages Disadvantages Reported Yield/Efficiency
Modified Bligh & Dyer (B&D) Liquid-liquid extraction using a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into an organic phase.[1] Acidic buffers (e.g., trichloroacetic acid) are often added to improve recovery.[3]Well-established, effective for a broad range of lipids.Can be time-consuming, may have lower efficiency for some archaea, potential for bias against certain lipid types.[3][5]The use of a trichloroacetic acid buffer in a monophasic solvent system showed the highest lipid yields for S. acidocaldarius.[3]
Direct Acid Hydrolysis Cleaves polar head groups, allowing for the direct extraction of the core lipid backbone (e.g., this compound).[6]Quantitative, reproducible, and rapid for obtaining core lipids.[6]Destroys information about the intact polar lipids.[6]Provides a benchmark for total core lipid recovery against which other methods can be compared.[3]
Soxhlet Extraction Continuous solid-liquid extraction using a refluxing solvent.Can achieve high extraction yields.[7]Time-consuming, requires large volumes of solvent, and the sustained heat can degrade thermally sensitive lipids.[5][8]Yielded comparable total lipid quantities to B&D but showed significant bias against certain intact polar GDGTs.[5]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[5]Increased efficiency and intensified mass transfer, often reducing extraction time and solvent consumption.[5]Requires specialized equipment.Often combined with the B&D method, it involves sonicating the solvent mixture for 5-15 minutes in cycles to improve lipid recovery from environmental samples.[5]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent, offering properties of both a liquid and a gas.High extraction efficiency, minimally destructive, and uses non-toxic solvents.[9]Requires specialized high-pressure equipment.Systematically achieved higher lipid yields from archaeological ceramics compared to conventional solvent extraction.[9]

Experimental Protocols and Workflows

Below are detailed methodologies for two of the most fundamental and widely used this compound extraction techniques.

Protocol 1: Modified Acidic Bligh & Dyer Extraction

This method is adapted for the total lipid extraction from archaeal biomass and is one of the most common procedures.[10]

Methodology:

  • Sample Preparation: Start with a known quantity (e.g., 10 mg) of lyophilized (freeze-dried) archaeal cells.

  • Internal Standard: Add a known amount of an internal standard, such as dodecyl-β-D-maltoside (DDM), before extraction for quantification purposes.[10]

  • Solvent Addition: Add a single-phase mixture of chloroform, methanol, and an acidic buffer (e.g., 0.1 M HCl or 5% trichloroacetic acid) in a ratio such as 1:2:0.8 (v/v/v).

  • Extraction: Vigorously mix the sample and solvent mixture and incubate (e.g., by shaking) for a defined period (e.g., 2 hours) at room temperature.

  • Phase Separation: Induce phase separation by adding additional chloroform and water, adjusting the final ratio to approximately 2:2:1.8. Centrifuge the mixture to facilitate the separation of the organic (bottom) and aqueous (top) layers.

  • Lipid Recovery: Carefully collect the lower organic phase, which contains the total lipids, using a glass pipette or syringe.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a rotary evaporator to obtain the total lipid extract.

  • Storage: Store the dried lipid extract at -20°C until further analysis.

cluster_extraction Modified Bligh & Dyer Extraction Workflow start Lyophilized Archaeal Biomass add_std Add Internal Standard start->add_std add_solvent Add Monophasic Solvent (Chloroform:Methanol:Acid Buffer) add_std->add_solvent extract Incubate & Vortex add_solvent->extract phase_sep Induce Phase Separation (Add Chloroform & Water) extract->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry finish Total Lipid Extract dry->finish

Modified Bligh & Dyer Extraction Workflow
Protocol 2: Acid Hydrolysis for Core Lipid Extraction

This protocol is designed to circumvent issues with robust archaeal membranes by directly hydrolyzing polar head groups to efficiently extract the core lipids.[6]

Methodology:

  • Sample Preparation: Begin with freeze-dried archaeal biomass.

  • Acid Treatment: Add a solution of HCl in methanol (e.g., 5% HCl in MeOH) to the biomass. Heat the mixture in a sealed vial at a controlled temperature (e.g., 70°C) for a specified time (e.g., 2.5 hours) to hydrolyze the polar head groups.

  • Neutralization: After cooling, neutralize the reaction by adding a base, such as KOH.

  • Liquid-Liquid Extraction: Add water and a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM). Vortex the mixture thoroughly to extract the core lipids into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clean separation between the organic and aqueous layers.

  • Lipid Recovery: Transfer the organic (upper or lower, depending on the solvent) layer containing the core lipids to a new vial. Repeat the extraction step on the aqueous phase two more times to maximize recovery, pooling the organic fractions.[6]

  • Drying: Dry the pooled organic phase under a stream of nitrogen.

  • Final Product: The resulting dried extract contains the this compound and other core lipids, ready for purification or analysis.[6]

cluster_hydrolysis Acid Hydrolysis Workflow for Core Lipids start_h Freeze-Dried Biomass hydrolyze Hydrolyze with HCl/Methanol (e.g., 70°C, 2.5h) start_h->hydrolyze neutralize Neutralize with Base (KOH) hydrolyze->neutralize extract_h Liquid-Liquid Extraction (Hexane/DCM & Water) neutralize->extract_h centrifuge_h Centrifuge extract_h->centrifuge_h collect_h Collect & Pool Organic Phase (3x) centrifuge_h->collect_h dry_h Dry Under Nitrogen collect_h->dry_h finish_h Core Lipid Extract (this compound) dry_h->finish_h cluster_purification General Purification & Analysis Pathway start_p Crude Lipid Extract spe Solid-Phase Extraction (SPE) (Fractionation) start_p->spe fractions Lipid Class Fractions (e.g., Neutral Lipids) spe->fractions hplc HPLC Purification (Isolation of this compound) fractions->hplc pure Purified this compound hplc->pure gcms GC-MS Analysis (Quantification & ID) hplcms HPLC-MS Analysis (Quantification & ID) pure->gcms pure->hplcms

References

A Comparative Genomic Guide to Archaeol Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the archaeol biosynthesis pathways, drawing on current comparative genomics data. We delve into the core enzymatic steps, explore known alternative pathways, and present supporting experimental data to offer a clear and objective overview for researchers, scientists, and professionals in drug development.

Archaeal membranes are unique in their composition, primarily consisting of ether-linked isoprenoid lipids. The fundamental diether core lipid is this compound (sn-2,3-diphytanylglycerol). The biosynthesis of this crucial membrane component involves a series of enzymatic reactions that are distinct from the fatty acid-based ester-linked lipids found in bacteria and eukaryotes. Understanding these differences is paramount for developing novel antimicrobial agents targeting archaea and for various biotechnological applications.

Core this compound Biosynthesis Pathway

The canonical this compound biosynthesis pathway can be broadly divided into two major stages: the synthesis of the isoprenoid precursors and their subsequent attachment to a glycerol (B35011) backbone.

  • Isoprenoid Precursor Synthesis: Archaea primarily utilize a variation of the mevalonate (B85504) (MVA) pathway to synthesize the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3][4] This modified MVA pathway has some enzymatic steps that differ from the classical MVA pathway found in eukaryotes.[1]

  • Assembly of the this compound Core: The C20 isoprenoid chain, geranylgeranyl pyrophosphate (GGPP), is formed by the condensation of IPP and DMAPP. The assembly of the this compound core then proceeds through the following key enzymatic steps:

    • Glycerol-1-phosphate (G1P) formation: The pathway starts with the formation of the G1P backbone, which has the opposite stereochemistry to the glycerol-3-phosphate (G3P) used in bacteria and eukaryotes.[2][5][6] This reaction is catalyzed by G1P dehydrogenase.

    • First ether bond formation: Geranylgeranylglyceryl phosphate (B84403) (GGGP) synthase catalyzes the attachment of the first GGPP molecule to the sn-3 position of G1P via an ether linkage.[2][3][4][7]

    • Second ether bond formation: Digeranylgeranylglyceryl phosphate (DGGGP) synthase then attaches the second GGPP molecule to the sn-2 position of GGGP, also through an ether bond, to form digeranylgeranylglyceryl phosphate (DGGGP).[2][7]

    • Saturation of isoprenoid chains: The double bonds in the geranylgeranyl chains of DGGGP are subsequently reduced by a geranylgeranyl reductase to form the fully saturated phytanyl chains of this compound.[8]

    • Phosphate group removal: Finally, a phosphatase removes the phosphate group from the saturated diether to yield this compound.

Comparative Analysis of Key Enzymes

The enzymes involved in the this compound biosynthesis pathway exhibit interesting variations across different archaeal phyla. A comparative genomic approach reveals both conserved core machinery and lineage-specific adaptations.

EnzymeFunctionGene/Protein FamilyKey Comparative Insights
Glycerol-1-phosphate Dehydrogenase Formation of the sn-glycerol-1-phosphate (B1203117) backboneG1PDHThis enzyme is a key determinant of the unique stereochemistry of archaeal lipids.[6] Homologs have been identified in some bacteria, suggesting potential horizontal gene transfer events.
GGGP Synthase Catalyzes the formation of the first ether bondPrenyltransferase familyPhylogenetic analysis divides GGGP synthases into two main families, with members found in both archaea and some bacteria.[4] This suggests a complex evolutionary history of ether lipid biosynthesis.
DGGGP Synthase Catalyzes the formation of the second ether bond-This enzyme is crucial for the formation of the diether core. Its distribution and diversity across archaeal lineages are key areas of ongoing research.
Geranylgeranyl Reductase Saturation of the isoprenoid chainsGGRThe presence and specific isoforms of this enzyme can vary, leading to differences in the saturation levels of archaeal lipids, which in turn affects membrane fluidity.[8]
CDP-archaeol Synthase Activation of DGGGP for polar head group attachmentCarSThis enzyme is conserved among most archaea and is essential for the biosynthesis of phospholipids.[3][4] Its absence in some groups like Nanoarchaeota highlights their parasitic or symbiotic lifestyle.[3][4]

Alternative this compound Biosynthesis Pathways

While the canonical pathway is widespread, comparative genomics has hinted at the existence of variations and alternative routes in certain archaeal lineages. For instance, some methanogens possess a modified MVA pathway for isoprenoid synthesis.[1] The DPANN superphylum, known for its members with reduced genomes, exhibits a streamlined mevalonate pathway, with some containing a unique mevalonate 3,5-bisphosphate decarboxylase likely acquired through lateral gene transfer.[9]

Furthermore, the discovery of bacterial homologs for key enzymes like GGGP synthase suggests the possibility of horizontal gene transfer and the potential for ether lipid biosynthesis in some bacterial species.[4]

Experimental Protocols

1. In Vitro Reconstitution of the this compound Biosynthesis Pathway

This protocol allows for the step-by-step analysis of the enzymatic reactions involved in this compound synthesis.

  • Enzyme Expression and Purification: The genes encoding the key enzymes (G1P dehydrogenase, GGGP synthase, DGGGP synthase, and geranylgeranyl reductase) are cloned into expression vectors and transformed into a suitable host like E. coli. The enzymes are then overexpressed and purified using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Enzyme Assays: The activity of each purified enzyme is assayed individually using specific substrates. For example, the activity of GGGP synthase can be measured by monitoring the incorporation of radiolabeled GGPP into G1P.

  • Full Pathway Reconstitution: All purified enzymes are combined in a reaction mixture containing the necessary substrates (G1P, GGPP, and NADPH for the reductase) and cofactors. The production of this compound is then monitored over time using techniques like thin-layer chromatography (TLC) or mass spectrometry (MS).

2. Comparative Genomic Analysis of this compound Biosynthesis Genes

This protocol enables the identification and comparison of genes involved in this compound biosynthesis across different archaeal genomes.

  • Genome Data Acquisition: Obtain complete or draft genome sequences of the archaeal species of interest from public databases like NCBI GenBank.

  • Gene Prediction and Annotation: Use bioinformatics tools to predict protein-coding genes and annotate their functions based on sequence homology to known enzymes in the this compound biosynthesis pathway.

  • Phylogenetic Analysis: Construct phylogenetic trees for each key enzyme to understand their evolutionary relationships and identify potential instances of horizontal gene transfer.

  • Synteny Analysis: Compare the genomic context of the biosynthesis genes across different species to identify conserved gene clusters, which can provide further evidence for their functional linkage.

Visualizing the Pathways

To better understand the flow and relationships within the this compound biosynthesis pathways, the following diagrams are provided.

Archaeol_Biosynthesis_Pathway cluster_isoprenoid Isoprenoid Precursor Synthesis (Modified MVA Pathway) cluster_assembly This compound Core Assembly Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP Multiple steps Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) GGPP GGPP IPP_DMAPP->GGPP GGPP Synthase GGGP GGGP GGPP->GGGP GGGP Synthase G1P Glycerol-1-Phosphate G1P->GGGP DGGGP DGGGP GGGP->DGGGP DGGGP Synthase Saturated_DGGGP Saturated_DGGGP DGGGP->Saturated_DGGGP Geranylgeranyl Reductase This compound This compound Saturated_DGGGP->this compound Phosphatase

Figure 1: The canonical this compound biosynthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Reconstitution cluster_genomic Comparative Genomics Gene_Cloning Gene Cloning Protein_Expression Protein Expression & Purification Gene_Cloning->Protein_Expression Protein_Purification Protein_Purification Protein_Expression->Protein_Purification Enzyme_Assays Individual Enzyme Assays Protein_Purification->Enzyme_Assays Pathway_Reconstitution Full Pathway Reconstitution Enzyme_Assays->Pathway_Reconstitution Product_Analysis TLC/MS Analysis Pathway_Reconstitution->Product_Analysis Genome_Acquisition Genome Data Acquisition Gene_Annotation Gene Prediction & Annotation Genome_Acquisition->Gene_Annotation Phylogenetic_Analysis Phylogenetic Analysis Gene_Annotation->Phylogenetic_Analysis Synteny_Analysis Synteny Analysis Phylogenetic_Analysis->Synteny_Analysis Pathway_Comparison Comparative Pathway Analysis Synteny_Analysis->Pathway_Comparison

Figure 2: Experimental workflows for studying this compound biosynthesis.

Pathway_Comparison cluster_archaea Archaeal this compound Biosynthesis cluster_bacteria Bacterial Fatty Acid Biosynthesis A_MVA Modified MVA Pathway A_Isoprenoid Isoprenoid Chains A_MVA->A_Isoprenoid A_G1P Glycerol-1-Phosphate A_Ether Ether Linkage A_G1P->A_Ether A_Isoprenoid->A_Ether B_FAS Fatty Acid Synthesis B_FattyAcid Fatty Acid Chains B_FAS->B_FattyAcid B_G3P Glycerol-3-Phosphate B_Ester Ester Linkage B_G3P->B_Ester B_FattyAcid->B_Ester

Figure 3: Key differences between archaeal and bacterial lipid biosynthesis.

References

Validating Archaeol as a Paleoenvironmental Proxy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The reconstruction of past environments relies on the use of chemical fossils, or biomarkers, preserved in the geological record. Among these, the isoprenoid lipid archaeol serves as a key indicator for the presence and activity of archaea, particularly methanogens, in ancient ecosystems. This guide provides an objective comparison of this compound with other lipid proxies, details the experimental protocols for its validation, and outlines the biogeochemical pathways that underpin its use in paleoenvironmental studies.

This compound: A Molecular Signature of Archaea

This compound (2,3-di-O-phytanyl-sn-glycerol) is a core membrane lipid characterized by two phytanyl chains linked to a glycerol (B35011) backbone via ether bonds.[1] This ether linkage provides significant chemical stability, making this compound highly resistant to degradation over geological timescales compared to the ester-linked lipids of bacteria and eukarya.[1] Its primary source in many anoxic environments is methanogenic archaea, microbes that produce methane (B114726) as a metabolic byproduct.[2][3] Consequently, the presence and abundance of this compound in ancient rock records are widely used as a proxy for methanogenesis, anoxia, and the activity of methane-cycling microbial communities.[1][4]

Comparative Analysis of Paleoenvironmental Proxies

While this compound is a robust indicator for methanogen biomass, a multi-proxy approach is often necessary for comprehensive paleoenvironmental reconstruction. Other lipid biomarkers provide complementary information on different environmental parameters. The following table compares this compound with other commonly used lipid proxies.

Proxy Biological Source(s) Inferred Environmental Parameter(s) Advantages Limitations
This compound Primarily methanogenic Euryarchaeota; also found in halophilic archaea.[3][5]Methanogenesis, Anoxia, Methane cycling, Salinity (when used in ratios).[1][4][5]High preservation potential due to ether linkages; specific to archaea.[1]Not exclusive to methanogens; interpretation can be complex in hypersaline environments.[5]
GDGTs (Glycerol Dialkyl Glycerol Tetraethers) Thaumarchaeota, Euryarchaeota, some bacteria (brGDGTs).[6][7]Sea Surface Temperature (TEX86 index), Mean Annual Air Temperature (MBT/CBT indices).[6][7]Widely distributed in marine and terrestrial environments; well-calibrated temperature proxies.[6]Multiple biological sources can complicate interpretation; relationship with temperature is empirical and can vary.[7][8]
Tetrahymanol (B161616) / Gammacerane (B1243933) Ciliates, other eukaryotes, some bacteria.[9]Water column stratification, Salinity stratification, Anoxia at the sediment-water interface.[9]Robust pentacyclic structure leads to excellent preservation (as gammacerane).[9]Diagenetic alteration from tetrahymanol to gammacerane must be considered; biological sources can be diverse.[9]
Hopanes Bacteria (e.g., cyanobacteria, proteobacteria).Bacterial biomass and community structure, Redox conditions.Ubiquitous in sediments; structurally diverse, allowing for more specific interpretations.Widespread bacterial sources can make specific paleoenvironmental links challenging.
Steranes Eukaryotes (e.g., algae, higher plants).Eukaryotic input, Algal and/or terrestrial organic matter source.Can provide specific information on the type of eukaryotic organisms present.Generally less stable than this compound or hopanes over long geological timescales.

Experimental Validation of this compound

The validation of this compound as a proxy involves a meticulous analytical workflow to extract, identify, and quantify the biomarker from ancient rock or sediment samples.

  • Sample Preparation : The rock or sediment sample is first cleaned to remove modern contaminants. It is then crushed into a fine powder to maximize the surface area for extraction.

  • Total Lipid Extraction (TLE) : Lipids are extracted from the powdered sample using an organic solvent system, often with automated techniques like Accelerated Solvent Extraction (ASE) or a classic Soxhlet apparatus. A common solvent mixture is dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

  • Saponification : To break the ester bonds of fatty acids and release alcohol biomarkers, the total lipid extract is saponified using a strong base like potassium hydroxide (B78521) (KOH) in methanol. This step is crucial for separating different lipid classes but must be controlled as it can affect some polar head groups.[10]

  • Fractionation : The saponified extract is partitioned into neutral and acidic fractions. The neutral fraction, containing this compound, is further separated by polarity using column chromatography with silica (B1680970) gel. Solvents of increasing polarity (e.g., hexane, DCM, methanol) are used to elute different compound classes.

  • Derivatization : The alcohol fraction containing this compound is often derivatized (e.g., silylated with BSTFA) to increase its volatility and improve its chromatographic properties for gas chromatography analysis.[2][11]

  • Analysis and Quantification : The derivatized fraction is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). This compound is identified based on its retention time and unique mass spectrum. Quantification is achieved by comparing its peak area to that of a known amount of an internal standard added at the beginning of the procedure.[2][11]

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis cluster_result Interpretation start Rock/Sediment Sample crush Crushing & Grinding start->crush extract Total Lipid Extraction (ASE/Soxhlet) crush->extract fractionate Column Chromatography (Fractionation) extract->fractionate derivatize Derivatization (e.g., Silylation) fractionate->derivatize gcms GC-MS Analysis (Identification & Quantification) derivatize->gcms data This compound Concentration Data gcms->data interp Paleoenvironmental Reconstruction data->interp

Fig 1: General experimental workflow for this compound analysis.

Biogeochemical Basis of the this compound Proxy

The utility of this compound as a proxy is rooted in the biology of methanogenic archaea. These organisms are strict anaerobes and are central to the carbon cycle in oxygen-depleted environments.[12] They produce methane via several pathways, with the hydrogenotrophic pathway (using H₂ and CO₂) considered to be the most ancient and widespread.[12]

During their life, these archaea synthesize membrane lipids, including this compound, which become part of the sedimentary organic matter upon cell death. The preserved this compound in the rock record is thus a direct relic of the ancient archaeal biomass.

methanogenesis_pathway cluster_environment Anoxic Environment cluster_archaea Methanogenic Archaea Cell H2_CO2 H₂ + CO₂ pathways Methanogenesis Pathways (e.g., Hydrogenotrophic) H2_CO2->pathways Acetate Acetate Acetate->pathways Methyl Methylated Compounds Methyl->pathways membrane Membrane Synthesis This compound This compound Production pathways->this compound Biomass methane Methane (CH₄) Gas pathways->methane Energy sediment Sedimentation & Preservation This compound->sediment record This compound in Rock Record (Proxy Signal) sediment->record

Fig 2: Biogeochemical pathway from methanogenesis to proxy preservation.

Limitations and Future Directions

References

Archaeosomes: A Potent Platform for Driving Robust Humoral and Cell-Mediated Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent vaccine adjuvants that can elicit both strong antibody and T-cell responses is paramount. Archaeosomes, liposomes formulated from the unique ether lipids of Archaea, have emerged as a promising platform capable of inducing comprehensive and durable immunity. This guide provides an objective comparison of the humoral and cell-mediated immune responses induced by archaeosomes, supported by experimental data, detailed protocols, and pathway visualizations.

Archaeosomes have consistently demonstrated the ability to stimulate a balanced and potent immune response, often surpassing traditional adjuvants like alum and conventional liposomes.[1][2] Their unique lipid composition contributes to their stability and potent immunostimulatory properties, making them effective carriers for a variety of antigens.[3][4]

Comparative Analysis of Immune Responses

Experimental data from various preclinical studies highlight the superiority of archaeosomes in stimulating both arms of the adaptive immune system.

Humoral Immune Response

Archaeosomes consistently induce high-titer antibody responses against entrapped antigens.[5] Studies have shown that immunization with archaeosome-formulated antigens leads to significantly higher levels of total IgG, as well as a balanced production of IgG1 and IgG2a/IgG2b isotypes, compared to alum or conventional liposomes.[1][2] The induction of both IgG1 and IgG2a is indicative of a mixed Th1/Th2 response, crucial for comprehensive protection.[1][2]

AdjuvantAntigenTotal IgG Titer (Endpoint Dilution)IgG1 Titer (Endpoint Dilution)IgG2a Titer (Endpoint Dilution)Reference
Archaeosomes (M. smithii) BSA~1 x 10^6~4 x 10^5~1 x 10^5[1]
AlumBSA~1 x 10^4~1 x 10^4< 1 x 10^2[1]
Conventional LiposomesBSA~1 x 10^3Not specifiedNot specified[1]
SLA Archaeosomes SARS-CoV-2 SpikeHighPredominantly IgG1Lower than IgG1[6]
CpG ODNSARS-CoV-2 SpikeLower than SLANot specifiedNot specified[7]
Poly(I:C)SARS-CoV-2 SpikeLower than SLANot specifiedNot specified[7]

Table 1: Comparison of antibody responses induced by archaeosomes and other adjuvants. BSA: Bovine Serum Albumin; SLA: Sulfated Lactosyl Archaeol.

Cell-Mediated Immune Response

A key advantage of archaeosomes is their ability to induce robust cell-mediated immunity, a critical component for combating intracellular pathogens and cancer.[8][9] This is an area where traditional adjuvants like alum often fall short.[1] Archaeosome-based vaccines have been shown to stimulate strong antigen-specific T-cell proliferation and the production of key cytokines associated with both Th1 and Th2 responses.[1]

Th1 and Th2 Cytokine Production:

Immunization with archaeosomes leads to the secretion of both IFN-γ (a hallmark of Th1 response) and IL-4 (characteristic of a Th2 response).[1] This balanced cytokine profile is a significant advantage over alum, which primarily induces a Th2-biased (IL-4) response.[1]

AdjuvantAntigenIFN-γ Production (pg/mL)IL-4 Production (pg/mL)Reference
Archaeosomes (M. smithii) BSA~2000~400[1]
AlumBSAUndetectable~300[1]
Conventional LiposomesBSAUndetectableUndetectable[1]

Table 2: Comparison of Th1 and Th2 cytokine production induced by archaeosomes and other adjuvants in response to Bovine Serum Albumin (BSA).

Induction of CD8+ T-cell Responses:

Furthermore, archaeosomes have been demonstrated to facilitate the cross-presentation of exogenous antigens on MHC class I molecules, leading to the activation of cytotoxic CD8+ T cells.[3][10] This is a crucial feature for vaccines targeting viral infections and cancer. Studies using sulfated lactosyl this compound (SLA) archaeosomes have shown superior induction of antigen-specific cellular responses compared to TLR agonists like CpG ODN.[7]

AdjuvantAntigenIFN-γ ELISpot (Spot Forming Cells / 10^6 splenocytes)Reference
SLA Archaeosomes SARS-CoV-2 SpikeSignificantly higher than CpG ODN[7]
CpG ODNSARS-CoV-2 SpikeLower than SLA[7]
SLA Archaeosomes OVA~150[11]
OVA aloneOVA0[11]

Table 3: Comparison of CD8+ T-cell responses induced by SLA archaeosomes.

Mechanism of Action: A Two-Pronged Approach

The potent immunogenicity of archaeosomes stems from their efficient uptake by antigen-presenting cells (APCs) and their ability to activate downstream signaling pathways.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Activation Phagosome Phagosome Cytosol Cytosol Phagosome->Cytosol Cross-presentation MHC_II MHC class II Phagosome->MHC_II Antigen processing ER Endoplasmic Reticulum Cytosol->ER TAP transport MHC_I MHC class I ER->MHC_I Peptide loading CD8_T_Cell CD8+ T-Cell (Cytotoxic) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-Cell (Helper) MHC_II->CD4_T_Cell Activation Archaeosome Archaeosome (with antigen) Archaeosome->Phagosome Phagocytosis

Archaeosome Antigen Presentation Pathway

Archaeosomes are efficiently phagocytosed by APCs such as dendritic cells and macrophages.[12] The encapsulated antigen can then be processed through two main pathways:

  • MHC Class II Pathway: The antigen is processed within the phagosome and loaded onto MHC class II molecules for presentation to CD4+ helper T cells. This interaction is crucial for initiating the humoral immune response by activating B cells to produce antibodies.

  • MHC Class I Pathway (Cross-Presentation): Archaeosomes facilitate the escape of the antigen from the phagosome into the cytosol.[3] The antigen is then processed by the proteasome, transported into the endoplasmic reticulum via the TAP transporter, and loaded onto MHC class I molecules. These are then presented to CD8+ cytotoxic T cells, leading to a cell-mediated immune response.[3]

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed methodologies for key immunological assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

G start Start coat Coat plate with antigen start->coat block Block with non-specific protein coat->block add_sera Add serially diluted sera block->add_sera add_secondary Add HRP-conjugated secondary antibody add_sera->add_secondary add_substrate Add TMB substrate add_secondary->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

ELISA Workflow for Antibody Titer
  • Coating: 96-well ELISA plates are coated with the antigen of interest (e.g., 1-10 µg/mL in PBS) and incubated overnight at 4°C.[13]

  • Blocking: Plates are washed and blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in PBS for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Sample Incubation: Serum samples are serially diluted and added to the wells, followed by incubation for 1-2 hours at room temperature.[14]

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added and incubated for 1 hour at room temperature.[13]

  • Detection: The substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added, and the reaction is allowed to develop in the dark.[13]

  • Stopping and Reading: The reaction is stopped with an acid solution (e.g., 2N H2SO4), and the optical density is measured at 450 nm using a microplate reader.[13]

  • Analysis: The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value (e.g., 2-3 times the background).[13]

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

G start Start coat Coat plate with capture antibody start->coat block Block plate coat->block add_cells Add splenocytes and antigen block->add_cells incubate Incubate to allow cytokine secretion add_cells->incubate add_detection Add biotinylated detection antibody incubate->add_detection add_conjugate Add streptavidin-enzyme conjugate add_detection->add_conjugate add_substrate Add substrate to develop spots add_conjugate->add_substrate count_spots Count spots add_substrate->count_spots end End count_spots->end

ELISpot Assay Workflow
  • Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.[15]

  • Blocking: The plates are washed and blocked with sterile culture medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.[6]

  • Cell Incubation: Splenocytes from immunized animals are added to the wells along with the specific antigen or peptide. The plates are then incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.[6]

  • Detection Antibody: After incubation, the cells are washed away, and a biotinylated detection antibody for the same cytokine is added to the wells and incubated for 1.5-2 hours at room temperature.[6][15]

  • Enzyme Conjugate: Following another wash step, an enzyme conjugate, such as streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase, is added and incubated for 1 hour at room temperature.[6][15]

  • Spot Development: A substrate solution is added, which is cleaved by the enzyme to form a colored precipitate at the site of cytokine secretion.

  • Analysis: The resulting spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
  • Cell Stimulation: Splenocytes are stimulated in vitro with the relevant antigen or a mitogen (e.g., PMA and ionomycin) for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cells.[16]

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify the T-cell populations of interest.[2]

  • Fixation and Permeabilization: The cells are then fixed to preserve their structure and permeabilized to allow antibodies to enter the cell.[2]

  • Intracellular Staining: Fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., IFN-γ, IL-4) are added to the permeabilized cells.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of CD4+ and CD8+ T cells that are producing specific cytokines in response to the antigen.[2]

Conclusion

Archaeosomes represent a versatile and potent vaccine adjuvant platform capable of eliciting both robust humoral and cell-mediated immune responses. Their ability to induce a balanced Th1/Th2 response and promote CD8+ T-cell activation sets them apart from many conventional adjuvants. The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers and drug developers seeking to harness the potential of archaeosomes for the next generation of vaccines against infectious diseases and cancer.

References

A Comparative Guide to Cross-Laboratory Validation of Archaeol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of archaeol, a key biomarker for archaea. Given the increasing interest in the role of archaea in various biological and geological systems, standardized and validated quantification methods are crucial for ensuring data accuracy and comparability across different laboratories. This document outlines the most common analytical techniques, presents a qualitative comparison of their performance, details experimental protocols, and illustrates the biosynthetic pathway of archaeal lipids.

Data Presentation: A Comparative Overview of Analytical Techniques

While a formal cross-laboratory, round-robin validation study specifically for this compound quantification has not been identified in the published literature, a comparison of the primary analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—can be made based on their general performance characteristics for lipid analysis. The absence of a dedicated inter-laboratory comparison highlights a critical need within the research community to establish a standardized framework for this compound quantification to ensure data reproducibility.

The following table summarizes the key performance attributes of GC-MS and HPLC-MS for the analysis of this compound and similar lipid biomarkers. This comparison is based on general principles and findings from studies on related compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile or derivatized compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass-based detection.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization. This compound, being a high molecular weight alcohol, requires derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like intact this compound.
Sensitivity Generally offers high sensitivity, often in the picogram range.Also provides high sensitivity, with modern instruments reaching femtogram to attogram levels.
Selectivity High selectivity is achieved through chromatographic separation and mass filtering.High selectivity is achieved through a combination of chromatographic separation and various mass analysis techniques (e.g., tandem MS).
Throughput Typically has longer run times compared to modern HPLC methods.Ultra-High-Performance Liquid Chromatography (UHPLC)-MS offers very fast analysis times, enabling high-throughput screening.
Matrix Effects Can be susceptible to matrix effects, though these can be mitigated with proper sample preparation and internal standards.Prone to ion suppression or enhancement from co-eluting matrix components, often requiring careful sample cleanup or advanced ionization sources.
Instrumentation Cost Generally lower initial instrument cost compared to high-end LC-MS systems.Can have a higher initial investment, particularly for high-resolution and tandem MS systems.
Ease of Use Well-established technique with robust instrumentation and a large body of literature.Can be more complex to operate and requires expertise in liquid chromatography and mass spectrometry.

Experimental Protocols

Accurate quantification of this compound relies on meticulous and standardized experimental procedures. The following sections provide detailed methodologies for the two most prominent techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For this compound analysis, a derivatization step is necessary to increase its volatility.

1. Lipid Extraction:

  • A modified Bligh-Dyer extraction is commonly employed.

  • Homogenize the sample (e.g., sediment, tissue) with a single-phase solvent system of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • After a period of extraction, add additional chloroform and water to induce phase separation.

  • Collect the lower chloroform phase containing the total lipid extract.

  • Dry the extract under a stream of nitrogen.

2. Saponification and Derivatization:

  • To cleave ester-linked lipids and isolate the core this compound, perform saponification by heating the lipid extract with methanolic KOH.

  • Extract the non-saponifiable lipids (containing this compound) with hexane (B92381).

  • Dry the hexane extract and derivatize the hydroxyl group of this compound to a more volatile form, typically a trimethylsilyl (B98337) (TMS) ether, using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).

  • Injector: Operate in splitless mode at a high temperature (e.g., 280°C).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 320°C) to elute the derivatized this compound.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound for quantification to enhance sensitivity and selectivity.

Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS allows for the analysis of intact this compound without the need for derivatization, which can simplify sample preparation and reduce analytical variability.

1. Lipid Extraction:

  • Follow the same Bligh-Dyer extraction procedure as described for GC-MS to obtain the total lipid extract.

2. HPLC-MS Analysis:

  • Liquid Chromatograph: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a binary solvent system, for example, Solvent A: methanol/water and Solvent B: isopropanol/methanol.

  • Column Temperature: Maintain at a constant temperature (e.g., 40°C).

  • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

  • Data Acquisition: Operate in positive ion mode and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the protonated molecule of this compound.

Mandatory Visualization

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix using either GC-MS or HPLC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_hplcms HPLC-MS Pathway cluster_data Data Analysis Sample Sample Collection (e.g., Sediment, Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Saponification Saponification Extraction->Saponification HPLCMS_Analysis HPLC-MS Analysis Extraction->HPLCMS_Analysis Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification (Internal/External Standards) GCMS_Analysis->Quantification HPLCMS_Analysis->Quantification archaeol_biosynthesis cluster_pathway This compound Biosynthesis Pathway G1P Glycerol-1-phosphate (G1P) GGPP Geranylgeranyl glyceryl phosphate (GGGP) G1P->GGPP + GGPP (GGGP synthase) DGGGP Digeranylgeranyl glyceryl phosphate (DGGGP) GGPP->DGGGP + GGPP (DGGGP synthase) Archaeol_P This compound Phosphate DGGGP->Archaeol_P Reduction of isoprene units This compound This compound Archaeol_P->this compound Dephosphorylation

Safety Operating Guide

Proper Disposal of Archaeol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Archaeol, a diether lipid component found in the membranes of archaea.

Essential Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding its physical and chemical properties, toxicity, and exposure limits are not available. However, based on its structure as a high-molecular-weight diether, it is expected to be a non-volatile solid or viscous liquid with low acute toxicity.

PropertyValue
Chemical Formula C43H88O3
Molar Mass 653.17 g/mol
Physical State Expected to be a non-volatile solid or viscous liquid at room temperature
Solubility Insoluble in water; soluble in organic solvents
Known Hazards Potential for peroxide formation upon prolonged storage, a characteristic of ethers.

Disposal Protocol

The proper disposal of this compound waste must follow institutional and local regulations for hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure substance, contaminated solutions, and any contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.

    • Segregate this compound waste from other incompatible waste streams. Specifically, keep it separate from strong acids and oxidizing agents.

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound waste") and the primary hazard (e.g., "Flammable Liquid" if dissolved in a flammable solvent, or "Caution: Potential Peroxide Former").

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

    • Store the container away from sources of heat, ignition, and direct sunlight.

  • Peroxide Formation Precaution:

    • Although this compound is not as volatile as diethyl ether, the potential for peroxide formation in ethers upon prolonged exposure to air and light is a known hazard.

    • It is good practice to date the waste container when the first waste is added.

    • Arrange for disposal of the waste container within a reasonable timeframe (e.g., 6-12 months) to minimize the risk of peroxide accumulation.

  • Final Disposal:

    • Once the waste container is full or has reached its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize the this compound waste unless you have specific, approved protocols from your EHS department.

Experimental Workflow for Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Signaling Pathway for Safe Handling and Disposal

SafeHandlingDisposal Start Handling this compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation WasteGeneration Generate this compound Waste Ventilation->WasteGeneration WasteSegregation Segregate Waste WasteGeneration->WasteSegregation WasteContainer Use Labeled, Compatible Waste Container WasteSegregation->WasteContainer Storage Store in Designated SAA WasteContainer->Storage DisposalRequest Request EHS Pickup Storage->DisposalRequest End Proper Disposal DisposalRequest->End

Caption: Key steps for safe handling and disposal of this compound.

Essential Safety and Logistical Information for Handling Archaeol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Important Note: The absence of a specific Safety Data Sheet necessitates a conservative approach to handling. Users must conduct a thorough risk assessment before commencing any work with Archaeol. This guidance is intended to supplement, not replace, a comprehensive, substance-specific safety evaluation.

I. Personal Protective Equipment (PPE)

Given that this compound is a non-volatile organic compound and is not classified as a hazardous substance based on available information for similar lipids, standard laboratory PPE is recommended to prevent direct contact and maintain good laboratory practice.

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles should be worn at all times when handling this compound to protect against accidental splashes.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are recommended for handling this compound.[1][2] If prolonged or direct contact is anticipated, wearing two pairs of nitrile gloves is advisable.[1]
Body Protection A standard laboratory coat should be worn and kept buttoned to protect against spills.[1][3] Full-length pants and closed-toe shoes are mandatory in the laboratory environment.[1][3]

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is not strictly necessary for handling small quantities of this non-volatile compound, but it is considered best practice for any chemical manipulation.

B. Hygiene Measures:

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1]

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled.

C. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents.

III. Disposal Plan

As this compound is not classified as a hazardous substance, disposal should follow institutional and local regulations for non-hazardous chemical waste.

  • Small Quantities: Small amounts of this compound can typically be absorbed onto an inert material (e.g., vermiculite, dry sand) and disposed of as solid chemical waste.

  • Containers: Empty containers should be rinsed thoroughly before being discarded or recycled, in accordance with local guidelines.

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with this compound should be disposed of as chemical waste.

IV. Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses - Nitrile Gloves a->b c Prepare Well-Ventilated Workspace b->c d Retrieve this compound from Storage c->d Proceed to Handling e Weigh/Measure Required Amount d->e f Perform Experimental Procedure e->f g Decontaminate Work Surface f->g Procedure Complete i Return this compound to Storage f->i Unused Material h Dispose of Waste - this compound Residue - Contaminated Materials g->h j Remove PPE i->j k Wash Hands Thoroughly j->k

General workflow for handling this compound in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.